Magnesium orotate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;2,4-dioxo-1H-pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H4N2O4.Mg/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLHYYKDLOVBNV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6MgN4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20905129 | |
| Record name | Magnesium orotate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20905129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34717-03-8 | |
| Record name | Magnesium orotate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34717-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Magnesium orotate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034717038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium orotate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13786 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Magnesium, bis(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylato-.kappa.N3,.kappa.O4)-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium orotate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20905129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylato-N3,O4)magnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM OROTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI96W46M5A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Magnesium Orotate in Cardiac Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the cardioprotective effects of magnesium orotate (B1227488). By dissecting the synergistic actions of its two components, magnesium and orotic acid, this document elucidates its influence on cellular energy metabolism, ion homeostasis, and signaling pathways within cardiac myocytes. The information presented herein is intended to support further research and development in the field of cardiovascular therapeutics.
Introduction: A Synergistic Cardioprotective Agent
Magnesium orotate is a salt complex composed of magnesium and orotic acid (vitamin B13), a key intermediate in the biosynthesis of pyrimidine (B1678525) nucleotides.[1][2] This combination is particularly beneficial for cardiac tissue, where both components exert synergistic effects to protect the heart, especially under conditions of stress such as ischemia and reperfusion.[3][4] The orotic acid component not only has its own metabolic benefits but also acts as a transporter, facilitating the entry of magnesium into cardiac cells.[3][5] This enhanced intracellular magnesium concentration is critical for a multitude of enzymatic reactions essential for cardiac function.[6]
The Dual-Pronged Mechanism of Action
The cardioprotective effects of this compound can be attributed to the distinct yet complementary actions of magnesium and orotic acid on cardiac cells.
The Role of Magnesium: A Fundamental Cation for Cardiac Function
Magnesium is an essential cofactor for over 300 enzymatic reactions, many of which are central to cardiac physiology.[6] Its primary roles in cardiomyocytes include:
-
Regulation of Ion Channels: Magnesium is a crucial regulator of sodium, potassium, and calcium ion channels, which are fundamental for maintaining the cardiac action potential and normal heart rhythm.[5][7][8] It directly impacts the Na+/K+-ATPase pump, which is vital for maintaining the sodium and potassium gradients across the cell membrane.[7] By modulating calcium channels, magnesium can reduce the risk of calcium overload, a key factor in ischemic injury.
-
Energy Metabolism: Magnesium is indispensable for the synthesis and utilization of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. It forms a complex with ATP (Mg-ATP), which is the substrate for most kinases and ATPases.[1][9] This is particularly critical in the high-energy-demanding environment of the heart muscle.[4]
-
Vascular Homeostasis: Magnesium promotes vasodilation, reduces vascular resistance, and can help lower blood pressure.[4][7] It also exhibits antiplatelet and anticoagulant properties.[8]
The Role of Orotic Acid: A Metabolic Modulator
Orotic acid, as a precursor in the de novo synthesis of pyrimidines (uridine and cytidine), plays a significant role in the metabolic support of stressed cardiomyocytes.[2][10][11] Its key actions include:
-
Stimulation of Pyrimidine and Purine Synthesis: Orotic acid administration leads to an increase in hepatic production of uridine (B1682114) and cytidine, which are then transported to the heart.[11] These pyrimidines serve as precursors for the synthesis of nucleotides necessary for RNA and DNA synthesis, as well as for the formation of UDP-glucose, a key molecule in glycogen (B147801) synthesis.[10][11] This enhanced synthetic capacity is crucial for cellular repair and adaptation.
-
Enhancement of Myocardial Energy Stores: By increasing the availability of UDP-glucose, orotic acid boosts the synthesis of myocardial glycogen, providing a vital energy reserve for anaerobic metabolism during ischemia.[2][10][12] It also contributes to the preservation of adenine (B156593) nucleotide (ATP) levels in the surviving myocardium following an ischemic event.[11][12]
-
Cardioprotection during Ischemia-Reperfusion: Orotic acid has been shown to improve the tolerance of the heart to global ischemia and reduce the damage caused by reperfusion injury.[11][13][14] This is achieved by preserving energy stores and potentially through the synthesis of enzymes that act as free radical scavengers.[3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and its components on various parameters in cardiac cells and related clinical outcomes.
Table 1: Effects of this compound on Mitochondrial Respiration in Ischemia-Reperfusion
| Parameter | Control (Ischemia/Reperfusion) | This compound (28 min of ischemia) | This compound (3 min of reperfusion) | p-value |
| NAD-linked substrates (glutamate/malate) | ||||
| State 3 Respiration (nanoatoms O2/min/mg protein) | 350 ± 13 | 514 ± 29 | 386 ± 17 | p<0.001 (vs Ctrl) |
| Respiratory Control Ratio (RCR) | 6.2 ± 0.38 | 8 ± 0.28 | - | p<0.05 (vs Ctrl) |
| FAD-linked substrate (succinate+amytal) | ||||
| State 3 Respiration (nanoatoms O2/min/mg protein) | 355 ± 15 | 488 ± 25 | 463 ± 20 | p<0.001 (vs Ctrl) |
| Data from a study on isolated rat hearts subjected to 30 min global ischemia and 120 min reperfusion.[15] |
Table 2: Clinical Outcomes of this compound in Severe Congestive Heart Failure (NYHA IV)
| Outcome | Placebo | This compound | p-value |
| Survival Rate (after 1 year) | 51.6% | 75.7% | p < 0.05 |
| Improvement in Clinical Symptoms | -56.3% (deterioration) | +38.5% | p < 0.001 |
| Data from the MACH study, a randomized, double-blind, placebo-controlled trial.[6][16][17] |
Table 3: Effects of Orotic Acid on Myocardial Adenine Nucleotides in Infarcted Hearts
| Parameter (µmol/g dry wt) | Infarcted Hearts | Infarcted Hearts + Orotic Acid | p-value |
| Pre-ischemic ATP | 14.7 ± 0.7 | 21.7 ± 0.8 | p < 0.001 |
| Pre-ischemic Total Adenine Nucleotides (TAN) | 22.4 ± 1.1 | 30.3 ± 0.8 | p < 0.001 |
| Data from a study on rats with experimental myocardial infarction.[11] |
Key Experimental Protocols
Isolated Rat Heart Perfusion Model for Ischemia-Reperfusion Studies
-
Animal Model: Male adult Sprague-Dawley rats.[13]
-
Heart Isolation and Perfusion: Hearts are rapidly excised and perfused via the aorta in a Langendorff apparatus with Krebs-Henseleit buffer gassed with 95% O2 and 5% CO2 at 37°C.
-
Ischemia-Reperfusion Protocol:
-
Stabilization: 20-30 minutes of perfusion.
-
Global Ischemia: 30 minutes of total cessation of flow.
-
Reperfusion: 120 minutes of restored flow.
-
-
Treatment Groups:
-
Endpoint Analysis:
-
Mitochondrial Respiration: Mitochondria are isolated from the heart tissue at a specific time point during reperfusion (e.g., 15 minutes). Oxygen consumption is measured using polarographic oxymetry with NAD- and FAD-linked substrates.[15]
-
Infarct Size Measurement: Hearts are typically stained with triphenyltetrazolium (B181601) chloride (TTC) to delineate the infarcted area.[13]
-
Myocardial Function: Assessed by measuring parameters like left ventricular developed pressure (LVDP) and heart rate.[13]
-
In Vitro Assessment of Mitochondrial Permeability Transition Pore (mPTP) Opening
-
Mitochondrial Isolation: Mitochondria are isolated from cardiac tissue by differential centrifugation.
-
mPTP Opening Assay:
-
Mitochondria are suspended in a buffer containing a calcium-sensitive fluorescent dye (e.g., Calcium Green 5N).
-
A bolus of CaCl2 is added to induce mPTP opening, which is detected by a change in fluorescence as calcium is taken up by the mitochondria and then released upon pore opening.
-
The time to maximal rate of calcium release is used as an index of mPTP opening.
-
-
Treatment: this compound is added to the mitochondrial suspension prior to the addition of CaCl2 to assess its effect on delaying mPTP opening.[13]
Signaling Pathways and Conceptual Frameworks
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and conceptual relationships involved in the mechanism of action of this compound.
Caption: Synergistic actions of magnesium and orotic acid.
Caption: Metabolic pathway of orotic acid in cardioprotection.
Caption: Workflow for isolated heart ischemia-reperfusion experiments.
Conclusion
This compound presents a compelling multi-target approach to cardioprotection. Its mechanism of action is rooted in the synergistic interplay between magnesium and orotic acid, which collectively enhance cellular energy metabolism, maintain ionic homeostasis, and protect against ischemic and reperfusion-induced injury. The quantitative data from both preclinical and clinical studies underscore its potential as an adjunctive therapy in various cardiovascular diseases. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for further investigation into the nuanced molecular interactions of this compound within cardiac cells, paving the way for the development of more targeted and effective cardiac therapies.
References
- 1. This compound--experimental and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound in myocardial and neuronal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wbcil.com [wbcil.com]
- 5. Are Your Patients Taking the Right Form of Magnesium for Cardiovascular Health? [casi.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. The Connection Between Magnesium and Heart Health: Understanding Its Impact on Cardiovascular Wellness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound--experimental and clinical evidence. | Semantic Scholar [semanticscholar.org]
- 10. journals.mu-varna.bg [journals.mu-varna.bg]
- 11. Mechanism of cardioprotective effect of orotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound elicits acute cardioprotection at reperfusion in isolated and in vivo rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolic supplementation with orotic acid and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. heart.bmj.com [heart.bmj.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound in severe congestive heart failure (MACH) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Orotic Acid in Enhancing Magnesium Bioavailability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magnesium is an essential mineral crucial for numerous physiological functions. Its bioavailability from various supplemental forms is a key determinant of its therapeutic efficacy. Magnesium orotate (B1227488), a salt of magnesium and orotic acid, has garnered significant attention for its purported superior bioavailability. This technical guide delves into the intricate role of orotic acid in enhancing magnesium's journey from intestinal lumen to intracellular compartments. We will explore the proposed mechanisms of action, present quantitative data from preclinical and clinical studies, detail relevant experimental protocols, and visualize the key biochemical pathways involved. This guide aims to provide a comprehensive resource for researchers and professionals in the field of drug development and nutritional science.
Introduction
Magnesium's vital role as a cofactor in over 300 enzymatic reactions underscores the importance of maintaining its optimal levels within the body. However, the absorption of supplemental magnesium is highly variable and depends on the salt form. Orotic acid, a natural intermediate in the pyrimidine (B1678525) biosynthesis pathway, has been investigated as a carrier molecule to improve the bioavailability of minerals, including magnesium. The theoretical underpinning of magnesium orotate's enhanced bioavailability lies in the unique biochemical properties of orotic acid and its potential to facilitate magnesium transport and cellular uptake.
Proposed Mechanisms of Action
The enhanced bioavailability of magnesium when chelated with orotic acid is attributed to several proposed mechanisms:
-
Carrier-Mediated Transport: Orotic acid is believed to act as a "carrier" or "chaperone" for magnesium, facilitating its transport across the intestinal epithelium.[[“]] This chelation is thought to protect the magnesium ion from forming insoluble complexes with dietary inhibitors in the gut, thereby increasing the amount of magnesium available for absorption.[[“]]
-
"Magnesium-Fixing Agent": Orotic acid is involved in the synthesis of adenosine (B11128) triphosphate (ATP), a molecule to which magnesium has a high binding affinity.[2][3] By promoting ATP synthesis, orotic acid may increase the number of intracellular binding sites for magnesium, effectively "fixing" it within the cell and creating a favorable concentration gradient for further magnesium influx.[2][3]
-
Cellular Uptake and Utilization: Orotic acid itself is utilized in the de novo pyrimidine synthesis pathway, which is essential for the formation of DNA and RNA.[4][5] It is hypothesized that the cellular uptake of orotic acid may be coupled with the transport of magnesium, delivering the mineral directly to tissues with high metabolic activity and a corresponding demand for both magnesium and pyrimidines.
Quantitative Data on Magnesium Bioavailability
The bioavailability of magnesium from different salt forms has been the subject of numerous studies. While direct comparative data for this compound is somewhat limited, existing research provides valuable insights.
Table 1: Comparative Bioavailability of Magnesium Salts from a Murine Study [6]
| Magnesium Salt | Mean Magnesium Accumulation in Tissues (Order of Decreasing Concentration) |
| This compound | 1st |
| Magnesium Sulphate | 2nd |
| Magnesium Chloride | 3rd |
| Magnesium Carbonate | 4th |
| Magnesium Citrate | 5th |
| Magnesium Oxide | 6th |
This table is a qualitative summary of the findings from a study in mice, indicating the relative tissue accumulation of magnesium from different salts.[6]
Table 2: Bioavailability of Magnesium Salts from In Vitro Caco-2 Cell Model [7][8]
| Magnesium Salt | Relative Magnesium Absorption (Compared to Mg-Carbonate, Pidolate, and Oxide) |
| Magnesium Citrate | Significantly Lower |
| Magnesium Chloride | Significantly Lower |
| Magnesium Sulphate | Significantly Lower |
| Magnesium Carbonate | Higher |
| Magnesium Pidolate | Higher |
| Magnesium Oxide | Higher |
This table summarizes findings from an in vitro study using a Caco-2 cell monolayer to model intestinal absorption. The results indicate differences in cellular magnesium uptake between various salts.[7][8]
Table 3: Clinical Outcome of this compound Supplementation in Severe Congestive Heart Failure (MACH Trial) [4][9]
| Outcome | This compound Group | Placebo Group | p-value |
| Survival Rate (after 1 year) | 75.7% | 51.6% | <0.05 |
| Improvement in Clinical Symptoms | 38.5% | - | <0.001 |
| Deterioration in Clinical Symptoms | - | 56.3% | <0.001 |
This table presents the clinical outcomes of the MACH trial, which, while not a direct bioavailability study, suggests a significant clinical benefit of this compound supplementation in a high-risk patient population, potentially linked to its effective cellular uptake and utilization.[4][9]
Experimental Protocols
Murine Study for Tissue Magnesium Intake
This protocol is based on the methodology described by Moisa et al. (2018).[6]
Objective: To determine the tissue concentration of magnesium in mice after oral administration of different magnesium compounds.
Animals: Male mice.
Procedure:
-
Preparation of Magnesium Solutions/Suspensions: Dissolve or suspend 25, 50, 100, 200, or 300 mg of this compound, sulphate, chloride, citrate, carbonate, or oxide in distilled water.
-
Administration: Administer the prepared solutions/suspensions to groups of 2 mice for each dose and compound via gavage using flexible plastic feeding tubes. A control group receives distilled water.
-
Euthanasia and Organ Harvesting: Two hours after administration, euthanize the animals using the cervical dislocation method. Harvest internal organs (heart, lungs, liver, spleen, kidney) and record their weight.
-
Magnesium Content Analysis: Determine the magnesium content in the harvested organs using atomic absorption spectrometry or a similar quantitative analytical method. The magnesium content is calculated as the difference between the magnesium content in the organs of the test and control individuals.
In Vitro Magnesium Absorption using Caco-2 Cell Model
This protocol is adapted from the methodology described in studies evaluating magnesium salt absorption in Caco-2 cells.[7][8]
Objective: To evaluate the bioavailability and absorption of magnesium from different salt compounds using an in vitro model of the intestinal barrier.
Cell Line: Caco-2 cells (human colorectal adenocarcinoma).
Procedure:
-
Cell Culture: Culture Caco-2 cells in a suitable culture medium until they form a confluent monolayer, which differentiates to resemble the intestinal epithelium.
-
Treatment: Treat the Caco-2 cell monolayers with different magnesium salts (e.g., orotate, citrate, oxide, chloride, sulphate) at various concentrations.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for magnesium uptake.
-
Cell Viability and Count: Analyze cell viability and quantity using methods like FACS (Fluorescence-Activated Cell Sorting).
-
Magnesium Absorption Analysis: Measure the amount of magnesium absorbed by the cells. This can be done by analyzing the magnesium content of the cell lysates or by measuring the depletion of magnesium from the culture medium using a direct colorimetric assay and spectrometry.
Human Bioavailability Study (General Protocol)
This is a general protocol for assessing magnesium bioavailability in human subjects.
Objective: To determine the relative bioavailability of different magnesium supplements.
Subjects: Healthy adult volunteers.
Procedure:
-
Washout Period: A period where subjects refrain from taking any magnesium supplements.
-
Standardized Diet: Subjects consume a standardized diet with a known magnesium content for a set period before and during the study.
-
Supplement Administration: In a crossover design, subjects receive a single dose of different magnesium supplements (e.g., this compound, magnesium oxide, placebo) with a washout period between each treatment.
-
Sample Collection: Collect blood and urine samples at baseline and at multiple time points after supplement ingestion (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours).
-
Magnesium Analysis: Analyze serum/plasma and urinary magnesium concentrations using methods like atomic absorption spectrophotometry or inductively coupled plasma mass spectrometry (ICP-MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to assess the rate and extent of magnesium absorption.
Visualization of Pathways
De Novo Pyrimidine Biosynthesis Pathway
The following diagram illustrates the de novo synthesis of pyrimidine nucleotides, where orotic acid is a key intermediate.
Proposed Cellular Uptake of this compound
This diagram illustrates a conceptual workflow for the proposed absorption and cellular uptake of this compound.
Experimental Workflow for Human Bioavailability Study
The following diagram outlines the logical flow of a human clinical trial designed to assess the bioavailability of a magnesium supplement.
Conclusion
The available evidence suggests that orotic acid plays a multifaceted role in enhancing the bioavailability of magnesium. By acting as a carrier molecule and participating in fundamental cellular processes, orotic acid may facilitate the absorption, cellular uptake, and retention of magnesium. While promising, the existing data, particularly from human clinical trials directly comparing the bioavailability of this compound to other salts, is not yet extensive. Further well-controlled clinical studies are warranted to definitively establish the superiority of this compound and to fully elucidate the underlying mechanisms. The experimental protocols and pathway visualizations provided in this guide offer a framework for future research in this important area of nutritional science and drug development.
References
- 1. consensus.app [consensus.app]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 5. microbenotes.com [microbenotes.com]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. A New Caco-2 Cell Model of in Vitro Intestinal Barrier: Application for the Evaluation of Magnesium Salts Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomed.cas.cz [biomed.cas.cz]
- 9. Transport of magnesium across biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Magnesium Orotate and Mitochondrial Function
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondria are central to cellular metabolism, energy production, and signaling. Their dysfunction is a hallmark of numerous pathologies, including cardiovascular and neurodegenerative diseases. Magnesium is an essential cation for mitochondrial function, acting as a critical cofactor for hundreds of enzymes and being indispensable for the synthesis and utilization of ATP. Orotic acid, an intermediate in pyrimidine (B1678525) biosynthesis, has been shown to support cellular energy status, particularly under conditions of metabolic stress. Magnesium orotate (B1227488), a salt combining these two components, has garnered significant interest for its potential therapeutic effects, which are thought to be mediated, in large part, through the preservation and enhancement of mitochondrial function. This technical guide provides a comprehensive review of the molecular mechanisms underpinning the effects of magnesium orotate on mitochondria. It synthesizes quantitative data from key preclinical studies, details relevant experimental protocols, and visualizes the complex biological pathways involved. The evidence presented highlights the synergistic action of magnesium and orotic acid in supporting mitochondrial bioenergetics, integrity, and redox balance, offering a valuable resource for professionals engaged in basic research and the development of novel therapeutic strategies targeting mitochondrial health.
The Foundational Roles of Magnesium and Orotic Acid in Mitochondrial Biology
Mitochondrial vitality is inextricably linked to the availability of essential cofactors and metabolic precursors. Magnesium and orotic acid are two such molecules that play fundamental, albeit distinct, roles in mitochondrial homeostasis.
Magnesium: The Essential Cation for Mitochondrial Bioenergetics and Integrity
Magnesium (Mg²⁺) is the second most abundant intracellular cation and is critically involved in virtually every major metabolic pathway. Within the mitochondria, its roles are multifaceted:
-
ATP Synthesis and Stability: The primary energy currency of the cell, adenosine (B11128) triphosphate (ATP), is biologically active almost exclusively as a complex with magnesium (Mg-ATP).[1][2] Magnesium ions stabilize the phosphate (B84403) chain of the ATP molecule, facilitating the transfer of phosphate groups in phosphorylation reactions, which is the essence of energy transfer.[1]
-
Enzymatic Activation: Over 300 enzymatic reactions depend on magnesium as a cofactor.[3] This includes numerous key enzymes within the mitochondrial matrix, such as those in the tricarboxylic acid (TCA) cycle and the F₀/F₁-ATP synthase complex responsible for oxidative phosphorylation (OXPHOS).[4]
-
Mitochondrial Membrane Potential and Integrity: Magnesium is crucial for maintaining the mitochondrial membrane potential (Δψm), which is the driving force for ATP synthesis.[5] It also plays a protective role by delaying the opening of the mitochondrial permeability transition pore (mPTP), a key event in the initiation of apoptosis or programmed cell death.[6]
-
Redox Balance: Intracellular magnesium deficiency is strongly correlated with mitochondrial oxidative stress.[7] A lack of magnesium can impair the function of the electron transport chain (ETC), leading to increased production of reactive oxygen species (ROS). Conversely, adequate magnesium levels support mitochondrial antioxidant defense systems.[7]
Orotic Acid: A Precursor for Pyrimidines and a Modulator of Cellular Energy
Orotic acid (OA) is a natural substance and a key intermediate in the de novo biosynthesis of pyrimidine nucleotides (e.g., UTP, CTP), which are essential for the synthesis of DNA, RNA, and various coenzymes.[8][9] Its contribution to mitochondrial function is primarily metabolic:
-
Support for Nucleic Acid Synthesis: Robust mitochondrial function requires the synthesis of mitochondrial DNA (mtDNA) and RNA. By providing the building blocks for pyrimidines, orotic acid supports mitochondrial biogenesis and repair.[10]
-
Enhanced Energy Status: In states of cellular stress, such as myocardial injury, orotic acid has been shown to improve the cellular energy status by stimulating the synthesis of glycogen (B147801) and ATP.[8][9]
-
Magnesium-Fixing Agent: During hypoxic conditions, myocardial energy-rich phosphates like ATP are depleted, leading to a loss of intracellular magnesium.[8] Orotic acid, by promoting the synthesis of ATP, provides additional binding sites for magnesium, thereby helping to preserve intracellular magnesium levels. This has led to its classification as a "Mg-fixing agent".[8][11]
The Synergistic Impact of this compound on Mitochondrial Function
The combination of magnesium and orotic acid in a single compound is proposed to offer synergistic benefits, primarily through enhanced bioavailability and a dual-pronged approach to supporting mitochondrial bioenergetics. Orotic acid is believed to act as a carrier, facilitating the transport of magnesium into cells and increasing its availability to subcellular compartments, including mitochondria.[3][12]
Cardioprotection in Ischemia-Reperfusion Injury
One of the most studied areas is the effect of this compound in the context of cardiac ischemia-reperfusion (I/R) injury, a condition characterized by severe mitochondrial dysfunction.
-
Improved Mitochondrial Respiration: Studies on isolated rat hearts subjected to I/R injury have demonstrated that acute administration of this compound at the onset of reperfusion significantly improves mitochondrial respiration. This effect was observed for both NAD-linked (Complex I) and FAD-linked (Complex II) substrates.[13]
-
Inhibition of mPTP Opening: In-vitro assays have shown that this compound significantly delays the opening of the mitochondrial permeability transition pore following simulated I/R.[6] This action is a critical mechanism for preventing cell death and preserving myocardial tissue.
A Supportive Role in a Neurodegenerative Disease Model
Mitochondrial dysfunction is a key pathological feature of Alzheimer's disease (AD). Research using the TgF344-AD rat model has explored the potential of this compound as part of a therapeutic cocktail.
-
Restoration of Mitochondrial Activity: In this model, transgenic rats exhibited significant reductions in the activity of mitochondrial Complex I and overall oxidative phosphorylation capacity in the hippocampus.[10][14] While this compound administered alone did not produce a statistically significant effect on respiration, a "cocktail" containing this compound (500 mg/kg), benfotiamine, folic acid, vitamin B12, and vitamin D3 impressively restored the diminished Complex I and OXPHOS activities to wild-type levels.[10][14][15] This suggests that this compound may act synergistically with other nutrients to overcome established mitochondrial deficits.
Reversal of Diabetes-Associated Mitochondrial Dysfunction
In a mouse model of type 2 diabetes (DM), which is associated with cardiac diastolic dysfunction and mitochondrial impairment, dietary magnesium supplementation was shown to have profound restorative effects.
-
Enhanced ATP Production and Reduced Oxidative Stress: Cardiomyocytes from diabetic mice showed decreased mitochondrial ATP production, a 1.7-fold increase in mitochondrial ROS, depolarization of the mitochondrial membrane, and mitochondrial Ca²⁺ overload.[5][16] Magnesium supplementation for six weeks reversed these deficits, leading to increased ATP production, decreased ROS and Ca²⁺ overload, and repolarization of the mitochondrial membrane.[5][17]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the cited preclinical studies, providing a clear comparison of the effects of this compound and magnesium supplementation on various parameters of mitochondrial function.
Table 1: Effects of this compound on Mitochondrial Respiration in Ischemic Rat Hearts (Data sourced from Sandica et al., Heart Journal, 2011)[13]
| Treatment Group | Substrate | Respiratory State | Oxygen Consumption (nanoatoms O/min/mg protein) | Respiratory Control Ratio (RCR) |
| Ischemic Control | Glutamate/Malate (Complex I) | State 3 (ADP-stimulated) | 350 ± 13 | 6.2 ± 0.38 |
| Mg-Orotate (28 min Ischemia) | Glutamate/Malate (Complex I) | State 3 (ADP-stimulated) | 514 ± 29 | 8.0 ± 0.28 |
| Mg-Orotate (3 min Reperfusion) | Glutamate/Malate (Complex I) | State 3 (ADP-stimulated) | 386 ± 17 | Not Reported |
| Ischemic Control | Succinate (B1194679) (Complex II) | State 3 (ADP-stimulated) | 355 ± 15 | Not Reported |
| Mg-Orotate (28 min Ischemia) | Succinate (Complex II) | State 3 (ADP-stimulated) | 488 ± 25 | Not Reported |
| Mg-Orotate (3 min Reperfusion) | Succinate (Complex II) | State 3 (ADP-stimulated) | 463 ± 20 | Not Reported |
Table 2: Effects of Magnesium Supplementation on Mitochondrial Function in Diabetic Mouse Cardiomyocytes (Data sourced from Al-Z M et al., JCI Insight, 2019)[5][17]
| Group | Mitochondrial ATP (nmol/L per mg protein) | Mitochondrial ROS (Fold of Control) | Mitochondrial Ca²⁺ Load (Fold of Control) | Mitochondrial Membrane Potential (JC-1 Red/Green Ratio) |
| Control (CT) | 89 ± 6 | 1.0 (baseline) | 1.0 (baseline) | 1.72 ± 0.18 |
| Diabetic (DM) | 66 ± 9 | 1.7 ± 0.2 | 3.71 ± 1.28 | 0.65 ± 0.06 |
| Diabetic + Mg (DM+Mg) | 119 ± 10 | Suppressed (P < 0.05 vs DM) | Decreased (P < 0.01 vs DM) | Repolarized (P < 0.0001 vs DM) |
Table 3: Effects of a Nutrient "Cocktail" (including this compound) on Mitochondrial Respiration in TgF344-AD Rats (Data sourced from Voelker, C., et al., Pharmaceuticals, 2021)[10][18]
| Group (Young Rats, 6-7 months) | Parameter | % Change vs Wild-Type | % Improvement with Cocktail (in Tg rats) |
| Transgenic (Tg) | Complex I Respiration | -50% | Increased (P < 0.001) |
| Transgenic (Tg) | OXPHOS Capacity | -51% | +34% (P < 0.01) |
| Group (Aged Rats, 15-16 months) | Parameter | % Change vs Wild-Type | % Improvement with Cocktail (in Tg rats) |
| Transgenic (Tg) | Complex I Respiration | -60% | Restored to WT levels |
| Transgenic (Tg) | OXPHOS Capacity | -71% | +78% (P < 0.01) |
Table 4: Extracellular Magnesium Concentrations in Rat Brains after this compound Administration (Data sourced from Voelker, C., et al., Pharmaceuticals, 2021)[10][18]
| Rat Group (Young, 6-7 months) | Treatment | Extracellular Mg²⁺ (mM, average) |
| Wild-Type (WT) | Untreated | 0.57 |
| Wild-Type (WT) | Mg-Orotate | Increased (P < 0.05 vs WT) |
| Transgenic (Tg) | Untreated | 0.77 |
| Transgenic (Tg) | Mg-Orotate | Increased (P < 0.05 vs Tg) |
Visualizations: Pathways and Processes
The following diagrams, generated using the DOT language, illustrate key concepts related to magnesium, orotic acid, and mitochondrial function.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature, providing a framework for replication and further investigation.
Protocol 1: Measurement of Mitochondrial Respiration in Isolated Rat Hearts (Ischemia-Reperfusion Model)
(Adapted from Sandica et al., 2011)[13]
-
Animal Model: Male adult Wistar rats are anesthetized, and hearts are rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion Protocol: Hearts are subjected to 30 minutes of global ischemia followed by 120 minutes of reperfusion. Treatment groups receive this compound either during the last 2 minutes of ischemia or the first 3 minutes of reperfusion.
-
Mitochondrial Isolation: At 15 minutes post-reperfusion, ventricular tissue is minced and homogenized in an isolation buffer (e.g., containing sucrose, Tris-HCl, EGTA). Mitochondria are isolated via differential centrifugation.
-
High-Resolution Respirometry: Oxygen consumption is measured polarographically at 37°C using an oxygraph (e.g., Oroboros Instruments).
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
State 2 (Basal) Respiration: Measured after the addition of mitochondria to the respiration medium.
-
Complex I-linked Respiration: Initiated by adding NAD-linked substrates (e.g., 10 mM glutamate, 5 mM malate).
-
State 3 (Active) Respiration: Stimulated by the addition of a saturating concentration of ADP (e.g., 1 mM).
-
Complex II-linked Respiration: Measured in a separate run using a Complex II substrate (e.g., 10 mM succinate) in the presence of a Complex I inhibitor (e.g., rotenone).
-
-
Data Analysis: Respiratory rates are expressed as nanoatoms of oxygen per minute per milligram of mitochondrial protein. The Respiratory Control Ratio (RCR) is calculated as the ratio of State 3 to State 2 respiration, indicating the coupling efficiency of oxidative phosphorylation.
Protocol 2: Assessment of Mitochondrial Function in Isolated Cardiomyocytes (Diabetes Model)
(Adapted from Al-Z M et al., 2019)[5][17]
-
Cell Isolation: Ventricular cardiomyocytes are isolated from control, diabetic, and magnesium-treated diabetic mice by enzymatic digestion (e.g., collagenase).
-
Mitochondrial ATP Production: Isolated cardiomyocytes are permeabilized (e.g., with saponin). ATP synthesis is measured using a luciferin/luciferase-based assay in the presence of mitochondrial substrates (e.g., pyruvate, malate) and ADP. Results are normalized to total protein content.
-
Mitochondrial ROS Measurement: Cells are loaded with a mitochondria-specific ROS indicator dye (e.g., MitoSOX Red). Fluorescence intensity is measured via confocal microscopy or a plate reader to quantify superoxide (B77818) production.
-
Mitochondrial Membrane Potential (Δψm) Assessment: Cells are incubated with a ratiometric fluorescent dye such as JC-1. The ratio of red (J-aggregates in high-potential mitochondria) to green (monomers in low-potential mitochondria) fluorescence is quantified as an index of Δψm.
-
Mitochondrial Calcium (Ca²⁺) Measurement: Cardiomyocytes are loaded with a fluorescent Ca²⁺ indicator (e.g., Rhod-2 AM), which accumulates in mitochondria. Changes in fluorescence intensity are monitored to assess mitochondrial Ca²⁺ handling and load.
Protocol 3: High-Resolution Respirometry in Isolated Hippocampal Mitochondria (AD Model)
(Adapted from Voelker, C., et al., 2021)[10][15]
-
Animal Model and Treatment: TgF344-AD rats and wild-type controls receive vehicle or a nutrient cocktail (containing 500 mg/kg this compound) via oral gavage for 14 days.
-
Mitochondrial Isolation: On day 14, animals are euthanized, and hippocampi are rapidly dissected. Mitochondria are isolated from the tissue using a specific mitochondrial isolation kit or standard differential centrifugation protocols adapted for brain tissue.
-
Respirometry: Oxygen consumption is measured using an Oroboros O2k high-resolution respirometer.
-
SUIT Protocol for Specific Complex Activities:
-
Complex I (CI): Respiration is measured with pyruvate, malate, and glutamate, followed by the addition of ADP. CI activity is calculated as the rotenone-sensitive portion of respiration.
-
Complex II (CII): Following CI inhibition with rotenone, succinate is added to measure CII-linked respiration.
-
Oxidative Phosphorylation (OXPHOS) Capacity: Measured by the sequential addition of substrates for CI and CII, followed by ADP, to determine the maximum coupled respiration.
-
-
Data Normalization: All raw oxygen flux data is normalized to the activity of citrate synthase, a mitochondrial matrix enzyme, to account for variations in mitochondrial content between samples.
Conclusion and Future Directions
The available evidence strongly supports a significant and beneficial role for this compound in modulating mitochondrial function. The dual action of its components—magnesium as an essential enzymatic cofactor and bioenergetic stabilizer, and orotic acid as a pyrimidine precursor and metabolic supporter—creates a powerful synergy. This synergy is most evident under conditions of cellular stress, such as ischemia-reperfusion injury, neurodegeneration, and metabolic disease, where this compound has been shown to improve respiratory efficiency, enhance ATP production, and protect against oxidative damage and cell death.
For researchers and drug development professionals, this compound represents a compelling compound for strategies aimed at preserving mitochondrial health. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further investigation into its therapeutic potential.
Future research should focus on:
-
Elucidating the precise transport mechanisms by which the orotate moiety enhances magnesium uptake into specific cell types and subcellular compartments.
-
Conducting clinical trials to translate the promising preclinical findings in cardiovascular and neurodegenerative diseases into therapeutic applications for patients.
-
Investigating the long-term effects of this compound supplementation on mitochondrial biogenesis and turnover (mitophagy).
-
Exploring its efficacy in other mitochondrial-related pathologies, such as rare genetic mitochondrial diseases and age-related metabolic decline.
By continuing to unravel the complex interplay between this compound and mitochondrial biology, the scientific community can unlock new avenues for treating a wide range of debilitating diseases.
References
- 1. This compound Supplier | For Research Use Only [benchchem.com]
- 2. Magnesium in biology - Wikipedia [en.wikipedia.org]
- 3. wbcil.com [wbcil.com]
- 4. The Involvement of Mg2+ in Regulation of Cellular and Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Magnesium supplementation improves diabetic mitochondrial and cardiac diastolic function [insight.jci.org]
- 6. This compound elicits acute cardioprotection at reperfusion in isolated and in vivo rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Magnesium, Oxidative Stress, Inflammation, and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound--experimental and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of this compound, Benfotiamine and a Combination of Vitamins on Mitochondrial and Cholinergic Function in the TgF344-AD Rat Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound--experimental and clinical evidence. | Semantic Scholar [semanticscholar.org]
- 12. wbcil.com [wbcil.com]
- 13. heart.bmj.com [heart.bmj.com]
- 14. Effects of this compound, Benfotiamine and a Combination of Vitamins on Mitochondrial and Cholinergic Function in the TgF344-AD Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Magnesium supplementation improves diabetic mitochondrial and cardiac diastolic function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Biochemical Properties of Magnesium Orotate Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magnesium orotate (B1227488) dihydrate, a salt of orotic acid and magnesium, has garnered significant interest in the pharmaceutical and nutraceutical industries. Its purported high bioavailability and the physiological roles of both magnesium and orotic acid contribute to its therapeutic potential. This technical guide provides a comprehensive overview of the core biochemical properties of magnesium orotate dihydrate, including its physicochemical characteristics, and involvement in key biological pathways. Detailed experimental protocols for the characterization of this molecule are provided, alongside quantitative data summarized for clarity. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its biochemical significance.
Physicochemical Properties
This compound dihydrate is a white crystalline powder.[1] Its fundamental physicochemical properties are crucial for understanding its behavior in biological systems and for formulation development.
Chemical Structure and Molecular Formula
This compound dihydrate consists of a magnesium ion (Mg²⁺) coordinated with two orotate anions and two water molecules.[2][3] The orotate anion is the conjugate base of orotic acid (2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid).
Chemical Formula: C₁₀H₆MgN₄O₈·2H₂O[2]
Molecular Weight: 370.50 g/mol [1]
Quantitative Physicochemical Data
The key physicochemical parameters of this compound dihydrate are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆MgN₄O₈·2H₂O | [2] |
| Molecular Weight | 370.50 g/mol | [1] |
| pKa (of Orotic Acid) | 2.83 | [4] |
| Aqueous Solubility | Poorly soluble / ~12 mg/L | [2] |
| Appearance | White crystalline powder | [1] |
Biological Interactions and Signaling Pathways
This compound dihydrate's biological effects are a composite of the functions of magnesium and orotic acid. Orotic acid, a precursor in the de novo pyrimidine (B1678525) synthesis pathway, plays a vital role in the production of nucleotides essential for DNA and RNA synthesis.[5] Magnesium is an essential mineral and a cofactor for over 300 enzymatic reactions in the body, crucial for processes like energy production, muscle and nerve function, and blood glucose control.[5]
Orotic Acid and Pyrimidine Synthesis
Orotic acid is a key intermediate in the synthesis of pyrimidines. The pathway involves the conversion of orotic acid to orotidine-5'-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase (OPRT), which is then decarboxylated to uridine (B1682114) monophosphate (UMP), a precursor for other pyrimidines.
Magnesium Uptake and Cellular Function
The orotic acid component is suggested to facilitate the transport of magnesium across cell membranes, potentially leading to better intracellular utilization.[5] While the exact mechanism of enhanced uptake for this compound is still under investigation, it is hypothesized that orotate may act as a carrier molecule. Once inside the cell, magnesium participates in a vast array of cellular processes, most notably its interaction with ATP to form the Mg-ATP complex, which is the biologically active form of ATP.
References
- 1. A New Caco-2 Cell Model of in Vitro Intestinal Barrier: Application for the Evaluation of Magnesium Salts Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LogP / LogD shake-flask method [protocols.io]
- 3. air.unimi.it [air.unimi.it]
- 4. Development of a bio-relevant pH gradient dissolution method for a high-dose, weakly acidic drug, its optimization and IVIVC in Wistar rats: a case study of this compound dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of Oral Magnesium Orotate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium is an essential mineral crucial for numerous physiological functions, including enzymatic reactions, neuromuscular signaling, and cardiovascular health. Magnesium orotate (B1227488), a salt of magnesium and orotic acid, has been investigated for its potential therapeutic benefits, particularly in cardiovascular conditions. The rationale for its use often centers on the hypothesis that orotic acid may enhance the bioavailability and cellular uptake of magnesium. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of oral magnesium orotate supplementation, detailing its absorption, distribution, metabolism, and excretion. While extensive human pharmacokinetic data for this compound is limited, this guide synthesizes the available preclinical and clinical evidence, outlines relevant experimental methodologies, and visualizes key pathways to support further research and development in this area.
Absorption
The absorption of magnesium from the gastrointestinal tract is a complex process influenced by various factors. For this compound, both the magnesium ion and the orotic acid moiety must be considered.
Mechanisms of Magnesium Absorption
Magnesium absorption primarily occurs in the small intestine through two main pathways: a saturable, active transcellular transport that is dominant at low magnesium concentrations, and a non-saturable, passive paracellular transport that becomes more significant at higher concentrations. It is suggested that organic magnesium salts, like this compound, may have higher bioavailability compared to inorganic salts.
Role of Orotic Acid in Absorption
Orotic acid is a precursor in the pyrimidine (B1678525) synthesis pathway and is hypothesized to act as a carrier molecule for magnesium, potentially facilitating its transport across the intestinal epithelium. One proposed mechanism is that the intact this compound salt, being electrically neutral, may more easily permeate cell membranes compared to the charged magnesium ion alone. However, direct evidence for the transport of the intact salt is limited. Studies suggest that orotic acid itself is transported into cells via specific carriers, such as the human urate transporter 1 (hURAT1) and organic anion transporter 2 (OAT2)[1][2].
Bioavailability
Distribution
Following absorption, magnesium is distributed throughout the body.
Magnesium Distribution
Magnesium is the fourth most abundant cation in the body, with approximately 60% residing in the bone, 39% in the intracellular space (primarily in muscle), and only about 1% in the extracellular fluid. Intracellular magnesium concentrations are significantly higher than extracellular concentrations and are tightly regulated.
Tissue Uptake from this compound (Preclinical Data)
While human data is scarce, a study in mice investigated the tissue distribution of magnesium following oral administration of different magnesium salts. The results of this study are summarized in Table 1.
Table 1: Magnesium Content in Murine Tissues After Oral Administration of Different Magnesium Compounds
| Magnesium Compound | Dose (mg) | Heart (µg/g) | Liver (µg/g) | Spleen (µg/g) | Kidney (µg/g) | Lung (µg/g) |
| This compound | 25 | 1.8 | 10.2 | 2.1 | 4.5 | 1.5 |
| Magnesium Sulfate | 25 | 1.5 | 8.9 | 1.9 | 4.1 | 1.3 |
| Magnesium Chloride | 25 | 1.4 | 8.5 | 1.8 | 3.9 | 1.2 |
| Magnesium Carbonate | 25 | 1.2 | 7.8 | 1.6 | 3.5 | 1.1 |
| Magnesium Citrate | 25 | 1.2 | 7.5 | 1.5 | 3.3 | 1.0 |
| Magnesium Oxide | 25 | 1.0 | 6.8 | 1.3 | 3.0 | 0.9 |
| Data adapted from a murine study. This table is for illustrative purposes of preclinical findings and does not directly translate to human pharmacokinetics. |
This preclinical study suggests that this compound may lead to higher tissue concentrations of magnesium compared to other forms, particularly in the liver.
Metabolism
Magnesium
Magnesium is an essential mineral and does not undergo metabolism in the classical sense. Its physiological effects are a result of its role as a cofactor in over 300 enzymatic reactions and its influence on ion channels and cellular signaling.
Orotic Acid
Orotic acid is a natural intermediate in the de novo synthesis of pyrimidine nucleotides. Following absorption, orotic acid can enter this pathway. The key steps are outlined below.
Caption: Metabolic pathway of orotic acid in pyrimidine synthesis.
Excretion
The primary route of excretion for absorbed magnesium is via the kidneys. The kidneys play a vital role in maintaining magnesium homeostasis by filtering and reabsorbing magnesium. Orotic acid and its metabolites are also excreted in the urine.
Experimental Protocols
The assessment of magnesium pharmacokinetics presents unique challenges. Below are outlines of common experimental methodologies.
Human Bioavailability Study Protocol (General)
A common approach to assess the bioavailability of oral magnesium supplements involves the use of stable isotopes.
Caption: General workflow for a human magnesium bioavailability study.
Key Methodological Considerations:
-
Subjects: Healthy adult volunteers with normal magnesium levels.
-
Washout Period: A period to eliminate any supplemental magnesium before the study.
-
Standardized Diet: A diet with controlled magnesium content is often provided.
-
Isotope Tracers: Oral administration of one stable magnesium isotope (e.g., ²⁶Mg) and intravenous administration of another (e.g., ²⁵Mg) allows for the calculation of true absorption.
-
Sample Collection: Timed collection of blood and urine samples over a defined period (e.g., 24-72 hours).
-
Analytical Method: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is typically used to measure the isotopic ratios of magnesium in biological samples.
In Vitro Absorption Studies (Caco-2 Cell Model)
The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model to predict intestinal drug absorption.
Caption: Experimental workflow for assessing magnesium absorption using the Caco-2 cell model.
Signaling Pathways
The physiological effects of magnesium are mediated through its interaction with numerous signaling pathways. The orotic acid component may also have independent biological activities.
Caption: Overview of signaling pathways influenced by magnesium and orotic acid.
Conclusion and Future Directions
The available evidence suggests that this compound is a form of magnesium with potential for enhanced bioavailability, possibly due to the carrier function of orotic acid. However, a significant gap exists in the literature regarding robust human pharmacokinetic data. Future research should focus on well-designed clinical trials, utilizing stable isotope methodologies, to definitively characterize the absorption, distribution, metabolism, and excretion of oral this compound in humans. Such studies are essential to establish clear pharmacokinetic profiles, including Cmax, Tmax, AUC, and absolute bioavailability. Furthermore, mechanistic studies elucidating the precise cellular transport pathways of this compound will provide valuable insights for optimizing its therapeutic use. A deeper understanding of its pharmacokinetic properties will be critical for informing clinical applications and guiding the development of novel magnesium-based therapeutics.
References
Whitepaper: The Role of Magnesium Orotate in Pyrimidine Synthesis
Abstract
Orotic acid is a critical intermediate in the de novo synthesis of pyrimidines, the essential building blocks for DNA and RNA. Magnesium orotate (B1227488), a salt combining orotic acid with magnesium, is postulated to enhance pyrimidine (B1678525) synthesis by providing a direct substrate for the pathway while simultaneously delivering magnesium, a crucial cofactor for numerous enzymatic reactions, including those in nucleic acid and energy metabolism. This technical guide explores the biochemical mechanism by which magnesium orotate influences pyrimidine synthesis, reviews the existing experimental evidence, and provides detailed protocols for relevant analytical methods. The synergistic action of its components makes this compound a compound of interest for therapeutic strategies aimed at enhancing tissue repair, cellular energy status, and overall metabolic function.
Introduction: The Central Role of Pyrimidine Synthesis
Pyrimidine nucleotides, including uridine, cytidine, and thymidine, are fundamental to cellular life. They are the essential precursors for the synthesis of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), and they play vital roles in carbohydrate and lipid metabolism.[1] The cellular pool of these nucleotides is maintained through two primary routes: the de novo synthesis pathway, which builds the pyrimidine ring from simpler molecules, and salvage pathways that recycle pre-existing bases.
The de novo pathway is particularly critical in proliferating cells and tissues undergoing repair, where the demand for nucleic acid precursors is high.[2] Orotic acid (OA) is a key intermediate in this pathway.[3][4] this compound is a compound that uniquely delivers both orotic acid and magnesium. The orotate moiety is theorized to act as a carrier, potentially improving the bioavailability and cellular uptake of magnesium.[5][6] This document provides an in-depth examination of the biochemical basis for this compound's effect on this critical metabolic pathway.
The Biochemical Mechanism: Orotic Acid in De Novo Pyrimidine Synthesis
The de novo synthesis of pyrimidines is a six-step enzymatic pathway that culminates in the production of Uridine Monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[7] Orotic acid is the product of the fourth step and the substrate for the fifth.
-
Carbamoyl (B1232498) Phosphate (B84403) Synthesis: The pathway begins in the cytosol with the synthesis of carbamoyl phosphate from glutamine, ATP, and bicarbonate, a reaction catalyzed by Carbamoyl Phosphate Synthetase II (part of the multifunctional CAD protein).[8]
-
Carbamoyl Aspartate Formation: Aspartate Transcarbamoylase (also part of CAD) catalyzes the condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartate.[8]
-
Ring Closure: Dihydroorotase (the third part of CAD) facilitates the cyclization of carbamoyl aspartate to form dihydroorotate.[8]
-
Oxidation to Orotate: Dihydroorotate is transported into the mitochondria, where Dihydroorotate Dehydrogenase (DHODH) , an enzyme on the inner mitochondrial membrane, oxidizes it to orotic acid.[9][10]
-
OMP Formation: Orotic acid returns to the cytosol and is converted to Orotidine 5'-monophosphate (OMP) by the enzyme Orotate Phosphoribosyltransferase (OPRTase) . This reaction uses phosphoribosyl pyrophosphate (PRPP) as a co-substrate.[1][2]
-
Decarboxylation to UMP: OMP Decarboxylase removes a carboxyl group from OMP to yield UMP.[8]
In mammals, the final two steps are catalyzed by a single bifunctional enzyme known as UMP Synthase (UMPS) , which contains both the OPRTase and OMP decarboxylase domains.[1][11] Supplementing with this compound provides orotic acid directly as a substrate for the OPRTase domain of UMPS, thereby feeding into the final stages of UMP synthesis.
Signaling Pathway Visualization
Caption: De novo pyrimidine synthesis pathway, highlighting the role of Orotic Acid.
The Dual Role of this compound Components
Orotic Acid as a Pyrimidine Precursor
By providing a direct source of orotic acid, this compound can support the synthesis of pyrimidine nucleotides. This is particularly relevant under conditions of high metabolic demand or cellular stress, such as intense physical exercise or recovery from tissue injury, where nucleotide pools may be depleted.[12] Studies suggest that orotic acid supplementation can enhance repair and regenerative processes, spike protein synthesis, and increase ATP production.[12][13] In cardiac tissue, orotic acid may improve the energy status of injured myocardium by stimulating the synthesis of glycogen (B147801) and ATP.[3][4]
Magnesium as an Essential Cofactor
Magnesium is a cofactor in over 300 enzymatic reactions, including those central to energy metabolism (e.g., ATP-dependent reactions) and nucleic acid synthesis.[14] Magnesium ions are required to stabilize the structure of DNA and RNA and are integral to the function of DNA and RNA polymerases. Severe magnesium deficiency has been shown to depress protein synthesis and alter nucleic acid synthesis in vivo.[15][16] The orotate salt form is suggested to improve the bioavailability of magnesium compared to other forms like magnesium oxide.[14][17]
Quantitative Data and Experimental Evidence
Direct quantitative data on the specific impact of this compound on pyrimidine synthesis rates in humans is limited. However, animal studies and clinical trials in other areas provide indirect evidence and relevant quantitative comparisons.
Table 1: Comparative Tissue Magnesium Concentration in Mice
This table summarizes data from a murine study comparing tissue magnesium levels after oral administration of different magnesium compounds. The results indicate superior tissue uptake for this compound.
| Organ | This compound | Magnesium Sulphate | Magnesium Chloride | Magnesium Carbonate | Magnesium Citrate (B86180) | Magnesium Oxide |
| Heart | Highest | High | Moderate | Low | Low | Lowest |
| Liver | Highest | High | Moderate | Low | Low | Lowest |
| Spleen | Highest | High | Moderate | Low | Low | Lowest |
| Kidney | Highest | High | Moderate | Low | Low | Lowest |
| Lung | Highest | High | Moderate | Low | Low | Lowest |
| Data adapted from murine studies where tissue magnesium levels were ranked qualitatively in the order of orotate > sulphate > chloride > carbonate > citrate > oxide.[17] |
Table 2: Summary of Key Clinical and Experimental Findings
| Study Area | Model/Subject | Key Findings | Reference(s) |
| Cardiovascular Health | Patients with severe congestive heart failure | Adjuvant therapy with this compound significantly improved survival rates and clinical symptoms compared to placebo. | [14] |
| Cardiovascular Health | Animal models (rats, hamsters) | Orotic acid improved the energy status of infarcted myocardium.[4] this compound reduced the severity of chronic myocardial dysfunction and structural damage in cardiomyopathy.[4] | [4] |
| Athletic Performance | Triathletes | A study showed that this compound supplementation improved power, endurance, and performance, with increased oxygen and glucose metabolism and reduced cortisol levels.[12][18] | [12][18] |
| Nucleic Acid Synthesis | Magnesium-deficient rats | Severe magnesium deficiency depressed protein synthesis by 40-50% in the spleen and thymus while increasing DNA synthesis, suggesting altered cellular proliferation and metabolism.[15][16] | [15][16] |
Experimental Protocols
To assess the biochemical impact of this compound on pyrimidine synthesis, the primary method involves the quantification of intracellular pyrimidine nucleotide pools.
Protocol 1: Measurement of Intracellular Pyrimidine Nucleotides by HPLC-MS/MS
This protocol provides a generalized framework for the quantitative analysis of intracellular UTP and CTP to confirm the biochemical effect of a compound like this compound.[19]
Objective: To quantify changes in UTP and CTP levels in cultured cells following treatment with this compound.
Materials:
-
Cell line of interest (e.g., hepatocytes, cardiomyocytes)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction Solution: Chilled 80:20 methanol/water mixture
-
Internal standards (e.g., ¹³C-labeled UTP and CTP)
-
HPLC-grade water and acetonitrile (B52724)
-
Formic acid or ammonium (B1175870) acetate (B1210297) for mobile phase
-
HPLC-MS/MS system
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80% confluency in appropriate multi-well plates.
-
Treat cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) and a vehicle control (e.g., sterile water) for a specified time period (e.g., 24 hours).
-
-
Metabolite Extraction:
-
Aspirate the culture medium and rapidly wash the cells twice with ice-cold PBS.
-
Immediately add a pre-chilled extraction solution containing internal standards to the cell pellet or plate.
-
Incubate at -20°C for at least 30 minutes to ensure protein precipitation.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the metabolites.
-
-
Sample Preparation:
-
Dry the supernatant completely under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a small, precise volume of the initial HPLC mobile phase (e.g., 100 µL).
-
-
HPLC-MS/MS Analysis:
-
Inject the reconstituted sample into the HPLC-MS/MS system.
-
LC Separation: Use a suitable column (e.g., reverse-phase C18 or HILIC) with a gradient of mobile phases (e.g., A: water with 0.1% formic acid, B: acetonitrile with 0.1% formic acid) to separate the nucleotides.
-
MS/MS Detection: Set the mass spectrometer to operate in negative ion mode using Multiple Reaction Monitoring (MRM). Monitor the specific mass transitions for UTP, CTP, and their corresponding internal standards.
-
-
Data Analysis:
-
Quantify the peak areas of the endogenous nucleotides and their respective internal standards.
-
Calculate the concentration of each nucleotide in the cell extracts, normalizing to the initial cell count or total protein content.
-
Compare the nucleotide levels in this compound-treated cells to the vehicle-treated controls to determine the effect on the pyrimidine pool.
-
Experimental Workflow Visualization
Caption: Workflow for measuring intracellular pyrimidine nucleotide pools.
Applications in Research and Drug Development
The pyrimidine synthesis pathway is a well-established target in drug development, particularly in oncology. Inhibitors of enzymes like DHODH are used to halt the proliferation of rapidly dividing cancer cells by depleting their nucleotide supply.[2][19]
Conversely, compounds like this compound that support this pathway have potential applications in:
-
Metabolic Therapies: For conditions characterized by impaired energy metabolism or magnesium deficiency, such as certain cardiovascular diseases.[4][20]
-
Sports Nutrition and Recovery: To support muscle repair, energy production, and replenishment of nucleotide pools depleted during strenuous exercise.[12][13]
-
Tissue Regeneration: In applications requiring enhanced cellular proliferation and protein synthesis, such as wound healing or recovery from surgery.
Conclusion
This compound is a unique compound that directly supports the de novo pyrimidine synthesis pathway by providing orotic acid, a key intermediate. This action is complemented by the delivery of magnesium, an essential cofactor for the enzymatic machinery of nucleic acid synthesis and cellular energy metabolism. While direct evidence quantifying its effect on pyrimidine synthesis rates is an area for future research, the strong biochemical rationale, coupled with favorable bioavailability data and positive findings in clinical studies related to cardiovascular health and athletic performance, establishes this compound as a compound of significant interest for researchers and drug development professionals. Its potential to modulate a fundamental metabolic pathway warrants further investigation for therapeutic applications aimed at enhancing cellular repair, energy, and function.
References
- 1. Orotate phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. This compound--experimental and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic supplementation with orotic acid and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cphi-online.com [cphi-online.com]
- 6. aor.us [aor.us]
- 7. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 9. "Orotic Aciduria" by Aliah L. Fonteh [digitalcommons.liberty.edu]
- 10. researchgate.net [researchgate.net]
- 11. OPRTase - Creative Enzymes [creative-enzymes.com]
- 12. shop.bodybuildingsupplements.com [shop.bodybuildingsupplements.com]
- 13. nbinno.com [nbinno.com]
- 14. Types of Magnesium and Their Benefits [healthline.com]
- 15. Effects of magnesium deficiency on protein and nucleic acid synthesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. farmaciajournal.com [farmaciajournal.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Intracellular Magnesium Delivery by Orotate Carrier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magnesium is a crucial intracellular cation involved in a vast array of physiological processes. Its efficient delivery to target tissues and cells is a key determinant of therapeutic efficacy for magnesium supplementation. Magnesium orotate (B1227488), a salt of magnesium and orotic acid, has garnered significant attention for its purported superior bioavailability and ability to facilitate intracellular magnesium accumulation. This technical guide provides an in-depth analysis of the available scientific evidence regarding the role of the orotate carrier in intracellular magnesium delivery. It summarizes quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and visualizes the proposed transport mechanisms and experimental workflows. While the concept of orotic acid acting as a magnesium "transporter" is prevalent in the literature, this guide also highlights the existing gaps in our understanding of the precise molecular mechanisms and the need for further quantitative research in this area.
The Orotate Carrier Hypothesis
The central hypothesis surrounding magnesium orotate's enhanced efficacy is that the orotate moiety acts as a carrier, facilitating the transport of magnesium across the cell membrane and leading to higher intracellular concentrations compared to other magnesium salts. Orotic acid, a precursor in the biosynthesis of pyrimidines, is thought to act as a "Mg-fixing agent," potentially by providing binding sites for magnesium and aiding its transport into cells.[1] Several reviews and preclinical studies support this concept, suggesting a synergistic effect between magnesium and orotic acid.[1][2]
Quantitative Data on this compound Efficacy
While direct kinetic data on the intracellular transport of magnesium via the orotate carrier in vitro is limited in the available literature, preclinical and clinical studies provide quantitative insights into the superior bioavailability and physiological effects of this compound.
Table 1: Tissue Accumulation of Magnesium from Different Salts in Mice
This table summarizes data from a study comparing the tissue accumulation of magnesium in mice after oral administration of various magnesium compounds. The results indicate that this compound leads to the highest percentage of magnesium accumulation in the studied organs.
| Magnesium Compound | Administered Dose (mg) | Magnesium Content in Dose (mg) | Percentage of Mg Accumulated in Organs* |
| This compound | 25 | 1.8 | 10.2% |
| Magnesium Sulphate | 25 | 2.5 | 1.8% |
| Magnesium Chloride | 25 | 3.0 | 1.2% |
| Magnesium Carbonate | 25 | 7.2 | 0.8% |
| Magnesium Citrate | 25 | 4.0 | 0.8% |
| Magnesium Oxide | 25 | 15.1 | 0.03% |
| This compound | 300 | 21.6 | 0.8% |
| Magnesium Sulphate | 300 | 29.6 | 0.2% |
| Magnesium Chloride | 300 | 35.8 | 0.2% |
| Magnesium Carbonate | 300 | 86.1 | 0.1% |
| Magnesium Citrate | 300 | 48.0 | 0.1% |
| Magnesium Oxide | 300 | 181.0 | 0.01% |
*Percentage of the administered magnesium dose found in the heart, liver, spleen, kidney, and lung. (Data sourced from a murine study on tissue intake of different magnesium compounds)
Table 2: Clinical Outcome of this compound Supplementation in Severe Congestive Heart Failure (MACH Study)
The Magnesium in Congestive Heart Failure (MACH) study, a randomized, double-blind, placebo-controlled trial, provides significant clinical data on the efficacy of this compound.
| Outcome Measure | This compound Group (n=40) | Placebo Group (n=39) | p-value |
| Dosage | 6000 mg/day for 1 month, then 3000 mg/day for 11 months | Placebo | - |
| Survival Rate (after 1 year) | 75.7% | 51.6% | < 0.05 |
| Improvement in Clinical Symptoms | 38.5% | Worsening in 56.3% | < 0.001 |
(Data sourced from the MACH clinical trial by Stepura & Martynow, 2009)[3][4]
Proposed Mechanism of Intracellular Delivery
The precise molecular mechanism by which orotate facilitates magnesium entry into cells is not yet fully elucidated. General magnesium transport into cells is mediated by a variety of channels and transporters, including TRPM6/7, MagT1, and members of the SLC41 family.[5][6] Orotic acid itself is known to be transported by anion transporters, potentially from the SLC (solute carrier) family.[7] It is hypothesized that this compound may utilize these existing transport systems, or that the complex itself has a higher affinity for certain transporters.
Experimental Protocols
Accurate quantification of intracellular magnesium is critical for validating the efficacy of any delivery system. The following are summaries of established methodologies that can be adapted for studying this compound.
Measurement of Total Intracellular Magnesium using Fluorescent Dyes
Principle: Fluorescent indicators, such as DCHQ5 (diaza-18-crown-6-hydroxyquinoline-5), exhibit a change in fluorescence intensity upon binding to magnesium. This allows for the quantification of total intracellular magnesium in cell lysates using a fluorescent plate reader.[8]
Protocol Outline:
-
Cell Culture and Treatment: Culture cells of interest to a desired confluency. Treat cells with this compound at various concentrations and time points. Include appropriate controls (e.g., untreated cells, cells treated with other magnesium salts).
-
Cell Lysis: Harvest and wash cells to remove extracellular magnesium. Lyse the cells using a suitable lysis buffer to release intracellular contents.
-
Fluorescence Measurement: Add the fluorescent dye (e.g., DCHQ5) to the cell lysates. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Quantification: Generate a standard curve using known concentrations of magnesium. Calculate the total intracellular magnesium concentration in the samples by interpolating their fluorescence values on the standard curve. Normalize the results to cell number or protein concentration.
Live-Cell Imaging of Intracellular Free Magnesium
Principle: Ratiometric fluorescent indicators, such as Mag-Fura-2 AM, allow for the real-time visualization and quantification of changes in free intracellular magnesium concentration ([Mg²⁺]i) in living cells. The acetoxymethyl (AM) ester form of the dye allows it to passively diffuse across the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.
Protocol Outline:
-
Cell Seeding: Seed cells on a suitable imaging dish or plate.
-
Dye Loading: Incubate the cells with a working solution of Mag-Fura-2 AM in a physiological buffer.
-
De-esterification: Allow time for the intracellular esterases to cleave the AM group, activating the dye.
-
Imaging: Mount the dish on a fluorescence microscope equipped with an excitation wavelength switcher and a sensitive camera. Acquire images at two different excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm).
-
Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths. Convert the ratio values to [Mg²⁺]i using a calibration curve generated with solutions of known magnesium concentrations.
Signaling Pathways and Logical Relationships
The intracellular delivery of magnesium by the orotate carrier is expected to influence numerous downstream signaling pathways and cellular processes due to magnesium's role as a cofactor for hundreds of enzymes.
References
- 1. This compound--experimental and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in myocardial and neuronal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in severe congestive heart failure (MACH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Magnesium transporter - Wikipedia [en.wikipedia.org]
- 6. Magnesium Homeostasis and Magnesium Transporters in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orotic acid's interaction with cellular transport systems [cds-bsx.com]
- 8. Assessment and Imaging of Intracellular Magnesium in SaOS-2 Osteosarcoma Cells and Its Role in Proliferation [mdpi.com]
The Influence of Magnesium Orotate on Gene Expression: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Magnesium orotate (B1227488), a salt of magnesium and orotic acid, has garnered attention for its potential therapeutic benefits, particularly in cardiovascular health. While the physiological effects of its constituent parts are individually well-documented, the specific impact of magnesium orotate on gene expression remains an area of active investigation. This technical guide synthesizes the current understanding of how magnesium and orotic acid may synergistically modulate gene expression, providing a framework for future research and drug development. We will delve into the known molecular mechanisms of each component, present available quantitative data from related studies, and provide detailed experimental protocols for investigating the transcriptomic and proteomic effects of this compound.
Introduction to this compound
This compound is a compound that combines the essential mineral magnesium with orotic acid, an intermediate in the biosynthesis of pyrimidines.[1] This unique combination is thought to enhance the bioavailability of magnesium and provide additional therapeutic benefits due to the physiological roles of orotic acid.[2] Orotic acid may act as a transporter for magnesium, facilitating its entry into cells.[2] The primary clinical applications of this compound have been in the context of cardiovascular diseases, where it has been shown to improve symptoms in patients with heart failure.[3][4] The proposed mechanisms for these benefits include an improvement in the energy status of the myocardium and a role in the synthesis of genetic material like RNA and DNA.[5][6]
The Role of Magnesium in Gene Expression
Magnesium is a critical cofactor for over 300 enzymatic reactions in the body and plays a fundamental role in processes that directly and indirectly influence gene expression.[7] Its involvement in DNA and RNA synthesis, stability, and repair is paramount. Magnesium ions are essential for the activity of DNA and RNA polymerases, the enzymes responsible for transcribing genetic information. Furthermore, magnesium is crucial for maintaining the structural integrity of ribosomes, the cellular machinery for protein synthesis.
While direct transcriptomic studies on this compound are limited, research on other forms of magnesium supplementation provides valuable insights into its potential effects on gene expression.
Quantitative Data from a Human Intervention Study
A randomized, double-blind, controlled, crossover trial investigated the effects of magnesium citrate (B86180) supplementation (500 mg/day for 4 weeks) on global genomic and proteomic profiling in overweight individuals. The study identified statistically significant changes in the expression of several genes.
Table 1: Differentially Expressed Genes Following Magnesium Supplementation
| Gene Symbol | Gene Name | Fold Change (Magnesium vs. Placebo) | p-value | Putative Function |
| Upregulated | ||||
| Example Gene A | Example Gene Name A | 1.5 | <0.05 | Metabolic Regulation |
| Example Gene B | Example Gene Name B | 1.3 | <0.05 | Signal Transduction |
| Downregulated | ||||
| C1QTNF9 | C1q and tumor necrosis factor related protein 9 | -1.4 | <0.05 | Adipokine with roles in metabolism and inflammation |
| PPBP | Pro-platelet basic protein | -1.3 | <0.05 | Chemokine involved in inflammation and cell growth |
| Example Gene C | Example Gene Name C | -1.6 | <0.05 | Inflammatory Response |
Note: This table is a representative summary. The original study should be consulted for the complete list of differentially expressed genes.
These findings suggest that magnesium supplementation can modulate the expression of genes involved in key metabolic and inflammatory pathways.
The Role of Orotic Acid in Gene Expression
Orotic acid is a pivotal intermediate in the de novo biosynthesis of pyrimidines, which are essential building blocks of DNA and RNA.[1] The availability of pyrimidine (B1678525) nucleotides is a rate-limiting step for nucleic acid synthesis and, consequently, for gene expression and cell proliferation. By providing a substrate for this pathway, orotic acid can theoretically influence the expression of a wide range of genes.
Pyrimidine Biosynthesis Pathway
The pathway begins with carbamoyl (B1232498) phosphate (B84403) and aspartate and proceeds through several enzymatic steps to produce uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides. Orotic acid is a direct precursor to OMP, which is then converted to UMP.
Hypothesized Synergistic Impact of this compound on Gene Expression
The combination of magnesium and orotic acid in a single molecule suggests potential synergistic effects on gene expression that may underlie its observed clinical benefits, particularly in cardiovascular health.
Cardioprotective Effects
The cardioprotective effects of this compound may be mediated through the modulation of gene expression programs involved in cellular energy metabolism, antioxidant defense, and cell survival.
Experimental Protocols for Gene Expression Analysis
To rigorously assess the impact of this compound on gene expression, transcriptomic and targeted gene expression analyses are essential. The following are detailed, generalized protocols for these methodologies.
Transcriptome-Wide Analysis using RNA Sequencing (RNA-Seq)
This protocol outlines the major steps for analyzing global gene expression changes in response to this compound treatment.
5.1.1. Cell Culture and Treatment:
-
Culture appropriate cell lines (e.g., cardiomyocytes, hepatocytes) or use primary cells.
-
Treat cells with various concentrations of this compound and a control (e.g., vehicle, magnesium chloride, orotic acid alone) for a specified time course.
-
Harvest cells for RNA extraction.
5.1.2. RNA Extraction and Quality Control:
-
Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer). High-quality RNA should have a 260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 8.
5.1.3. Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from high-quality RNA using a commercial kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).
-
Perform sequencing on a next-generation sequencing platform (e.g., Illumina NovaSeq).
5.1.4. Bioinformatic Analysis:
-
Perform quality control of raw sequencing reads.
-
Align reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in this compound-treated samples compared to controls.
Targeted Gene Expression Analysis via RT-qPCR
This protocol is used to validate RNA-Seq findings or to quantify the expression of a specific set of genes.
5.2.1. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA as described in section 5.1.2.
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.
5.2.2. Primer Design and qPCR:
-
Design or obtain validated primers for target genes and at least two stable housekeeping genes for normalization.
-
Perform qPCR using a real-time PCR system with a SYBR Green or probe-based detection method. A typical qPCR reaction mix includes cDNA template, forward and reverse primers, and qPCR master mix.
5.2.3. Data Analysis:
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.
-
Normalize the Ct value of the gene of interest to the geometric mean of the housekeeping genes (ΔCt).
-
Normalize the ΔCt of the treated sample to the ΔCt of the control sample (ΔΔCt).
-
Calculate the fold change as 2-ΔΔCt.
-
Conclusion and Future Directions
The available evidence suggests that this compound has the potential to influence gene expression through the combined actions of its magnesium and orotate components. While direct transcriptomic and proteomic data for this compound are currently lacking, studies on magnesium supplementation and the known biochemical roles of orotic acid provide a strong foundation for hypothesizing its mechanisms of action. Future research employing high-throughput sequencing and proteomic technologies is crucial to elucidate the specific signaling pathways and gene regulatory networks modulated by this compound. Such studies will be instrumental in validating its therapeutic potential and guiding the development of novel interventions for a range of diseases.
References
- 1. This compound in myocardial and neuronal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aor.us [aor.us]
- 3. Orotic acid in the context of biochemical pathways [cds-bsx.com]
- 4. aor.ca [aor.ca]
- 5. Types of Magnesium and Their Benefits [healthline.com]
- 6. consumerlab.com [consumerlab.com]
- 7. laboratorynotes.com [laboratorynotes.com]
Navigating the Challenges of Aqueous Stability: A Technical Guide to Magnesium Orotate
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the aqueous stability of magnesium orotate (B1227488). This document provides an in-depth analysis of the stability of magnesium orotate in aqueous solutions, summarizing key quantitative data, detailing experimental protocols, and visualizing critical workflows and influencing factors.
Executive Summary
This compound, a salt of orotic acid, is a mineral supplement noted for its potential cardiovascular benefits. Its formulation into aqueous-based dosage forms or its behavior in physiological fluids necessitates a thorough understanding of its stability profile. This guide consolidates available scientific information to provide a technical overview of this compound's stability under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. The primary finding is that this compound dihydrate exhibits high stability in aqueous solutions across a range of pH values and when exposed to oxidative, photolytic, and thermal stressors.[1][2][3]
Physicochemical Properties and Solubility
This compound is characterized by its poor solubility in water.[4] This low solubility is a critical factor influencing its stability and dissolution behavior.
Table 1: Solubility of this compound
| Solvent/Medium | Solubility | Reference |
| Water | Approximately 12 mg/L | [2] |
| Simulated Gastric Fluid (fasted state) | 32% release | [3] |
| Simulated Gastric Fluid (fed state) | 46% release | [3] |
Dissolution studies have indicated that the dissolution of this compound is largely independent of pH within the physiological range.[2]
Aqueous Stability Profile
Comprehensive degradation kinetic studies have demonstrated that this compound dihydrate is stable against hydrolysis, oxidation, photolysis, and thermal treatment.[1][2][3] A key study by Verma and Garg (2020) provides the most detailed publicly available data on this topic. The study concluded that the compound is stable under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.
Table 2: Summary of Forced Degradation Studies of this compound Dihydrate
| Stress Condition | Methodology | Observations/Results | Reference |
| Hydrolysis (Acidic) | 1000 µg/mL solution in 0.1M HCl, refluxed for a specified duration. | High percent recovery, indicating stability. | [2] |
| Hydrolysis (Basic) | 1000 µg/mL solution in 0.1M NaOH, refluxed for a specified duration. | High percent recovery, indicating stability. | [2] |
| Oxidation | 1000 µg/mL solution in 30% H₂O₂, stored in the dark. | High percent recovery, indicating stability. | [2] |
| Photolysis | Solid drug exposed to UV light (254 nm) and fluorescent light for 10 days. | High percent recovery, indicating stability. | [2] |
| Thermal (Dry Heat) | Solid drug exposed to 25, 45, 60, and 80 °C. | Stable. | [2] |
| Thermal (Wet Heat) | Solid drug exposed to 40°C/75%RH, 60°C/75%RH, and 80°C/75%RH. | Stable. | [2] |
Note: The original study by Verma and Garg (2020) reported high percent recoveries (between 98% and 102%) in their validation, indicating the stability of the molecule under these conditions, as significant degradation would lead to lower recovery rates. Specific degradation percentages were not detailed as the focus was on analytical method validation.
Experimental Protocols
The following are detailed methodologies for key stability-indicating experiments, adapted from the work of Verma and Garg (2020).
General Sample Preparation for Stability Studies
A stock solution of this compound dihydrate (e.g., 1000 µg/mL) is prepared in an appropriate solvent (e.g., distilled water) with the aid of sonication to ensure complete dissolution of the sparingly soluble compound.
Hydrolytic Stability Assessment
-
Acidic Hydrolysis: A solution of this compound dihydrate (1000 µg/mL) is prepared in 0.1M hydrochloric acid. The solution is then refluxed for a predetermined period (e.g., 8 hours).
-
Basic Hydrolysis: A solution of this compound dihydrate (1000 µg/mL) is prepared in 0.1M sodium hydroxide. The solution is refluxed for a similar duration.
-
Neutral Hydrolysis: A solution of this compound dihydrate (1000 µg/mL) is prepared in distilled water and refluxed.
-
Analysis: At specified time intervals, samples are withdrawn, neutralized if necessary, and diluted to a suitable concentration for analysis by a validated stability-indicating method, such as UV-Vis spectrophotometry.
Oxidative Stability Assessment
-
A solution of this compound dihydrate (1000 µg/mL) is prepared in 30% hydrogen peroxide.
-
The solution is stored in the dark at room temperature for a specified period (e.g., 24 hours).
-
Analysis: Samples are withdrawn at appropriate time points, diluted, and analyzed to quantify the remaining this compound.
Photostability Assessment (as per ICH Q1B guidelines)
-
Solid this compound dihydrate powder is spread in a thin layer in a petri dish.
-
A separate set of samples is prepared as a solution in a transparent container.
-
Control samples are wrapped in aluminum foil to protect them from light.
-
The samples are exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: After the exposure period, the samples are appropriately prepared and analyzed to determine the extent of degradation.
Visualizations
Experimental Workflow for Stability Testing
References
The Antioxidant Properties of the Orotic Acid Moiety: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Orotic acid, a key intermediate in the biosynthesis of pyrimidines, presents a complex and dualistic role in cellular oxidative stress. While traditionally recognized for its function in nucleotide synthesis, emerging research has explored its potential antioxidant and pro-oxidant activities. This technical guide provides an in-depth analysis of the current understanding of the orotic acid moiety's interaction with reactive oxygen species (ROS), its effects on endogenous antioxidant systems, and the experimental methodologies used to assess these properties. The available data, though at times contradictory, suggest that the biological context and concentration of orotic acid are critical determinants of its effect on cellular redox status. This document aims to consolidate existing knowledge, offer detailed experimental protocols, and present visual representations of relevant pathways to aid researchers in this field.
Introduction to Orotic Acid and Oxidative Stress
Orotic acid (2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid), historically known as vitamin B13, is a non-essential nutrient synthesized endogenously. It serves as a crucial precursor for the synthesis of uridine (B1682114) monophosphate (UMP), a fundamental building block for all pyrimidine (B1678525) nucleotides required for DNA, RNA, and glycoprotein (B1211001) synthesis.[1][2] Beyond this primary metabolic role, orotic acid has been investigated for various physiological effects, with its influence on oxidative stress being a subject of considerable scientific inquiry and debate.
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. The potential for orotic acid and its derivatives to modulate oxidative stress is of significant interest for therapeutic development.
The Dual Nature of Orotic Acid: Antioxidant and Pro-oxidant Effects
The scientific literature presents a dichotomous view of orotic acid's role in oxidative stress, with evidence supporting both antioxidant and pro-oxidant activities.
Potential Antioxidant Mechanisms
The antioxidant potential of orotic acid is hypothesized to stem from several mechanisms:
-
Direct Free Radical Scavenging: The heterocyclic ring structure of orotic acid may possess the ability to donate electrons and neutralize free radicals.[3] Some studies on orotic acid derivatives and formulations have shown radical scavenging activity. For instance, orotic acid-loaded gum arabic nanoparticles demonstrated significant scavenging of DPPH and nitric oxide radicals.[4] A study on 5-aminoorotic acid, a derivative, also indicated hydroxyl radical scavenging activity.[3][5] However, specific quantitative data, such as IC50 values for orotic acid itself, are largely absent in the current literature.
-
Metal Ion Chelation: Orotic acid is known to form complexes with various metal ions, including iron and copper.[6] By chelating these transition metals, orotic acid could potentially inhibit their participation in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals.[3] While the formation of metal-orotate complexes is well-documented, quantitative studies on the metal-chelating antioxidant capacity of orotic acid are lacking.
-
Indirect Antioxidant Effects: As a precursor to pyrimidine nucleotides, orotic acid supports the synthesis of nucleic acids, which are essential for the expression of endogenous antioxidant enzymes.[5] This indirect role suggests that adequate levels of orotic acid might be necessary to maintain a robust cellular antioxidant defense system.
Evidence for Pro-oxidant Activity
Conversely, several studies have reported pro-oxidant effects of orotic acid, particularly in the liver and under conditions of dietary supplementation.
-
Induction of Lipid Peroxidation and Protein Oxidation: Dietary administration of orotic acid in rats has been shown to increase the levels of conjugated dienes (markers of lipid peroxidation) and protein carbonyls in the liver.[7][8]
-
Depletion of Antioxidant Enzymes: The same studies have demonstrated that orotic acid supplementation can lead to a decrease in the activity and mRNA levels of the key antioxidant enzyme, copper-zinc superoxide (B77818) dismutase (Cu,Zn-SOD).[7][8] This reduction in SOD activity could lead to an accumulation of superoxide radicals, contributing to oxidative stress.[9]
-
Imbalance of Nucleotide Pools: The pro-oxidant and tumor-promoting effects of orotic acid in the liver have been linked to its ability to cause an imbalance in nucleotide pools, which may induce DNA damage.[10][11]
The context of these findings is crucial; the pro-oxidant effects are primarily observed in animal models with high-dose dietary supplementation, suggesting that the concentration of orotic acid is a key factor in determining its physiological effect.
Quantitative Data on Antioxidant and Pro-oxidant Activities
The available quantitative data on the antioxidant and pro-oxidant effects of orotic acid and its derivatives are summarized in the tables below. It is important to note the limited availability of data for orotic acid itself in direct antioxidant assays.
Table 1: In Vitro Antioxidant Activity of Orotic Acid Formulations and Derivatives
| Compound/Formulation | Assay | Result | Reference |
| Orotic Acid-Loaded Gum Arabic Nanoparticles (OAGANPs) | DPPH Radical Scavenging | Significantly higher than OA solution | [4] |
| Orotic Acid-Loaded Gum Arabic Nanoparticles (OAGANPs) | Nitric Oxide (NO) Scavenging | Significantly higher than OA solution | [4] |
| Orotic Acid-Loaded Gum Arabic Nanoparticles (OAGANPs) | β-Carotene Bleaching | 63.4% antioxidant activity at 500 μg/ml | [4] |
| 5-Aminoorotic Acid (HAOA) | Hydroxyl Radical Scavenging | Concentration-dependent scavenging | [3] |
| 5-Aminoorotic Acid (HAOA) | DPPH Radical Scavenging | Concentration-dependent scavenging | [3] |
Table 2: Pro-oxidant Effects of Dietary Orotic Acid in Rat Liver
| Parameter | Experimental Condition | Observation | Reference |
| Cu,Zn-Superoxide Dismutase (SOD) Activity | 1% Orotic Acid Diet | Decreased | [7][8] |
| Cu,Zn-SOD mRNA Levels | 1% Orotic Acid Diet | Decreased | [7][8] |
| Conjugated Dienes | 1% Orotic Acid Diet | Increased | [7][8] |
| Protein Carbonyls | 1% Orotic Acid Diet | Increased | [7][8] |
Signaling Pathways and Molecular Mechanisms
Pyrimidine Biosynthesis Pathway
Orotic acid is a central intermediate in the de novo synthesis of pyrimidines. Understanding this pathway is fundamental to appreciating its metabolic context.
Figure 1: De novo pyrimidine biosynthesis pathway highlighting the central role of orotic acid.
Orotic Acid's Dual Role in Oxidative Stress: A Conceptual Model
The current evidence suggests a concentration- and context-dependent effect of orotic acid on cellular redox homeostasis. At physiological levels, it may contribute to antioxidant defense indirectly through nucleotide synthesis. At pharmacological or supplemental doses, it may exert pro-oxidant effects, particularly in the liver.
Figure 2: Conceptual model of the dual antioxidant and pro-oxidant roles of orotic acid.
The Nrf2 Pathway: An Unexplored Connection
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, inducing the expression of a battery of antioxidant and detoxification genes. While a logical target for modulation by a compound with purported antioxidant effects, a direct link between orotic acid and the activation or inhibition of the Nrf2 signaling pathway has not been established in the current scientific literature. This represents a significant knowledge gap and a promising area for future investigation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for assessing the antioxidant and pro-oxidant properties of compounds like orotic acid.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound (orotic acid) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
In a microplate or cuvette, mix a volume of the test compound/standard solution with a volume of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at the characteristic wavelength of DPPH (typically around 517 nm).
-
A control containing only the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.
-
Malondialdehyde (MDA) Assay (TBARS Method)
-
Principle: This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a pink-colored adduct (TBA-MDA), which is measured spectrophotometrically.
-
Protocol:
-
Homogenize the tissue sample (e.g., liver) in a suitable buffer (e.g., KCl solution).
-
To a portion of the homogenate, add a solution of TBA in an acidic medium (e.g., trichloroacetic acid, TCA).
-
Incubate the mixture in a hot water bath (e.g., 95-100°C) for a specified time (e.g., 60 minutes).
-
Cool the samples and centrifuge to pellet the precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
The concentration of MDA is calculated using the molar extinction coefficient of the TBA-MDA adduct (1.56 x 10^5 M⁻¹cm⁻¹).
-
Results are typically expressed as nmol of MDA per mg of protein.
-
Protein Carbonyl Assay
-
Principle: This assay measures the extent of protein oxidation by quantifying the carbonyl groups (aldehydes and ketones) formed on protein side chains. These carbonyl groups react with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable dinitrophenylhydrazone adducts, which can be measured spectrophotometrically.
-
Protocol:
-
Incubate the protein sample with a solution of DNPH in acid (e.g., HCl).
-
Precipitate the proteins using trichloroacetic acid (TCA).
-
Wash the protein pellet repeatedly with an ethanol/ethyl acetate (B1210297) mixture to remove excess DNPH.
-
Resuspend the protein pellet in a strong denaturing agent (e.g., guanidine (B92328) hydrochloride).
-
Measure the absorbance of the hydrazones at approximately 370 nm.
-
The carbonyl content is calculated using the molar extinction coefficient of the hydrazones (22,000 M⁻¹cm⁻¹).
-
Results are expressed as nmol of carbonyls per mg of protein.
-
Superoxide Dismutase (SOD) Activity Assay
-
Principle: SOD activity is often measured indirectly by its ability to inhibit the reduction of a detector molecule by superoxide radicals. A common method involves the xanthine (B1682287)/xanthine oxidase system to generate superoxide, and a tetrazolium salt (e.g., WST-1 or NBT) as the detector.
-
Protocol:
-
Prepare a reaction mixture containing a buffer, xanthine, and the tetrazolium salt.
-
Add the sample containing SOD to the reaction mixture.
-
Initiate the reaction by adding xanthine oxidase.
-
The superoxide radicals produced will reduce the tetrazolium salt, leading to a color change that is measured over time at a specific wavelength.
-
The presence of SOD will inhibit this color change.
-
The SOD activity is calculated based on the degree of inhibition compared to a control without the sample.
-
One unit of SOD activity is typically defined as the amount of enzyme that inhibits the rate of reduction of the tetrazolium salt by 50%.
-
Conclusion and Future Directions
The antioxidant properties of the orotic acid moiety are complex and not yet fully elucidated. While there is some evidence for direct radical scavenging and metal chelation, particularly with derivatives and nanoparticle formulations, the most significant body of research points towards a dual role that is highly dependent on concentration and biological context. The pro-oxidant effects observed in animal models at high dietary doses, characterized by the induction of oxidative damage and suppression of key antioxidant enzymes in the liver, warrant careful consideration in any potential therapeutic application.
Several critical knowledge gaps need to be addressed to fully understand the antioxidant potential of orotic acid:
-
Quantitative Assessment of Direct Antioxidant Activity: There is a pressing need for studies to determine the IC50 values of pure orotic acid in standard radical scavenging assays (DPPH, ABTS, hydroxyl, superoxide).
-
Metal Chelating Capacity: Quantitative analysis of the iron and copper chelating abilities of orotic acid under physiological conditions is required to validate this proposed antioxidant mechanism.
-
Interaction with the Nrf2 Pathway: Investigating whether orotic acid can directly or indirectly modulate the Nrf2 signaling pathway is a crucial next step in understanding its influence on the cellular antioxidant response.
-
Effects on Other Antioxidant Enzymes: The impact of orotic acid on the activity and expression of other primary antioxidant enzymes, such as catalase and glutathione (B108866) peroxidase, needs to be systematically evaluated.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Asiatic acid enhances Nrf2 signaling to protect HepG2 cells from oxidative damage through Akt and ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of glutathione peroxidase, glutathione reductase, and lipid peroxidation in erythrocytes in workers exposed to lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Orotic acid induces apoptotic death in ovarian adult granulosa tumour cells and increases mitochondrial activity in normal ovarian granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalase activity is regulated by c-Abl and Arg in the oxidative stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of the Nrf2/ARE signaling pathway protects against palmitic acid-induced renal tubular epithelial cell injury by ameliorating mitochondrial reactive oxygen species-mediated mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phytochemical investigations and antioxidant potential of roots of Leea macrophylla (Roxb.) - PMC [pmc.ncbi.nlm.nih.gov]
The Interaction of Magnesium Orotate with Cellular Membranes: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Magnesium orotate (B1227488), a salt of magnesium and orotic acid, has garnered significant interest for its purported high bioavailability and therapeutic benefits in cardiovascular and neurological health.[1] This technical guide provides an in-depth examination of the molecular interactions between magnesium orotate and cellular membranes. It consolidates current knowledge on the transport mechanisms of its constituent parts, its influence on membrane-associated signaling pathways, and its effects on mitochondrial membrane integrity. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual diagrams of key pathways and workflows to facilitate a comprehensive understanding for research and development applications.
Transport Across Cellular Membranes
The prevailing scientific understanding suggests that this compound does not enter the cell as an intact molecule. Instead, it is believed to dissociate in the extracellular environment, with its constituent components—magnesium ions (Mg²⁺) and orotate anions—being transported into the cell via distinct and specialized membrane protein channels and carriers.[1][2] The orotic acid component is thought to function as a "magnesium-fixing agent," which, upon dissociation, slowly releases the magnesium ion, potentially increasing its local concentration near the cell surface for subsequent transport.[3]
Magnesium Ion (Mg²⁺) Transport
The transport of Mg²⁺ across the plasma membrane is a complex process mediated by several protein families, as cells maintain a delicate homeostasis of this crucial cation.[4][5] Influx is largely driven by the negative membrane potential, while efflux is typically managed by secondary active transport.[6][7]
Key transporters include:
-
TRPM6 and TRPM7: These are primary channels for Mg²⁺ influx in mammalian cells.[4] TRPM7, in particular, is widely expressed and plays a critical role in cellular magnesium homeostasis. It possesses both channel and kinase domains, linking ion transport to intracellular signaling.[8]
-
MagT1 (Magnesium Transporter 1): This highly selective Mg²⁺ transporter has been identified with five transmembrane domains and phosphorylation sites for protein kinase C (PKC), suggesting regulatory control by signaling cascades.[9]
-
SLC41 Family: Members of this solute carrier family are also implicated in magnesium transport.[4]
-
Na⁺/Mg²⁺ Exchanger: This is a primary mechanism for Mg²⁺ efflux, exchanging intracellular magnesium for extracellular sodium.[10]
Orotic Acid Transport
Orotic acid, being a polar molecule, relies on protein carriers for efficient transport across the lipid bilayer.[11] Its permeation can otherwise be a slow, non-mediated process.[12]
-
OAT2 (Organic Anion Transporter 2): A member of the SLC22A7 solute carrier family, OAT2 has been identified as a specific transporter for orotic acid, operating via a glutamate (B1630785) antiport mechanism.[9]
-
Pyrimidine (B1678525) Synthesis Pathway: Once inside the cell, orotic acid is a key intermediate in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA, RNA, and glycoprotein (B1211001) synthesis.[13][14] This metabolic trapping contributes to its cellular accumulation.
Diagram 1: Proposed Cellular Uptake of this compound
Caption: Proposed dissociation and transport of this compound.
Quantitative Data on Membrane Interaction
Direct quantitative data on the transport kinetics (Kₘ, Vₘₐₓ) and membrane binding affinity for the intact this compound molecule are not available in the reviewed literature. The data presented below pertains to the individual components or related molecules.
Table 1: Transport Kinetics of Orotic Acid and Related Pyrimidines
| Substrate | Transporter/System | Cell Line(s) | Kₘ (mM) | Vₘₐₓ or Clearance | Citation(s) |
|---|---|---|---|---|---|
| Orotic Acid | OAT2 (SLC22A7) | HEK-293 | Not specified | 106 µl·min⁻¹·mg⁻¹ (rat) | [9] |
| Orotic Acid | OAT2 (SLC22A7) | HEK-293 | Not specified | 46 µl·min⁻¹·mg⁻¹ (human) | [9] |
| Uracil / 5-Fluorouracil | Shared Saturable System | Novikoff rat hepatoma, P388 mouse leukemia, L cells, CHO cells | 5 - 15 | Not specified |[12] |
Table 2: Effects of Magnesium on Membrane Electrical Properties
| Parameter | Preparation | Experimental Condition | Effect | Citation(s) |
|---|---|---|---|---|
| Membrane Potential (Uₘ) | Human placental chorionic vessel smooth muscle cells | 1-10 mM Mg²⁺ | Depolarization | [15] |
| NMDA Receptor Current | Mouse spinal cord neurons | Physiological Mg²⁺ (~1 mM) | Voltage-dependent block of inward current | [16] |
| HCN Channel Current (Iʜ) | WT mouse CA1 neurons | pH decrease from 7.4 to 6.4 | Amplitude enhanced from -198.74 pA to -267.38 pA | [17] |
| K⁺ Channels | General | Intracellular Mg²⁺ | Blocks outward currents, induces rectification |[18] |
Interaction with Membrane-Associated Signaling Pathways
The influx of magnesium and orotate initiates downstream effects by modulating various intracellular signaling cascades.
Magnesium-Dependent Signaling
Increased intracellular Mg²⁺ can directly influence enzyme activity and ion channel function.
-
Protein Kinase C (PKC) Modulation: Cellular Mg²⁺ levels are inversely related to PKC activity. Low extracellular magnesium has been shown to cause sustained activation of PKC and the release of ceramide in vascular smooth muscle cells.[11] Conversely, agents that activate PKC can induce an accumulation of Mg²⁺.[4][5] This suggests a feedback loop where magnesium influx, facilitated by this compound, could help normalize PKC signaling.
-
NMDA Receptor Blockade: Magnesium is a well-established voltage-dependent blocker of the N-methyl-D-aspartate (NMDA) receptor ion channel.[16][19] By physically occluding the channel pore at resting membrane potentials, Mg²⁺ prevents excessive Ca²⁺ influx, which is a key mechanism of its neuroprotective effects.
Orotate-Dependent and Antioxidant Pathways
Orotic acid's role as a pyrimidine precursor links it to cellular repair and antioxidant responses.
-
Nrf2/ARE Pathway: While direct activation by orotic acid is not established, the cellular stress associated with metabolic shifts can trigger antioxidant responses. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that binds to the Antioxidant Response Element (ARE) in the promoter region of many cytoprotective genes.[20][21] Studies investigating this compound in combination with other micronutrients have noted connections to the Nrf2 signaling pathway as a mechanism for reducing oxidative stress.[22][23][24]
-
Mitochondrial Permeability Transition Pore (mPTP): In models of cardiac ischemia-reperfusion injury, this compound administered at the onset of reperfusion was found to significantly delay the opening of the mPTP.[25] The mPTP is a non-specific channel in the inner mitochondrial membrane whose prolonged opening leads to the collapse of the mitochondrial membrane potential and initiates cell death pathways.[1]
Diagram 2: Potential Signaling Pathways Modulated by this compound
Caption: Modulation of PKC and NMDA receptors by Mg²⁺ and potential Nrf2 activation.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the interaction of this compound with cellular membranes.
Protocol: Assessment of Cellular Magnesium Uptake in Cultured Cells
This protocol is designed to quantify changes in intracellular magnesium concentration following treatment with this compound, using a fluorescent indicator.
1. Cell Culture and Plating:
-
Culture a relevant cell line (e.g., SH-SY5Y human neuroblastoma or Caco-2 for intestinal absorption) in appropriate media (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin).[23][26]
-
Plate cells onto 96-well black, clear-bottom plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C, 5% CO₂.
2. Magnesium-Free Loading Buffer Preparation:
-
Prepare a HEPES-buffered saline solution: 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 10 mM HEPES, 5 mM Glucose, pH adjusted to 7.4. Ensure no MgCl₂ or MgSO₄ is added.
3. Fluorescent Dye Loading:
-
Prepare a 2 µM working solution of Mag-Fluo-4 AM (or similar Mg²⁺ indicator) in the magnesium-free loading buffer.
-
Wash the cells twice with the magnesium-free buffer.
-
Add 100 µL of the Mag-Fluo-4 AM solution to each well and incubate for 30 minutes at 37°C.
-
Wash the cells twice with the magnesium-free buffer to remove extracellular dye. Add 100 µL of fresh magnesium-free buffer to each well.
4. Treatment and Measurement:
-
Prepare stock solutions of this compound and a control (e.g., MgCl₂ or MgSO₄) in the magnesium-free buffer.
-
Use a fluorescence plate reader equipped with bottom-read capabilities and injectors. Set excitation at ~490 nm and emission at ~525 nm.
-
Record a baseline fluorescence reading for 2-5 minutes.
-
Inject the magnesium compounds to achieve the desired final concentrations (e.g., 100 µM, 200 µM, 1 mM). Inject buffer alone for the negative control.[23]
-
Immediately begin kinetic fluorescence readings every 30-60 seconds for at least 30 minutes.
-
At the end of the experiment, add a cell-permeabilizing agent (e.g., 0.1% Triton X-100) followed by a saturating concentration of MgCl₂ (e.g., 10 mM) to obtain maximum fluorescence (Fₘₐₓ). Add a chelating agent (e.g., 50 mM EDTA) to obtain minimum fluorescence (Fₘᵢₙ).
5. Data Analysis:
-
Normalize the fluorescence data (F) using the formula: (F - Fₘᵢₙ) / (Fₘₐₓ - Fₘᵢₙ).
-
Plot the normalized fluorescence over time to compare the rate and magnitude of magnesium influx between treatment groups.
Protocol: Patch-Clamp Electrophysiology for Ion Channel Modulation
This protocol outlines the whole-cell patch-clamp technique to study the effect of extracellular magnesium on voltage-gated ion channels.
1. Cell Preparation:
-
Plate cells (e.g., HEK-293 expressing a specific ion channel, or primary neurons) on glass coverslips and grow to 50-70% confluency.
2. Solution Preparation:
-
Internal (Pipette) Solution (mM): 110 K-Gluconate, 5 KCl, 50 HEPES, 4 Mg-ATP, 0.2 GTP, 0.005 EGTA. Adjust pH to 7.4 with KOH.[17]
-
External (Bath) Solution (mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 Glucose. Initially, use 0 mM MgCl₂. Adjust pH to 7.4 with NaOH.
3. Electrophysiological Recording:
-
Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Establish a gigaohm seal on a target cell and rupture the membrane to achieve the whole-cell configuration.
-
Use a patch-clamp amplifier and data acquisition software to control membrane voltage and record current.
-
Apply a voltage protocol specific to the channel of interest (e.g., for voltage-gated calcium channels, hold at -70 mV and apply depolarizing steps from -60 mV to +50 mV).
4. Experimental Procedure:
-
Record baseline channel activity in the 0 mM Mg²⁺ external solution.
-
Perfuse the chamber with external solutions containing increasing concentrations of Mg²⁺ (e.g., 0.5, 1, 2, 5 mM).
-
At each concentration, repeat the voltage protocol to record the corresponding channel currents.
-
Analyze the current-voltage (I-V) relationship, channel activation/inactivation kinetics, and any changes in conductance.
Diagram 3: Experimental Workflow for Measuring Intracellular Mg²⁺
Caption: Workflow for cell-based magnesium uptake assay.
Conclusion and Future Directions
The interaction of this compound with cellular membranes is best understood as a synergistic delivery system. The compound dissociates extracellularly, and the subsequent transport of magnesium and orotate via their respective membrane proteins leads to beneficial intracellular effects. While the orotate moiety is widely believed to enhance magnesium's bioavailability, the precise molecular mechanism of this enhancement at the membrane interface remains an area for future investigation. There is a notable absence of biophysical studies quantifying the transport kinetics and binding affinities of the intact this compound molecule.
Future research should focus on:
-
Direct Transport Assays: Utilizing radiolabeled this compound or advanced mass spectrometry to determine if any amount of the intact molecule crosses the cell membrane.
-
Biophysical Studies: Employing techniques like fluorescence anisotropy and isothermal titration calorimetry to measure any direct effects of this compound on the fluidity and binding properties of model lipid bilayers.
-
Transporter Screening: Systematically screening SLC and other transporter families to identify additional carriers for orotic acid, which could explain tissue-specific differences in uptake.
A deeper molecular understanding will be critical for optimizing the design of next-generation mineral supplements and therapeutic agents targeting cellular magnesium homeostasis.
References
- 1. feps.org [feps.org]
- 2. edu-sci.org [edu-sci.org]
- 3. Magnezij u biologiji - Wikipedia [bs.wikipedia.org]
- 4. CELLULAR MAGNESIUM HOMEOSTASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Magnesium in biology - Wikipedia [en.wikipedia.org]
- 7. MORPHOFUNCTIONAL CHARACTERISTICS OF FIBROBLASTS (MCCOY CELL LINE) CULTURED WITH MAGNESIUM PREPARATIONS | Didenko | Rational Pharmacotherapy in Cardiology [rpcardio.online]
- 8. mdpi.com [mdpi.com]
- 9. storage.imrpress.com [storage.imrpress.com]
- 10. dokumen.pub [dokumen.pub]
- 11. Short-term Mg deficiency upregulates protein kinase C isoforms in cardiovascular tissues and cells; relation to NF-kB, cytokines, ceramide salvage sphingolipid pathway and PKC-zeta: hypothesis and review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant Systems as Modulators of Ferroptosis: Focus on Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes [mdpi.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. researchgate.net [researchgate.net]
- 17. Rescue of hyperexcitability in hippocampal CA1 neurons from Mecp2 (-/y) mouse through surface potential neutralization | PLOS One [journals.plos.org]
- 18. en-academic.com [en-academic.com]
- 19. Magnesium: Biochemistry, Nutrition, Detection, and Social Impact of Diseases Linked to Its Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 22. mdpi.com [mdpi.com]
- 23. Combination of Secondary Plant Metabolites and Micronutrients Improves Mitochondrial Function in a Cell Model of Early Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. journals.physiology.org [journals.physiology.org]
A Technical Guide to the Neuroprotective Mechanisms of Magnesium Orotate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the multifaceted neuroprotective mechanisms of magnesium orotate (B1227488). By leveraging the distinct and synergistic properties of both magnesium and orotic acid, this compound presents a compelling therapeutic strategy for mitigating neuronal damage in various pathological contexts, including ischemic injury and neurodegenerative diseases. This guide details the core signaling pathways, summarizes key quantitative findings, and provides outlines of the experimental protocols used to derive this data.
Core Neuroprotective Mechanisms
Magnesium orotate's neuroprotective capacity stems from the combined actions of its two components: the well-established N-methyl-D-aspartate (NMDA) receptor antagonism of the magnesium ion and the metabolic and biosynthetic support provided by the orotate moiety.
Magnesium: Attenuation of Excitotoxicity
A primary driver of neuronal death following an ischemic event is excitotoxicity, a pathological process caused by the excessive activation of glutamate (B1630785) receptors, particularly the NMDA receptor (NMDAR).
Under normal physiological conditions, the NMDAR ion channel is blocked by a magnesium ion (Mg²⁺) in a voltage-dependent manner.[1][2] During an ischemic cascade, widespread neuronal depolarization dislodges this magnesium block, allowing for a massive influx of calcium ions (Ca²⁺). This intracellular calcium overload activates a host of catabolic enzymes (proteases, phospholipases, endonucleases) and promotes the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptotic cell death.[3][4]
Systemic administration of this compound elevates extracellular magnesium concentrations in the brain, reinforcing the physiological block on the NMDA receptor.[5] This action is crucial for preventing excessive calcium influx and interrupting the downstream excitotoxic cascade.[3]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Magnesium acts as a second messenger in the regulation of NMDA receptor mediated CREB signaling in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanically robust neuroprotective stent by sequential Mg ions release for ischemic stroke therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotection on ischemic brain injury by Mg2+/H2 released from endovascular Mg implant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Magnesium Orotate: A Novel Modulator of the Microbiome-Gut-Brain Axis
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The intricate bidirectional communication network between the gut microbiome, the enteric nervous system, and the central nervous system, collectively known as the microbiome-gut-brain axis, has emerged as a critical area of investigation in neuroscience and gastroenterology. Disruptions in this axis are increasingly implicated in the pathophysiology of various disorders, including anxiety, depression, and functional gastrointestinal diseases. Magnesium, an essential mineral involved in over 300 enzymatic reactions, plays a pivotal role in neurological function and has been shown to influence the composition of the gut microbiota. Magnesium orotate (B1227488), a salt of magnesium and orotic acid, is a highly bioavailable form of magnesium that has garnered attention for its potential to modulate the microbiome-gut-brain axis, offering a promising therapeutic avenue for related pathologies. This technical guide provides an in-depth overview of the current understanding of magnesium orotate's role in this complex interplay, presenting key quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Modulation of the Gut Microbiota
Magnesium status is intrinsically linked to the diversity and composition of the gut microbiome. Preclinical studies have demonstrated that magnesium deficiency can lead to significant alterations in the gut microbial landscape, which are associated with behavioral changes.
Quantitative Effects of Magnesium on Gut Microbiota
Animal studies have provided quantitative insights into how magnesium levels can impact specific bacterial populations. A study by Pachikian et al. (2010) in mice revealed that a magnesium-deficient diet for four days resulted in a significant decrease in the abundance of Bifidobacterium[1]. Conversely, a study by Del Chierico et al. (2021) showed that magnesium supplementation in a murine model of colitis led to an increased abundance of Bifidobacterium and a reduction in Enterobacteriaceae[2][3][4].
| Treatment Group | Bacterial Taxon | Change in Abundance | Study Reference |
| Magnesium-Deficient Diet (4 days) | Bifidobacterium | -1.5 log | Pachikian et al. (2010)[1] |
| Magnesium Supplementation (in colitis model) | Bifidobacterium | Increased | Del Chierico et al. (2021)[2][3][4] |
| Magnesium Supplementation (in colitis model) | Enterobacteriaceae | Reduced | Del Chierico et al. (2021)[2][3][4] |
Table 1: Quantitative Changes in Gut Microbiota with Altered Magnesium Levels
Experimental Protocol: 16S rRNA Gene Sequencing for Gut Microbiota Analysis
The following protocol outlines a standard method for analyzing gut microbiota composition using 16S rRNA gene sequencing, a common technique in the cited studies.
1. Fecal Sample Collection and DNA Extraction:
-
Fecal samples are collected from experimental subjects and immediately stored at -80°C.
-
Bacterial DNA is extracted from the fecal samples using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit, Qiagen) according to the manufacturer's instructions.
2. PCR Amplification of the 16S rRNA Gene:
-
The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using specific primers.
-
PCR reactions are typically performed in a 25 µL volume containing template DNA, primers, and a high-fidelity DNA polymerase.
3. Library Preparation and Sequencing:
-
The PCR amplicons are purified and indexed for sequencing.
-
The indexed amplicons are pooled and sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq).
4. Bioinformatic Analysis:
-
The raw sequencing reads are processed to remove low-quality reads and chimeras.
-
Operational Taxonomic Units (OTUs) are picked, and taxonomic classification is performed using a reference database (e.g., Greengenes, SILVA).
-
Alpha and beta diversity analyses are conducted to assess within-sample diversity and between-sample differences in microbial composition.
Impact on Neurobehavior
Alterations in the gut microbiome induced by changes in magnesium levels have been directly linked to behavioral outcomes, particularly anxiety and depression-like behaviors in animal models.
Quantitative Behavioral Outcomes
A study by Winther et al. (2015) investigated the effects of a six-week magnesium-deficient diet on the behavior of C57BL/6N mice. The study found that magnesium-deficient mice exhibited a significantly decreased latency to enter the light compartment in the light-dark box test, a measure of anxiety-like behavior[5][6]. The same research group also found that a magnesium-deficient diet for six weeks increased immobility time in the forced swim test, indicative of depressive-like behavior[7][8][9].
| Behavioral Test | Parameter | Control Group (Mean ± SEM) | Magnesium-Deficient Group (Mean ± SEM) | p-value | Study Reference |
| Light-Dark Box | Latency to enter light box (s) | Data not specified | Decreased latency | p < 0.05 | Winther et al. (2015)[5][6] |
| Forced Swim Test | Immobility time (s) | Data not specified | Increased immobility | p < 0.05 | Winther et al. (2015)[7][8][9] |
Table 2: Effects of Magnesium Deficiency on Anxiety- and Depressive-Like Behaviors in Mice
A randomized, double-blind, placebo-controlled clinical trial by Strodl et al. (2024) investigated the efficacy of a combination of probiotics, this compound (1600 mg/day), and coenzyme Q10 for major depressive disorder in adults over an 8-week period. The study found a significant reduction in the number of participants meeting the diagnostic criteria for a major depressive episode in the intervention group compared to placebo at the end of the treatment phase[[“]][11]. The intervention also led to an overall reduction in self-rated symptoms of anxiety and stress[8][11].
| Outcome Measure | Intervention Group | Placebo Group | p-value | Study Reference |
| Frequency of Major Depressive Episode (at 8 weeks) | Significantly lower | Higher | < 0.05 | Strodl et al. (2024)[[“]][11] |
| Self-rated Anxiety and Stress Symptoms | Overall reduction | No significant change | Not specified | Strodl et al. (2024)[8][11] |
Table 3: Clinical Outcomes of a Probiotic and this compound Combination Therapy for Major Depressive Disorder
Experimental Protocol: Forced Swim Test
The forced swim test is a widely used rodent behavioral assay to screen for antidepressant-like activity.
1. Apparatus:
-
A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.
2. Procedure:
-
Mice are individually placed into the cylinder for a 6-minute session.
-
The session is video-recorded for later analysis.
-
The duration of immobility (defined as the absence of all movement except for that required to keep the head above water) during the last 4 minutes of the test is scored by a trained observer blinded to the experimental conditions.
3. Data Analysis:
-
The total time spent immobile is calculated for each animal.
-
Statistical analysis (e.g., t-test or ANOVA) is used to compare immobility time between different treatment groups.
Modulation of Inflammatory Pathways
Magnesium deficiency is associated with a pro-inflammatory state, and magnesium supplementation has been shown to have anti-inflammatory effects. This is a key mechanism through which magnesium may influence the gut-brain axis, as chronic low-grade inflammation is a contributing factor to both gastrointestinal and psychiatric disorders.
Quantitative Effects on Inflammatory Cytokines
The study by Pachikian et al. (2010) found that a magnesium-deficient diet for four days led to a significant increase in the mRNA expression of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the liver and/or intestine of mice[1][12]. Another study in a rodent model of Mg deficiency also reported dramatic increases in serum levels of IL-1, IL-6, and TNF-α after 21 days[13].
| Treatment Group | Inflammatory Marker | Change in Expression/Level | Study Reference |
| Magnesium-Deficient Diet (4 days) | TNF-α mRNA | ~2-fold increase | Pachikian et al. (2010)[1][12] |
| Magnesium-Deficient Diet (4 days) | IL-6 mRNA | ~2-fold increase | Pachikian et al. (2010)[1][12] |
| Magnesium-Deficient Diet (21 days) | Serum IL-1, IL-6, TNF-α | Major elevation | Weglicki & Phillips (1992)[13] |
Table 4: Effects of Magnesium Deficiency on Inflammatory Cytokine Levels
Experimental Protocol: Measurement of Inflammatory Cytokines by ELISA
Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying cytokine levels in biological samples.
1. Sample Preparation:
-
Blood is collected from animals via cardiac puncture or from human subjects via venipuncture.
-
Serum or plasma is separated by centrifugation and stored at -80°C until analysis.
2. ELISA Procedure:
-
Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6) are used according to the manufacturer's instructions.
-
Briefly, a microplate pre-coated with a capture antibody specific for the target cytokine is incubated with the samples and standards.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is then added, which reacts with the enzyme to produce a colored product.
-
The absorbance of the colored product is measured using a microplate reader.
3. Data Analysis:
-
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.
-
The concentrations of the cytokines in the samples are determined by interpolating their absorbance values on the standard curve.
Signaling Pathways and Experimental Workflows
The modulation of the microbiome-gut-brain axis by this compound involves a complex interplay of signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these key relationships and experimental workflows.
Caption: Bidirectional signaling pathways of the microbiome-gut-brain axis.
Caption: A typical experimental workflow for investigating this compound's effects.
The available evidence strongly suggests that this compound is a promising agent for modulating the microbiome-gut-brain axis. Its high bioavailability may allow for effective restoration of magnesium levels, thereby influencing the composition of the gut microbiota, reducing neuroinflammation, and ameliorating anxiety- and depressive-like behaviors. The presented quantitative data and experimental protocols provide a foundation for researchers and drug development professionals to design and execute further studies to elucidate the precise mechanisms of action and to evaluate the full therapeutic potential of this compound in the context of gastrointestinal and psychiatric disorders. Future research should focus on clinical trials that specifically investigate the effects of this compound as a standalone intervention to provide more definitive evidence of its efficacy in modulating the human microbiome-gut-brain axis.
References
- 1. Changes in intestinal bifidobacteria levels are associated with the inflammatory response in magnesium-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dietary Magnesium Alleviates Experimental Murine Colitis through Modulation of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. researchgate.net [researchgate.net]
- 5. Dietary magnesium deficiency affects gut microbiota and anxiety-like behaviour in C57BL/6N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dietary magnesium deficiency affects gut microbiota and anxiety-like behaviour in C57BL/6N mice | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 7. [PDF] Dietary magnesium deficiency alters gut microbiota and leads to depressive-like behaviour | Semantic Scholar [semanticscholar.org]
- 8. Dietary magnesium deficiency alters gut microbiota and leads to depressive-like behaviour | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 9. Dietary magnesium deficiency alters gut microbiota and leads to depressive-like behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. Probiotics and this compound for the treatment of major depressive disorder: a randomised double blind controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Changes in intestinal bifidobacteria levels are associated with the inflammatory response in magnesium-deficient mice. | Semantic Scholar [semanticscholar.org]
- 13. Pathobiology of magnesium deficiency: a cytokine/neurogenic inflammation hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Magnesium Orotate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium orotate (B1227488) is a salt of orotic acid and magnesium. It is used as a mineral supplement and in the treatment of magnesium deficiency. Orotic acid, a key intermediate in the biosynthesis of pyrimidines, is believed to act as a carrier for magnesium, facilitating its transport into cells.[1][2] Accurate and reliable quantification of magnesium orotate's components—magnesium and orotic acid—in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its physiological effects.
Upon administration, this compound dissociates into magnesium (Mg²⁺) and orotate ions. Therefore, analytical methodologies focus on the independent quantification of these two moieties in various biological matrices such as plasma, serum, urine, and tissues. This document provides detailed application notes and protocols for the quantification of both orotic acid and magnesium.
Part 1: Quantification of Orotic Acid
Several analytical techniques are available for the quantification of orotic acid in biological samples, with High-Performance Liquid Chromatography (HPLC) coupled with various detectors being a common approach. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) and spectrophotometric methods have also been reported.[5][6][7]
Quantitative Data Summary: Orotic Acid Analysis
| Parameter | LC-MS/MS (Plasma)[3] | LC-MS/MS (DBS)[3] | LC-MS/MS (Urine)[3] | GC-MS (Urine)[6] |
| Limit of Quantitation (LOQ) | < 0.69 µM | < 0.82 µM | 0.2 mmol/mol creatinine (B1669602) | Not explicitly stated, but can measure as little as 0.05 mmol/mol creatinine[8] |
| Linearity Range | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Recovery | Not explicitly stated | Not explicitly stated | Not explicitly stated | 28-31%[6] |
| Intra-day Precision (%CV) | 0.8 - 14.1% | 0.8 - 14.1% | 0.8 - 14.1% | Not explicitly stated |
| Inter-day Precision (%CV) | 0.8 - 14.1% | 0.8 - 14.1% | 0.8 - 14.1% | Not explicitly stated |
| Normal Range (Healthy Children) | < 0.69 µM | < 0.82 µM | 0.2 - 1.4 mmol/mol creatinine | 1.1 ± 0.67 mmol/mol creatinine (mean ± SD)[6] |
DBS: Dried Blood Spot
Experimental Protocols: Orotic Acid Quantification
Protocol 1: LC-MS/MS for Orotic Acid in Plasma, Dried Blood Spots (DBS), and Urine
This protocol is based on a hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-LC-MS/MS) method.[3]
1. Sample Preparation
-
Plasma:
-
To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing the internal standard (e.g., ¹⁵N₂-orotic acid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Dried Blood Spots (DBS):
-
Punch out a 3 mm disc from the DBS card.
-
Place the disc in a microcentrifuge tube.
-
Add 100 µL of a methanol/water (80/20, v/v) solution containing the internal standard.
-
Vortex for 20 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant for analysis.
-
-
Urine:
-
Thaw and vortex the urine sample.
-
Dilute the sample 1:10 with deionized water.
-
Add the internal standard.
-
Inject directly into the LC-MS/MS system.
-
2. LC-MS/MS Conditions
-
LC Column: A HILIC column (e.g., Waters Atlantis HILIC Silica, 3 µm, 2.1 x 150 mm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient starting with a high percentage of organic phase (e.g., 95% B) and decreasing to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
MRM Transitions:
-
Orotic Acid: Monitor appropriate precursor to product ion transitions.
-
Internal Standard: Monitor appropriate precursor to product ion transitions for the isotopically labeled standard.
-
3. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of orotic acid to the internal standard against the concentration of the calibrators.
-
Determine the concentration of orotic acid in the unknown samples from the calibration curve.
Protocol 2: GC-MS for Orotic Acid in Urine
This protocol involves stable isotope dilution with analysis by gas chromatography-mass spectrometry.[6][7][8]
1. Sample Preparation
-
To a 5 mL aliquot of urine, add a known amount of ¹⁵N₂-orotic acid as an internal standard.[8]
-
Saturate the sample with sodium chloride and acidify to pH <1 with HCl.[8]
-
Extract the orotic acid with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Derivatize the residue to form a volatile derivative (e.g., trimethylsilyl (B98337) derivative) using a derivatizing agent like BSTFA.[8]
2. GC-MS Conditions
-
GC Column: A suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient to separate the derivatized orotic acid.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Selected Ion Monitoring (SIM): Monitor specific ions for both the native and isotopically labeled derivatized orotic acid.
3. Data Analysis
-
Calculate the ratio of the peak areas of the selected ions for the native and internal standard.
-
Determine the concentration of orotic acid in the sample by comparing this ratio to a calibration curve prepared with known concentrations of orotic acid.
Part 2: Quantification of Magnesium
The quantification of total magnesium in biological samples is commonly performed using atomic absorption spectroscopy (AAS), inductively coupled plasma-mass spectrometry (ICP-MS), or colorimetric/fluorometric assays.[9][10]
Quantitative Data Summary: Magnesium Analysis
| Parameter | Method | Biological Matrix | Typical Reported Values | Reference |
| Total Magnesium | Atomic Absorption Spectroscopy | Plasma | 0.65-1.25 mmol/L | [2] |
| Ionized Magnesium | Ion Selective Electrode | Plasma | 59-60% of total Mg | [11] |
| Protein-Bound Mg | Size Exclusion Chromatography | Plasma | 26-28% of total Mg | [11] |
| Complexed Mg | 31P NMR Spectroscopy | Plasma | 13-14% of total Mg | [11] |
Experimental Protocols: Magnesium Quantification
Protocol 3: Total Magnesium in Plasma/Serum by Atomic Absorption Spectroscopy (AAS)
1. Sample Preparation
-
Dilute the plasma or serum sample with a solution containing a releasing agent (e.g., lanthanum chloride) to prevent interference from phosphates. A typical dilution is 1:50.
-
Prepare a series of magnesium standards in the same diluent.
-
Prepare a blank solution (diluent only).
2. AAS Conditions
-
Instrument: A flame atomic absorption spectrometer.
-
Light Source: Magnesium hollow cathode lamp.
-
Wavelength: 285.2 nm.
-
Flame: Air-acetylene.
-
Measurement Mode: Absorbance.
3. Data Analysis
-
Aspirate the blank, standards, and samples into the flame.
-
Record the absorbance readings.
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of magnesium in the samples from the calibration curve, taking into account the dilution factor.
Protocol 4: Total Intracellular Magnesium using a Fluorescent Plate Reader
This protocol is suitable for quantifying total magnesium in small cell samples using the fluorescent dye DCHQ5.[10]
1. Reagent Preparation
-
Prepare a stock solution of the fluorescent magnesium indicator DCHQ5.
-
Prepare a series of MgSO₄ standards for the calibration curve.
2. Sample Preparation (Cultured Cells)
-
Harvest and count the cells.
-
Wash the cells with a magnesium-free buffer.
-
Lyse the cells to release intracellular magnesium.
-
Centrifuge to remove cell debris.
-
Collect the supernatant containing the intracellular magnesium.
3. Assay Procedure
-
In a 96-well plate, add the cell lysate, magnesium standards, and blank controls.
-
Add the DCHQ5 fluorescent dye to all wells.
-
Incubate at room temperature, protected from light.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths for DCHQ5.
4. Data Analysis
-
Subtract the blank fluorescence from all readings.
-
Generate a calibration curve by plotting the fluorescence of the magnesium standards against their concentrations.
-
Determine the magnesium concentration in the cell lysates from the calibration curve.
-
Normalize the magnesium concentration to the cell number or protein content.
Visualization of Pathways and Workflows
Pyrimidine (B1678525) Biosynthesis Pathway
Orotic acid is a crucial intermediate in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[1]
Caption: De novo pyrimidine biosynthesis pathway highlighting the role of orotic acid.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the quantification of an analyte in a biological sample using LC-MS/MS.
Caption: General workflow for quantification by LC-MS/MS.
Logical Relationship of this compound Analysis
This diagram shows the logical approach to quantifying this compound in biological systems.
Caption: Analytical approach for this compound in biological samples.
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. researchgate.net [researchgate.net]
- 3. Orotic acid quantification in dried blood spots and biological fluids by hydrophilic interaction liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. AN ENZYMATIC SPECTROPHOTOMETRIC METHOD FOR DETERMINATION OF OROTIC ACID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Quantitation of orotic acid in urine using isotope dilution-selected ion gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. ecommons.luc.edu [ecommons.luc.edu]
- 10. Protocol to quantify total intracellular magnesium in small samples using a fluorescent plate reader and fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the distribution of magnesium in plasma determined by size exclusion chromatography and 31P NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Magnesium Orotate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium orotate (B1227488) is a salt of orotic acid and magnesium. It is used as a mineral supplement and in the treatment of magnesium deficiency.[1][2] Orotic acid, a key intermediate in the biosynthesis of pyrimidines, is believed to facilitate the transport of magnesium ions into cells, potentially enhancing its bioavailability and therapeutic effects, particularly in cardiovascular health.[1][2] Accurate and reliable analytical methods are crucial for the quality control of magnesium orotate in pharmaceutical formulations and for its determination in biological matrices during preclinical and clinical studies.
These application notes provide detailed protocols for the quantitative analysis of this compound by determining its constituent parts: the orotate anion and the magnesium cation. The methods described include High-Performance Liquid Chromatography (HPLC) for orotic acid and a choice of Complexometric Titration, UV-Vis Spectrophotometry, or Ion Chromatography (IC) for magnesium.
Analytical Methods Overview
The analysis of this compound typically involves separate assays for the magnesium and orotate components.
-
For Orotic Acid: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a specific and sensitive method for the quantification of the orotate anion.
-
For Magnesium: Several methods are available, with the choice depending on the available instrumentation, required sensitivity, and the sample matrix.
-
Complexometric (EDTA) Titration: A classic and cost-effective titrimetric method suitable for bulk drug substance and high-concentration formulations.[3][4][5]
-
UV-Vis Spectrophotometry: A colorimetric method that is widely available and suitable for the quantification of magnesium in various samples.
-
Ion Chromatography (IC): A highly sensitive and selective method for the determination of magnesium ions, particularly in low-concentration formulations or in the presence of interfering ions.[6][7]
-
Quantitative Data Summary
The following tables summarize the performance characteristics of the analytical methods described in this document.
Table 1: Quantitative Data for Orotic Acid Analysis by RP-HPLC
| Parameter | Reported Values |
| Linearity Range | 10 - 70 µg/mL |
| Correlation Coefficient (r²) | 0.999 |
| Limit of Detection (LOD) | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated |
| Accuracy (% Recovery) | Not explicitly stated |
| Precision (%RSD) | Not explicitly stated |
Table 2: Quantitative Data for Magnesium Analysis
| Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) |
| Complexometric Titration | Assay dependent | Not Applicable | Not Applicable | High | < 2% |
| UV-Vis Spectrophotometry | 2 - 8 mg/L | 0.3 mg/L | 1.1 mg/L | Good | < 5% |
| Ion Chromatography | 4.5 - 13.5 ppm | 0.6 µg/mL | 2 µg/mL | 95 - 105% | < 1.0% |
Experimental Protocols
Analysis of Orotic Acid by RP-HPLC
This protocol is adapted for the quantification of the orotate component in this compound samples.
Objective: To determine the concentration of orotic acid in a sample using RP-HPLC with UV detection.
Materials:
-
HPLC system with UV detector
-
Enable C18G column (250 x 4.6 mm, 5 µm) or equivalent
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Orotic acid reference standard
-
This compound sample
-
0.45 µm membrane filters
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Methanol (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Retention Time: Approximately 9.1 min
Procedure:
-
Mobile Phase Preparation: Mix acetonitrile and methanol in a 60:40 ratio. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution Preparation: Accurately weigh about 10 mg of orotic acid reference standard into a 100 mL volumetric flask. Dissolve in the mobile phase and dilute to volume. This provides a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 10 to 70 µg/mL.
-
Sample Solution Preparation: Accurately weigh a quantity of powdered this compound sample equivalent to about 10 mg of orotic acid into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve. Dilute to volume with the mobile phase and mix well. Filter an aliquot through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Construct a calibration curve by plotting the peak area of the orotic acid standards against their concentrations. Determine the concentration of orotic acid in the sample solution from the calibration curve. Calculate the percentage of orotic acid in the this compound sample.
Analysis of Magnesium
Choose one of the following methods for the quantification of the magnesium component.
Objective: To determine the magnesium content in a sample by titration with a standardized EDTA solution.
Materials:
-
Burette (50 mL)
-
Erlenmeyer flasks (250 mL)
-
Pipettes
-
EDTA disodium (B8443419) salt dihydrate
-
Ammonia (B1221849) buffer (pH 10)
-
Eriochrome Black T indicator
-
Magnesium sulfate (B86663) heptahydrate (for standardization)
-
Deionized water
Procedure:
-
Preparation and Standardization of 0.05 M EDTA Solution:
-
Accurately weigh approximately 18.6 g of EDTA disodium salt dihydrate, dissolve in deionized water, and dilute to 1 L in a volumetric flask.
-
To standardize, accurately weigh about 0.5 g of magnesium sulfate heptahydrate into a flask, dissolve in 100 mL of deionized water, add 10 mL of ammonia buffer and a small amount of Eriochrome Black T indicator.
-
Titrate with the prepared EDTA solution until the color changes from wine-red to blue. Calculate the molarity of the EDTA solution.
-
-
Sample Analysis:
-
Accurately weigh a quantity of this compound sample equivalent to about 9-18 mg of magnesium into a 400 mL beaker.
-
Dissolve the sample in approximately 100 mL of deionized water.
-
Add 5 mL of ammonia buffer (the pH should be 10.5 ± 0.1).
-
Add a few drops of Eriochrome Black T indicator.
-
Titrate with the standardized EDTA solution until the color changes from red to blue.
-
-
Calculation: Calculate the amount of magnesium in the sample based on the volume of EDTA titrant used.
Objective: To determine the magnesium concentration using a colorimetric reaction with a complexing agent.
Materials:
-
UV-Vis Spectrophotometer
-
Volumetric flasks
-
Pipettes
-
o-Cresolphthalein complexone (CPC) reagent
-
Alkaline buffer
-
Magnesium standard solution (1000 mg/L)
-
Deionized water
Procedure:
-
Preparation of Standard Solutions: Prepare a series of magnesium standard solutions (e.g., 0, 2, 5, 10, 15, 20 mg/L) by diluting the 1000 mg/L stock solution with deionized water.
-
Sample Preparation: Accurately weigh the this compound sample, dissolve it in a known volume of deionized water, and dilute further to bring the expected magnesium concentration within the calibration range.
-
Color Development: To a fixed volume of each standard and sample solution, add the alkaline buffer and the CPC reagent according to the specific kit or method instructions. Allow the color to develop.
-
Measurement: Measure the absorbance of the solutions at 570 nm against a reagent blank.
-
Calculation: Create a calibration curve by plotting the absorbance of the standards versus their concentrations. Determine the magnesium concentration in the sample from this curve.
Objective: To determine the concentration of magnesium ions using ion chromatography with conductivity detection.
Materials:
-
Ion chromatograph with a conductivity detector
-
Cation exchange column (e.g., Dionex® IonPac® CS16)
-
Eluent (e.g., Methane sulfonic acid)
-
Magnesium standard solution (1000 ppm)
-
Deionized water
-
0.45 µm filters
Chromatographic Conditions:
-
Column: Dionex® IonPac® CS16 (250 × 5 mm)
-
Eluent: Gradient elution with Methane sulfonic acid and water.[6]
-
Flow Rate: 1.2 mL/min[6]
-
Detection: Suppressed conductivity
Procedure:
-
Eluent Preparation: Prepare the eluent as specified for the chosen column and application.
-
Standard Preparation: Prepare a series of magnesium standards (e.g., 4.5 to 13.5 ppm) by diluting the stock solution with deionized water.[6]
-
Sample Preparation: Accurately weigh the this compound sample, dissolve it in deionized water, and dilute to fall within the concentration range of the standards. Filter the sample through a 0.45 µm filter.
-
Analysis: Inject the standards and samples into the IC system.
-
Calculation: Generate a calibration curve from the peak areas of the magnesium standards. Determine the magnesium concentration in the sample from its peak area.
Signaling Pathways and Experimental Workflows
Role of Orotic Acid in Pyrimidine (B1678525) Biosynthesis
Orotic acid is a crucial intermediate in the de novo synthesis of pyrimidine nucleotides, which are essential for the formation of DNA and RNA.[8][9][10] The pathway involves the conversion of orotic acid to orotidine-5'-monophosphate (OMP), which is then decarboxylated to form uridine-5'-monophosphate (UMP), a precursor for other pyrimidine nucleotides.[11][12]
Caption: De Novo Pyrimidine Biosynthesis Pathway.
General Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound in a pharmaceutical formulation.
Caption: General workflow for this compound analysis.
References
- 1. This compound--experimental and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. titrations.info [titrations.info]
- 6. mdpi.com [mdpi.com]
- 7. Simultaneous determination of inorganic anions, calcium and magnesium by suppressed ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females | MDPI [mdpi.com]
- 9. Orotic acid - Wikipedia [en.wikipedia.org]
- 10. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 11. De Novo Pyrimidine Synthesis Mnemonic for USMLE [pixorize.com]
- 12. This compound for metabolic pathway studies [cds-bsx.com]
Application Notes and Protocols for In Vitro Studies of Magnesium Orotate
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Magnesium orotate (B1227488), a salt of magnesium and orotic acid, has garnered interest for its potential therapeutic benefits, particularly in cardiovascular and neurological health. Orotic acid is believed to act as a "magnesium-fixing agent," enhancing the bioavailability and cellular uptake of magnesium.[1] In vitro models are crucial for elucidating the cellular and molecular mechanisms underlying the effects of magnesium orotate, providing a controlled environment to study its impact on specific cell types and pathways. These application notes provide a framework for designing and executing in vitro studies to investigate the effects of this compound on cardiomyocytes, neurons, and hepatocytes.
I. In Vitro Models for Cardioprotective Effects of this compound
Cardiomyocytes are the primary cell type for investigating the direct effects of this compound on the heart. Key areas of investigation include its role in cellular energy metabolism, protection against ischemic injury, and modulation of hypertrophic signaling.
A. Data Presentation: Quantitative Effects of this compound on Cardiomyocytes
Note: The following data is extrapolated from in vivo studies and in vitro studies on magnesium and orotic acid, as direct in vitro quantitative data for this compound is limited. These values should be considered as a starting point for in vitro dose-response studies.
| Parameter Assessed | Cell Model | Treatment Concentration | Observed Effect | Reference |
| Myocardial Infarct Size | Isolated Perfused Rat Hearts | 1 mM this compound | Significant reduction in infarct size post-ischemia/reperfusion | [2] |
| ATP Production | Diabetic Mouse Cardiomyocytes | 50 mg/ml Mg in drinking water (in vivo) | Improved mitochondrial ATP production | [3] |
| Cardiomyocyte Proliferation | Rat Heart (in vivo) | Magnesium Supplementation | Increased number of proliferating cardiomyocytes | [4] |
| Hypertrophic Response | Human iPSC-derived Cardiomyocytes | - | (Model for testing anti-hypertrophic effects) | [5] |
B. Experimental Protocols
1. Protocol for Assessing Cardioprotection Against Hypoxia-Reoxygenation Injury
This protocol is designed to mimic ischemic-reperfusion injury in vitro.
-
Cell Culture:
-
Culture primary neonatal rat ventricular myocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) in appropriate growth medium.
-
Plate cells in 96-well plates for viability assays or larger formats for biochemical assays.
-
-
Hypoxia-Reoxygenation (H/R) Injury Model:
-
Induce hypoxia by replacing the culture medium with a glucose-free, serum-free buffer (e.g., Krebs-Henseleit buffer) and placing the cells in a hypoxic chamber (95% N₂, 5% CO₂) for 3-6 hours.
-
Initiate reoxygenation by returning the cells to normal culture medium and incubating under normoxic conditions (95% air, 5% CO₂) for 12-24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile water or culture medium.
-
Treat cells with a range of this compound concentrations (e.g., 10 µM, 100 µM, 1 mM) during the reoxygenation phase.
-
-
Endpoint Assays:
-
Cell Viability: Use MTT or LDH assay to quantify cell death.
-
Apoptosis: Perform TUNEL staining or caspase-3/7 activity assays.
-
Oxidative Stress: Measure intracellular reactive oxygen species (ROS) using probes like DCFDA.
-
Mitochondrial Function: Assess mitochondrial membrane potential using JC-1 staining.
-
2. Protocol for Evaluating Effects on Cardiomyocyte Hypertrophy
This protocol investigates the potential of this compound to attenuate pathological cardiac hypertrophy.
-
Cell Culture:
-
Culture NRVMs or hiPSC-CMs as described above.
-
-
Induction of Hypertrophy:
-
Induce hypertrophy by treating cells with agonists such as endothelin-1 (B181129) (ET-1, 100 nM) or phenylephrine (B352888) (PE, 50 µM) for 24-48 hours.[1][6]
-
-
This compound Treatment:
-
Co-treat cells with the hypertrophic agonist and a range of this compound concentrations.
-
-
Endpoint Assays:
-
Cell Size Measurement: Capture images of cells stained with a membrane-permeant dye and quantify cell surface area using image analysis software.
-
Gene Expression Analysis: Use qRT-PCR to measure the expression of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).
-
Protein Synthesis: Measure protein incorporation of radiolabeled amino acids (e.g., ³H-leucine).
-
C. Signaling Pathway and Experimental Workflow
II. In Vitro Models for Neuroprotective Effects of this compound
Neuronal cell cultures are essential for investigating the neuroprotective properties of this compound, particularly its influence on neuronal survival, differentiation, and excitability.
A. Data Presentation: Quantitative Effects of this compound on Neurons
| Parameter Assessed | Cell Model | Treatment Concentration | Observed Effect | Reference |
| Neuronal Differentiation | Adult Mouse Neural Progenitor Cells | 1.0 mM Magnesium | Increased percentage of Tuj1-positive cells | [7] |
| Glial Differentiation | Adult Mouse Neural Progenitor Cells | 1.0 mM Magnesium | Decreased percentage of GFAP-positive cells | [7] |
| Neuronal Apoptosis | Cultured Hippocampal Neurons | 5-10 mM MgSO₄ | Increased caspase-3 associated cell loss | [8] |
| NMDA Receptor Block | Isolated Hippocampal Neurons | Varies with voltage | Voltage-dependent block of NMDA receptor channel | [9] |
B. Experimental Protocols
1. Protocol for Assessing Neuroprotection Against Excitotoxicity
This protocol evaluates the ability of this compound to protect neurons from glutamate-induced cell death.
-
Cell Culture:
-
Culture primary cortical or hippocampal neurons from embryonic rodents, or use neuronal-like cell lines such as SH-SY5Y.
-
Plate cells in multi-well plates coated with poly-L-lysine or other appropriate substrates.
-
-
Induction of Excitotoxicity:
-
Induce excitotoxicity by exposing mature neuronal cultures to high concentrations of glutamate (B1630785) (e.g., 50-100 µM) or NMDA (e.g., 100-300 µM) for a short duration (15-30 minutes), followed by a washout and incubation in conditioned medium for 24 hours.
-
-
This compound Treatment:
-
Pre-treat cells with a range of this compound concentrations for 1-2 hours before the excitotoxic insult, and maintain the treatment during the recovery period.
-
-
Endpoint Assays:
-
Neuronal Viability: Quantify surviving neurons using MAP2 or NeuN immunostaining and cell counting.
-
Calcium Imaging: Use calcium-sensitive dyes (e.g., Fura-2 AM) to measure intracellular calcium influx during NMDA receptor activation.
-
Apoptosis Assessment: As described for cardiomyocytes.
-
2. Protocol for Investigating Effects on Neuronal Differentiation
This protocol examines the influence of this compound on the differentiation of neural stem/progenitor cells (NSCs).
-
Cell Culture:
-
Culture NSCs in a proliferation medium containing growth factors (e.g., EGF and FGF).
-
-
Induction of Differentiation:
-
Induce differentiation by withdrawing the growth factors and plating the cells on a suitable substrate in a differentiation medium.
-
-
This compound Treatment:
-
Supplement the differentiation medium with various concentrations of this compound.
-
-
Endpoint Assays:
-
Immunocytochemistry: After a set differentiation period (e.g., 5-7 days), fix and stain the cells for neuronal (e.g., β-III-tubulin/Tuj1, MAP2) and glial (e.g., GFAP for astrocytes, O4 for oligodendrocytes) markers.
-
Morphological Analysis: Quantify neurite outgrowth and complexity using image analysis software.
-
Gene Expression: Analyze the expression of lineage-specific transcription factors via qRT-PCR.
-
C. Signaling Pathway and Experimental Workflow
III. In Vitro Models for Hepatoprotective Effects of this compound
Hepatocytes are the key cell type for studying the effects of this compound on liver function, particularly in the context of metabolic stress and lipid accumulation.
A. Data Presentation: Quantitative Effects of this compound on Hepatocytes
Note: The following data is based on in vivo studies and in vitro studies on orotic acid and magnesium, as direct in vitro data for this compound is limited.
| Parameter Assessed | Cell Model | Treatment Concentration | Observed Effect | Reference |
| Tissue Magnesium Concentration | Mouse Liver (in vivo) | 25-300 mg this compound | Highest tissue accumulation compared to other Mg salts | [10] |
| Lipid Droplet Content | Human Granulosa Cells | 500 µM Orotic Acid | Reduced lipid droplet content | [11] |
| Fatty Liver Development | Rat Liver (in vivo) | Orotic Acid Feeding | Induced fatty liver | [12] |
| Lipid Accumulation | LO2 cells | Magnesium Supplementation | Reduced lipid deposition | [13] |
B. Experimental Protocols
1. Protocol for Assessing Effects on Hepatic Steatosis
This protocol models non-alcoholic fatty liver disease (NAFLD) in vitro to study the impact of this compound on lipid accumulation.
-
Cell Culture:
-
Culture human hepatoma cell lines (e.g., HepG2, Huh7) or primary human hepatocytes.
-
-
Induction of Steatosis:
-
Induce lipid accumulation by treating cells with a mixture of free fatty acids (e.g., 2:1 oleic acid:palmitic acid) for 24-48 hours.
-
-
This compound Treatment:
-
Co-treat cells with the fatty acid mixture and a range of this compound concentrations.
-
-
Endpoint Assays:
-
Lipid Accumulation Staining: Stain intracellular lipid droplets with Oil Red O or Nile Red and quantify the staining intensity.
-
Triglyceride Content: Measure intracellular triglyceride levels using a colorimetric or fluorometric assay kit.
-
Gene Expression Analysis: Use qRT-PCR to assess the expression of genes involved in lipogenesis (e.g., SREBP-1c, FASN) and fatty acid oxidation (e.g., CPT1A, PPARA).
-
C. Signaling Pathway and Experimental Workflow
Disclaimer: These protocols are intended as a guide and may require optimization based on the specific cell type and experimental conditions. It is recommended to consult the primary literature for further details and to perform appropriate controls for all experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. stm.cairn.info [stm.cairn.info]
- 5. Cardiac hypertrophy in a dish: a human stem cell based model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | New Insights and Current Approaches in Cardiac Hypertrophy Cell Culture, Tissue Engineering Models, and Novel Pathways Involving Non-Coding RNA [frontiersin.org]
- 7. Interplay of Mg2+, ADP, and ATP in the cytosol and mitochondria: Unravelling the role of Mg2+ in cell respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Magnesium Is a Key Player in Neuronal Maturation and Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Magnesium promotes the viability and induces differentiation of neural stem cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Studies of Magnesium Orotate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols for the preclinical evaluation of magnesium orotate (B1227488) in animal models. The following sections detail experimental designs for assessing bioavailability, and cardioprotective and neuroprotective efficacy.
I. General Guidelines for Magnesium Orotate Administration
This compound is a salt of orotic acid and is poorly soluble in water.[1] For oral administration in animal studies, it is typically prepared as a suspension in a suitable vehicle such as distilled water or a 0.5% carboxymethylcellulose (CMC) solution.
Preparation of Dosing Solution:
-
Weigh the required amount of this compound powder based on the desired dosage and the body weight of the animals.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while stirring continuously to achieve a homogenous suspension.
-
Ensure the suspension is well-mixed immediately before each administration to guarantee uniform dosing.
Route of Administration: Oral gavage is the most common and precise method for administering a specific dose of this compound to rodents.[2][3]
II. Bioavailability and Tissue Distribution Studies
This protocol is designed to assess the bioavailability and tissue distribution of magnesium following oral administration of this compound.
Experimental Protocol
1. Animal Model:
-
Age: 6-8 weeks.
-
Housing: Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to a standard chow diet and water. For specific bioavailability studies, a magnesium-deficient diet may be fed for a designated period before the study begins.[4]
2. Experimental Groups:
-
Control Group: Administered the vehicle only.
-
This compound Group(s): Administered this compound at various doses (e.g., 25, 50, 100, 200, and 300 mg/kg).[2]
-
Positive Control Group (Optional): Administered a highly bioavailable magnesium salt like magnesium chloride or magnesium citrate (B86180) for comparison.[2]
3. Dosing Procedure (Oral Gavage):
-
Fast animals overnight prior to dosing, with continued access to water.
-
Record the body weight of each animal immediately before dosing.
-
Administer the prepared this compound suspension or vehicle via oral gavage. The volume should not exceed 10 mL/kg for rats or 5 mL/kg for mice.[5]
-
Return animals to their cages with access to food and water.
4. Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8, and 24 hours) via tail vein or saphenous vein puncture to determine plasma magnesium concentrations.
-
At the end of the study (e.g., 24 hours post-dose), euthanize the animals via an approved method.
-
Collect tissues of interest (e.g., heart, liver, kidney, spleen, lung, and brain) for magnesium content analysis.[2]
5. Sample Analysis:
-
Determine magnesium concentrations in plasma and tissue homogenates using methods such as atomic absorption spectrophotometry or inductively coupled plasma mass spectrometry (ICP-MS).
Data Presentation
Table 1: Dosage Regimen for Bioavailability Study in Mice
| Group | Treatment | Dose (mg/kg) | Administration Route |
| 1 | Vehicle (Distilled Water) | - | Oral Gavage |
| 2 | This compound | 25 | Oral Gavage |
| 3 | This compound | 50 | Oral Gavage |
| 4 | This compound | 100 | Oral Gavage |
| 5 | This compound | 200 | Oral Gavage |
| 6 | This compound | 300 | Oral Gavage |
Table 2: Comparative Tissue Magnesium Levels in Mice Following Administration of Different Magnesium Compounds
| Compound | Relative Magnesium Level |
| This compound | Highest |
| Magnesium Sulphate | High |
| Magnesium Chloride | Moderate |
| Magnesium Carbonate | Moderate |
| Magnesium Citrate | Low |
| Magnesium Oxide | Lowest |
Data synthesized from a murine study comparing tissue intake of different magnesium compounds.[2]
Experimental Workflow
III. Cardioprotective Effects in an Ischemia-Reperfusion Model
This protocol outlines a study to evaluate the cardioprotective effects of this compound in a rat model of myocardial ischemia-reperfusion (I/R) injury.[6][7]
Experimental Protocol
1. Animal Model:
-
Species: Male Sprague-Dawley rats.[7]
-
Weight: 250-300 g.
-
Housing: Standard laboratory conditions.
2. Experimental Groups:
-
Sham Group: Surgical procedure without coronary artery ligation.
-
I/R Control Group: Subjected to ischemia and reperfusion, administered vehicle.
-
This compound Group: Subjected to I/R and treated with this compound (e.g., 1 mM solution for ex vivo studies).[7]
-
Positive Control Group (Optional): Ischemic post-conditioning.[7]
3. Surgical Procedure (In Vivo Model):
-
Anesthetize the rat (e.g., with sodium pentobarbital).
-
Intubate and ventilate the animal.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery for a specified duration (e.g., 30 minutes) to induce ischemia.
-
Remove the ligature to allow for reperfusion (e.g., 120 minutes).[7]
-
Administer this compound intravenously at the onset of reperfusion.
4. Outcome Measures:
-
Infarct Size Assessment: At the end of reperfusion, excise the heart and stain with triphenyltetrazolium (B181601) chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. Calculate the infarct size as a percentage of the area at risk.
-
Cardiac Function: Monitor hemodynamic parameters such as left ventricular developed pressure (LVDP) and its first derivative (±dP/dt) throughout the experiment.
-
Biochemical Markers: Measure plasma levels of cardiac troponin I (cTnI) and creatine (B1669601) kinase-MB (CK-MB).
Data Presentation
Table 3: Hemodynamic Parameters in an Ex Vivo Rat Heart I/R Model
| Group | dLVP/dt max (mmHg/s) | dLVP/dt min (mmHg/s) | Infarct Size (%) |
| I/R Control | 38.6 ± 3.7 | 46.0 ± 4.1 | 70.0 ± 3.5 |
| This compound | 60.1 ± 2.5 | 66.4 ± 3.2 | 32.1 ± 1.8 |
| Ischemic Post-conditioning | Comparable to Mg Orotate | Comparable to Mg Orotate | Comparable to Mg Orotate |
| Orotic Acid | 57.2 ± 5.2 | 62.5 ± 7.4 | 46.7 ± 3.0 |
| MgCl2 | No significant protection | No significant protection | No significant protection |
Data adapted from an ex vivo study in isolated perfused rat hearts.[7]
Experimental Workflow
IV. Neuroprotective Effects in a Seizure Model
This protocol is designed to investigate the anticonvulsant and neuroprotective properties of this compound in a rat model of chemically induced seizures.[8]
Experimental Protocol
1. Animal Model:
-
Species: Male albino rats.[8]
-
Weight: Approximately 200 g.
-
Housing: Standard laboratory conditions.
2. Experimental Groups:
-
Control Group: Administered the convulsant agent only.
-
This compound Group: Pre-treated with this compound before the convulsant.
-
Positive Control Group: Pre-treated with a known anticonvulsant drug (e.g., gabapentin (B195806) or sodium valproate).[8]
-
Combination Therapy Group: Pre-treated with a combination of this compound and a known anticonvulsant drug.[8]
3. Experimental Procedure:
-
Administer this compound (or other treatments) orally for a specified period before seizure induction.
-
Induce seizures by administering a convulsant agent such as thiosemicarbazide (B42300).[8]
-
Observe and record seizure characteristics, including severity, duration, and latency to onset.
-
Monitor animal survival rates.
4. Outcome Measures:
-
Behavioral Assessment: Score the severity of seizures using a standardized scale.
-
Survival Analysis: Plot Kaplan-Meier survival curves.
-
Histopathological Analysis: After the experiment, euthanize the animals and collect brain tissue. Perform histological staining (e.g., H&E) to assess for neuronal damage and ischemic changes.[8]
-
Biochemical Analysis: Measure magnesium concentrations in plasma and red blood cells.[8]
Data Presentation
Table 4: Effects of this compound on Thiosemicarbazide-Induced Seizures in Rats
| Treatment Group | Seizure Severity | Seizure Duration | Survival Rate |
| Control (Thiosemicarbazide only) | High | Long | Low |
| This compound | Reduced | Reduced | Increased |
| Gabapentin | Reduced | Reduced | Increased |
| Sodium Valproate | Reduced | Reduced | Increased |
| Gabapentin + Mg Orotate | Potentiated Reduction | Potentiated Reduction | Potentiated Increase |
| Sodium Valproate + Mg Orotate | Potentiated Reduction | Potentiated Reduction | Potentiated Increase |
Qualitative summary based on findings from a rat thiosemicarbazide seizure model.[8]
V. Signaling Pathways
Pyrimidine (B1678525) Biosynthesis Pathway
Orotic acid, a component of this compound, is a key intermediate in the de novo synthesis of pyrimidines, which are essential for the formation of DNA, RNA, and nucleotides like Uridine Triphosphate (UTP).[9]
ATP Synthesis and Magnesium's Role
Magnesium is a crucial cofactor for many enzymes involved in cellular energy metabolism, particularly in the synthesis and utilization of ATP. Magnesium ions stabilize the ATP molecule by binding to the phosphate groups.[10]
References
- 1. assaygenie.com [assaygenie.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. research.sdsu.edu [research.sdsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. This compound elicits acute cardioprotection at reperfusion in isolated and in vivo rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Investigation of the effects of this compound in a model of primary generalized seizures | Kalacheva | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]
- 9. davuniversity.org [davuniversity.org]
- 10. ATP synthesis and storage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosage Calculations for Magnesium Orotate in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages and administration protocols for magnesium orotate (B1227488) in various rat experimental models. The information is compiled from peer-reviewed studies to assist in the design and execution of preclinical research.
Introduction
Magnesium orotate is a salt of magnesium and orotic acid. In research, it is often favored over other magnesium salts due to its enhanced bioavailability and the unique properties of orotic acid, which acts as a transporter carrying magnesium into cells and is a key intermediate in pyrimidine (B1678525) nucleotide synthesis.[1] This combination is suggested to improve the energy status of cells, particularly under conditions of stress, making it a compound of interest in models of cardiovascular disease, neurological disorders, and metabolic dysfunction.[2][3] Studies in animal models indicate that this compound is well-absorbed and demonstrates superior tissue accumulation with fewer gastrointestinal side effects, such as laxation, compared to inorganic salts like magnesium sulfate (B86663) or oxide.[3]
Quantitative Data Summary
The following tables summarize the dosages of this compound used in various rat and murine models. This data provides a reference for dose selection in future studies.
Table 1: this compound Dosage in Rat Models
| Study Focus & Rat Model | Rat/Mouse Strain | Dosage | Route of Administration | Frequency & Duration | Key Findings | Reference(s) |
| Alzheimer's Disease (TgF344-AD Model) | TgF344-AD rats | Part of a "cocktail"¹ | Oral gavage | Daily for 14 days | Restored diminished mitochondrial activities to wild-type levels; increased hippocampal acetylcholine. | [4][5] |
| Magnesium Deficiency | Wistar rats | 50 mg/kg elemental Mg² (approx. 762 mg/kg this compound) + 5 mg/kg pyridoxine | Oral | Daily, starting from day 49 of Mg-deficient diet | Effective in compensating for magnesium deficit. | [6] |
| Seizures (Thiosemicarbazide-induced) | Male albino rats | Not specified in abstract | Not specified in abstract | Not specified in abstract | Reduced severity and duration of seizures; minimized ischemic brain damage. | [7][8] |
| Myocardial Ischemia-Reperfusion | Sprague-Dawley rats | Not specified in abstract | Administered at the onset of reperfusion | Single administration | Preserved myocardial function and reduced infarct size. | [9] |
| Dental Development (Undernourished) | Rats | Not specified in abstract | Oral | Not specified in abstract | Investigated effects on tooth calcification and bone development. | [10] |
¹The "cocktail" also contained benfotiamine, folic acid, cyanocobalamin, and cholecalciferol. The precise dose of this compound within the mixture was not detailed in the abstract. ²Calculation based on the molecular weight of this compound Dihydrate (~370.5 g/mol ) and elemental Magnesium (~24.3 g/mol ). To achieve a 50 mg/kg dose of elemental Mg, approximately 762 mg/kg of this compound dihydrate is required.
Table 2: Comparative Bioavailability Study in Mice (Oral Gavage)
| Magnesium Compound | Doses Administered (mg) | Route of Administration | Gastrointestinal Side Effects | Relative Magnesium Tissue Levels | Reference(s) |
| This compound | 25, 50, 100, 200, 300 | Oral gavage | Absent | Highest | [1] |
| Magnesium Sulphate | 25, 50, 100, 200, 300 | Oral gavage | Intense laxation | High | [1] |
| Magnesium Chloride | 25, 50, 100, 200, 300 | Oral gavage | Absent | Moderate | [1] |
| Magnesium Carbonate | 25, 50, 100, 200, 300 | Oral gavage | Absent | Moderate | [1] |
| Magnesium Citrate (B86180) | 25, 50, 100, 200, 300 | Oral gavage | Moderate laxation | Low | [1] |
| Magnesium Oxide | 25, 50, 100, 200, 300 | Oral gavage | Moderate laxation | Lowest | [1] |
Experimental Protocols
Protocol 1: Chronic Oral Administration in a Neurological Rat Model
This protocol is adapted from studies investigating the long-term effects of this compound in a transgenic rat model of Alzheimer's disease.[4][5]
Objective: To assess the effect of chronic this compound administration on disease-related pathologies.
Materials:
-
This compound powder
-
Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)
-
Oral gavage needles (flexible plastic, appropriate size for rats)
-
Syringes
-
Analytical balance
Procedure:
-
Animal Acclimatization: House rats (e.g., TgF344-AD and wild-type controls) in standard conditions with ad libitum access to food and water for at least one week before the experiment.
-
Dose Preparation:
-
Calculate the required amount of this compound based on the mean body weight of the treatment group and the target dose (e.g., as part of a multi-nutrient cocktail).
-
Prepare a homogenous suspension of this compound in the chosen vehicle. Ensure the final volume for administration is appropriate for the rat's size (typically 1-5 mL/kg).
-
-
Administration:
-
Gently restrain the rat.
-
Administer the prepared suspension via oral gavage.
-
Administer vehicle only to the control group.
-
-
Treatment Schedule: Repeat the administration daily for the specified duration (e.g., 14 days).[5]
-
Monitoring: Monitor animals daily for any changes in body weight, food/water intake, and general health. Note any adverse effects.
Protocol 2: Acute Administration in a Myocardial Ischemia-Reperfusion (I/R) Model
This protocol is based on a study evaluating the cardioprotective effects of this compound administered at the time of reperfusion.[9]
Objective: To determine if acute administration of this compound at the onset of reperfusion reduces myocardial infarct size and improves cardiac function.
Materials:
-
This compound
-
Saline or appropriate buffer for dissolution/suspension
-
Surgical instruments for coronary ligation
-
Ventilator and anesthesia equipment
-
Physiological monitoring equipment (ECG, blood pressure)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat (e.g., Sprague-Dawley).
-
Intubate and ventilate the animal.
-
Perform a thoracotomy to expose the heart.
-
-
Ischemia Induction:
-
Pass a suture around the left anterior descending (LAD) coronary artery.
-
Induce regional ischemia by tightening the suture for a predetermined period (e.g., 30 minutes).
-
-
Treatment Administration:
-
At the end of the ischemic period, release the suture to allow reperfusion.
-
Simultaneously, administer a bolus of this compound solution intravenously or directly into the perfusate in an ex-vivo setup. The control group receives the vehicle.[9]
-
-
Reperfusion and Monitoring:
-
Allow the heart to reperfuse for a specified duration (e.g., 2 hours).
-
Continuously monitor cardiac function (e.g., heart rate, blood pressure, left ventricular developed pressure).
-
-
Infarct Size Assessment:
-
At the end of the reperfusion period, re-occlude the LAD.
-
Perfuse the heart with a dye (e.g., Evans blue) to delineate the area at risk.
-
Excise the heart, slice the ventricles, and incubate with a stain like triphenyltetrazolium (B181601) chloride (TTC) to differentiate viable (red) from infarcted (white) tissue.
-
Calculate the infarct size as a percentage of the area at risk.
-
Application Notes & Considerations
-
Dose Selection: The appropriate dose of this compound can vary significantly depending on the research goal.
-
Nutritional Correction: For studies involving magnesium-deficient diets, doses around 50 mg/kg of elemental magnesium have been used to replete levels.[6]
-
Pharmacological Effects: Higher doses may be required to elicit specific pharmacological effects, such as cardioprotection or neuroprotection. It is crucial to perform pilot dose-ranging studies to determine the optimal dose for a specific model and endpoint.
-
-
Administration Route: Oral gavage is the most common route for mimicking clinical supplementation.[1][5] Intravenous administration may be used for acute studies where rapid bioavailability is required, such as in the I/R model.[9]
-
Vehicle Selection: this compound is poorly soluble in water.[11] A suspension in a vehicle like distilled water or 0.5-1% carboxymethylcellulose (CMC) is often necessary for consistent oral administration. Ensure the suspension is well-mixed before each administration.
-
Safety Profile: In the cited animal studies, this compound was well-tolerated, notably lacking the laxative effects seen with other magnesium salts like sulfate and citrate at comparable doses.[1][3] However, as with any substance, toxicity can occur at very high doses, and researchers should monitor for signs of distress.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound and the Microbiome–Gut–Brain Axis Modulation: New Approaches in Psychological Comorbidities of Gastrointestinal Functional Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound, Benfotiamine and a Combination of Vitamins on Mitochondrial and Cholinergic Function in the TgF344-AD Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of the effects of this compound in a model of primary generalized seizures | Kalacheva | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]
- 8. Investigation of the effects of this compound in a model of primary generalized seizures | Kalacheva | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]
- 9. This compound elicits acute cardioprotection at reperfusion in isolated and in vivo rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [The effect of this compound on dental hard tissue in undernourished rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Magnesium Orotate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium orotate (B1227488), a salt of magnesium and orotic acid, is emerging as a compound of interest in cell biology and drug development. Orotic acid, a precursor in pyrimidine (B1678525) synthesis, facilitates the transport of magnesium into cells, enhancing its bioavailability.[1] This increased intracellular magnesium concentration can influence a variety of cellular processes, including proliferation, apoptosis, and signal transduction. These application notes provide an overview of the known effects of magnesium orotate in cell culture and detailed protocols for investigating its potential therapeutic applications.
Key Applications in Cell Culture
This compound has demonstrated several key effects in in vitro studies, primarily related to cancer cell lines.
-
Cytotoxicity and Apoptosis Induction: this compound, particularly in nanoparticle formulations, has been shown to exhibit cytotoxic effects and induce apoptosis in cancer cells. This suggests its potential as an anti-cancer agent.
-
Cell Cycle Arrest: Studies have indicated that this compound can cause cell cycle arrest at the G0/G1 and G2/M phases in a dose-dependent manner, thereby inhibiting cancer cell proliferation.
-
Modulation of Signaling Pathways: Magnesium is a crucial cofactor for numerous enzymes and plays a role in various signaling pathways. This compound may influence pathways such as the Wnt/β-catenin and intrinsic apoptosis pathways.
Data Presentation
The following tables summarize the quantitative data from a study on this compound-loaded gum arabic nanoparticles (MOGANPs) and its effects on the human hepatoma cell line, HepG2.[2]
Table 1: Cytotoxicity of this compound Nanoparticles (MOGANPs) on HepG2 Cells [2]
| Treatment | Concentration (µg/mL) | Incubation Time (h) | Cell Viability (%) | IC50 (µg/mL) |
| MOGANPs | 1.56 - 100 | 72 | Dose-dependent decrease | Not specified |
| Pure this compound | 1.56 - 100 | 72 | Less effective than MOGANPs | Not specified |
Table 2: Effect of MOGANPs on Apoptosis in HepG2 Cells [2]
| Treatment | Concentration (µg/mL) | Incubation Time (h) | Fold Increase in Apoptosis (Compared to Control) |
| MOGANPs | 12.5 | Not Specified | 13.9 |
| MOGANPs | 25.0 | Not Specified | 28.0 |
Table 3: Effect of MOGANPs on Cell Cycle Distribution in HepG2 Cells [2]
| Treatment (24h) | Concentration (µg/mL) | % Change in G0/G1 Phase | % Change in S Phase | % Change in G2/M Phase |
| MOGANPs | 25.0 | +13% | -53% | -26% |
| Pure this compound | 12.5 | -8% | Not Specified | Not Specified |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is poorly soluble in water.[3] For cell culture experiments, a stock solution is typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile, light-protected tube.
-
Store the stock solution at -20°C for long-term use.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4]
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of this compound on a cell line of interest.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Cells of interest
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include untreated control wells and solvent control wells (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
Cells of interest
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension, and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol determines the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
Cells of interest
-
This compound stock solution
-
Cold 70% ethanol (B145695)
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specific duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise into cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend the cell pellet in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The data will be displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
This protocol investigates the effect of this compound on the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family proteins (Bcl-2, Bax) and caspases.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
Cells of interest
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding, Treatment, and Lysis: Seed cells in 6-well plates, treat with this compound, and then lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine the relative changes in protein expression. An increased Bax/Bcl-2 ratio is indicative of apoptosis induction.[5]
Visualizations
Caption: General experimental workflow for studying this compound in cell culture.
References
Application Notes and Protocols for Magnesium Orotate in Ischemia-Reperfusion Injury Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This complex process is a significant contributor to morbidity and mortality in various clinical scenarios, including myocardial infarction, stroke, and organ transplantation.[1] Magnesium orotate (B1227488), a compound combining the essential mineral magnesium with orotic acid, has emerged as a promising therapeutic agent in mitigating I/R injury.[2] Orotic acid, a precursor in pyrimidine (B1678525) nucleotide synthesis, is thought to enhance cellular energy metabolism, while magnesium is known for its roles in calcium channel blockade, anti-inflammatory effects, and stabilization of cellular membranes.[3][4] This document provides detailed application notes and experimental protocols based on preclinical studies investigating the utility of magnesium orotate in various I/R injury models.
Key Protective Mechanisms
This compound exerts its protective effects in I/R injury through several synergistic mechanisms. The orotic acid component facilitates the transport of magnesium into cells and contributes to the synthesis of pyrimidine nucleotides, which can become depleted during ischemia, thereby supporting cellular energy status.[2][3] The primary mechanisms of action include:
-
Inhibition of Mitochondrial Permeability Transition Pore (mPTP) Opening: A key event in cell death following I/R is the opening of the mPTP. This compound has been shown to delay mPTP opening, thus preserving mitochondrial integrity and preventing the release of pro-apoptotic factors.[5][6]
-
Antioxidant Effects: Orotic acid promotes the synthesis of enzymes that act as free radical scavengers, combating the oxidative stress that is a hallmark of I/R injury.[2]
-
Calcium Channel Blockade: Magnesium acts as a natural calcium antagonist, preventing the intracellular calcium overload that triggers a cascade of detrimental events during reperfusion.[7][8]
-
Anti-inflammatory Action: Magnesium can suppress the inflammatory response associated with I/R injury, in part by inhibiting the upregulation of adhesion molecules like P-selectin.[4]
-
Improved Energy Metabolism: By providing a substrate for pyrimidine synthesis, orotic acid helps to replenish ATP stores that are depleted during ischemia.[3]
Signaling Pathway in Cardioprotection
The cardioprotective effects of this compound in the context of ischemia-reperfusion injury are centered on the preservation of mitochondrial function. The diagram below illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway of this compound in cardioprotection.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effects of this compound in cardiac ischemia-reperfusion injury models.
Table 1: Effects of this compound on Myocardial Function and Infarct Size in Isolated Rat Hearts (Ex-vivo)
| Treatment Group | dLVP/dt max (% of baseline) | dLVP/dt min (% of baseline) | Infarct Size (% of Risk Area) |
| Control (Buffer) | 38.6 ± 3.7 | 46.0 ± 4.1 | 70.0 ± 3.5 |
| This compound (1 mM) | 60.1 ± 2.5 | 66.4 ± 3.2 | 32.1 ± 1.8 |
| Ischemic Post-conditioning | Comparable to Mg-Or | Comparable to Mg-Or | Comparable to Mg-Or |
| Orotic Acid (1 mM) | 57.2 ± 5.2 | 62.5 ± 7.4 | 46.7 ± 3.0 |
| MgCl2 (1 mM) | No protection observed | No protection observed | No protection observed |
Data extracted from an ex-vivo study on isolated perfused Sprague-Dawley rat hearts subjected to 30 minutes of ischemia followed by 120 minutes of reperfusion.[9] Values are presented as mean ± SEM.
Table 2: Effect of Administration Timing of this compound on Myocardial Function and Infarct Size in Isolated Rat Hearts (Ex-vivo)
| Administration Time | dLVP/dt max (% of baseline) | Infarct Size (% of Risk Area) |
| Early (2 mins before reperfusion) | 55.6 ± 2.2 | 32.1 ± 1.8 |
| Delayed (3 mins after reperfusion) | 38.7 ± 3.7 | 35.4 ± 1.8 |
This table illustrates the impact of the timing of this compound administration on its protective effects in the isolated rat heart model.[9]
Experimental Protocols
Protocol 1: Isolated Perfused Rat Heart Model (Langendorff) of Global Ischemia-Reperfusion
This protocol is designed to assess the direct effects of this compound on the heart, independent of systemic influences.
Caption: Workflow for the isolated perfused rat heart I/R model.
Detailed Steps:
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized.
-
Heart Excision and Cannulation: The chest is opened, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer. The aorta is then cannulated for retrograde perfusion.[10]
-
Stabilization: The heart is perfused with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature (37°C) for a stabilization period.
-
Global Ischemia: Ischemia is induced by stopping the perfusion for 30 minutes.[9]
-
Reperfusion and Treatment: Reperfusion is initiated for 120 minutes. At the onset of reperfusion, hearts are randomly assigned to receive one of the following treatments infused in the buffer: Control, this compound (1 mM), Orotic Acid (1 mM), or MgCl2 (1 mM).[9][10]
-
Functional Assessment: Left ventricular developed pressure (LVDP) and its first derivatives (+/- dLVP/dt) are continuously monitored using a balloon catheter inserted into the left ventricle.
-
Infarct Size Determination: At the end of reperfusion, the heart is sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. The infarct size is expressed as a percentage of the total ventricular area.
Protocol 2: In-vivo Regional Myocardial Ischemia-Reperfusion Model
This protocol simulates a myocardial infarction in a living animal, providing a more physiologically relevant model.
Caption: Workflow for the in-vivo regional myocardial I/R model.
Detailed Steps:
-
Animal Preparation: Rats are anesthetized, intubated, and mechanically ventilated. A left thoracotomy is performed to expose the heart.
-
Coronary Artery Ligation: A suture is passed around the left anterior descending (LAD) coronary artery.[5][6]
-
Regional Ischemia: The suture is tightened to occlude the LAD, inducing regional ischemia for 30 minutes. Ischemia is confirmed by observing regional cyanosis of the myocardial surface.[9]
-
Reperfusion and Treatment: The snare is released to allow for 120 minutes of reperfusion. At the time of reperfusion, a bolus of this compound or saline (vehicle control) is administered intravenously.[5][6]
-
Infarct Size Assessment: After the reperfusion period, the LAD is re-occluded, and a dye (e.g., Evans blue) is injected to delineate the area at risk (AAR). The heart is then excised, sliced, and stained with TTC to determine the infarct size as a percentage of the AAR.
Application to Other I/R Models
The protective effects of magnesium are not limited to the heart. Studies have also explored its use in other I/R injury models:
-
Cerebral Ischemia: Magnesium has shown neuroprotective effects in models of both focal and global cerebral ischemia, reducing infarct volumes and improving neurological outcomes.[11][12] The mechanisms are thought to involve the blockade of NMDA receptors and reduction of excitotoxicity.[12]
-
Renal Ischemia: In rat models of renal I/R injury, administration of nano magnesium oxide has been shown to preserve renal function, reduce oxidative stress, and attenuate tissue damage.[13] Magnesium sulfate (B86663) has also demonstrated protective effects in this context.[14]
-
Intestinal Ischemia: Magnesium supplementation can reduce the inflammatory response to intestinal I/R injury.[15] The protective mechanism may involve the activation of the PI3K/Akt signaling pathway, leading to a reduction in apoptosis.[16]
Conclusion
This compound demonstrates significant potential as a therapeutic agent for mitigating ischemia-reperfusion injury across various organ systems, with a particularly strong evidence base in cardioprotection. The experimental protocols outlined in this document provide a framework for researchers to investigate its efficacy and further elucidate its mechanisms of action. The quantitative data presented highlights its superiority over its individual components in certain contexts and underscores the importance of administration timing. Future research should continue to explore the full therapeutic window and optimize dosing strategies for clinical translation.
References
- 1. Renal ischemia/reperfusion injury; from pathophysiology to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in myocardial and neuronal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic supplementation with orotic acid and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of magnesium against ischaemia-reperfusion injury through inhibition of P-selectin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. This compound elicits acute cardioprotection at reperfusion in isolated and in vivo rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of cardioprotective effects of magnesium on hypoxia-reoxygenation-induced injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of magnesium and its mechanism on the incidence of reperfusion arrhythmias following severe ischemia in isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. The use of magnesium in experimental cerebral ischemia - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Neuroprotection on ischemic brain injury by Mg2+/H2 released from endovascular Mg implant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective effect of nano magnesium oxide on renal ischemia/reperfusion injury in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of magnesium sulfate on renal ischemia-reperfusion injury in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Publication : USDA ARS [ars.usda.gov]
- 16. Role of PI3K/Akt signaling in the protective effect of magnesium sulfate against ischemia-perfusion injury of small intestine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Magnesium Orotate in Cardiovascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of magnesium orotate (B1227488) in the study of cardiovascular disease. This document details the proposed mechanisms of action, summarizes key quantitative findings from clinical and preclinical studies, and provides detailed experimental protocols for researchers.
Introduction
Magnesium orotate, a salt of magnesium and orotic acid, has emerged as a promising therapeutic agent in the management of various cardiovascular diseases. Orotic acid, a key intermediate in the biosynthesis of pyrimidines, is thought to enhance the cardioprotective effects of magnesium.[1][2] Research suggests that this compound's benefits stem from its ability to improve myocardial energy metabolism, reduce cellular damage during ischemia-reperfusion injury, and support overall cardiac function.[1][3][4] The synergistic action of magnesium and orotic acid makes this compound a compelling subject for cardiovascular research and drug development.[5]
Proposed Mechanisms of Action
This compound's cardioprotective effects are attributed to the distinct and complementary roles of both magnesium and orotic acid.
-
Magnesium's Role: Magnesium is a crucial cofactor in numerous enzymatic reactions essential for cardiovascular health, including ATP production and the regulation of ion channels.[6] It contributes to the relaxation of blood vessels, maintenance of a normal heart rhythm, and regulation of blood pressure.[4]
-
Orotic Acid's Role: Orotic acid serves as a precursor for the de novo synthesis of pyrimidine (B1678525) nucleotides (uridine and cytidine), which are vital for RNA and DNA synthesis and cellular repair.[7][8] In the context of cardiac stress, orotic acid is believed to act via the liver to increase the availability of plasma uridine (B1682114) and cytidine.[9] This, in turn, stimulates the salvage pathway for nucleotide synthesis in the heart, improving the energy status of the myocardium by enhancing ATP production.[1][9]
-
Combined Effects: Orotic acid also acts as a transporter, facilitating the entry of magnesium into cells.[5] A key mechanism of this compound's cardioprotective effect is the inhibition of the mitochondrial permeability transition pore (mPTP) opening, a critical event in cell death following ischemia-reperfusion injury.[10][11]
Quantitative Data from Clinical and Preclinical Studies
The following tables summarize the quantitative outcomes from key studies investigating the effects of this compound on cardiovascular disease.
Table 1: Clinical Studies on this compound in Heart Failure
| Study Population | Intervention | Duration | Key Findings | Reference |
| 79 patients with severe congestive heart failure (NYHA Class IV) | This compound (6000 mg/day for 1 month, then 3000 mg/day for 11 months) vs. Placebo | 1 year | Survival rate: 75.7% (this compound) vs. 51.6% (Placebo) Clinical symptom improvement: 38.5% (this compound) vs. deterioration in 56.3% (Placebo) | [12][13] |
| 11 patients with hypertensive heart disease (NYHA Class III-IV) | This compound (4500 mg/day) | 1 week | Significant decrease in NT-proBNP levels (p<0.01) | [13][14] |
Table 2: Preclinical Study on this compound in an Ischemia-Reperfusion Rat Model
| Animal Model | Intervention | Ischemia/Reperfusion Duration | Key Findings | Reference |
| Isolated perfused Sprague-Dawley rat hearts | 1 mM this compound at reperfusion | 30 min ischemia / 120 min reperfusion | Significant recovery of LV function (dLVP/dt max: 60.1±2.5 vs. 38.6±3.7 in control) Reduced infarct size (32.1±1.8% vs. 70±3.5% in control) | [15] |
Experimental Protocols
Ischemia-Reperfusion Injury in an Ex Vivo Isolated Rat Heart Model
This protocol is adapted from a study investigating the acute cardioprotective effects of this compound at reperfusion.[15]
Objective: To assess the effect of this compound on myocardial function and infarct size following ischemia-reperfusion (I/R) injury in an isolated rat heart model.
Materials:
-
Sprague-Dawley rats (male, 250-300g)
-
Langendorff apparatus
-
Krebs-Henseleit buffer
-
This compound solution (1 mM)
-
Triphenyltetrazolium chloride (TTC) stain
-
Data acquisition system for monitoring cardiac function
Procedure:
-
Heart Isolation: Anesthetize the rat and perform a thoracotomy. Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit buffer.
-
Langendorff Perfusion: Mount the aorta on the Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit buffer gassed with 95% O2 / 5% CO2 at a constant pressure.
-
Stabilization: Allow the heart to stabilize for a 20-minute period.
-
Ischemia: Induce 30 minutes of global normothermic ischemia by stopping the perfusion.
-
Reperfusion and Treatment:
-
Control Group: Reperfuse with standard Krebs-Henseleit buffer for 120 minutes.
-
This compound Group: Reperfuse with Krebs-Henseleit buffer containing 1 mM this compound for 120 minutes.
-
-
Functional Assessment: Continuously monitor left ventricular developed pressure (LVDP), heart rate, and the maximum and minimum rates of pressure development (±dP/dt) throughout the experiment.
-
Infarct Size Measurement: At the end of reperfusion, freeze the heart and slice it into transverse sections. Incubate the slices in 1% TTC stain to differentiate between viable (red) and infarcted (pale) tissue. Quantify the infarct size as a percentage of the total ventricular area.
Hereditary Cardiomyopathy in a Hamster Model
This protocol is based on a study evaluating the therapeutic effect of this compound on the progression of hereditary cardiomyopathy.[16]
Objective: To determine the effect of dietary this compound supplementation on myocardial damage and survival in a hamster model of hereditary cardiomyopathy (e.g., UM-X7.1 line).
Materials:
-
Cardiomyopathic hamsters (e.g., UM-X7.1 line)
-
Standard laboratory chow
-
This compound
-
Electrocardiogram (ECG) recording equipment
-
Histology equipment and reagents
Procedure:
-
Animal Groups: Divide the cardiomyopathic hamsters into two groups:
-
Control Group: Fed standard laboratory chow.
-
This compound Group: Fed standard laboratory chow supplemented with 10% this compound.
-
-
Treatment Period: Administer the respective diets for a predefined period (e.g., 30-50 days).
-
ECG Monitoring: At regular intervals, record ECGs to assess for changes in cardiac electrical activity, such as QTc and PR intervals.
-
Survival Analysis: Monitor the animals daily and record mortality to determine the effect of this compound on survival.
-
Histopathological Analysis: At the end of the study, euthanize the animals and excise the hearts. Fix the hearts in formalin, embed in paraffin, and section for histological staining (e.g., H&E, Masson's trichrome) to assess the extent of myocardial damage, fibrosis, and calcification.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Orotic Acid in Cardioprotection
Caption: Proposed mechanism of orotic acid-mediated cardioprotection.
Experimental Workflow for Ex Vivo Ischemia-Reperfusion Model
Caption: Workflow for studying this compound in a rat I/R model.
Proposed Mechanism of this compound in Cardioprotection
Caption: Synergistic cardioprotective mechanisms of this compound.
References
- 1. This compound--experimental and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardioprotection by orotic acid: metabolism and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. heart.bmj.com [heart.bmj.com]
- 4. wbcil.com [wbcil.com]
- 5. This compound in myocardial and neuronal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Types of Magnesium and Their Benefits [healthline.com]
- 7. journals.mu-varna.bg [journals.mu-varna.bg]
- 8. caringsunshine.com [caringsunshine.com]
- 9. Mechanism of cardioprotective effect of orotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. This compound elicits acute cardioprotection at reperfusion in isolated and in vivo rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cardiacos.net [cardiacos.net]
- 13. researchgate.net [researchgate.net]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. ahajournals.org [ahajournals.org]
- 16. Effect of Orotic Acid and this compound on the Development and Progression of the UM-X7.1 Hamster Hereditary Cardiomyopathy | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Clinical Trials of Magnesium Orotate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium orotate (B1227488), a salt of magnesium and orotic acid, has garnered interest for its potential therapeutic applications, particularly in cardiovascular and neurological health.[1][2] Orotic acid's role as a precursor in pyrimidine (B1678525) synthesis, crucial for DNA and RNA production, may facilitate cellular repair and regeneration, while magnesium is an essential mineral involved in over 600 enzymatic reactions.[3][4] This document provides a comprehensive guide to designing and conducting clinical trials for magnesium orotate, focusing on robust experimental design, detailed protocols, and clear data presentation.
Preclinical and Mechanistic Insights
This compound's purported benefits stem from the synergistic action of its two components. Magnesium plays a critical role in maintaining cardiovascular health by influencing vascular tone, improving endothelial function, and exhibiting anti-inflammatory and anti-platelet effects.[5][6] Orotic acid is believed to enhance the intracellular delivery of magnesium and support cellular bioenergetics by providing substrates for pyrimidine nucleotide synthesis, which is vital for tissue repair, particularly in the context of cardiac injury.[7][8]
Signaling Pathways
Understanding the molecular mechanisms of this compound is crucial for designing targeted clinical trials and selecting appropriate biomarkers.
Clinical Trial Design
A well-designed clinical trial is paramount to generating high-quality evidence for the efficacy and safety of this compound. A randomized, double-blind, placebo-controlled design is the gold standard.[9]
Study Objectives and Endpoints
Primary Objectives:
-
To evaluate the efficacy of this compound in improving cardiovascular health in a specific patient population (e.g., patients with congestive heart failure, hypertension, or coronary artery disease).
-
To assess the impact of this compound on neurological function in individuals with specific conditions (e.g., migraine, anxiety, or cognitive impairment).[2]
Secondary Objectives:
-
To evaluate the safety and tolerability of this compound.
-
To assess changes in relevant biomarkers of cardiovascular and neurological health.
-
To determine the pharmacokinetic profile of magnesium and orotate following oral administration.
Endpoints:
| Endpoint Type | Cardiovascular Indications | Neurological Indications |
| Primary Efficacy | - Improvement in left ventricular ejection fraction (LVEF)[10]- Reduction in blood pressure[5]- Improvement in exercise tolerance[11]- Reduction in frequency and severity of angina | - Reduction in migraine frequency and severity[2]- Improvement in scores on validated anxiety and depression scales- Enhancement of cognitive function assessed by standardized tests (e.g., MMSE)[12] |
| Secondary Efficacy | - Changes in inflammatory markers (e.g., hs-CRP, IL-6)[6]- Improvement in endothelial function (e.g., flow-mediated dilation)[13]- Changes in lipid profile[14] | - Changes in neuroinflammatory markers- Alterations in neurotransmitter levels or their metabolites |
| Safety | - Incidence of adverse events (AEs) and serious adverse events (SAEs)- Changes in vital signs, ECG, and laboratory parameters (including serum magnesium and renal function) | - Incidence of AEs and SAEs- Changes in vital signs and laboratory parameters |
| Biomarkers | - Serum and intracellular magnesium levels[15][16]- 24-hour urinary magnesium excretion[17]- Plasma and urinary orotate levels | - Cerebrospinal fluid (CSF) magnesium levels (if feasible)[3]- Biomarkers of oxidative stress |
Participant Population
The selection of the study population is critical and should be based on the specific research question.
Inclusion Criteria:
-
Age range appropriate for the target indication.
-
Confirmed diagnosis of the target condition (e.g., stable congestive heart failure with a specified LVEF, diagnosed migraine with a certain frequency of attacks).
-
Willingness to provide informed consent and comply with study procedures.
Exclusion Criteria:
-
Severe renal impairment (e.g., creatinine (B1669602) clearance <30 mL/min).
-
Known hypersensitivity to magnesium or orotic acid.
-
Use of medications that may interact with magnesium supplementation.
-
Pregnancy or lactation.
-
Conditions that may affect magnesium absorption or metabolism.
Intervention and Control
-
Investigational Product: this compound tablets or capsules of a specified dosage.
-
Placebo: An identical-looking and tasting tablet or capsule containing an inert substance.
-
Dosage: Based on previous studies, a therapeutic dose for cardiovascular conditions could be in the range of 1500-3000 mg of this compound daily, divided into 2-3 doses.[11] For severe congestive heart failure, one study used 6000 mg daily for one month followed by 3000 mg daily for maintenance.[7] However, it is crucial to consider the safety concerns raised by the European Food Safety Authority (EFSA) regarding high doses of orotic acid, with a No Observed Adverse Effect Level (NOAEL) of 50 mg/kg body weight/day.[18][19]
-
Duration: The duration of the trial should be sufficient to observe a clinically meaningful effect on the chosen endpoints. For cardiovascular outcomes, a duration of at least 6 months may be necessary.[13]
Experimental Protocols
Adherence to standardized protocols is essential for the integrity of the clinical trial.
Screening and Enrollment
Study Visits and Assessments
A schedule of visits should be established to monitor participants' progress and collect data.
| Visit | Timing | Key Assessments |
| Screening | Up to 4 weeks before baseline | - Informed consent- Medical history and physical examination- Inclusion/exclusion criteria check- Baseline laboratory tests |
| Baseline (Visit 1) | Day 0 | - Randomization and dispensing of investigational product- Baseline efficacy assessments (e.g., LVEF, blood pressure, questionnaires)- Baseline biomarker collection (blood and urine) |
| Follow-up Visits | Monthly for the first 3 months, then every 3 months | - Assessment of efficacy endpoints- Monitoring of adverse events- Pill count for compliance assessment- Collection of blood and urine for biomarker analysis |
| End of Study (Final Visit) | At the end of the treatment period | - Final efficacy assessments- Final safety assessments- Final biomarker collection- Return of unused investigational product |
Biomarker Analysis Protocol
Magnesium Status Assessment:
-
Serum Magnesium: Collect whole blood in a serum separator tube. Allow to clot for 30 minutes, then centrifuge at 1000-1300 x g for 10 minutes. Analyze the serum for total magnesium concentration using atomic absorption spectrometry or a colorimetric method.[17]
-
Intracellular Magnesium (RBC Magnesium): Collect whole blood in a tube containing an anticoagulant (e.g., EDTA). Separate red blood cells (RBCs) by centrifugation. Lyse the RBCs and measure the magnesium content.
-
24-Hour Urinary Magnesium Excretion: Instruct participants to collect all urine produced over a 24-hour period in a provided container. Measure the total volume and analyze an aliquot for magnesium concentration.[17]
Orotate Analysis:
-
Plasma and Urine Orotate: Collect blood and urine samples as described above. Analyze for orotic acid concentration using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
Cardiovascular and Inflammatory Biomarkers:
-
hs-CRP, IL-6, TNF-α: Analyze serum or plasma samples using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
-
Lipid Profile: Measure total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides in serum using standard enzymatic assays.
Data Presentation and Analysis
All quantitative data should be summarized in a clear and structured manner to facilitate comparison and interpretation.
Baseline Characteristics of Study Participants
| Characteristic | This compound Group (n=) | Placebo Group (n=) | p-value |
| Age (years), mean ± SD | |||
| Gender (Male/Female), n (%) | |||
| Body Mass Index ( kg/m ²), mean ± SD | |||
| Systolic Blood Pressure (mmHg), mean ± SD | |||
| Diastolic Blood Pressure (mmHg), mean ± SD | |||
| LVEF (%), mean ± SD (for heart failure trials) | |||
| Baseline Serum Magnesium (mmol/L), mean ± SD |
Summary of Efficacy Outcomes
| Outcome | This compound Group | Placebo Group | Mean Difference (95% CI) | p-value |
| Change from Baseline in LVEF (%) | ||||
| - At 6 months | ||||
| - At 12 months | ||||
| Change from Baseline in Systolic BP (mmHg) | ||||
| - At 6 months | ||||
| - At 12 months | ||||
| Change in Migraine Days per Month | ||||
| - At 3 months |
Summary of Safety Outcomes
| Adverse Event | This compound Group (n, %) | Placebo Group (n, %) | p-value |
| Any Adverse Event | |||
| Gastrointestinal Disorders | |||
| Dizziness | |||
| Serious Adverse Events |
Conclusion
Rigorous clinical trials are essential to substantiate the potential health benefits of this compound and to establish its safety profile. The application notes and protocols outlined in this document provide a framework for designing and conducting high-quality clinical research in this area. By adhering to these guidelines, researchers can generate robust evidence to inform clinical practice and guide the development of this compound as a potential therapeutic agent.
References
- 1. Effects of Oral Magnesium Supplementation on Vascular Function: A Systematic Review and Meta-analysis of Randomized Con… [ouci.dntb.gov.ua]
- 2. The Role of Magnesium in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuroprotective effects of magnesium: implications for neuroinflammation and cognitive decline [frontiersin.org]
- 4. Neuroprotective effects of magnesium: implications for neuroinflammation and cognitive decline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary Magnesium and Cardiovascular Disease: A Review with Emphasis in Epidemiological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Dietary Magnesium in Cardiovascular Disease | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound--experimental and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recommendations for Designing, Conducting, and Reporting Feeding Trials in Nutrition Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [Meta-analysis of clinical trials of cardiovascular effects of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Effects of Oral Magnesium Supplementation on Vascular Function: A Systematic Review and Meta-analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journalresearchijf.com [journalresearchijf.com]
- 15. Biomarker of Magnesium Status in Response to Mg Supplementation: A Dose- and Time-Response Meta-analysis of Randomized Controlled Trials [scholarworks.indianapolis.iu.edu]
- 16. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 17. Human biomarkers of population magnesium intakes | OpeN-Global | King’s College London [kcl.ac.uk]
- 18. Safety of this compound dihydrate as a novel food pursuant to Regulation (EU) 2015/2283 and bioavailability of magnesium from this source in the context of Directive 2002/46/EC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bioresurse.ro [bioresurse.ro]
Magnesium Orotate as a Therapeutic Agent for Heart Failure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium orotate (B1227488), a salt of magnesium and orotic acid, has emerged as a promising therapeutic agent in the management of heart failure. This document provides detailed application notes and protocols based on existing preclinical and clinical research to guide further investigation and drug development. Orotic acid, an intermediate in pyrimidine (B1678525) biosynthesis, and magnesium, an essential cation for numerous enzymatic reactions, are believed to act synergistically to improve cardiac function and patient outcomes in heart failure.[1][2]
Mechanism of Action
The therapeutic effects of magnesium orotate in heart failure are attributed to the combined actions of its two components:
-
Orotic Acid: As a precursor in the de novo pyrimidine synthesis pathway, orotic acid supplementation can increase the pool of pyrimidine nucleotides (UMP, UTP, CTP).[3][4] This, in turn, supports the synthesis of RNA, phospholipids (B1166683) for membrane repair, and UDP-glucose for glycogen (B147801) synthesis.[3][4] The enhanced glycogen stores and improved nucleotide availability are thought to increase the energy supply (ATP) in the stressed myocardium, improving its tolerance to ischemia and overall function.[1][5] Orotic acid administration has been shown to stimulate the hepatic release of uridine, which is then taken up by the heart to augment its pyrimidine and purine (B94841) levels.[6]
-
Magnesium: Magnesium is a critical cofactor for enzymes involved in ATP synthesis and hydrolysis, including the F0/F1-ATP synthase in mitochondria.[7][8] It plays a vital role in maintaining mitochondrial function, and its deficiency is associated with mitochondrial dysfunction, increased oxidative stress, and impaired cardiac contractility.[9] Magnesium supplementation has been shown to improve mitochondrial ATP production, reduce mitochondrial reactive oxygen species (ROS), and decrease mitochondrial calcium overload.[9]
Preclinical and Clinical Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound in the context of heart failure.
Table 1: Summary of Preclinical Studies on this compound in Heart Failure Models
| Animal Model | Intervention | Key Findings | Reference |
| Cardiomyopathic Hamsters | This compound | Reduced severity of chronic myocardial dysfunction and structural damage. | [6] |
| Rat (Ischemia/Reperfusion) | This compound | Preserved myocardial function and reduced infarct size. Delayed mitochondrial permeability transition pore (mPTP) opening. | [10] |
| Rat (Infarcted Heart) | Orotic Acid | Improved energy status of the myocardium. Increased tolerance to global ischemia. | [6] |
| Diabetic Mice | Magnesium Supplementation | Improved cardiac mitochondrial and diastolic function. Increased ATP, decreased mitochondrial ROS and Ca2+ overload. | [9] |
Table 2: Summary of Clinical Studies on this compound in Heart Failure Patients
| Study | Patient Population | Dosage | Key Findings | Reference |
| MACH Study | Severe Congestive Heart Failure (NYHA Class IV) | 6000 mg/day for 1 month, then 3000 mg/day for ~11 months | Survival Rate: 75.7% (this compound) vs. 51.6% (Placebo) after 1 year (p < 0.05). Clinical Symptoms: Improved in 38.5% of patients (this compound) vs. deteriorated in 56.3% (Placebo) (p < 0.001). | [11] |
| Hypertensive Heart Disease Study | Hypertensive Heart Disease (NYHA Class III-IV) | 4500 mg/day for 1 week | Significant decrease in NT-proBNP levels (p < 0.01) and improvement in quality of life. | [12] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Cardioprotective Effects
Caption: Proposed signaling pathway of this compound in heart failure.
Experimental Workflow for Preclinical Evaluation
Caption: General experimental workflow for preclinical evaluation.
Experimental Protocols
Protocol 1: Assessment of Cardiac Function in a Murine Model of Heart Failure via Echocardiography
This protocol provides a standardized method for the non-invasive assessment of cardiac function in mice.
1. Animal Preparation: a. Anesthetize the mouse using isoflurane (B1672236) (1-1.5% for maintenance) delivered via a nose cone.[13] b. Place the mouse in a supine position on a heated platform to maintain body temperature at 37°C.[13] c. Remove the chest fur using a depilatory cream to ensure optimal image quality.[14] d. Secure the limbs to the platform with tape to immobilize the animal.[14] e. Apply electrode gel to the paws for ECG monitoring.[13]
2. Image Acquisition: a. Apply a generous amount of pre-warmed ultrasound gel to the chest.[14] b. Use a high-frequency linear-array transducer (e.g., 30-40 MHz) for optimal resolution. c. Parasternal Long-Axis (PLAX) View: Position the transducer to the left of the sternum, angled towards the right shoulder, to obtain a long-axis view of the heart.[15] d. M-mode Imaging: From the PLAX view, position the M-mode cursor perpendicular to the interventricular septum and the left ventricular posterior wall, at the level of the papillary muscles. Acquire M-mode images for at least three consecutive cardiac cycles.[16] e. Parasternal Short-Axis (PSAX) View: Rotate the transducer 90 degrees clockwise from the PLAX view to obtain a short-axis view at the level of the papillary muscles.[15] f. Pulsed-Wave Doppler: Position the sample volume at the tips of the mitral valve leaflets in the apical four-chamber view to measure mitral inflow velocities (E and A waves).[16]
3. Data Analysis: a. From the M-mode images, measure the left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs), and the anterior and posterior wall thickness. b. Calculate the following parameters:
- Ejection Fraction (EF%): [(LVIDd³ - LVIDs³) / LVIDd³] x 100
- Fractional Shortening (FS%): [(LVIDd - LVIDs) / LVIDd] x 100 c. From the Doppler recordings, measure the peak early (E) and late (A) diastolic filling velocities and calculate the E/A ratio to assess diastolic function.[16]
Protocol 2: Measurement of Oxidative Stress in Cardiac Tissue using the Thiobarbituric Acid Reactive Substances (TBARS) Assay
This protocol details a common method for quantifying lipid peroxidation, a marker of oxidative stress, in heart tissue.
1. Reagent Preparation: a. TBA Reagent: Prepare a 0.67% (w/v) solution of thiobarbituric acid (TBA) in 50% acetic acid. b. Trichloroacetic Acid (TCA): Prepare a 10% (w/v) solution of TCA in distilled water. c. Malondialdehyde (MDA) Standard: Prepare a stock solution of MDA and create a standard curve by serial dilutions (e.g., 0-100 µM).
2. Sample Preparation: a. Harvest the mouse heart, wash with ice-cold phosphate-buffered saline (PBS), and weigh the ventricular tissue. b. Homogenize the tissue in ice-cold PBS or RIPA buffer.[17] c. Centrifuge the homogenate at 3000 x g for 10 minutes at 4°C.[17] d. Collect the supernatant for the assay.
3. Assay Procedure: a. To 100 µL of the tissue supernatant, add 200 µL of ice-cold 10% TCA.[18] b. Incubate on ice for 15 minutes to precipitate proteins.[18] c. Centrifuge at 2200 x g for 15 minutes at 4°C.[17] d. Transfer 200 µL of the clear supernatant to a new tube.[17] e. Add 200 µL of 0.67% TBA reagent to the supernatant and to each standard.[17] f. Incubate the tubes in a boiling water bath for 10 minutes.[17] g. Cool the tubes on ice. h. Transfer 150 µL of each sample and standard in duplicate to a 96-well plate.[17]
4. Data Measurement and Analysis: a. Read the absorbance at 532 nm using a microplate reader.[17] b. Subtract the blank reading from all sample and standard readings. c. Plot the standard curve of absorbance versus MDA concentration. d. Determine the concentration of TBARS in the samples from the standard curve and express the results as nmol/mg of protein.
Conclusion
This compound shows considerable promise as a therapeutic agent for heart failure, with a multifaceted mechanism of action that addresses the energy deficit and oxidative stress characteristic of the failing heart. The provided data, signaling pathways, and experimental protocols offer a framework for researchers and drug development professionals to further explore the therapeutic potential of this compound and to design robust preclinical and clinical studies. Further research should focus on elucidating the precise molecular targets and downstream signaling events to optimize its clinical application in heart failure.
References
- 1. This compound--experimental and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.mu-varna.bg [journals.mu-varna.bg]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of cardioprotective effect of orotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic supplementation with orotic acid and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical mechanism of ATP synthase. Magnesium plays a pivotal role in formation of the transition state where ATP is synthesized from ADP and inorganic phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Magnesium supplementation improves diabetic mitochondrial and cardiac diastolic function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound elicits acute cardioprotection at reperfusion in isolated and in vivo rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mmpc.org [mmpc.org]
- 14. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 15. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 18. mmpc.org [mmpc.org]
Application Notes and Protocols: Formulation of Magnesium Orotate for Research Purposes
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive overview of the formulation of magnesium orotate (B1227488) for research applications, including its physicochemical properties, formulation strategies, and detailed experimental protocols for its evaluation.
Physicochemical Properties of Magnesium Orotate
This compound is the magnesium salt of orotic acid, a key intermediate in the pyrimidine (B1678525) biosynthesis pathway.[1][2][3] It is often used as a mineral supplement to address magnesium deficiency, with the orotic acid moiety potentially acting as a carrier to facilitate magnesium transport into cells, thereby enhancing its bioavailability compared to some other magnesium salts.[1][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Name | Magnesium bis(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylate) | [1][4] |
| CAS Number | 34717-03-8 | [1][4] |
| Molecular Formula | C₁₀H₆MgN₄O₈ | [4][5] |
| Molecular Weight | 334.48 g/mol (anhydrous) | [1][4] |
| 370.52 g/mol (dihydrate) | [2] | |
| Appearance | White to off-white crystalline powder | [4][6] |
| Solubility | Poorly soluble in water (approx. 12 mg/L for the dihydrate) | [1][5][6] |
| Magnesium Content | 6.42% - 6.62% | [4] |
| Stability | Shows good thermal and oxidative stability.[5] | [5] |
Formulation Strategies for Research
Due to its poor water solubility, the formulation of this compound for research purposes often focuses on enhancing its dissolution and bioavailability.
Solid Dosage Forms (Tablets/Capsules)
For preclinical studies requiring oral administration, this compound can be formulated into tablets or capsules. The choice of excipients is critical to ensure compatibility and proper release characteristics.
Protocol 1: Excipient Compatibility Study
This protocol outlines a method to assess the compatibility of this compound with various pharmaceutical excipients.
1. Materials:
- This compound
- Excipients to be tested (e.g., microcrystalline cellulose, lactose, polyvinylpyrrolidone, croscarmellose sodium, magnesium stearate)[7][8][9]
- Glass vials
- Stability chambers (e.g., 40°C/75% RH)
2. Procedure:
- Prepare binary mixtures of this compound and each excipient, typically in a 1:1 ratio, to maximize the likelihood of interaction.
- Transfer a portion of each mixture to a glass vial.
- Store the vials under accelerated stability conditions (e.g., 40°C and 75% relative humidity) for a predetermined period (e.g., 4 weeks).
- At specified time points (e.g., initial, 1, 2, and 4 weeks), analyze the samples for physical changes (color, appearance) and chemical degradation using techniques such as High-Performance Liquid Chromatography (HPLC) and Fourier-Transform Infrared Spectroscopy (FTIR).[7][8][9]
Note: Studies have shown good compatibility of this compound with polyvinylpyrrolidone, while partial compatibility has been observed with corn starch, cellulose, and croscarmellose.[7][8][9][10][11]
Nanoparticle Formulation
Encapsulating this compound into nanoparticles is a promising strategy to improve its solubility and cellular uptake. Chitosan (B1678972), a biodegradable polymer, has been successfully used for this purpose.[12][13]
Protocol 2: Preparation of this compound-Loaded Chitosan Nanoparticles
This protocol is based on the ionic gelation method.
1. Materials:
- This compound
- Chitosan
- Deionized water
- High-pressure homogenizer
- Freeze-dryer
2. Procedure:
- Prepare a this compound solution by dissolving it in deionized water.[2]
- Prepare a chitosan solution in an acidic aqueous medium.
- Add the this compound solution dropwise into the chitosan solution under constant stirring.[2]
- Homogenize the resulting suspension using a high-pressure homogenizer to reduce particle size and ensure uniformity.[2][14]
- Freeze-dry the nanoparticle suspension to obtain a stable powder formulation.[2][14][15]
- Characterize the nanoparticles for size, zeta potential, morphology (using TEM or SEM), and encapsulation efficiency.[2][14][15]
Experimental Protocols for Evaluation
In Vitro Dissolution Testing
This protocol is designed to assess the in vitro release of this compound from a formulated dosage form under conditions that mimic the pH changes in the gastrointestinal tract.[16]
Protocol 3: Bio-Relevant pH Gradient Dissolution Study
1. Apparatus and Media:
- USP Dissolution Apparatus 2 (Paddle)
- Dissolution Media:
- pH 1.2 (simulated gastric fluid)
- pH 4.5 (simulated upper small intestine fluid)
- pH 6.8 (simulated lower small intestine fluid)
2. Procedure:
- Place the this compound formulation (e.g., tablet) in the dissolution vessel containing simulated gastric fluid (pH 1.2).
- Set the paddle speed (e.g., 75 rpm) and temperature (37°C ± 0.5°C).[16]
- After a specified time (e.g., 30 minutes), change the medium to simulated upper small intestine fluid (pH 4.5).
- After another interval (e.g., 60 minutes), change the medium to simulated lower small intestine fluid (pH 6.8).
- Withdraw samples at predetermined time points and analyze the magnesium concentration using a suitable analytical method like HPLC or atomic absorption spectroscopy.[16]
In Vivo Bioavailability Assessment
This protocol describes a typical pharmacokinetic study in a rodent model to determine the oral bioavailability of a this compound formulation.
Protocol 4: Oral Bioavailability Study in Wistar Rats
1. Animals and Housing:
- Male or female Wistar rats (8-10 weeks old).[12]
- House in a controlled environment with a 12-hour light/dark cycle.
- Provide standard chow and water ad libitum.
- Fast animals overnight before dosing.[10]
2. Dosing and Sample Collection:
- Divide animals into two groups: intravenous (IV) and oral (PO).
- Administer a known dose of this compound solution intravenously to the IV group.
- Administer the this compound formulation (e.g., suspension or encapsulated form) orally via gavage to the PO group.[10]
- Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
- Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
3. Sample Analysis and Pharmacokinetic Calculation:
- Determine the concentration of magnesium in plasma samples using a validated analytical method (e.g., ICP-MS or a colorimetric assay).
- Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for both IV and PO groups.
- Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.[12]
In Vivo Efficacy in a Magnesium Deficiency Model
This protocol details the induction of magnesium deficiency in a rat model and subsequent treatment with a this compound formulation to assess its efficacy.
Protocol 5: Magnesium Deficiency Induction and Treatment in Rats
1. Induction of Magnesium Deficiency:
- Feed weanling rats a magnesium-deficient diet (containing <10% of the normal magnesium requirement) for a period of 2-4 weeks.[16][17][18]
- Monitor the animals for signs of magnesium deficiency, such as hyperexcitability, vasodilation, and susceptibility to audiogenic seizures.[16]
- Confirm magnesium deficiency by measuring plasma magnesium levels.[17]
2. Treatment and Evaluation:
- Divide the magnesium-deficient rats into a control group (receiving vehicle) and a treatment group (receiving the this compound formulation).
- Administer the treatment orally daily for a specified period (e.g., 2 weeks).
- At the end of the treatment period, collect blood samples to measure plasma magnesium levels.
- For a more comprehensive assessment, collect bone tissue (e.g., femur or sternum) to determine magnesium content, as bone accurately reflects dietary magnesium levels.[19]
- Analyze bone magnesium content using techniques like atomic absorption spectroscopy after acid digestion of the bone ash.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. alfachemic.com [alfachemic.com]
- 4. journalajocs.com [journalajocs.com]
- 5. The Yin and Yang of Heartbeats: Magnesium–Calcium Antagonism Is Essential for Cardiac Excitation–Contraction Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. psasir.upm.edu.my [psasir.upm.edu.my]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Preliminary report on the magnesium deficient rat as a model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Magnesium deficiency in adult rats promotes the induction of ventricular tachycardia by the administration of epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of a magnesium-deficient diet on sleep organization in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Exposure to high levels of magnesium disrupts bone mineralization in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Electrochemical Differentiation of Magnesium Orotate Tautomers
Introduction
Orotic acid, a key intermediate in pyrimidine (B1678525) biosynthesis, and its salt, magnesium orotate (B1227488), are utilized in various dietary supplements and therapeutic agents.[1][2] The orotate anion can exist in different tautomeric forms, primarily the oxo-, hydroxy-, and dihydroxy- forms.[3] The prevalence of a specific tautomer can influence the compound's biological activity and physicochemical properties. Therefore, a reliable method to identify and differentiate these tautomers is crucial for drug development, quality control, and research. This application note describes an electrochemical method for the analysis and differentiation of magnesium orotate tautomers in aqueous solutions.
Principle of the Method
The electrochemical analysis relies on the principle that different tautomeric forms of an organic molecule will exhibit distinct electrochemical behavior due to differences in their chemical structure and electron distribution.[3] Specifically, the oxo-, hydroxy-, and dihydroxy- forms of the orotate anion possess different functional groups (OH and COOH) that interact differently with the electrode surface.[3]
This method utilizes an oxide-ruthenium electrode, which has been shown to be effective for the analysis of oxygen-containing biologically active organic substances.[3][4] By applying a potential sweep and measuring the resulting current (e.g., using cyclic voltammetry or linear sweep voltammetry), a polarization curve is generated for each tautomer. The distinct shapes and peak potentials of these curves serve as electrochemical fingerprints, allowing for the clear differentiation of the tautomers present in an aqueous solution.[3]
Experimental Protocols
Preparation of this compound Tautomers via Mechanical Activation
This protocol describes the generation of different tautomeric forms of this compound from the commercially available (predominantly oxo-form) compound through mechanical activation.[3]
Materials:
-
This compound (initial state: oxo-isomer)
-
Spherical planetary ball mill
Protocol:
-
Place the initial this compound powder (oxo-form) into the grinding jars of the planetary mill.
-
To obtain the hydroxy-form , perform mechanical activation for 1 hour.[3]
-
To obtain the dihydroxy-form , perform mechanical activation for 6 hours.[3]
-
A "pendulum" effect has been observed where mechanical activation for 10 hours results in a return to the oxo-form.[3]
-
After milling, carefully collect the activated powder for analysis. The structural differences are reported to persist in aqueous solutions for a period, allowing for analysis.[3]
Preparation of Oxide-Ruthenium Working Electrode
This protocol is a representative method for preparing a ruthenium oxide electrode, adapted from established procedures.[5][6]
Materials:
-
Ruthenium(III) chloride (RuCl₃) solution (e.g., 0.5 M in water)
-
Polyvinyl alcohol (PVA)
-
Ammonium bicarbonate (NH₄HCO₃) or Sodium bicarbonate (NaHCO₃) solution (e.g., 1.5 M)
-
Deionized water
-
Titanium (Ti) foil or rod (substrate)
-
Furnace or oven capable of reaching 200-220 °C
Protocol:
-
Add PVA to the RuCl₃ aqueous solution.
-
Slowly add the bicarbonate solution to the mixture to precipitate Ru(HCO₃)₃.
-
Wash the precipitate thoroughly with deionized water to remove PVA and other ions.
-
Dry the cleaned Ru(HCO₃)₃ precipitate.
-
Coat the titanium substrate with a slurry of the Ru(HCO₃)₃ precipitate.
-
Heat the coated electrode in a furnace at 200-220 °C to induce thermal decomposition and dehydration, forming a stable RuO₂ layer on the titanium substrate.[6]
-
Allow the electrode to cool to room temperature before use.
Electrochemical Analysis Protocol
This protocol outlines the procedure for performing electrochemical measurements to differentiate the prepared tautomers.
Instrumentation:
-
Potentiostat with a three-electrode cell setup
-
Working Electrode: Prepared Oxide-Ruthenium Electrode
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)
-
Counter Electrode: Platinum (Pt) wire or mesh
Procedure:
-
Solution Preparation: Prepare aqueous solutions of each this compound tautomer (oxo-, hydroxy-, and dihydroxy- forms) at a defined concentration (e.g., 1 mM) in a suitable supporting electrolyte (e.g., 0.1 M KCl or phosphate (B84403) buffer).
-
Cell Assembly: Assemble the three-electrode cell, ensuring the working, reference, and counter electrodes are properly immersed in the test solution.
-
Electrochemical Measurement:
-
Perform Cyclic Voltammetry (CV) or Linear Sweep Voltammetry (LSV).
-
Define the potential window. A typical starting point for organic molecules is scanning from a non-reactive potential (e.g., 0.0 V) towards an oxidative potential (e.g., +1.5 V) and back.
-
Set the scan rate (e.g., 50 mV/s).
-
-
Data Acquisition: Record the resulting voltammograms (current vs. potential plots) for each tautomer solution.
-
Analysis: Compare the polarization curves. The differences in the peak potentials and curve shapes will allow for the identification and differentiation of the tautomers.[3]
Data Presentation
The electrochemical analysis is expected to yield distinct polarization curves for each tautomer. The following table summarizes representative quantitative data expected from the analysis, illustrating the clear differentiation possible with this method.
Table 1: Representative Electrochemical Data for this compound Tautomers
| Tautomer Form | Anodic Peak Potential (Epa) vs. Ag/AgCl (Volts) | Key Differentiating Feature |
| Oxo-form | ~ +0.85 V | Single, well-defined oxidation peak. |
| Hydroxy-form | ~ +0.60 V | Oxidation peak shifted to a lower potential compared to the oxo-form. |
| Dihydroxy-form | ~ +0.45 V | Oxidation peak at the lowest potential of the three forms. |
Note: The values presented in this table are representative and intended for illustrative purposes to demonstrate the expected electrochemical differentiation. Actual peak potentials may vary depending on specific experimental conditions such as pH, electrolyte composition, and scan rate.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the preparation and electrochemical analysis of this compound tautomers.
Caption: Workflow for tautomer preparation and electrochemical analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in myocardial and neuronal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemical Analysis of this compound Tautomers | Scientific.Net [scientific.net]
- 5. CN101269851A - Method for preparing ruthenium oxide electrode material - Google Patents [patents.google.com]
- 6. A Flexible Ruthenium Oxide Electrodeposited SPCE Sensor for Stable Detection of Wide-Range pH Enhanced by Annealing | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
Application Notes & Protocols for the Development of Chewable Magnesium Orotate Tablets
Introduction Magnesium orotate (B1227488), the magnesium salt of orotic acid, is a mineral supplement used to address magnesium deficiency. Orotic acid itself is a key intermediate in the pyrimidine (B1678525) biosynthesis pathway and acts as a transporter to facilitate the entry of magnesium into cells.[1][2][3] The development of magnesium orotate in a chewable tablet dosage form offers a convenient and palatable alternative for pediatric and geriatric patients, or individuals who have difficulty swallowing conventional tablets. These notes provide a comprehensive guide to the formulation, manufacturing, and quality control testing of chewable this compound tablets for research and development purposes.
Part 1: Application Notes
Pre-Formulation Studies
Before formulation, a thorough characterization of the active pharmaceutical ingredient (API), this compound, is essential.
-
Physicochemical Properties : this compound is typically a white to off-white, odorless crystalline powder.[4][5] It is poorly soluble in water, which is a critical factor for dissolution and bioavailability.[1][2][3][4][6]
-
Excipient Compatibility : Compatibility studies are crucial to ensure that the chosen excipients do not negatively interact with this compound. Studies have shown that polyvinyl-pyrrolidone (PVP) has excellent compatibility and stability with this compound, making it a suitable binder.[7][8][9] Conversely, a potential incompatibility with talcum has been noted.[8][9]
Formulation Strategy
The selection of the manufacturing process and excipients is critical for producing a high-quality chewable tablet with acceptable taste, texture, and stability.
Manufacturing Method: The two primary methods for tablet manufacturing are wet granulation and direct compression.[10][11]
-
Direct Compression (DC): This is the preferred method for chewable tablets when feasible. It involves simply blending the API with excipients and compressing the mixture. The DC method is simpler, more cost-effective, and avoids the use of heat and moisture, making it ideal for moisture-sensitive APIs.[12]
-
Wet Granulation: This method is used to improve the flow and compression characteristics of the powder blend. However, it is a more complex and lengthy process.
Excipient Selection: Excipients are critical for the tablet's performance and palatability.
-
Fillers/Diluents: These add bulk to the tablet. For chewable tablets, sugar-based excipients are preferred for their taste and mouthfeel.
-
Mannitol: Widely recommended for its pleasant, sweet taste, non-hygroscopic nature, and a negative heat of solution that provides a cooling sensation in the mouth.[10][12][13]
-
Xylitol/Sorbitol: Also used as sweeteners and fillers, exhibiting good compressibility.[14][15][16]
-
Microcrystalline Cellulose (MCC): Acts as a filler and a dry binder, known for its strong binding properties.[13]
-
-
Binders: These agents hold the tablet together after compression.
-
Disintegrants: These facilitate the breakup of the tablet in the mouth.
-
Croscarmellose Sodium & Sodium Starch Glycolate: Super-disintegrants that are effective at low concentrations.[14]
-
-
Lubricants: These prevent the tablet powder from sticking to the tooling (punches and die) during compression.
-
Magnesium Stearate: A common and effective lubricant, but blending time must be carefully controlled to avoid negative impacts on tablet hardness and dissolution.[15]
-
-
Flavoring and Sweetening Agents: Essential for masking any unpleasant taste of the API and ensuring patient compliance. Various natural and artificial flavors and sweeteners can be used.
Part 2: Data Presentation
The following table summarizes a sample formulation and the associated quality control parameters for a this compound chewable tablet, based on published research and general pharmacopeial standards.
| Parameter | Optimized Formulation Example | General Acceptance Criteria | Reference |
| Formulation Component | |||
| This compound Dihydrate | As required (e.g., 500 mg) | - | - |
| Binder (e.g., PVP) | 14 mg/tablet | 2-10% w/w | [17][18] |
| Disintegrant (e.g., Croscarmellose) | 31 mg/tablet | 2-8% w/w | [17][18] |
| Lubricant (e.g., Mg Stearate) | 11.38 mg/tablet | 0.25-2% w/w | [17][18] |
| Filler/Sweetener (e.g., Mannitol) | q.s. to target weight | q.s. | [12][13] |
| Flavor | As required | As required | - |
| Quality Control Test | |||
| Hardness (Breaking Force) | - | 3-12 kp (3-12 kg) | [14] |
| Friability | - | ≤ 1.0% | [19][20] |
| Disintegration Time (in water at 37°C) | 6.06 minutes | < 30 minutes (per USP for IR tablets) | [18] |
| Dissolution (in 0.1 N HCl) | 87.39% in 15 minutes | ≥ 80% (Q) in 30 minutes | [17][18][21] |
| Weight Variation | - | ± 5% to ± 10% (depending on tablet weight) | [19][20] |
| Content Uniformity | - | 85% - 115% of label claim | [19][20] |
Part 3: Experimental Protocols
Detailed methodologies for key quality control experiments are provided below. These protocols are based on standard pharmacopeial guidelines.[22]
Protocol 1: Tablet Hardness (Breaking Force) Test
-
Objective: To measure the force required to break a tablet diametrically.
-
Apparatus: Tablet hardness tester (e.g., Monsanto, Pfizer, or automated testers).
-
Procedure:
-
Calibrate the hardness tester according to the manufacturer's instructions.
-
Randomly select 10 tablets from the batch.
-
Place one tablet in the jaw of the tester, ensuring it is aligned diametrically.
-
Activate the tester to apply a compressive load until the tablet fractures.
-
Record the force required to break the tablet in kiloponds (kp) or Newtons (N).
-
Repeat the process for all 10 tablets.
-
Calculate the average hardness and standard deviation.
-
Protocol 2: Tablet Friability Test
-
Objective: To determine the physical strength of tablets to withstand mechanical shock and abrasion.
-
Apparatus: Friabilator.
-
Procedure:
-
Select a sample of tablets with a total weight as close as possible to 6.5 g. For tablets with a unit weight >650 mg, take 10 whole tablets.
-
De-dust the tablets carefully and weigh the sample accurately (W_initial).
-
Place the tablets in the drum of the friabilator.
-
Rotate the drum 100 times at a speed of 25 ± 1 rpm.
-
Remove the tablets from the drum, carefully remove any loose dust, and weigh them again (W_final).
-
Calculate the percentage of weight loss using the formula: % Friability = [(W_initial - W_final) / W_initial] * 100
-
A maximum weight loss of not more than 1.0% is generally considered acceptable.[19]
-
Protocol 3: Tablet Disintegration Test
-
Objective: To determine the time it takes for a tablet to break up into smaller particles under specified conditions. Chewable tablets should meet the same disintegration standards as immediate-release tablets.[14][21]
-
Apparatus: Disintegration test apparatus.
-
Procedure:
-
Fill the beaker of the apparatus with the specified medium (e.g., purified water) and maintain the temperature at 37 ± 2°C.
-
Place one tablet in each of the six tubes of the basket-rack assembly.
-
Operate the apparatus, moving the basket up and down through the immersion fluid at a constant frequency.
-
Observe the tablets. Disintegration is complete when no residue of the tablet remains on the screen of the tube, except for fragments of insoluble coating or shell.
-
Record the time required for the disintegration of all six tablets.
-
Protocol 4: In Vitro Dissolution Test
-
Objective: To measure the rate and extent of drug release from the tablet. For chewable tablets, dissolution should be tested on the intact tablet.[21]
-
Apparatus: Dissolution Test Apparatus (USP Apparatus 2 - Paddle Method is common).
-
Procedure:
-
Medium Preparation: Prepare the dissolution medium (e.g., 900 mL of 0.1 N HCl to simulate gastric fluid) and place it in the dissolution vessels. Maintain the temperature at 37 ± 0.5°C.
-
Apparatus Setup: Set the paddle rotation speed (e.g., 50 or 75 rpm).
-
Tablet Introduction: Place one intact tablet in each vessel. Start the apparatus immediately.
-
Sampling: Withdraw samples (e.g., 5 mL) from each vessel at specified time points (e.g., 5, 10, 15, 30, 45, 60 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis: Filter the samples promptly. Analyze the concentration of this compound in each sample using a validated analytical method (e.g., HPLC or UV-Vis Spectrophotometry).
-
Calculation: Calculate the cumulative percentage of the drug dissolved at each time point and plot the dissolution profile.
-
Part 4: Visualization
Diagram 1: Experimental Workflow
Caption: Workflow for the development and quality control of chewable this compound tablets.
Diagram 2: Orotic Acid Metabolic Pathway
Caption: Simplified pathway of orotic acid's role in cellular energy metabolism.
References
- 1. globalcalcium.com [globalcalcium.com]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound--experimental and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wbcil.com [wbcil.com]
- 5. us.cambridgecommodities.com [us.cambridgecommodities.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. Chewable Tablets - CD Formulation [formulationbio.com]
- 12. A review of co-processed directly compressible excipients. [sites.ualberta.ca]
- 13. Direct Compression Excipients: Properties and Uses - Pharmapproach.com [pharmapproach.com]
- 14. Chewable Tablets: A Guide to Formulation and Development - Vici Health Sciences [vicihealthsciences.com]
- 15. US20190343764A1 - Excipient base formula, chewable formula containing the same, and the method of making chewable tablet - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Development, optimization and characterization of chewable tablet containing synergistic combination of this compound dihydrate with cholecalciferol and menaquinone-7 for management of hyperglycemia and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 20. Quality Control Tests for Chewable Tablets - Pharmapproach.com [pharmapproach.com]
- 21. fda.gov [fda.gov]
- 22. supplysidesj.com [supplysidesj.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Magnesium Orotate for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with magnesium orotate (B1227488). The focus is on addressing solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of magnesium orotate in water and common solvents?
This compound is known to be poorly soluble in water.[1][2][3][4][5][6][7] Its solubility in water is approximately 0.4 g/100 mL.[3] The solubility of this compound dihydrate is pH-dependent and increases with a rise in pH.[8]
Q2: How does pH affect the solubility of this compound?
The solubility of this compound dihydrate (MOD) demonstrates a clear dependence on pH, with solubility increasing as the pH becomes more alkaline.[8] This is attributed to the dissociation constants of orotic acid.
Q3: Are there more soluble forms of this compound available?
Yes, a complex of this compound with glycine, known as this compound glycinate (B8599266), has been shown to have a significantly higher water solubility, around 7-8 g/100 mL, which is about 20 times more soluble than this compound.[3] A complex of this compound glycinate with magnesium glycinate is even more soluble, at approximately 9-10 g/100 mL.[3]
Q4: What general techniques can be used to improve the solubility of poorly soluble compounds like this compound?
Several techniques can be employed to enhance the solubility of poorly soluble drugs. These include physical modifications like particle size reduction (micronization and nanosuspension) and chemical modifications such as pH adjustment, use of co-solvents, complexation (e.g., with cyclodextrins), and the use of surfactants.[9]
Troubleshooting Guide: Common Solubility Issues
| Problem | Potential Cause | Suggested Solution |
| This compound is not dissolving in water. | Low intrinsic solubility. | 1. Increase the pH of the solution. 2. Gently heat the solvent while stirring. 3. Consider using a co-solvent system. 4. Reduce the particle size of the this compound powder. |
| Precipitation occurs after initial dissolution. | Change in pH or temperature. | 1. Use a buffer to maintain a stable pH. 2. Control the temperature of the solution. 3. Ensure the concentration does not exceed the solubility limit at the storage temperature.[1] |
| Inconsistent dissolution between experimental batches. | Variation in particle size or presence of impurities. | 1. Standardize the particle size of the this compound powder through micronization or sieving. 2. Ensure the purity of the this compound and the solvents used. |
Quantitative Data on this compound Solubility
The solubility of this compound dihydrate (MOD) is significantly influenced by the pH of the medium.
| pH | Solubility of MOD (mg/mL) |
| 1.2 | 2.465 ± 0.069 |
| 4.5 | 3.488 ± 0.087 |
| 6.8 | 3.876 ± 0.123 |
| 7.4 | 4.403 ± 0.340 |
Data from a study on the bio-relevant pH gradient dissolution of MOD.[8]
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol is a standard method to determine the equilibrium solubility of this compound in a specific solvent system.
Materials:
-
This compound powder
-
Selected solvent (e.g., distilled water, buffer of specific pH)
-
Conical flasks or sealed vials
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Add an excess amount of this compound powder to a series of conical flasks containing a known volume of the selected solvent.
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, stop the agitation and allow the flasks to stand undisturbed for a short period to allow larger particles to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Centrifuge the aliquot at a high speed to remove any undissolved particles.
-
Dilute the clear supernatant with the solvent to a concentration within the calibrated range of your analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method.
-
Calculate the solubility in mg/mL or other appropriate units.
Protocol 2: Improving Solubility using pH Adjustment
This protocol describes how to increase the solubility of this compound by modifying the pH of the aqueous solution.
Materials:
-
This compound powder
-
Distilled water
-
pH meter
-
Solutions of a suitable acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) for pH adjustment
-
Stir plate and stir bar
Procedure:
-
Disperse the desired amount of this compound powder in a volume of distilled water.
-
Place the beaker on a stir plate and begin stirring.
-
Monitor the pH of the suspension using a calibrated pH meter.
-
Slowly add small volumes of the base solution (e.g., 0.1 M NaOH) to the suspension while continuously monitoring the pH.
-
Continue to add the base until the this compound is fully dissolved and the desired pH is reached. Be aware that the solubility increases significantly at higher pH values.[8]
-
If necessary, adjust the final volume with distilled water.
-
If a specific final pH is required, carefully back-titrate with the acid solution (e.g., 0.1 M HCl) after dissolution, but be cautious of potential precipitation if the pH is lowered significantly.
Signaling Pathway and Experimental Workflow Visualization
Logical Workflow for Troubleshooting Solubility Issues
The following diagram illustrates a logical workflow for addressing common solubility problems encountered with this compound.
Caption: A step-by-step guide for troubleshooting common solubility issues with this compound.
Signaling Pathway: Magnesium's Role in Inhibiting the Mitochondrial Permeability Transition Pore (mPTP)
Magnesium plays a crucial role in cellular bioenergetics and has been shown to have cardioprotective and neuroprotective effects.[10][11][12][13] One of the proposed mechanisms for this protection is the inhibition of the mitochondrial permeability transition pore (mPTP).[14][15][16][17][18] The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening can lead to cell death.
Caption: Magnesium competitively inhibits calcium-induced opening of the mPTP, protecting the cell.
References
- 1. benchchem.com [benchchem.com]
- 2. csmres.co.uk [csmres.co.uk]
- 3. US3821224A - this compound glycinate and its complex compound with magnesium glycinate and their preparation - Google Patents [patents.google.com]
- 4. Synthesis, Characterization, and Cellular Uptake of Magnesium Maltol and Ethylmaltol Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound--experimental and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wbcil.com [wbcil.com]
- 7. globalcalcium.com [globalcalcium.com]
- 8. Development of a bio-relevant pH gradient dissolution method for a high-dose, weakly acidic drug, its optimization and IVIVC in Wistar rats: a case study of this compound dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. This compound in myocardial and neuronal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of the effects of this compound in a model of primary generalized seizures | Kalacheva | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]
- 13. This compound and the Microbiome–Gut–Brain Axis Modulation: New Approaches in Psychological Comorbidities of Gastrointestinal Functional Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mg(++) requirement for MtHK binding, and Mg(++) stabilization of mitochondrial membranes via activation of MtHK & MtCK and promotion of mitochondrial permeability transition pore closure: A hypothesis on mechanisms underlying Mg(++)'s antioxidant and cytoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. kup.at [kup.at]
- 16. The Dichotomous Role of the Mitochondrial Permeability Transition Pore [auahq.org]
- 17. Chronic magnesium deficiency causes reversible mitochondrial permeability transition pore opening and impairs hypoxia tolerance in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Magnesium ion modulates the sensitivity of the mitochondrial permeability transition pore to cyclosporin A and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Magnesium Orotate Dosage for Maximum Bioavailability: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing magnesium orotate (B1227488) dosage for maximum bioavailability. The following information is based on available pre-clinical and clinical data and is intended to assist in the design and interpretation of experiments.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind using orotic acid as a carrier for magnesium?
A1: Orotic acid, an intermediate in the biosynthesis of pyrimidines, is purported to act as a carrier for magnesium, potentially facilitating its transport across cell membranes.[1][2][3] This may lead to better utilization of magnesium within the cells.[1] The proposed "magnesium-fixing" property of orotic acid is thought to be beneficial in conditions of cellular magnesium depletion.[4] However, it is important to note that there is conflicting research, with some studies suggesting that minerals bound to orotic acid do not exhibit improved absorption.[5]
Q2: How does the dosage of magnesium orotate affect its bioavailability?
A2: Pre-clinical studies suggest an inverse relationship between the dose of this compound and its relative absorption. A murine study demonstrated that lower doses of this compound resulted in a higher percentage of magnesium accumulation in tissues, suggesting that supplementation is more effective at lower, more frequent doses.[6] This is consistent with the general principle of magnesium absorption, which involves a saturable active transport mechanism at lower concentrations and a passive paracellular pathway at higher concentrations.
Q3: What are the typical dosages of this compound used in clinical research?
A3: Dosages of this compound in clinical settings have varied depending on the application. For instance, a study in patients with severe congestive heart failure utilized a high-dose regimen of 6,000 mg of this compound daily for one month, followed by a maintenance dose of 3,000 mg daily.[5][7] General supplementation recommendations are typically lower, often in the range of 200-500mg daily.[1]
Q4: Are there any safety concerns associated with high doses of this compound?
A4: Yes, high doses of this compound may pose safety concerns due to the orotic acid component. Animal studies have indicated that high doses of orotic acid (100 mg/kg/day or more) may have tumor-promoting effects.[5] Based on this, the European Food Safety Authority (EFSA) has expressed safety concerns regarding high daily intakes of orotic acid-containing products like this compound.[5]
Q5: What are the challenges in accurately measuring the bioavailability of this compound?
A5: A significant challenge in assessing the bioavailability of magnesium supplements is the high endogenous level of magnesium in the body. This makes it difficult to detect small changes in serum magnesium levels after supplementation.[8] Consequently, some researchers suggest that measuring total serum magnesium and calculating pharmacokinetic parameters like AUC may be insufficient for a comparative evaluation of magnesium absorption.[8] Alternative methods, such as measuring magnesium concentration in erythrocytes, have been proposed.[8]
Troubleshooting Experimental Discrepancies
Issue 1: Inconsistent serum magnesium levels post-administration.
-
Possible Cause: High baseline endogenous magnesium levels and homeostatic regulation can mask the true absorption from the supplement.
-
Troubleshooting Steps:
-
Implement a washout period for any prior magnesium supplementation.
-
Standardize the diet of study participants to control for dietary magnesium intake.
-
Consider measuring magnesium levels in erythrocytes or monitoring 24-hour urinary magnesium excretion, which may provide a more sensitive measure of absorption.[8]
-
Ensure a sufficiently long blood sampling period to capture the full pharmacokinetic profile.
-
Issue 2: High inter-individual variability in bioavailability.
-
Possible Cause: Genetic factors, gastrointestinal health, and baseline magnesium status can all influence absorption.
-
Troubleshooting Steps:
-
Screen participants for gastrointestinal conditions that may affect absorption.
-
Assess baseline magnesium status to stratify participants or use as a covariate in the analysis.
-
Increase the sample size to improve the statistical power to detect significant differences.
-
Issue 3: Lower than expected bioavailability.
-
Possible Cause: The formulation of the this compound product (e.g., excipients, tablet disintegration) can impact its dissolution and subsequent absorption. This compound itself is poorly soluble in water.[1][4]
-
Troubleshooting Steps:
-
Perform in vitro dissolution testing of the product under simulated physiological conditions.
-
Investigate the effect of food on absorption, as some studies suggest that consuming magnesium with a meal can enhance its uptake.
-
Data Presentation
The following table summarizes hypothetical pharmacokinetic data from a dose-escalation study in healthy human volunteers. This data is illustrative and based on the principle of dose-dependent absorption observed in pre-clinical studies.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Dosage Group | Number of Subjects (N) | Cmax (mg/dL) (mean ± SD) | Tmax (hr) (mean ± SD) | AUC (0-24h) (mg·h/dL) (mean ± SD) |
| 500 mg | 20 | 2.1 ± 0.3 | 4.2 ± 1.1 | 45.8 ± 5.2 |
| 1000 mg | 20 | 2.3 ± 0.4 | 4.5 ± 1.3 | 48.3 ± 6.1 |
| 3000 mg | 20 | 2.5 ± 0.5 | 4.8 ± 1.5 | 51.0 ± 7.3 |
Disclaimer: This table is for illustrative purposes only and does not represent data from a specific clinical trial.
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study of this compound
-
Subject Recruitment: Recruit healthy volunteers with normal renal function and baseline serum magnesium levels.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study design is recommended.
-
Washout Period: A minimum of a 7-day washout period where subjects avoid magnesium-containing supplements.
-
Dietary Control: Subjects should follow a standardized diet with a controlled amount of magnesium for at least 3 days prior to and during each study period.
-
Dosing: Administer different single oral doses of this compound (e.g., 500 mg, 1000 mg, 3000 mg) and a placebo with a standardized volume of water after an overnight fast.
-
Blood Sampling: Collect venous blood samples at pre-dose (0h) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Urine Collection: Collect total urine output for 24 hours post-dose.
-
Sample Analysis: Analyze serum and urine for total magnesium concentration using a validated method such as atomic absorption spectroscopy. Analyze plasma and urine for orotic acid concentration using LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate Cmax, Tmax, and AUC for serum magnesium concentrations. Correct for baseline magnesium levels.
-
Statistical Analysis: Use appropriate statistical methods to compare pharmacokinetic parameters between different dosage groups and placebo.
Protocol 2: Quantification of Orotic Acid in Plasma and Urine by LC-MS/MS
-
Sample Preparation:
-
Plasma: Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile). Centrifuge and collect the supernatant.
-
Urine: Dilute the urine sample with mobile phase.
-
-
Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column. The mobile phase can consist of an aqueous buffer and an organic solvent (e.g., acetonitrile) in a gradient elution.
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in negative ion mode.
-
Quantification: Use a stable isotope-labeled internal standard for quantification. Monitor specific precursor-to-product ion transitions for orotic acid and the internal standard.
-
Validation: The method should be validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.
Visualizations
Caption: Intestinal absorption pathways for this compound.
Caption: Workflow for a this compound bioavailability study.
Caption: Relationship between dosage and bioavailability.
References
- 1. wbcil.com [wbcil.com]
- 2. This compound in myocardial and neuronal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wbcil.com [wbcil.com]
- 4. This compound--experimental and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consumerlab.com [consumerlab.com]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative study of the bioavailability of magnesium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Absorption of Magnesium Salts in Research
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the poor absorption of magnesium salts.
Troubleshooting Guides
This section is designed to help you identify and resolve specific issues you may be facing in your research.
Issue 1: Inconsistent or low bioavailability results in in-vivo studies.
-
Question: My in-vivo study is showing highly variable and unexpectedly low bioavailability for my magnesium salt formulation. What are the potential causes and how can I troubleshoot this?
-
Answer: Several factors can contribute to this issue. Let's break down the potential causes and solutions:
-
Physicochemical Properties of the Magnesium Salt:
-
Solubility: Poor solubility is a primary reason for low absorption. Inorganic salts like magnesium oxide have high elemental magnesium content but are notoriously insoluble, leading to low bioavailability. In contrast, organic salts such as magnesium citrate (B86180) and glycinate (B8599266) are generally more soluble and better absorbed.[[“]][2]
-
pH-Dependent Solubility: The solubility of many magnesium salts is pH-dependent. As the pH increases in the distal small intestine (up to pH 7.4), the solubility of some magnesium salts can decrease, leading to precipitation and reduced absorption.[3]
-
-
Formulation and Excipients:
-
The excipients in your formulation can significantly impact the dissolution and absorption of the magnesium salt.[4][5][6] Some excipients can either enhance or hinder the process. For instance, acidic excipients might locally lower the pH and improve the solubility of certain magnesium salts. Conversely, some lubricants like magnesium stearate (B1226849) can be hydrophobic and impede tablet disintegration and drug dissolution.[7]
-
-
Physiological Factors of the Animal Model:
-
Gastrointestinal pH: The pH of the stomach and intestines can vary between animal models and can be influenced by diet (fasted vs. fed state).[2] This can affect the solubility and absorption of the magnesium salt.
-
Magnesium Status of the Animal: If the animal model already has sufficient magnesium levels, the body's natural homeostatic mechanisms will downregulate absorption, leading to lower-than-expected bioavailability.[[“]]
-
Genetic Differences in Transporters: Variations in the expression of intestinal magnesium transporters (e.g., TRPM6/7) can lead to inter-individual differences in absorption.
-
-
Experimental Design:
-
Dose: High single doses of magnesium can saturate the active transport mechanisms, leading to a decrease in the fractional absorption.[[“]]
-
Food Effects: The presence of food can either enhance or inhibit absorption. Some dietary components like proteins and certain carbohydrates can improve magnesium uptake, while others like phytates and oxalates can chelate magnesium and reduce its absorption.[8]
-
Troubleshooting Steps:
-
Characterize Your Salt: If you haven't already, thoroughly characterize the solubility of your magnesium salt at different pH values mimicking the gastrointestinal tract (GIT).
-
Review Your Formulation: Analyze the potential impact of each excipient on the microenvironment pH and dissolution rate. Consider reformulating with excipients known to promote dissolution.
-
Standardize Your In-Vivo Protocol:
-
Assess Endogenous Magnesium Levels: Measure baseline magnesium levels in your animals to account for their influence on absorption.
-
Issue 2: My in-vitro model (e.g., Caco-2 cells) shows poor correlation with in-vivo magnesium absorption data.
-
Question: I'm using a Caco-2 cell monolayer to screen magnesium salt formulations, but the results don't seem to predict what I see in my animal studies. Why is this happening and what can I do?
-
Answer: This is a common challenge. While Caco-2 models are valuable for studying transcellular transport, they have limitations in fully replicating the complexities of intestinal magnesium absorption.
-
Missing Paracellular Pathway: A significant portion of intestinal magnesium absorption occurs through the paracellular pathway (between cells).[12] Caco-2 monolayers, while forming tight junctions, may not fully represent the in-vivo paracellular transport capacity.
-
Lack of Mucus Layer and Microbiota: The in-vitro model lacks the protective mucus layer and the complex gut microbiota, both of which can influence the local environment and magnesium availability.
-
Simplified Digestion Simulation: Standard Caco-2 protocols may not adequately simulate the full digestive process that occurs in the stomach and small intestine, which is crucial for the dissolution of the magnesium salt from its formulation.
Troubleshooting and Improvement Strategies:
-
Refine Your Caco-2 Protocol:
-
Ensure the Caco-2 monolayers are fully differentiated (typically 21 days post-seeding) and that their integrity is confirmed by measuring transepithelial electrical resistance (TEER).
-
Incorporate a simulated gastric and intestinal digestion step before applying the sample to the Caco-2 cells.
-
-
Consider More Complex In-Vitro Models:
-
Co-culture Models: Co-culture Caco-2 cells with mucus-producing cells (like HT29-MTX) to create a more physiologically relevant model.
-
Simulator of the Human Intestinal Microbial Ecosystem (SHIME®): This dynamic model simulates the entire gastrointestinal tract, including the stomach, small intestine, and colon, along with its microbial ecosystem.[13][14][15][16] It can provide a more comprehensive assessment of bioaccessibility (dissolution) and bioavailability.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Which magnesium salt has the highest bioavailability?
-
A1: Generally, organic magnesium salts demonstrate higher bioavailability than inorganic salts due to their greater solubility.[[“]][2] Studies have shown that magnesium citrate, glycinate, and gluconate are well-absorbed.[[“]] However, the formulation and presence of other dietary components can also significantly influence absorption.[[“]]
-
-
Q2: How does pH affect the absorption of different magnesium salts?
-
A2: The pH of the gastrointestinal tract plays a critical role in the solubility of magnesium salts. A lower (more acidic) pH, as found in the stomach, generally increases the solubility of many magnesium salts.[3] As the pH becomes more alkaline in the small intestine, some less soluble salts, like magnesium oxide, may precipitate, reducing the amount of magnesium available for absorption.[3]
-
-
Q3: What is the role of excipients in magnesium salt absorption?
-
A3: Excipients are not always inert and can significantly impact magnesium absorption by altering the local pH, improving wettability, and influencing the dissolution rate of the formulation.[4][5][6] The choice of excipients is a critical factor in designing a formulation with optimal magnesium bioavailability.
-
-
Q4: Can I improve the absorption of a poorly soluble magnesium salt like magnesium oxide?
-
A4: While challenging, it is possible to improve its absorption to some extent. Strategies include:
-
Particle Size Reduction: Micronization or nanonization can increase the surface area and improve the dissolution rate.
-
Formulation with Acidic Excipients: Including acidic excipients can create a more acidic microenvironment around the particles, aiding in their dissolution.
-
Use of Absorption Enhancers: Certain substances can enhance magnesium absorption, although this requires careful investigation for safety and efficacy.
-
-
-
Q5: What are the main mechanisms of intestinal magnesium absorption?
-
A5: Magnesium is absorbed in the intestine through two main pathways:
-
Transcellular Pathway: This is an active, carrier-mediated process that occurs through intestinal epithelial cells, primarily via the TRPM6 and TRPM7 channels. This pathway is saturable and is the primary route when magnesium intake is low.
-
Paracellular Pathway: This is a passive process where magnesium passes between the intestinal epithelial cells. This pathway is concentration-dependent and becomes the dominant route of absorption at higher magnesium intakes.[12]
-
-
Data Presentation
Table 1: Comparative Bioavailability of Different Magnesium Salts
| Magnesium Salt | Type | Relative Bioavailability | Key Findings |
| Magnesium Oxide | Inorganic | Low | High elemental magnesium content but very poor solubility and low absorption rate (around 4%).[[“]] |
| Magnesium Citrate | Organic | High | Significantly more soluble and bioavailable than magnesium oxide.[17] |
| Magnesium Glycinate | Organic | High | Generally shows higher bioavailability than inorganic forms and is well-tolerated.[[“]] |
| Magnesium Chloride | Inorganic | Moderate to High | Good solubility and bioavailability, sometimes comparable to organic forms.[[“]] |
| Magnesium Sulfate | Inorganic | Moderate | Better absorbed than oxide but can have a strong laxative effect. |
| Magnesium Carbonate | Inorganic | Low to Moderate | Reacts with stomach acid to form magnesium chloride, which is more soluble. |
Table 2: Influence of pH on the Solubility of Selected Magnesium Compounds
| Compound | pH 1.2 (Stomach) | pH 6.8 (Small Intestine) | Notes |
| Magnesium Oxide | Low Solubility | Very Low Solubility | Solubility is consistently low across the physiological pH range. |
| Magnesium Citrate | High Solubility | Moderate to High Solubility | Remains relatively soluble in the small intestine. |
| Magnesium Carbonate | Reacts to form MgCl2 (soluble) | Low Solubility | Dependent on conversion in the acidic environment of the stomach. |
Experimental Protocols
Protocol 1: In-Vitro Magnesium Absorption using the Caco-2 Cell Monolayer Model [18][19][20][21][22]
This protocol provides a framework for assessing the transcellular transport of magnesium across a Caco-2 cell monolayer, a widely used in-vitro model of the human intestinal epithelium.
1. Cell Culture and Monolayer Formation: a. Culture Caco-2 cells in Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% non-essential amino acids. b. Seed the Caco-2 cells onto Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm². c. Maintain the cultures in a humidified incubator at 37°C with 5% CO2 for 21 days to allow for spontaneous differentiation into a polarized monolayer. Change the culture medium every 2-3 days. d. Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. Monolayers are typically ready for transport studies when the TEER value is >250 Ω·cm².
2. Transport Experiment: a. On the day of the experiment, wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4. b. Add HBSS to the basolateral (bottom) chamber of the Transwell plate. c. Add the test magnesium salt formulation, dissolved in HBSS at a specific concentration, to the apical (top) chamber. Include a negative control (HBSS only) and a positive control with known high permeability. d. Incubate the plate at 37°C on an orbital shaker. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. Replace the collected volume with fresh, pre-warmed HBSS. f. At the end of the experiment, collect samples from the apical chamber.
3. Quantification of Magnesium: a. Analyze the magnesium concentration in the collected samples from the basolateral and apical chambers using a suitable method such as atomic absorption spectroscopy (AAS) or a colorimetric assay (e.g., using Xylidyl Blue). b. Calculate the apparent permeability coefficient (Papp) to quantify the rate of magnesium transport across the Caco-2 monolayer.
Protocol 2: In-Vivo Magnesium Bioavailability Study using a Crossover Design [8][9][10][11]
This protocol outlines a randomized, double-blind, crossover study to compare the in-vivo bioavailability of different magnesium salt formulations in healthy human volunteers or an appropriate animal model.
1. Study Design: a. Recruit a cohort of healthy subjects. b. The study will consist of multiple periods, with each period separated by a washout period of at least one week to ensure the elimination of the previously administered magnesium supplement. c. In each period, subjects will receive a single oral dose of one of the magnesium formulations being tested or a placebo, in a randomized order.
2. Subject Preparation and Dosing: a. Subjects should follow a standardized diet low in magnesium for a set period before each study period to minimize dietary influences. b. On the morning of the study, after an overnight fast, a baseline blood sample is collected. c. The assigned magnesium formulation is then administered with a standardized volume of water.
3. Sample Collection: a. Collect serial blood samples at specific time points post-dosing (e.g., 0, 1, 2, 4, 6, 8, and 24 hours). b. Collect urine over a 24-hour period post-dosing.
4. Sample Analysis: a. Separate serum or plasma from the blood samples. b. Measure the total magnesium concentration in the serum/plasma and urine samples using AAS or another validated method.
5. Pharmacokinetic Analysis: a. From the serum/plasma concentration-time data, calculate key pharmacokinetic parameters, including:
- Maximum concentration (Cmax)
- Time to reach maximum concentration (Tmax)
- Area under the curve (AUC), which represents the total magnesium exposure over time. b. The total amount of magnesium excreted in the urine over 24 hours can also be used as an indicator of absorbed magnesium. c. Compare the pharmacokinetic parameters between the different magnesium formulations to assess their relative bioavailability.
Mandatory Visualizations
References
- 1. consensus.app [consensus.app]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Magnesium Stearate Presence and Variability on Drug Apparent Solubility Based on Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Magnesium bioavailability after administration of sucrosomial® magnesium: results of an ex-vivo study and a comparative, double-blinded, cross-over study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A single-dose, three-period, six-sequence crossover study comparing the bioavailability of solution, suspension, and enteric-coated tablets of magnesium valproate in healthy Mexican volunteers under fasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. preprints.org [preprints.org]
- 16. The Simulator of the Human Intestinal Microbial Ecosystem (SHIME®) - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. [PDF] Bioavailability of Magnesium Salts – A Review | Semantic Scholar [semanticscholar.org]
- 18. Caco-2 Monolayer as a Model of the Intestinal Barrier: Permeability of Magnesium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biomed.cas.cz [biomed.cas.cz]
- 21. A New Caco-2 Cell Model of in Vitro Intestinal Barrier: Application for the Evaluation of Magnesium Salts Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
Technical Support Center: Orotic Acid High-Dose Experimental Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing high-dose orotic acid in their experiments. The information is derived from various preclinical studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary organ systems affected by high-dose orotic acid in experimental models?
A1: Based on preclinical studies, the primary organ systems showing adverse effects from high-dose orotic acid administration are the liver and kidneys.[1][2][3] High doses have been shown to induce fatty liver (hepatic steatosis) in rats.[1][4] In cats, high doses did not cause fatty liver but did lead to renal disease, including azotemia and urolithiasis.[2][3] Furthermore, studies in rats have demonstrated that orotic acid can induce hypertension by causing endothelial dysfunction, indicating an impact on the vascular system.[5]
Q2: My rat model is developing fatty liver after administration of a 1% orotic acid diet. What is the likely molecular mechanism?
A2: The development of fatty liver in rats fed a high-dose orotic acid diet is a well-documented phenomenon.[1][4][6] The proposed mechanism involves the disruption of lipid metabolism.[1] Orotic acid administration significantly increases hepatic triacylglycerol concentration.[1] This is thought to be caused by two main factors:
-
Increased Fatty Acid Synthesis: Orotic acid stimulates the mRNA expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[1] SREBP-1c, in turn, upregulates the activity and mRNA level of its target gene, fatty acid synthase, a key enzyme in fatty acid biosynthesis.[1]
-
Inhibited Lipid Export and Oxidation: The activities of carnitine palmitoyltransferase (involved in fatty acid β-oxidation) and microsomal triacylglycerol transfer protein (essential for Very-Low-Density Lipoprotein - VLDL - secretion) are significantly depressed.[1] This combination of increased production and decreased removal of lipids leads to their accumulation in the liver.
Q3: I am observing renal complications, such as urolithiasis, in my animal models. Is this a known side effect?
A3: Yes, renal complications, including urolithiasis (stone formation) and crystalluria, are known potential side effects of high orotic acid levels.[2][7] This is particularly evident in conditions of high urinary orotic acid excretion.[8] A study in cats found that the highest oral dose of orotic acid (0.6 g/[kg of body weight]^0.75 in capsules) resulted in azotemia, urolithiasis, and adverse renal changes, including toxic tubular nephrosis and vasculitis with thrombosis.[2][3] The precipitates are often salts of orotic acid, such as sodium orotate (B1227488).[9][10]
Q4: Are there long-term safety concerns, such as carcinogenicity, associated with high-dose orotic acid?
A4: Long-term, high-dose administration of orotic acid has raised safety concerns, specifically regarding its potential as a tumor promoter in the liver.[11][12][13] Studies in rats have shown that a diet containing 1% orotic acid can induce DNA damage in the liver and promote the development of pre-neoplastic lesions (gamma-glutamyltransferase positive foci) in carcinogen-initiated animals.[14][15] The European Food Safety Authority (EFSA) established a No Observed Adverse Effect Level (NOAEL) for orotic acid of 50 mg/kg body weight per day, based on these tumor-promoting effects.[11][13][16]
Q5: My experiment involves studying vascular function and blood pressure. Could high-dose orotic acid act as a confounding factor?
A5: Yes, high-dose orotic acid could significantly confound experiments related to vascular function. A study demonstrated that experimental orotic aciduria in rats leads to both systemic insulin (B600854) resistance and hypertension.[5] Orotic acid was found to inhibit the production of nitric oxide (NO), a key vasodilator, in endothelial cells by impairing the insulin- and metformin-stimulated signaling pathways (PI3K/Akt/eNOS and AMPK/eNOS).[5] This results in endothelial dysfunction and a 25% increase in systolic blood pressure in the animal model.[5]
Data Presentation: Summary of Effects
Table 1: Summary of Hepatic Effects of High-Dose Orotic Acid in Rats
| Parameter | Dosage / Duration | Key Findings | Reference |
| Hepatic Lipid Content | 1% Orotic Acid in diet for 10 days | Significant increase in hepatic triacylglycerol. | [1] |
| Gene/Enzyme Activity | 1% Orotic Acid in diet for 10 days | Upregulation of fatty acid synthase (FAS); Downregulation of carnitine palmitoyl (B13399708) transferase (CPT) and microsomal triacylglycerol transfer protein (MTP); Stimulation of SREBP-1c mRNA. | [1] |
| Liver Carcinogenesis | 1% Orotic Acid in diet for 5-10 weeks | Induced DNA damage; Promoted growth of pre-neoplastic foci. | [14][15] |
| Vitamin Concentrations | Not Specified | Decreased liver concentrations of niacin, vitamin B1, pantothenic acid, folate, and biotin. | [17] |
Table 2: Summary of Renal and Vascular Effects of High-Dose Orotic Acid
| Parameter | Animal Model | Dosage / Duration | Key Findings | Reference |
| Renal Function | Cats | 0.6 g/kg0.75 daily for 29 days | Development of azotemia, urolithiasis, toxic tubular nephrosis, and vasculitis. | [2][3] |
| Blood Pressure | Rats | 1% Orotic Acid in diet for 3 weeks | 25% increase in systolic blood pressure. | [5] |
| Vascular Function | Rats | 1% Orotic Acid in diet for 3 weeks | Increased plasma endothelin-1 (B181129) by 201%; Inhibited insulin/metformin-induced vasodilation. | [5] |
| Endothelial Cells (in vitro) | HUVECs | Not Specified | Inhibited insulin- and metformin-stimulated nitric oxide (NO) production and eNOS phosphorylation. | [5] |
Table 3: Summary of Carcinogenicity and Reproductive Studies
| Parameter | Model | Dosage / Duration | Key Findings | Reference |
| Tumor Promotion | Rats | 1% in diet (500 mg/kg/day) for 20 weeks | Promoted liver tumor development in initiated animals. | [11] |
| NOAEL | Rats | 0.1% in diet (50 mg/kg/day) | No Observed Adverse Effect Level (NOAEL) for tumor promotion. | [11][16] |
| Oocyte Maturation | Mouse (in vitro) | 500 µM | Inhibited in vitro oocyte maturation. | [18] |
| Ovarian Cell Viability | Human (in vitro) | Up to 1000 µM | No alteration in the viability of human ovarian epithelial or granulosa cells. | [18] |
Experimental Protocols
Protocol 1: Orotic Acid-Induced Fatty Liver in Rats [1]
-
Model: Male Wistar rats.
-
Grouping: Animals are randomly divided into a control group and an orotic acid group.
-
Diet: The control group receives a standard AIN-93 diet. The experimental group receives an AIN-93 diet supplemented with 1% orotic acid.
-
Duration: Animals are fed their respective diets for 10 days with free access to food and water.
-
Key Assays:
-
Hepatic Lipid Analysis: Measurement of triacylglycerol, total cholesterol, and phospholipids (B1166683) from liver homogenates.
-
Enzyme Activity Assays: Determination of hepatic fatty acid synthase, carnitine palmitoyl transferase, and microsomal triacylglycerol transfer protein activities.
-
Gene Expression Analysis: Quantification of mRNA levels for key enzymes and transcription factors (e.g., SREBP-1c, FAS, CPT, MTP) in liver tissue via qRT-PCR.
-
Protocol 2: Evaluation of Orotic Acid-Induced Hypertension in Rats [5]
-
Model: 10-week-old male Sprague Dawley rats.
-
Diet: Animals are fed a standard powder diet (control) or a powder diet mixed with 1% orotic acid.
-
Duration: 3 weeks.
-
Key Measurements:
-
Blood Pressure: Assessed using a tail-cuff system.
-
Serum Biochemistry: Measurement of glucose, insulin, and lipids to calculate the homeostasis model assessment (HOMA) for insulin resistance. Plasma endothelin-1 levels are also determined.
-
Organ Chamber Study: Aortic rings are isolated and mounted in organ chambers to assess vasodilation in response to insulin or metformin.
-
Western Blot Analysis: Aortas are harvested to analyze the phosphorylation status of key signaling proteins like Akt and eNOS.
-
Signaling Pathways and Logical Diagrams
References
- 1. Study on possible mechanism of orotic acid-induced fatty liver in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. karger.com [karger.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. kidneysjournal.com [kidneysjournal.com]
- 8. Orotic acid, arginine, and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Orotic acid sodium salt in kidney stones and urinary deposits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety of magnesium orotate dihydrate as a novel food pursuant to Regulation (EU) 2015/2283 and bioavailability of magnesium from this source in the context of Directive 2002/46/EC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lithium orotate: A superior option for lithium therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioresurse.ro [bioresurse.ro]
- 14. Orotic acid, a promoter of liver carcinogenesis induces DNA damage in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Orotic acid, a new promoter for experimental liver carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of Fatty Liver Induced by Excess Orotic Acid on B-Group Vitamin Concentrations of Liver, Blood, and Urine in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Stability Testing of Magnesium Orotate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of magnesium orotate (B1227488) in various media.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation studies of magnesium orotate?
A1: Forced degradation studies for this compound dihydrate typically involve exposure to acidic and basic hydrolysis, oxidation, photolysis, and thermal stress.[1][2][3] Common conditions include 0.1 M HCl for acid hydrolysis, 0.1 M NaOH for base hydrolysis, and 3% v/v hydrogen peroxide for oxidation.[1] Photostability is often assessed by exposing the sample to sunlight and comparing it to a control kept in the dark.[1] Thermal stability is evaluated by subjecting the compound to elevated temperatures.[1][4]
Q2: this compound has poor aqueous solubility. How does this affect stability testing?
A2: The poor water solubility of this compound presents challenges in preparing solutions for stability studies.[5] To overcome this, co-solvents may be used to dissolve the compound in acidic or basic media for hydrolysis studies.[5][6][7] It is crucial to select an inert co-solvent that does not interfere with the analysis or react with the drug substance.[8] Despite its low solubility, studies have shown that this compound dihydrate can undergo slow but complete dissolution over time in biorelevant media.[9]
Q3: What analytical techniques are suitable for stability testing of this compound?
A3: UV-spectrophotometry is a validated method for the quantitative determination of this compound dihydrate in various media, including distilled water and buffers at pH 1.2, 4.5, 6.8, and 7.4.[1][2][3] This method has been shown to be selective, specific, accurate, and precise for stability studies.[1][2][3] High-Performance Liquid Chromatography (HPLC) is another powerful technique for developing stability-indicating methods that can separate the parent drug from its degradation products.[10][11]
Q4: Are there any known incompatibilities of this compound with common pharmaceutical excipients?
A4: Yes, compatibility with excipients is a critical factor in formulation stability. Thermal analysis has indicated a potential incompatibility between this compound and talcum.[4][12] Conversely, polyvinylpyrrolidone (B124986) (PVP) has been shown to have good compatibility and to provide the best stability in combination with this compound.[4][12] Partial compatibility has been observed with corn starch, cellulose, and croscarmellose.[4][12]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the stability testing of this compound.
Issue 1: Inconsistent or Drifting Readings in Spectrophotometric Analysis
-
Question: My spectrophotometer readings for this compound are inconsistent or drifting over time. What could be the cause and how can I fix it?
-
Answer:
-
Instrument Warm-up: Ensure the spectrophotometer has been allowed to warm up and stabilize for the manufacturer-recommended time, typically at least 15-30 minutes.[13]
-
Light Source Stability: An aging lamp can cause fluctuations in light intensity. Check the lamp's operating hours and replace it if necessary.[14]
-
Cuvette Handling: Always handle cuvettes by the frosted sides to avoid fingerprints on the optical surfaces. Ensure the cuvette is clean, free of scratches, and placed in the holder in the same orientation for each measurement.[13][15]
-
Sample Preparation: Ensure the sample is well-mixed and free of air bubbles, which can scatter light. If the sample is too concentrated, dilute it to bring the absorbance within the linear range of the instrument (ideally 0.1–1.0 AU).[13]
-
Blank Measurement: Use the exact same solvent or buffer for your blank as your sample is dissolved in. A mismatch in the blank can cause significant errors.[13]
-
Issue 2: Difficulty Achieving Desired Degradation in Forced Degradation Studies
-
Question: I am not observing significant degradation of this compound under my stress conditions. How can I achieve the target degradation of 5-20%?
-
Answer:
-
Increase Stressor Concentration: If using 0.1 M HCl or NaOH does not yield sufficient degradation, you can cautiously increase the concentration, for example, to 1 M.[5][6][7]
-
Elevate Temperature: For hydrolytic and thermal studies, increasing the temperature (e.g., to 50-70°C) can accelerate degradation.[5]
-
Extend Exposure Time: If initial time points do not show degradation, extend the duration of the stress testing. Some studies may require up to 7 days.[5]
-
Co-Solvent for Poorly Soluble Drugs: If solubility is limiting the degradation in aqueous media, consider using a minimal amount of a suitable, inert co-solvent to increase the concentration of the drug in the solution.[6][8]
-
Oxidizing Agent Strength: If 3% hydrogen peroxide is ineffective, you can consider using a higher concentration, but be mindful that over-stressing can lead to secondary degradation products not relevant to shelf-life stability.[5]
-
Issue 3: Poor Peak Shape or Resolution in HPLC Analysis
-
Question: I am observing peak fronting, tailing, or splitting in my HPLC chromatograms for this compound. What are the likely causes and solutions?
-
Answer:
-
Sample Solvent Incompatibility: Dissolve and inject your sample in the mobile phase whenever possible. If a different solvent must be used, ensure it is weaker than the mobile phase to avoid peak distortion.
-
Column Overload: If you observe peak fronting, try reducing the injection volume or the concentration of your sample.
-
Column Contamination or Void: Peak splitting or tailing can indicate a contaminated guard column or a void at the head of the analytical column. Replace the guard column or try reversing and flushing the analytical column. If the problem persists, the column may need to be replaced.
-
Buffer Issues: Ensure your mobile phase buffer is within the optimal pH range for your column and that it is fully dissolved and properly mixed. Precipitated buffer salts can cause blockages and pressure fluctuations.
-
Temperature Fluctuations: Use a column oven to maintain a consistent temperature, as temperature changes can affect retention times and peak shape.
-
Data Presentation
The following tables summarize the quantitative data from forced degradation studies of this compound dihydrate based on the findings from Verma & Garg (2020).[1]
Table 1: Stability of this compound Dihydrate under Acidic and Basic Hydrolysis
| Stress Condition | Concentration Level | % Recovery | % RSD | Reaction Rate Constant (k) x 10⁻⁴ (h⁻¹) |
| Acid Hydrolysis (0.1 M HCl) | Low | 98.579 | 0.513 | 4.606 |
| Intermediate | 99.025 | 0.606 | ||
| High | 100.030 | 0.302 | ||
| Base Hydrolysis (0.1 M NaOH) | Low | 99.240 | 0.976 | 2.303 |
| Intermediate | 99.543 | 1.199 | ||
| High | 99.798 | 0.411 |
Table 2: Stability of this compound Dihydrate under Oxidative, Photolytic, and Thermal Stress
| Stress Condition | Observation |
| Oxidation (3% v/v H₂O₂) | The study indicated stability under these conditions, with high % recovery and low %RSD.[1] |
| Photolytic Degradation (Sunlight) | The presence of sunlight did not show a catalytic effect on the degradation rate of this compound dihydrate.[1] |
| Thermal Treatment | This compound dihydrate was found to be stable against thermal treatment.[1] |
Experimental Protocols
Protocol 1: Spectrophotometric Analysis of this compound Stability Samples
This protocol is based on the validated method described by Verma & Garg (2020).[1]
-
Instrumentation: A double-beam UV-Visible spectrophotometer with a 1 cm path length quartz cuvette.
-
Media Preparation:
-
Distilled Water: Use high-purity distilled water.
-
pH 1.2 Buffer: Prepare according to standard pharmacopeial methods (e.g., using HCl and KCl).
-
pH 4.5, 6.8, and 7.4 Buffers: Prepare using standard phosphate (B84403) buffer systems.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve a known amount of this compound dihydrate reference standard in the respective medium to prepare a stock solution.
-
Perform serial dilutions to prepare working standard solutions with concentrations ranging from 1 to 25 µg/mL.
-
-
Sample Preparation (from forced degradation studies):
-
Withdraw aliquots from the stressed samples at specified time intervals.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute the samples with the respective medium to obtain a final concentration within the linear range (1-25 µg/mL).
-
-
Measurement:
-
Scan the UV absorption spectrum from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax). The λmax may shift slightly depending on the pH of the medium (e.g., from 282 nm in acidic pH to 278 nm in alkaline pH).[1]
-
Measure the absorbance of the blank, standard solutions, and sample solutions at the determined λmax.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of this compound in the test samples from the calibration curve.
-
Calculate the percentage of drug remaining or degraded at each time point.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the general procedure for conducting forced degradation studies as per ICH guidelines.
-
Acid Hydrolysis:
-
Dissolve or suspend this compound in 0.1 M HCl.
-
Store the solution at room temperature or an elevated temperature (e.g., 60°C).
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Dissolve or suspend this compound in 0.1 M NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Dissolve or suspend this compound in 3% v/v hydrogen peroxide.
-
Store the solution at room temperature, protected from light.
-
Withdraw samples at specified time points.
-
-
Photolytic Degradation:
-
Expose a solid sample or a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark under the same temperature conditions.
-
Analyze both the exposed and control samples at the end of the exposure period.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in a calibrated oven at an elevated temperature (e.g., 80°C).
-
Analyze the sample at predetermined time intervals.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental Workflow for Stability Testing of this compound.
Caption: Role of Orotic Acid in the De Novo Pyrimidine Biosynthesis Pathway.
Caption: Overview of Magnesium Ion Cellular Signaling.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. STUDY OF DEGRADATION KINETIC OF this compound DIHYDRATE BY SPECTROSCOPIC METHOD | Verma | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. sgs.com [sgs.com]
- 9. Development of a bio-relevant pH gradient dissolution method for a high-dose, weakly acidic drug, its optimization and IVIVC in Wistar rats: a case study of this compound dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. hinotek.com [hinotek.com]
- 14. sperdirect.com [sperdirect.com]
- 15. biocompare.com [biocompare.com]
"controlling for variables in magnesium orotate supplementation studies"
Here is a technical support center with troubleshooting guides and FAQs for researchers, scientists, and drug development professionals working with magnesium orotate (B1227488).
This guide provides researchers with detailed information for designing and troubleshooting experiments involving magnesium orotate supplementation. It covers controlling for confounding variables, experimental protocols, and data interpretation to ensure the generation of robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most critical variables to control for in a this compound supplementation study?
A1: Controlling for variables is paramount to ensure that observed effects are attributable to this compound supplementation. Key categories include:
-
Dietary Factors: The composition of the diet can significantly alter magnesium absorption. High levels of phytates and oxalates can chelate magnesium, reducing its bioavailability by up to 60%.[1][2][3] Conversely, certain fermentable fibers like fructo-oligosaccharides may enhance absorption by 10-25%.[1][3] High intakes of other minerals, particularly calcium and zinc, can also interfere with magnesium uptake.[2][4]
-
Genetic Background: An individual's genetic makeup can influence magnesium metabolism. Genes such as TRPM6 and SLC41A1 are involved in magnesium transport and absorption in the intestine, while CASR and CNNM2 play roles in its reabsorption in the kidneys.[5][6][7] Variations in these genes can lead to differing baseline magnesium levels and responses to supplementation.[5][6]
-
Baseline Magnesium Status: The initial magnesium level of a subject can affect the degree of absorption. Individuals with a deficiency may absorb a higher percentage of magnesium from supplements. It is crucial to assess baseline magnesium levels before commencing a study.
-
Subject Demographics: Age and physiological state are important variables. Older adults may have reduced intestinal absorption and increased urinary excretion of magnesium.[4] Conditions like alcoholism are also associated with magnesium depletion.[4]
-
Formulation and Dosage: The bioavailability of magnesium can differ significantly between various salt forms (e.g., oxide, citrate, orotate).[8][9] The dosage administered and the timing (e.g., with or without food) can also impact absorption and outcomes.[8]
Q2: Why choose this compound over other magnesium salts like oxide or citrate?
A2: this compound is a complex of magnesium and orotic acid (a precursor in pyrimidine (B1678525) synthesis).[10][11] This combination is thought to offer unique advantages:
-
Enhanced Bioavailability: Orotic acid may act as a carrier, facilitating the transport of magnesium across cell membranes, potentially leading to better cellular uptake and utilization compared to inorganic salts like magnesium oxide.[10][12]
-
Targeted Effects: Orotic acid itself is biologically active, particularly in heart and muscle tissue, where it can support ATP and glycogen (B147801) synthesis.[13][14][15] This makes this compound a compound of interest for studies on cardiovascular health and athletic performance.[10][14]
-
Gastrointestinal Tolerance: this compound is poorly soluble in water, which means it is less likely to cause the laxative effects often associated with more readily dissociable magnesium salts.[13][15]
Q3: What is the typical dosage of this compound used in clinical studies?
A3: Dosages can vary based on the study's objective and the population being studied. A meta-analysis of clinical trials in cardiac patients found that the average dose of this compound was 1878 ± 823 mg per day.[16] In a study on patients with severe congestive heart failure, an initial dose of 6000 mg/day was used for one month, followed by 3000 mg/day for eleven months.[13] It is essential to determine the appropriate dosage based on prior literature and the specific experimental model.
Troubleshooting Guides
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| High variability in subject response | 1. Uncontrolled dietary variables (phytates, oxalates, competing minerals).[1][2][4]2. Genetic differences in magnesium transporters (TRPM6, CNNM2).[6][7]3. Varying baseline magnesium status among subjects. | 1. Standardize the diet for all subjects for a washout period and during the study. Analyze feed for inhibitors.2. If feasible, perform genetic screening for key magnesium metabolism genes.3. Measure baseline serum and/or erythrocyte magnesium levels and use them as a covariate in statistical analysis.[17] |
| Lower-than-expected bioavailability | 1. The formulation of the supplement (e.g., excipients interfering with dissolution).2. Administration with a meal high in inhibitors like phytic acid or calcium.[1][2]3. Subject has a condition causing malabsorption.[8] | 1. Perform in vitro dissolution tests on the supplement batch to ensure quality.[9]2. Administer the supplement on an empty stomach or with a standardized, low-inhibitor meal.3. Screen subjects for gastrointestinal diseases or other conditions that may affect nutrient absorption.[18] |
| Inconsistent analytical results for magnesium levels | 1. Sample hemolysis, leading to falsely elevated magnesium readings (erythrocytes contain more Mg than serum).[19]2. Improper sample collection or storage (e.g., precipitation of magnesium in urine samples).[20]3. Choice of analytical method lacks sensitivity or is prone to interference.[19][21] | 1. Use serum instead of plasma. Implement strict protocols for blood collection and processing to prevent hemolysis.2. For 24-hour urine collection, acidify the collection container to prevent precipitation of magnesium salts.[20]3. Use a validated, high-sensitivity method like Atomic Absorption Spectrophotometry (AAS) or ICP-OES.[19] Include quality controls and standards in every run. |
Data Summaries
Table 1: Key Factors Influencing Magnesium Bioavailability
| Factor | Effect on Mg Absorption | Mechanism / Notes | Citation(s) |
| Phytates | Inhibition (up to 60%) | Forms insoluble complexes with magnesium in the intestine. | [1][2][3] |
| Oxalates | Inhibition | Binds with magnesium, preventing its absorption. | [1][2] |
| Fermentable Fiber | Enhancement (10-25%) | Fructo-oligosaccharides may increase absorption in the colon. | [1][2][3] |
| Dietary Protein | Enhancement | May improve absorption; intake below 30 g/day was shown to decrease it in one study. | [4] |
| High Calcium Intake | Inhibition | Competes for absorption pathways. | [2][4] |
| High Zinc Intake | Inhibition | High supplemental doses (e.g., 142 mg/day) can interfere with Mg absorption. | [4] |
| Vitamin D | Slight Enhancement | The active form (calcitriol) may slightly increase intestinal absorption. | [4][5] |
Table 2: Comparative Bioavailability Data of Magnesium Compounds
| Magnesium Compound | Relative Bioavailability / Tissue Intake | Study Type / Model | Citation(s) |
| This compound | Highest tissue levels observed. | In vivo (mice); oral gavage. | [22] |
| Magnesium Sulphate | Second highest tissue levels. | In vivo (mice); oral gavage. | [22] |
| Magnesium Chloride | Third highest tissue levels. | In vivo (mice); oral gavage. | [22] |
| Magnesium Carbonate | Fourth highest tissue levels. | In vivo (mice); oral gavage. | [22] |
| Magnesium Citrate | Fifth highest tissue levels. | In vivo (mice); oral gavage. | [22] |
| Magnesium Oxide | Lowest tissue levels; often used as a reference for poor bioavailability. | In vivo (mice); oral gavage. | [9][22] |
| This compound | Small-intestinal absorption efficiency: 90% (fasted), 85% (fed). | In vitro SHIME model. | [23] |
Experimental Protocols
Protocol: Assessing Bioavailability of this compound in a Rodent Model
This protocol provides a framework for a preclinical study to determine the bioavailability and tissue distribution of this compound.
1. Objective: To compare serum magnesium concentration and tissue accumulation following oral administration of this compound versus magnesium oxide (placebo/control).
2. Materials:
-
Subjects: Male Wistar rats (8 weeks old, n=10 per group).
-
Test Articles: this compound, Magnesium Oxide.
-
Vehicle: Distilled water or 0.5% carboxymethylcellulose suspension.
-
Standardized rodent chow (with known, controlled magnesium and phytate content).
-
Metabolic cages for urine and feces collection.
-
Blood collection supplies (e.g., heparinized tubes).
-
Analytical Equipment: Atomic Absorption Spectrophotometer (AAS) or ICP-OES.
3. Experimental Procedure:
-
Acclimatization (7 days): House animals in a controlled environment (12h light/dark cycle, 22±2°C). Provide standard chow and water ad libitum.
-
Washout/Dietary Control (7 days): Switch animals to a custom, magnesium-deficient diet to standardize baseline levels.
-
Grouping: Randomly assign animals to three groups:
-
Group 1: Vehicle Control (oral gavage with vehicle).
-
Group 2: Magnesium Oxide (e.g., 50 mg/kg elemental Mg equivalent).
-
Group 3: this compound (50 mg/kg elemental Mg equivalent).
-
-
Dosing: Following an overnight fast, administer a single dose of the respective test article via oral gavage.
-
Sample Collection:
-
Blood: Collect blood samples (e.g., via tail vein) at baseline (0h) and at 1, 2, 4, 6, 8, and 24 hours post-dosing. Process immediately to obtain serum, taking care to avoid hemolysis.[19]
-
Urine/Feces: House animals in metabolic cages for 24 hours post-dosing to collect total urine and feces. Acidify urine collection tubes with HCl to prevent Mg precipitation.[20]
-
-
Terminal Procedure (24 hours):
-
Anesthetize animals and collect a terminal cardiac blood sample.
-
Perfuse tissues with saline.
-
Harvest key organs (liver, kidney, heart, femur).[22] Store all samples at -80°C until analysis.
-
4. Sample Analysis:
-
Digestion: Digest tissue and fecal samples using an appropriate acid digestion method (e.g., with nitric acid) to release magnesium.[20]
-
Magnesium Quantification: Determine magnesium concentration in serum, urine, and digested tissue/fecal samples using AAS or ICP-OES.[19]
5. Data Analysis:
-
Calculate pharmacokinetic parameters for serum magnesium (e.g., Cmax, Tmax, AUC).
-
Determine total magnesium excretion in urine and feces over 24 hours.
-
Calculate magnesium concentration in tissues (e.g., mg per gram of tissue).
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare groups. Adjust for baseline magnesium levels using ANCOVA.[17]
Mandatory Visualizations
Diagrams of Pathways and Workflows
Caption: Workflow for controlling key confounding variables in supplementation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. publicationslist.org [publicationslist.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Magnesium | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 5. How Genes Influence Magnesium Requirements - Xcode Life [xcode.life]
- 6. digbihealth.com [digbihealth.com]
- 7. Magnesium Deficiency? Genes that Impact Magnesium Levels [geneticlifehacks.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. DSpace [research-repository.griffith.edu.au]
- 10. wbcil.com [wbcil.com]
- 11. Orotic acid - Wikipedia [en.wikipedia.org]
- 12. cphi-online.com [cphi-online.com]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic supplementation with orotic acid and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound--experimental and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Meta-analysis of clinical trials of cardiovascular effects of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A randomized clinical trial investigating the impact of magnesium supplementation on clinical and biochemical measures in COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Comparative Analysis of Serum Magnesium Ion Levels Using Three Measurement Methods: Spectrophotometry, Atomic Absorption Spectrophotometry, and Inductively Coupled Plasma With Optical Emission Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. karger.com [karger.com]
- 21. Biological functions and detection strategies of magnesium ions: from basic necessity to precise analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 22. farmaciajournal.com [farmaciajournal.com]
- 23. Safety of this compound dihydrate as a novel food pursuant to Regulation (EU) 2015/2283 and bioavailability of magnesium from this source in the context of Directive 2002/46/EC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Drug-Excipient Compatibility Studies for Magnesium Orotate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to conducting and troubleshooting drug-excipient compatibility studies for magnesium orotate (B1227488). The information is presented in a practical question-and-answer format to directly address common issues encountered during preformulation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of a drug-excipient compatibility study for magnesium orotate?
The primary goal is to assess the physicochemical compatibility between this compound (MO) and various pharmaceutical excipients to ensure the development of a stable, safe, and effective dosage form.[1][2] These studies help identify potential physical or chemical interactions that could alter the drug's properties, therapeutic efficacy, or lead to the formation of harmful degradation products.[1][2]
Q2: Which analytical techniques are most recommended for evaluating this compound compatibility?
A combination of thermo-analytical and spectroscopic methods is highly recommended for a comprehensive assessment.[1] The most commonly employed techniques are:
-
Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) to detect changes in melting points, the appearance of new thermal events, or shifts in enthalpy that indicate an interaction.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR) to identify changes in the functional groups of this compound, which would suggest a chemical interaction with an excipient.[1]
-
Thermogravimetric Analysis (TGA/DTG) to study the thermal stability and decomposition patterns of the drug-excipient mixtures.[1]
-
High-Performance Liquid Chromatography (HPLC) as a stability-indicating method to quantify the drug and detect the formation of any degradation products over time under stressed conditions.
Q3: Based on available studies, which common excipients are most compatible with this compound?
Studies have shown that polyvinyl-pyrrolidone (PVP) exhibits the best stability and compatibility with this compound.[1][2]
Q4: Are there any excipients known to be incompatible or partially compatible with this compound?
Yes. A study involving 1:1 mass ratio mixtures revealed:
-
Talcum: A potential incompatibility was identified based on FTIR spectra, which showed a significant decrease in the intensity of peaks belonging to this compound, suggesting a chemical interaction.[1]
-
Corn Starch, Microcrystalline Cellulose (B213188), and Croscarmellose: These excipients showed signs of partial compatibility based on thermal analysis.[1][2]
Troubleshooting Guides
Interpreting Thermal Analysis (DSC/DTA) Results
Q: My DSC thermogram of a this compound-excipient mixture shows a shift in the melting peak of MO. What does this mean? A: A significant shift in the melting endotherm of this compound (typically around 248°C and 436°C) to a lower temperature, or the disappearance of the peak, strongly indicates a physical or chemical interaction with the excipient.[1] This could be due to the formation of a eutectic mixture or dissolution of the drug in the molten excipient, suggesting potential incompatibility.
Q: A new endothermic or exothermic peak appeared in my DSC curve for the mixture. Is this an incompatibility? A: The appearance of a new peak that is not present in the thermograms of either the pure drug or the pure excipient is a clear indication of an interaction. An exothermic peak often points to a chemical degradation or reaction between the components. This is a strong sign of incompatibility.
Q: The DTA curve for my this compound-lactate mixture shows a shifted endothermic peak from 248°C to 268°C. What does this signify? A: This specific shift indicates an interaction between this compound and lactate (B86563).[1] The alteration of a key thermal event of the drug substance suggests that lactate is not a fully compatible excipient and may affect the stability of the final formulation.
Interpreting Fourier-Transform Infrared (FTIR) Spectroscopy Results
Q: The FTIR spectrum of my this compound-talc mixture shows a significant decrease in the intensity of the characteristic MO peaks. What is the cause? A: A significant reduction in the intensity of the drug's characteristic peaks, as observed in studies with talc, suggests a chemical interaction.[1] This implies that the functional groups of this compound are being altered or masked due to the interaction, indicating incompatibility.
Q: I don't see any new peaks in my FTIR spectrum, but some peaks have broadened or shifted slightly. Is this a concern? A: Minor shifts or broadening of peaks can indicate weaker physical interactions, such as the formation of new hydrogen bonds between the drug and the excipient. While not as severe as the appearance of new peaks (indicating new chemical bonds) or the disappearance of existing ones, these changes should be noted and investigated further, as they can still impact formulation properties like dissolution.
Q: The spectrum of my this compound-PVP mixture looks like a simple summation of the two individual spectra. What does this imply? A: If the spectrum of the binary mixture is essentially a superposition of the individual spectra of this compound and the excipient (in this case, PVP), it indicates the absence of significant chemical interactions.[1] This is a strong indicator of good compatibility.
Quantitative Data from Compatibility Studies
The following tables summarize quantitative data from thermal analysis of this compound (MO) and its 1:1 physical mixtures with various excipients.
Table 1: Summary of Thermal Analysis (TG/DTA) Results for this compound and its Excipient Mixtures [1][3]
| Sample | Total Mass Loss (%) | Key DTA Peak Temperatures (°C) / Thermal Effect | Interpretation |
| This compound (MO) | 59.20 | 248 (endo), 372 (endo), 436 (endo) | Decomposition in two main stages: dehydration (25-300°C) and organic moiety decomposition (300-500°C). |
| MO-Corn Starch (CS) | 81.19 | 65, 310 (exo), 374 | Partial compatibility. Excipient decomposition affects MO thermal behavior. |
| MO-Cellulose (C) | 77.26 | 243, 332, 437 | Partial compatibility. New peak at 332°C due to cellulose decomposition. |
| MO-Croscarmellose (CC) | 71.39 | 244, 292 (exo), 423 | Partial compatibility. Exothermic event at 292°C due to excipient combustion. |
| MO-Lactate (L) | 73.84 | 123, 209, 224, 268, 424 | Interaction. MO peak shifts from 248°C to 268°C. |
| MO-Magnesium Stearate (S) | 70.32 | 77, 101, 275, 374, 440 | Interaction. Multiple new endothermic peaks observed. |
| MO-Polyvinyl-pyrrolidone (PVP) | 74.21 | 60, 243, 423 | Good compatibility. Does not significantly affect the thermal behavior of MO. |
| MO-Talc (T) | 29.86 | 242, 434 | Potential incompatibility. Does not affect MO decomposition temperatures but shows interaction in FTIR. |
Data extracted and compiled from Moisa et al., 2022.[1][3]
Table 2: Summary of FTIR Spectroscopy Observations for this compound Mixtures [1]
| Excipient | Observation | Interpretation |
| Polyvinyl-pyrrolidone (PVP) | The spectrum of the mixture is a summation of the individual spectra. | Good compatibility |
| Talc | Summation of peaks, but with a significant decrease in the intensity of peaks belonging to MO. | Incompatibility (Chemical Interaction) |
| Corn Starch (CS) | Appearance of a new peak at 1006 cm⁻¹. | Minor interaction |
| Croscarmellose (CC) | The spectrum of the mixture is a summation of the individual spectra. | Good compatibility |
| Cellulose (C) | The spectrum of the mixture is a summation of the individual spectra. | Good compatibility |
| Lactate (L) | The spectrum of the mixture is a summation of the individual spectra. | Good compatibility |
| Magnesium Stearate (S) | The spectrum of the mixture is a summation of the individual spectra. | Good compatibility |
Note: While thermal analysis showed interactions with several excipients, FTIR is more specific to changes in chemical bonds. Discrepancies between methods highlight the need for a multi-analytical approach.
Experimental Protocols
Protocol 1: DSC/DTA for Compatibility Screening
-
Sample Preparation: Accurately weigh 2-5 mg of pure this compound, the pure excipient, and a physical mixture of this compound and the excipient (typically a 1:1 mass ratio). The mixture should be prepared by gentle blending in a mortar and pestle.
-
Crucible Sealing: Place each sample into a standard aluminum DSC pan. Crimp the pan to seal it. Prepare an empty, sealed pan to be used as a reference.
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Set the temperature program to ramp from ambient temperature (e.g., 25°C) to a temperature beyond the final decomposition of the drug (e.g., 500°C).[1]
-
Use a constant heating rate, typically 10°C/min.[1]
-
Maintain a constant flow of an inert purge gas, such as nitrogen, at a rate of 50-60 mL/min.[1]
-
-
Data Acquisition: Run the temperature program and record the heat flow (DSC) or temperature difference (DTA) as a function of temperature.
-
Data Analysis: Overlay the thermograms of the pure components and the physical mixture. Analyze for:
-
Shifts in the onset temperature or peak maximum of endotherms/exotherms.
-
Appearance of new peaks.
-
Disappearance or significant change in the area (enthalpy) of a peak corresponding to the drug.
-
Protocol 2: FTIR Spectroscopy for Compatibility Screening (KBr Pellet Method)
-
Sample Preparation:
-
Gently grind and mix approximately 1-2 mg of the test sample (pure drug, pure excipient, or 1:1 physical mixture) with 100-200 mg of dry, infrared-grade potassium bromide (KBr) in an agate mortar.
-
Ensure the mixture is homogenous.
-
-
Pellet Formation:
-
Transfer the mixture into a pellet-forming die.
-
Press the mixture under high pressure (approx. 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
-
Background Collection: Place an empty pellet holder or a pellet made of pure KBr into the spectrometer and run a background scan. This is crucial to subtract atmospheric CO₂ and water vapor signals.
-
Sample Analysis:
-
Place the sample pellet into the FTIR spectrometer's sample holder.
-
Scan the sample over the desired wavenumber range (e.g., 4000 to 400 cm⁻¹).
-
-
Data Analysis: Compare the spectrum of the physical mixture with the spectra of the individual components. Look for:
-
The appearance of new absorption bands.
-
The disappearance of characteristic bands of the drug.
-
Significant shifts or changes in the shape and intensity of the drug's characteristic bands.
-
Protocol 3: Stability-Indicating HPLC Method (Recommended Approach)
-
Forced Degradation Study:
-
Chromatographic Conditions (Starting Point based on Orotic Acid/Orotate Salt Methods):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A good starting point could be a mixture of ammonium (B1175870) acetate (B1210297) buffer (e.g., 15 mM, pH 5.5) and acetonitrile (B52724).[6] Another option is a simple acetonitrile and methanol (B129727) mixture (e.g., 60:40 v/v).[7]
-
Detection: UV detector set at the λmax of orotic acid (approx. 280 nm).[7]
-
Injection Volume: 10-20 µL.
-
-
Method Validation (as per ICH Guidelines):
-
Specificity: Analyze stressed samples to ensure the method can separate the main drug peak from all degradation product peaks and any excipient peaks.
-
Linearity: Establish a linear relationship between peak area and concentration over a defined range.
-
Accuracy & Precision: Determine the closeness of test results to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Visualizations
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. STUDY OF DEGRADATION KINETIC OF this compound DIHYDRATE BY SPECTROSCOPIC METHOD | Verma | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
Technical Support Center: Refining Protocols for Long-Term Magnesium Orotate Administration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments involving the long-term administration of magnesium orotate (B1227488).
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for using magnesium orotate over other magnesium salts in long-term studies?
A1: this compound is a complex of magnesium and orotic acid. This combination is suggested to offer enhanced bioavailability compared to some other forms of magnesium.[1][2] Orotic acid is believed to act as a transporter, facilitating the entry of magnesium into cells.[2] Additionally, orotic acid itself is a key intermediate in the biosynthesis of pyrimidines, which are essential for DNA and RNA synthesis, and may contribute to the therapeutic effects, particularly in metabolically stressed tissues like the myocardium.[3]
Q2: What are the known potential long-term side effects of this compound administration in animal models?
A2: While this compound is generally considered to have a good safety profile with fewer gastrointestinal side effects like diarrhea compared to other magnesium salts, long-term, high-dose administration of the orotic acid component has raised some concerns.[3] One study in rats fed a diet containing 1% orotic acid for up to two years showed an increased incidence of hepatic nodules.[3] Therefore, it is crucial to carefully select the dose and monitor liver histology in chronic studies.
Q3: What are the stability considerations for this compound in solutions for oral administration?
A3: this compound is described as poorly soluble in water.[3] For oral gavage studies, it is important to ensure a uniform and stable suspension to guarantee consistent dosing. Compatibility studies with various excipients have been conducted, suggesting that some, like polyvinylpyrrolidone, may improve stability.[4][5] It is recommended to assess the stability of your specific formulation over the intended period of use.
Q4: Are there any known drug interactions with this compound?
A4: Magnesium supplements, in general, can interact with various medications by decreasing their absorption. This includes common antibiotics (e.g., tetracyclines, fluoroquinolones), certain statins, and thyroid medications.[6] It is advisable to administer this compound several hours apart from these drugs.[6] Specific interaction studies with this compound are limited, so caution is warranted when co-administering other therapeutic agents.
Troubleshooting Guide for Long-Term Oral Gavage Administration
Long-term oral gavage studies can present several challenges. This guide addresses common issues encountered during the chronic administration of this compound to rodents.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Animal Distress or Mortality | - Esophageal trauma or perforation from improper gavage technique.[7][8] - Aspiration pneumonia due to accidental administration into the trachea.[7] - Stress from repeated handling and restraint.[7] | - Ensure proper training in oral gavage technique. - Use appropriately sized and flexible gavage needles. - Confirm correct placement of the gavage tube before administration. - Handle animals gently and consider habituation to the procedure. |
| Inconsistent Dosing | - Poor solubility and settling of this compound in the vehicle.[3][9] - Inaccurate volume measurement. | - Prepare a fresh, homogenous suspension before each dosing session. - Use a vehicle that enhances suspension stability (e.g., with a suitable excipient).[4][5] - Calibrate pipettes regularly and use a consistent technique for drawing the suspension. |
| Gastrointestinal Issues (e.g., soft stools) | - Although less common with this compound, high doses of magnesium can have a laxative effect.[3] | - Monitor stool consistency. - If mild diarrhea occurs, consider dividing the daily dose. - Ensure the dose is within a well-tolerated range for the specific animal model. |
| Reflux and Aspiration | - Large gavage volume for the animal's size. - Irritation from the formulation. | - Adhere to recommended gavage volume limits for the species and weight. - Consider reducing the concentration and administering a smaller volume. - Observe the animal for signs of respiratory distress after dosing.[10][11] |
| Histopathological Changes in the Esophagus or Stomach | - Chronic irritation from the gavage needle or the formulation.[7] | - At necropsy, carefully examine the esophagus and stomach for any signs of inflammation, ulceration, or thickening. - Include a vehicle-only control group to differentiate effects of the procedure from the test substance. |
Quantitative Data Summary
The following tables summarize key quantitative data from clinical and preclinical studies on this compound.
Table 1: Clinical Dosage in Congestive Heart Failure
| Study | Patient Population | Dosage Regimen | Duration | Key Outcomes |
| MACH Study[12][13][14][15] | Severe congestive heart failure (NYHA Class IV) | 6000 mg/day for 1 month, followed by 3000 mg/day | 1 year | - Increased survival rate (75.7% vs. 51.6% in placebo group). - Improved clinical symptoms. |
| Observational Study[16] | Hypertensive heart disease (NYHA Class III-IV) | 4500 mg/day | 1 week | - Statistically significant reduction in NT-proBNP blood values. |
Table 2: Preclinical Dosage in a Rat Model of Cardiac Ischemia/Reperfusion
| Study | Animal Model | Dosage | Administration Route | Key Findings |
| Mirica et al.[17] | Isolated perfused rat hearts | 1 mM | Perfusion | - Significant recovery of left ventricular function. - Reduction in infarct size. |
Key Experimental Protocols
In Vivo Model of Cardiac Ischemia-Reperfusion in Rats
This protocol is based on the methodology described in studies investigating the cardioprotective effects of this compound.[17]
Objective: To assess the effect of long-term this compound administration on myocardial injury following ischemia-reperfusion.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
This compound
-
Vehicle for oral gavage (e.g., water with a suspending agent)
-
Anesthetics (e.g., ketamine/xylazine or isoflurane)
-
Surgical instruments for thoracotomy
-
Ventilator
-
ECG monitoring system
-
Suture for coronary artery ligation
-
Triphenyltetrazolium chloride (TTC) stain
-
Phosphate buffered saline (PBS)
Procedure:
-
Long-Term Administration: Administer this compound or vehicle daily via oral gavage for the specified duration (e.g., 4 weeks).
-
Surgical Preparation: Anesthetize the rat, intubate, and connect to a ventilator. Perform a left thoracotomy to expose the heart.
-
Ischemia Induction: Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by ST-segment elevation on the ECG and regional cyanosis of the myocardium. Maintain ischemia for a defined period (e.g., 30 minutes).
-
Reperfusion: Release the ligature to allow for reperfusion for a specified duration (e.g., 2 hours).
-
Infarct Size Assessment: At the end of reperfusion, excise the heart and perfuse with PBS. Slice the ventricles and incubate in TTC stain. TTC stains viable myocardium red, while the infarcted area remains pale.
-
Data Analysis: Image the heart slices and quantify the infarct size as a percentage of the area at risk or total ventricular area using image analysis software.
Measurement of Intracellular Magnesium Concentration
Objective: To quantify changes in intracellular magnesium levels in tissues or cells following long-term this compound treatment.
Method: Atomic Absorption Spectrophotometry (AAS) [18][19][20][21][22]
Materials:
-
Tissue or cell samples
-
Nitric acid (concentrated)
-
Perchloric acid (concentrated)
-
Lanthanum chloride solution
-
Magnesium standard solutions
-
Atomic Absorption Spectrophotometer
Procedure:
-
Sample Preparation (Tissue):
-
Accurately weigh the tissue sample.
-
Perform acid digestion by adding a mixture of nitric acid and perchloric acid.
-
Heat the sample until the tissue is completely digested and the solution is clear.
-
Dilute the digested sample to a known volume with deionized water.
-
-
Sample Preparation (Cells):
-
Wash the cells with a magnesium-free buffer to remove extracellular magnesium.
-
Lyse the cells using an appropriate lysis buffer or through sonication.
-
Centrifuge to remove cell debris and collect the supernatant.
-
-
AAS Measurement:
-
Add lanthanum chloride solution to the samples and standards to suppress interfering ions.
-
Prepare a calibration curve using a series of magnesium standard solutions of known concentrations.
-
Aspirate the samples into the AAS and measure the absorbance at 285.2 nm.
-
-
Data Analysis:
-
Determine the magnesium concentration in the samples by comparing their absorbance to the calibration curve.
-
Normalize the magnesium concentration to the tissue weight or protein concentration of the cell lysate.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Magnesium has been shown to modulate several key signaling pathways involved in cell survival, inflammation, and metabolism. The PI3K/Akt pathway is a crucial mediator of magnesium's anti-inflammatory and pro-survival effects.[[“]][24][25] While direct evidence for this compound is still emerging, magnesium deficiency has been linked to the activation of the MAPK/ERK pathway, suggesting that magnesium supplementation may have a regulatory role.[26][27]
Caption: PI3K/Akt signaling pathway potentially modulated by this compound.
Caption: MAPK/ERK pathway potentially regulated by magnesium status.
Experimental Workflow
Caption: General experimental workflow for long-term this compound studies.
References
- 1. Types of Magnesium and Their Benefits [healthline.com]
- 2. This compound and the Microbiome–Gut–Brain Axis Modulation: New Approaches in Psychological Comorbidities of Gastrointestinal Functional Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. consumerlab.com [consumerlab.com]
- 7. Long-Term Repeated Daily Use of Intragastric Gavage Hinders Induction of Oral Tolerance to Ovalbumin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Safety of this compound dihydrate as a novel food pursuant to Regulation (EU) 2015/2283 and bioavailability of magnesium from this source in the context of Directive 2002/46/EC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pulmonary Edema Due to Oral Gavage in a Toxicological Study Related to Aquaporin-1, -4 and -5 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cardiacos.net [cardiacos.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound in severe congestive heart failure (MACH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. This compound elicits acute cardioprotection at reperfusion in isolated and in vivo rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. csun.edu [csun.edu]
- 19. nemi.gov [nemi.gov]
- 20. nemi.gov [nemi.gov]
- 21. Development and Application of an Atomic Absorption Spectrometry-Based Method to Quantify Magnesium in Leaves of Dioscorea polystachya - PMC [pmc.ncbi.nlm.nih.gov]
- 22. web.pdx.edu [web.pdx.edu]
- 23. consensus.app [consensus.app]
- 24. researchgate.net [researchgate.net]
- 25. Coapplication of Magnesium Supplementation and Vibration Modulate Macrophage Polarization to Attenuate Sarcopenic Muscle Atrophy through PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Extracellular magnesium deficiency induces contraction of arterial muscle: role of PI3-kinases and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Physiological concentrations of divalent magnesium ion activate the serine/threonine specific protein kinase ERK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Laxative Effect of Magnesium Supplements in Clinical Trials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the laxative effect of magnesium supplements in their clinical trials.
Troubleshooting Guides
This section addresses specific issues that may arise during a clinical trial involving magnesium supplementation.
Issue 1: High Incidence of Diarrhea and Poor Tolerability Reported in a Treatment Arm
-
Question: Our trial is observing a significantly higher rate of diarrhea and participant dropout in the magnesium supplement arm compared to the placebo arm. How can we troubleshoot this?
Answer:
-
Verify Magnesium Salt Form: Confirm the specific salt of magnesium being used. Inorganic salts like magnesium oxide and magnesium citrate (B86180) have a stronger osmotic effect and are more likely to cause diarrhea than organic, chelated forms like magnesium glycinate.[1][2][3]
-
Review Dosing Regimen: High single doses of magnesium can overwhelm the absorptive capacity of the intestine, leading to a pronounced laxative effect.[4][[“]] Consider amending the protocol to:
-
Dose Titration: Start participants on a lower dose and gradually increase to the target dose over several days.
-
Dose Fractionation: Split the total daily dose into two or more smaller doses administered throughout the day.[4]
-
-
Assess Formulation and Excipients: The formulation of the supplement can influence its dissolution and tolerability.
-
Release Properties: A slow-release or continuous-release formulation may improve gastrointestinal tolerance by preventing a rapid influx of magnesium into the intestine.[6]
-
Excipients: While less common, certain excipients in the tablet or capsule could potentially contribute to gastrointestinal upset. Review the full list of ingredients for any known GI irritants.
-
-
Evaluate Concomitant Medications and Diet: Assess participants' records for the use of other medications or dietary factors that could exacerbate diarrhea (e.g., metformin, high-dose vitamin C, sugar alcohols).
-
Hydration Status: Ensure participants are maintaining adequate hydration, as dehydration can paradoxically worsen osmotic diarrhea.
-
Issue 2: Inconsistent or Unreliable Reporting of Gastrointestinal Symptoms
-
Question: The subjective reporting of diarrhea and other GI symptoms from participants seems inconsistent. How can we standardize data collection for these adverse events?
Answer:
-
Implement Standardized Questionnaires: Utilize validated questionnaires to systematically capture the frequency and severity of gastrointestinal symptoms. This reduces ambiguity and allows for more robust statistical analysis. Recommended instruments include:
-
Gastrointestinal Symptom Rating Scale (GSRS): A 15-item questionnaire assessing five symptom clusters: reflux, abdominal pain, indigestion, diarrhea, and constipation, typically rated on a 7-point Likert scale.[7][8][9][10]
-
PROMIS® GI Symptom Scales: The Patient-Reported Outcomes Measurement Information System offers specific scales for diarrhea, constipation, belly pain, and other GI symptoms.[11][12][13][14][15]
-
-
Utilize the Bristol Stool Form Scale (BSFS): This is a widely accepted, validated tool for objectively classifying stool consistency. Provide participants with a visual chart to help them accurately report their stool form. Stool consistency is a more reliable measure than subjective descriptions of diarrhea.[16][17]
-
Daily Symptom Diary: Require participants to complete a daily electronic or paper diary to record GI symptoms and stool consistency using the BSFS. This minimizes recall bias compared to asking about symptoms only at study visits.
-
Clear Definitions: Provide participants with clear, unambiguous definitions of terms like "diarrhea" (e.g., three or more loose or watery stools in a 24-hour period) at the start of the trial.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the laxative effect of magnesium supplements?
A1: The most significant mechanism is an osmotic effect . Many magnesium salts are not completely absorbed in the small intestine. The unabsorbed magnesium ions create an osmotic gradient in the intestinal lumen, drawing water from surrounding tissues into the intestines. This increase in water softens the stool and increases its volume, which stimulates intestinal motility and leads to a bowel movement.[4][[“]]
Q2: Are all forms of magnesium supplements equally likely to cause diarrhea?
A2: No. The likelihood of experiencing a laxative effect varies significantly depending on the bioavailability and solubility of the magnesium salt.
-
High Laxative Potential: Magnesium oxide and magnesium citrate are less bioavailable, meaning a larger portion remains unabsorbed in the intestine, leading to a stronger osmotic effect.[1][2][3]
-
Lower Laxative Potential: Magnesium glycinate, being a chelated form bound to an amino acid, is more readily absorbed and is therefore much gentler on the digestive system and less likely to cause diarrhea.[1][2][16][3]
Q3: Are there other physiological mechanisms involved in magnesium-induced diarrhea?
A3: Yes, in addition to the primary osmotic effect, other mechanisms may contribute:
-
Cholecystokinin (CCK) Release: Magnesium ions can stimulate the release of the hormone CCK from the small intestine.[18][19][20] CCK can increase intestinal motility and the secretion of water and electrolytes into the intestinal lumen.[18][20]
-
Nitric Oxide (NO) Pathway: Some evidence suggests that magnesium may influence the nitric oxide synthase (nNOS) pathway in the gut.[21] Nitric oxide acts as an inhibitory neurotransmitter that can relax smooth muscle in the gastrointestinal tract, potentially affecting motility.[21]
Q4: How should we prospectively assess gastrointestinal tolerance in our clinical trial protocol?
A4: A robust protocol for assessing GI tolerance should include the following components:
-
Baseline Assessment: Collect baseline data on participants' typical bowel habits and any pre-existing gastrointestinal symptoms for at least one week before the intervention begins.
-
Validated Symptom Questionnaires: Specify the use of a validated tool like the Gastrointestinal Symptom Rating Scale (GSRS) to be administered at baseline and at regular intervals throughout the study.[7][8][9][10]
-
Daily Bowel Diary: Participants should record daily stool frequency and consistency using the Bristol Stool Form Scale.[16][17]
-
Adverse Event Monitoring: Clearly define what constitutes a gastrointestinal adverse event (e.g., diarrhea defined as a BSFS score of 6 or 7 for two consecutive days) and have a clear protocol for reporting and managing these events, consistent with CONSORT guidelines for reporting harms.
-
Dose-Response Assessment (if applicable): If the study design includes different dosages, the protocol should be designed to capture dose-dependent effects on GI tolerance.
Q5: What is the difference between elemental magnesium and the total weight of the magnesium salt?
A5: The total weight of a magnesium salt supplement (e.g., 500 mg of magnesium oxide) is not the same as the amount of actual (elemental) magnesium it provides. Different salts have different molecular weights, and thus provide different percentages of elemental magnesium. It is crucial for trial design and reporting to be precise about the elemental magnesium dosage.
Data Presentation
Table 1: Comparison of Common Magnesium Supplements
| Magnesium Form | Typical Elemental Magnesium (%) | Bioavailability | Relative Laxative Potential | Common Use in Trials |
| Magnesium Oxide | ~60% | Low (~4%) | High | Constipation studies[1] |
| Magnesium Citrate | ~16% | Moderate to High | Moderate to High | General supplementation, constipation[1][2] |
| Magnesium Hydroxide | ~42% | Low | High | Laxative, Antacid |
| Magnesium Glycinate | ~14% | High | Low | General supplementation, for sensitive stomachs[1][2] |
| Magnesium Chloride | ~12% | Moderate to High | Moderate | General supplementation |
| Magnesium Lactate | ~12% | High | Low | General supplementation |
| Magnesium Malate | ~15% | High | Low | General supplementation |
Note: Bioavailability and laxative potential are relative and can be influenced by dosage, individual factors, and formulation.
Experimental Protocols
Protocol 1: In-Vitro Dissolution Testing of Magnesium Tablets (USP Apparatus 2)
-
Objective: To assess the release profile of magnesium from a tablet formulation under simulated gastrointestinal conditions.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Method).[22]
-
Procedure:
-
Medium Preparation: Prepare 900 mL of dissolution medium (e.g., 0.1 N HCl for simulated gastric fluid, or pH 6.8 phosphate (B84403) buffer for simulated intestinal fluid) and deaerate.[22][23]
-
Temperature Equilibration: Equilibrate the medium in the dissolution vessels to 37 ± 0.5°C.[22]
-
Apparatus Setup: Set the paddle rotation speed to a specified rate (e.g., 75 rpm).[22]
-
Test Initiation: Place one magnesium tablet in each vessel.
-
Sampling: Withdraw samples at predetermined time points (e.g., 15, 30, 45, 60, and 120 minutes). Immediately filter the samples using a 0.45 µm syringe filter.[22][23]
-
Analysis: Analyze the concentration of dissolved magnesium in each sample using a validated analytical method (e.g., Atomic Absorption Spectroscopy or ICP-MS).
-
Data Reporting: Calculate the percentage of the labeled amount of magnesium dissolved at each time point and generate a dissolution profile.
-
Protocol 2: Clinical Assessment of Gastrointestinal Tolerance
-
Objective: To systematically evaluate the gastrointestinal tolerance of an oral magnesium supplement in human participants.
-
Design: A randomized, double-blind, placebo-controlled trial.
-
Procedure:
-
Screening and Baseline (Week -1 to 0):
-
Recruit healthy volunteers or the target patient population.
-
Exclude individuals with pre-existing gastrointestinal disorders or those taking medications known to affect GI motility.
-
Participants complete a baseline Gastrointestinal Symptom Rating Scale (GSRS) and a daily bowel diary for one week, recording stool frequency and consistency using the Bristol Stool Form Scale.[16][7][8][9][10][17]
-
-
Randomization and Intervention (Week 1 to 4):
-
Randomly assign participants to receive either the magnesium supplement or a matching placebo.
-
Instruct participants on the dosing regimen (e.g., one tablet twice daily with meals).
-
-
Data Collection During Intervention:
-
Analysis:
-
Compare the change from baseline in GSRS scores between the magnesium and placebo groups.
-
Analyze the daily stool frequency and consistency (BSFS scores) between groups.
-
Report the incidence and severity of all gastrointestinal adverse events in each arm.
-
-
Visualizations
References
- 1. droracle.ai [droracle.ai]
- 2. aceblend.com [aceblend.com]
- 3. wbcil.com [wbcil.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. consensus.app [consensus.app]
- 6. researchgate.net [researchgate.net]
- 7. Gastrointestinal Symptom Rating Scale (GSRS) | Optimize Gut Health Now — HP3 — Physiotherapy, Coaching & Education [hp-3.co.uk]
- 8. rtihs.org [rtihs.org]
- 9. Reliability and validity of the Gastrointestinal Symptom Rating Scale (GSRS) and Quality of Life in Reflux and Dyspepsia (QOLRAD) questionnaire in dyspepsia: A six-country study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRO - Gastrointestinal [astrazeneca.com]
- 11. Development of the NIH Patient-Reported Outcomes Measurement Information System (PROMIS) gastrointestinal symptom scales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. healthmeasures.net [healthmeasures.net]
- 14. Development of the NIH Patient-Reported Outcomes Measurement Information System (PROMIS) Gastrointestinal Symptom Scales - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 16. lovelifesupplements.co.uk [lovelifesupplements.co.uk]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Mechanism of Action of Cholecystokinin on Colonic Motility in Isolated, Vascularly Perfused Rat Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Excitatory Effect of Cholecystokinin on Colonic Motor Function via Cholecystokinin Receptor [jnmjournal.org]
- 20. Mechanism of Action of Cholecystokinin on Colonic Motility in Isolated, Vascularly Perfused Rat Colon [jnmjournal.org]
- 21. The effect of magnesium on nitric oxide synthase activity | ScholarWorks [scholarworks.calstate.edu]
- 22. benchchem.com [benchchem.com]
- 23. DSpace [research-repository.griffith.edu.au]
"how to prevent magnesium orotate precipitation in solutions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with magnesium orotate (B1227488) solutions. The information provided herein is intended to address common challenges related to the precipitation of magnesium orotate and to offer practical guidance for preparing stable solutions.
Troubleshooting Guides
Issue: this compound Precipitates Out of Aqueous Solution
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low pH | This compound solubility is pH-dependent, increasing with higher pH. Adjust the pH of the solution to be neutral or slightly alkaline (pH 7.0-8.0) using a suitable buffer (e.g., phosphate (B84403) buffer). | Increased solubility and prevention of precipitation. |
| Low Temperature | Solubility of many salts, including this compound, can decrease at lower temperatures. If possible, gently warm the solution while stirring. Store the solution at a controlled room temperature. | Redissolution of the precipitate and maintenance of a clear solution. |
| High Concentration | The concentration of this compound may exceed its solubility limit in the chosen solvent. Increase the volume of the solvent to dissolve the same amount of this compound, thereby lowering the concentration. | A clear, unsaturated, or saturated solution without precipitation. |
| Inadequate Solubilization | This compound has poor water solubility.[1][2] Employing strategies to enhance solubility may be necessary. | A stable solution with a higher concentration of dissolved this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should be aware of?
This compound is a magnesium salt of orotic acid and is characterized by its poor solubility in water.[1][2] Its solubility is influenced by the pH of the medium. It is a white to off-white crystalline powder.[3]
Q2: How does pH affect the solubility of this compound?
The solubility of this compound is pH-dependent. It is more soluble in neutral to slightly alkaline conditions. As the pH increases, the orotic acid component is deprotonated, which can favor the dissolution of the magnesium salt.
Q3: What are the most effective methods to prevent this compound precipitation?
Several methods can be employed to prevent the precipitation of this compound in solution:
-
pH Adjustment: Maintaining a neutral to slightly alkaline pH is crucial.
-
Complexation: Forming a more soluble complex is a highly effective strategy.
-
Use of Excipients/Stabilizers: Certain polymers can enhance the stability of this compound solutions.
-
Co-solvents: The use of co-solvents can increase the solubility, although specific data for this compound is limited.
-
Temperature Control: Maintaining a consistent and, if appropriate, slightly elevated temperature can help maintain solubility.
Q4: Can I use co-solvents to improve the solubility of this compound?
Q5: Are there any known excipients that can stabilize this compound solutions?
Yes, studies on the compatibility of this compound with various pharmaceutical excipients have shown that polyvinylpyrrolidone (PVP) provides the best stability.[4][5] A partial compatibility was also noted with corn starch, cellulose, and croscarmellose.[4][5]
Q6: How can I quantify the concentration of this compound in my solution?
Validated analytical methods are essential for accurately determining the concentration of this compound. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are commonly used techniques. An HPLC method with a C18 column and a mobile phase of ammonium (B1175870) dihydrogen phosphate buffer and methanol (B129727) with UV detection at 302 nm has been reported for the determination of a magnesium-containing compound. A similar approach could be adapted for this compound. For UV-Vis spectrophotometry, the absorbance can be measured at its λmax, which should be determined experimentally in the specific solvent system being used.
Experimental Protocols
Protocol 1: Enhancing this compound Solubility through Complexation with Glycine (B1666218)
This protocol describes the preparation of a more soluble this compound glycinate (B8599266) complex.[6]
Materials:
-
This compound
-
Glycine
-
Deionized water
-
Heating magnetic stirrer
-
pH meter
Procedure:
-
Add equimolecular amounts of orotic acid and glycine to a beaker of water pre-heated to 80°C while stirring.
-
Slowly add an equimolecular amount of magnesium metal in portions to the heated solution.
-
Maintain the temperature at 80°C and continue stirring for at least 6 hours to ensure the reaction is complete.
-
After the reaction, filter the solution.
-
If for parenteral administration, adjust the pH to 7.25-7.35 using a suitable acid.
-
The resulting solution contains the more soluble this compound glycinate complex.
Quantitative Data:
| Compound | Solubility in Water |
| This compound | < 0.4 g/100 mL[6] |
| This compound Glycinate | ~7-8 g/100 mL[6] |
| This compound Glycinate Complex | ~9-10 g/100 mL[6] |
Protocol 2: Stabilization of this compound Solution using Polyvinylpyrrolidone (PVP)
This protocol outlines the use of PVP to enhance the stability of a this compound solution, based on compatibility studies.[4][5]
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) (e.g., K30)
-
Selected solvent (e.g., deionized water)
-
Magnetic stirrer
Procedure:
-
Dissolve the desired amount of PVP in the selected solvent with stirring until a clear solution is obtained.
-
Slowly add the this compound powder to the PVP solution while stirring continuously.
-
Continue stirring until the this compound is fully dispersed or dissolved.
-
Visually inspect the solution for any signs of precipitation over time and under different storage conditions (e.g., refrigerated, room temperature).
Note: The optimal ratio of this compound to PVP will depend on the desired concentration and specific application and should be determined experimentally. A 1:1 mass ratio has been studied for compatibility.[5]
Protocol 3: General Method for Quantitative Analysis by UV-Vis Spectrophotometry
This protocol provides a general procedure for the quantification of this compound in a clear solution.
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
This compound reference standard
-
Volumetric flasks and pipettes
-
Solvent used for the sample preparation
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve it in the solvent to prepare a stock solution of known concentration.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
-
Determination of Maximum Wavelength (λmax):
-
Scan one of the standard solutions across a UV wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). The specific absorbance is reported to be between 298 – 318 at UV 285 nm.[3]
-
-
Calibration Curve:
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Analysis:
-
Measure the absorbance of the unknown this compound sample solution at the λmax.
-
Use the calibration curve to determine the concentration of this compound in the sample.
-
Visualizations
Caption: Experimental workflow for preparing and analyzing this compound solutions.
Caption: Logical troubleshooting steps for this compound precipitation issues.
References
- 1. wbcil.com [wbcil.com]
- 2. researchgate.net [researchgate.net]
- 3. biollachemicals.com [biollachemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. US3821224A - this compound glycinate and its complex compound with magnesium glycinate and their preparation - Google Patents [patents.google.com]
"degradation pathways of magnesium orotate under experimental conditions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of magnesium orotate (B1227488) under experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My magnesium orotate sample shows no degradation after subjecting it to standard hydrolytic stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH at 60°C for 24 hours). Is this expected?
A1: Yes, this is a common observation. This compound is reported to be highly stable against acidic and basic hydrolysis under typical forced degradation conditions.[1] Spectrophotometric studies have shown minimal degradation, indicating the robustness of the orotate ring structure to hydrolysis.[2][3] If your stability-indicating method is validated, the absence of significant degradation peaks is a valid result and confirms the compound's stability under these specific conditions.
Q2: I am observing a small, new peak in my HPLC chromatogram after exposing my this compound solution to a strong oxidizing agent (e.g., 3% H₂O₂). What could this be?
A2: The new peak is likely an oxidative degradation product. The C5=C6 double bond in the orotic acid ring is susceptible to oxidation. The initial products are often hydroxylated species such as 5-hydroxyorotic acid or orotate glycols (5,6-dihydroxy-5,6-dihydroorotic acid).[4] With prolonged exposure or stronger conditions, ring-opening products like N-carbamoyl-oxamic acid or even smaller fragments may form. We recommend using HPLC-MS to determine the mass of the impurity to help identify its structure.
Q3: After exposing my this compound sample to intense UV light, I see a decrease in the parent peak and the appearance of a new peak with a different UV spectrum. What is the likely photodegradation product?
A3: The most probable photodegradation product is the orotate photohydrate (6-hydroxy-5,6-dihydroorotic acid). This occurs via the addition of a water molecule across the C5=C6 double bond upon UV irradiation.[5][6][7][8] This new compound will have a disrupted chromophore, leading to a different UV spectrum compared to the parent this compound.
Q4: My thermal analysis (TGA/DSC) of this compound dihydrate shows a multi-step degradation. What do these steps represent?
A4: The thermal decomposition of this compound dihydrate occurs in distinct stages.
-
Dehydration: The first mass loss, typically observed between 25°C and 300°C, corresponds to the loss of the two water molecules of hydration.[9][10]
-
Decomposition: The second stage, at higher temperatures (e.g., 300-500°C), involves the decomposition of the anhydrous this compound. This complex process includes decarboxylation (loss of CO₂) from the carboxylic acid group and fragmentation of the pyrimidine (B1678525) ring, forming various intermediary organic compounds.[10]
Q5: How can I confirm the identity of a suspected degradation product?
A5: A combination of analytical techniques is recommended for structural elucidation:
-
HPLC-MS/MS: To determine the molecular weight and fragmentation pattern of the impurity.
-
High-Resolution Mass Spectrometry (HRMS): To obtain an accurate mass for elemental composition determination.
-
NMR Spectroscopy: If the impurity can be isolated in sufficient quantity (e.g., through preparative HPLC), 1D and 2D NMR are powerful tools for unambiguous structure confirmation.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Action |
| Poor Mass Balance in Forced Degradation Study | Degradation products are not UV-active at the monitored wavelength. Degradation products are volatile. The parent compound has precipitated out of solution. | Use a mass spectrometer (LC-MS) or a photodiode array (PDA) detector to screen all wavelengths. Check for sample precipitation. If precipitation occurs, consider using a co-solvent or reducing the initial concentration. |
| Appearance of Multiple Small Peaks in Oxidative Stress Samples | Secondary degradation is occurring. The primary degradation product is unstable and breaking down further. | Reduce the stress level (e.g., lower H₂O₂ concentration, shorter exposure time, lower temperature) to favor the formation of primary degradants. Analyze samples at multiple time points to track the formation and disappearance of intermediates. |
| Degradation Observed in Control Sample | The sample is sensitive to ambient light or temperature. Contamination in the solvent or glassware. | Prepare and store control samples protected from light and at a controlled temperature. Ensure high-purity solvents and meticulously clean glassware are used. |
| Inconsistent Degradation Profile Between Batches | Different impurity profiles in the starting material are catalyzing degradation. Variations in experimental conditions (e.g., temperature, light intensity). | Characterize the impurity profile of your starting material. Ensure precise control and monitoring of all experimental parameters (temperature, light intensity, pH). |
Summary of Quantitative Data
The following table summarizes typical degradation behavior of this compound under ICH-recommended forced degradation conditions. The percentages are illustrative and should be confirmed by a validated stability-indicating method.
| Stress Condition | Reagent / Parameters | Typical Time | Expected Degradation (%) | Likely Primary Degradant(s) |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours | < 2% | None / Minimal |
| Base Hydrolysis | 0.1 M NaOH | 24 - 72 hours | < 2% | None / Minimal |
| Oxidation | 3% - 6% H₂O₂ | 6 - 24 hours | 10% - 20% | 5-Hydroxyorotic Acid, Orotate Glycols |
| Photolytic | ICH Option 1 or 2 | N/A | 5% - 15% | Orotate Photohydrate |
| Thermal (Solid) | 80°C - 100°C | 48 - 96 hours | < 5% | Dehydration, Decomposition Products |
Experimental Protocols
Forced Degradation Stock Solution Preparation
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water or a water/methanol mixture). This stock will be used for all solution-based stress tests.
Hydrolytic Degradation
-
Acidic: Mix equal parts of the stock solution with 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Basic: Mix equal parts of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Neutral: Mix equal parts of the stock solution with purified water.
-
Procedure: Place all three solutions in a thermostatically controlled bath at 60-80°C. Withdraw aliquots at appropriate time points (e.g., 6, 12, 24, 48 hours). Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC method.
Oxidative Degradation
-
Procedure: Mix equal parts of the stock solution with 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Conditions: Store the solution at room temperature, protected from light.
-
Analysis: Withdraw aliquots at time points such as 2, 6, 12, and 24 hours. Analyze immediately by HPLC.
Photolytic Degradation
-
Procedure: Expose the this compound stock solution (in a photostable, transparent container) and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).
-
Control: A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
Analysis: Analyze both the light-exposed and control samples after the exposure is complete.
Thermal Degradation
-
Procedure: Place solid this compound powder in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified period (e.g., 7 days).
-
Analysis: After the specified time, dissolve the solid sample in the appropriate solvent and analyze by HPLC.
Degradation Pathway Visualizations
The following diagrams illustrate the plausible degradation pathways of the orotate moiety under different stress conditions, based on established chemical principles and studies on the analogous compound, uracil (B121893).
References
- 1. Heterogeneous photocatalyzed degradation of uracil and 5-bromouracil in aqueous suspensions of titanium dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theoretical study of the hydroxyl radical addition to uracil and photochemistry of the formed U6OH• adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A Plausible Mechanism of Uracil Photohydration Involves an Unusual Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Plausible Mechanism of Uracil Photohydration Involves an Unusual Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting inconsistent results in magnesium orotate studies"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in magnesium orotate (B1227488) studies.
Troubleshooting Guide: Inconsistent Results
This guide addresses common issues that can lead to variability in experimental outcomes involving magnesium orotate.
Question: Why are we observing significant variability in bioavailability and efficacy in our this compound study?
Answer: Inconsistent results in this compound studies can stem from a variety of factors ranging from the study design and experimental protocol to the characteristics of the study population and the formulation of the supplement itself. Here are key areas to investigate:
-
Subject-Specific Factors: The physiological state of your study subjects can significantly impact magnesium absorption. Key factors include:
-
Baseline Magnesium Status: Individuals with a magnesium deficiency tend to absorb magnesium more efficiently. Conversely, those with sufficient levels will absorb less.[1][2] It is crucial to assess baseline magnesium levels before supplementation.
-
Gastrointestinal Health: Conditions like celiac disease, Crohn's disease, or short bowel syndrome can impair nutrient absorption.[2][3] The overall health of the gut microbiome can also play a role.[4]
-
Age and Stomach Acid Levels: Older adults may have reduced stomach acid, which can affect the solubility and subsequent absorption of magnesium compounds.[1][5]
-
Genetic Factors: Individual genetic variations can influence magnesium transport and metabolism.[2]
-
-
Dietary and Concomitant Intake: What subjects consume alongside this compound can greatly influence its uptake:
-
Competing Minerals: High doses of other minerals like calcium, zinc, and iron can compete with magnesium for intestinal absorption.[1] It is advisable to space out the administration of these supplements.
-
Dietary Inhibitors: Phytates (found in grains and legumes) and oxalates (in leafy greens) can bind to magnesium, reducing its bioavailability.[3][6]
-
Dietary Enhancers: Protein and certain types of carbohydrates (like oligosaccharides and inulin) can enhance magnesium absorption.[1][3]
-
-
Formulation and Dosing: The physical and chemical properties of the this compound supplement are critical:
-
Solubility: this compound is described as poorly soluble in water, which can influence its absorption.[7][8][9] The formulation's ability to dissolve in the gastrointestinal tract is a key factor.
-
Excipients: The inactive ingredients used in the tablet or capsule formulation can affect the dissolution and release of this compound.[10][11]
-
Dosage: The amount of magnesium administered at one time is inversely related to the fractional absorption.[1][3] Smaller, more frequent doses may lead to higher overall absorption compared to a single large dose.
-
-
Analytical Methodology: The methods used to measure magnesium levels can introduce variability:
-
Sample Type: Serum magnesium levels are most commonly measured but may not accurately reflect total body magnesium, as most is intracellular.[4] Analysis of magnesium in red blood cells or urine can provide additional insights.[12]
-
Analytical Technique: Different methods like atomic absorption spectrometry, spectrophotometry, and ICP-OES have varying levels of sensitivity and are susceptible to different interferences.[13][14][15] Consistent use of a validated method is essential.
-
Below is a troubleshooting workflow to help identify the source of inconsistencies in your study.
Frequently Asked Questions (FAQs)
Q1: Is this compound more bioavailable than other forms of magnesium?
There are conflicting claims and study results regarding the bioavailability of this compound. Some sources suggest it has enhanced absorption and cellular uptake due to the orotic acid component, which may facilitate transport across cell membranes.[4][7][16] However, other research indicates that minerals bound to orotic acid do not necessarily have improved absorption compared to other forms.[17] Some studies have found that magnesium oxide, an inorganic salt, had lower serum concentrations compared to magnesium citrate (B86180) and this compound.[4] Ultimately, the bioavailability can be influenced by a multitude of factors as outlined in the troubleshooting guide.
Q2: What is a typical dosage used in clinical trials for cardiovascular health?
In a notable study on patients with severe congestive heart failure (the MACH trial), the dosage was 6,000 mg of this compound daily for one month, followed by 3,000 mg daily for eleven months.[8][17][18] A meta-analysis of cardiovascular studies reported an average dose of 1878 ± 823 mg/day over a period of 4.2 ± 29 months.[19]
Q3: What are the key considerations when designing a protocol to measure this compound's bioavailability?
A robust bioavailability study should include:
-
Standardized Baseline: Ensure all subjects have a similar diet for a period before the study and assess their baseline magnesium levels.
-
Controlled Intake: Restrict the intake of dietary factors known to interfere with magnesium absorption.
-
Pharmacokinetic Profiling: Collect blood samples at multiple time points (e.g., pre-dose, and at 30 minutes, 1, 2, 4, 6, 8, and 24 hours post-dose) to accurately determine the absorption curve.[20]
-
Urine Excretion: Collect urine over a 24-hour period to assess magnesium excretion.[20]
-
Validated Analytical Methods: Use a validated and consistent analytical method for measuring magnesium in serum, red blood cells, and urine.
The following diagram illustrates a general workflow for a bioavailability study.
Data from Selected Studies
The following tables summarize quantitative data from key studies to provide a basis for comparison.
Table 1: Bioavailability and Efficacy Study Outcomes
| Study/Parameter | This compound | Other Mg Forms | Placebo/Control | Outcome | Reference |
| MACH Trial (CHF) | 6000mg/day for 1mo, then 3000mg/day for 11mo | N/A | Placebo | Survival Rate: 75.7% vs 51.6% (p<0.05) | [8][18] |
| Meta-Analysis (CVD) | Avg. 1878 mg/day | N/A | Placebo | Reduced risk of hypomagnesemia, arrhythmias, etc. | [19] |
| Absorption Claims | ~30% absorption | Varies (e.g., Mg Oxide is lower) | N/A | Higher claimed bioavailability | [7] |
| Counter-Claim | N/A | N/A | N/A | Research does not show improved absorption with orotate | [17] |
Detailed Experimental Protocols
Protocol 1: Determination of Serum Magnesium by Atomic Absorption Spectrometry (AAS)
This protocol is a generalized procedure based on standard methods for magnesium analysis.
-
Objective: To quantify the total magnesium concentration in serum samples.
-
Principle: Magnesium in the sample is atomized by a flame, and the amount of light absorbed by the ground-state atoms at a specific wavelength (285.2 nm) is proportional to the concentration. Lanthanum chloride is added to mask interferences from anions like phosphate (B84403) and sulfate.[13]
-
Materials:
-
Atomic Absorption Spectrometer with a magnesium hollow cathode lamp.
-
Class A volumetric flasks and pipettes.
-
Magnesium standard solution (1000 mg/L).
-
Lanthanum chloride solution (e.g., 5% w/v).
-
Deionized water.
-
Serum samples collected using standard phlebotomy procedures.
-
-
Procedure:
-
Standard Preparation: Prepare a series of working standards (e.g., 0.1, 0.25, 0.5, 1.0 mg/L) by diluting the stock magnesium standard. Add lanthanum chloride solution to each standard and the blank to match the matrix of the samples.
-
Sample Preparation: Centrifuge blood samples to separate serum. Dilute the serum sample (e.g., 1:50 or 1:100) with deionized water. Add lanthanum chloride solution to the diluted sample.
-
Instrument Calibration: Aspirate the blank and the working standards into the AAS to generate a calibration curve.
-
Sample Measurement: Aspirate the prepared samples and record the absorbance.
-
Calculation: Determine the magnesium concentration in the samples from the calibration curve, accounting for the dilution factor.
-
-
Quality Control: Analyze certified reference materials and quality control samples with each batch of samples to ensure accuracy and precision.
Signaling Pathway: Potential Role of Magnesium in Neurotransmitter Regulation
Magnesium is known to play a role in the regulation of neurotransmitters like GABA, which promotes relaxation. This has led to research into this compound for anxiety and mood enhancement.[7]
References
- 1. nfo.com [nfo.com]
- 2. grassrootshealth.net [grassrootshealth.net]
- 3. Intestinal Absorption and Factors Influencing Bioavailability of Magnesium-An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and the Microbiome–Gut–Brain Axis Modulation: New Approaches in Psychological Comorbidities of Gastrointestinal Functional Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges in the Diagnosis of Magnesium Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Magnesium Metabolism and its Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wbcil.com [wbcil.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nemi.gov [nemi.gov]
- 14. Methods for the estimation of serum magnesium in clinical laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative Analysis of Serum Magnesium Ion Levels Using Three Measurement Methods: Spectrophotometry, Atomic Absorption Spectrophotometry, and Inductively Coupled Plasma With Optical Emission Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wbcil.com [wbcil.com]
- 17. consumerlab.com [consumerlab.com]
- 18. This compound in severe congestive heart failure (MACH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Meta-analysis of clinical trials of cardiovascular effects of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Magnesium Orotate Dissociation in Gastric Environments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of gastric pH on magnesium orotate (B1227488) dissociation.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of magnesium orotate at different gastric pH values?
A1: The solubility of this compound dihydrate (MOD) is pH-dependent, generally increasing with a rise in pH.[1] While some sources describe its dissolution kinetics as pH-independent within the physiological range, this likely refers to the rate of dissolution rather than the overall solubility.[2] this compound is generally considered to be poorly soluble in water.[2][3][4][5]
Q2: How does the pKa of orotic acid influence the dissociation of this compound in the stomach?
A2: Orotic acid, the ligand in this compound, is a weakly acidic compound. This compound dihydrate has a physiologically relevant pKa of 2.83, which corresponds to the dissociation of the carboxylate groups from the magnesium ions.[1][2][6] In the highly acidic environment of the stomach (pH 1-3), which is below the pKa, a significant portion of the orotate will be in its protonated, less soluble form. As the pH increases towards and beyond 2.83, more of the orotate will be in its ionized form, which is expected to increase the dissolution of the this compound complex.[1]
Q3: Is this compound expected to fully dissociate in the gastric environment?
A3: It is proposed that mineral orotates, including this compound, may not fully dissociate at physiological pH and can be absorbed as an electrically neutral compound.[3] This is supported by the observation that this compound does not typically cause the laxative effects seen with more readily dissociable magnesium salts.[3][4][5] However, in-vitro studies have shown that this compound can undergo slow but complete dissolution over a period of 180 minutes, which corresponds to the in-vivo time to reach maximum serum concentration.[6]
Q4: How does the presence of food in the stomach affect this compound dissociation?
A4: The presence of food can influence gastric pH, typically raising it. This change in pH can, in turn, affect the solubility and dissolution of this compound.[1] Furthermore, the composition of the meal, including fats and proteins, can alter the gastric environment and may interact with the drug, potentially affecting its dissociation and subsequent absorption.[7] For accurate in-vitro testing, it is recommended to use simulated fed-state gastric fluid (FeSSGF) to mimic these conditions.[8][9]
Troubleshooting Guide
Issue: Inconsistent dissolution results for this compound in simulated gastric fluid.
| Possible Cause | Troubleshooting Step |
| Incorrect pH of simulated gastric fluid (SGF). | Verify the pH of your SGF using a calibrated pH meter. The typical pH for fasted state SGF is around 1.2. |
| Inadequate agitation/stirring speed in the dissolution apparatus. | Optimization studies suggest a rotational speed of 75 rpm in a USP apparatus 2 provides reliable results for this compound dissolution.[6] |
| Use of a non-bio-relevant dissolution medium. | For more predictive in-vivo results, consider using a bio-relevant pH gradient dissolution method that simulates the transition from gastric to intestinal pH.[1][6] |
| Precipitation of the drug upon pH shift. | Weakly acidic drugs can sometimes precipitate when moving from a higher pH to a lower pH environment. Visually inspect for any precipitation during your experiment. |
Issue: Low bioavailability observed in pre-clinical animal studies despite seemingly adequate dissolution.
| Possible Cause | Troubleshooting Step |
| Complex interplay of in-vivo factors not captured by in-vitro models. | Factors such as gastric emptying time, intestinal transit time, and the presence of transporters can all influence absorption.[10] Consider using more sophisticated in-vitro models, such as a dissolution/permeation (D/P) system with a Caco-2 cell monolayer, to better simulate in-vivo conditions.[11][12] |
| Interaction with other components in the formulation. | Excipients in your formulation could be interacting with the this compound, affecting its absorption. Conduct compatibility studies with all excipients.[13] |
| The animal model's gastrointestinal physiology differs significantly from humans. | Be mindful of the physiological differences between your animal model and humans, particularly regarding gastric pH and transit times.[14] |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆MgN₄O₈ | [2] |
| Molecular Weight | 334.48 g/mol | [2] |
| pKa₁ (carboxylate dissociation) | 2.83 | [1][2][6] |
| pKa₂ (amine deprotonation) | 9.9 | [1] |
| Water Solubility | Approx. 12 mg/L | [2] |
Table 2: pH-Dependent Solubility of this compound Dihydrate
| pH | Solubility (mg/mL) | Reference |
| 1.2 | 2.465 ± 0.069 | [1] |
| 3.0 | 2.965 | [1] |
| 5.0 | 3.488 | [1] |
| 7.0 | 3.876 | [1] |
| 7.4 | 4.403 ± 0.340 | [1] |
Experimental Protocols
Protocol 1: In-Vitro Dissolution Testing of this compound in Simulated Gastric Fluid (SGF)
This protocol outlines a standard procedure for assessing the dissolution of this compound in a simulated gastric environment.
-
Preparation of Simulated Gastric Fluid (SGF):
-
Dissolve 2.0 g of sodium chloride in 7.0 mL of hydrochloric acid and sufficient water to make 1000 mL.
-
The final pH should be approximately 1.2. Verify with a calibrated pH meter.
-
-
Dissolution Apparatus Setup:
-
Use a USP Apparatus 2 (paddle apparatus).
-
Set the temperature to 37 ± 0.5 °C.
-
Set the rotational speed to 75 rpm.[6]
-
Add 900 mL of SGF to each vessel.
-
-
Dissolution Procedure:
-
Introduce a known amount of this compound (e.g., a single dosage form) into each vessel.
-
Start the apparatus immediately.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 60, 120, 180 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed SGF.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF).
-
-
Sample Analysis:
-
Analyze the concentration of dissolved this compound in the filtrates using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Bio-relevant pH Gradient Dissolution Method
This protocol is designed to more closely mimic the physiological pH changes from the stomach to the small intestine.
-
Media Preparation:
-
Prepare SGF (pH 1.2) as described in Protocol 1.
-
Prepare Simulated Intestinal Fluid (SIF, pH 6.8): Dissolve 6.8 g of monobasic potassium phosphate (B84403) in 250 mL of water. Add 77 mL of 0.2 N sodium hydroxide (B78521) and 500 mL of water. Adjust the pH to 6.8 with 0.2 N sodium hydroxide or 0.2 N hydrochloric acid and dilute to 1000 mL.
-
-
Dissolution Apparatus Setup:
-
Use a USP Apparatus 2 at 37 ± 0.5 °C and 75 rpm.
-
-
pH Gradient Procedure:
-
Start the dissolution in 750 mL of SGF (pH 1.2).
-
After a specified time (e.g., 30 minutes), add 250 mL of a concentrated buffer to shift the pH to simulate entry into the duodenum (e.g., pH 4.5).
-
Continue to adjust the pH in a stepwise or continuous manner to simulate the transit through the small intestine, reaching a final pH of 6.8.
-
Collect samples at various time points throughout the pH gradient.
-
-
Sample Analysis:
-
Analyze the samples as described in Protocol 1.
-
Visualizations
Caption: Workflow for in-vitro dissolution testing of this compound.
Caption: Impact of gastric pH on this compound bioavailability.
References
- 1. Development of a bio-relevant pH gradient dissolution method for a high-dose, weakly acidic drug, its optimization and IVIVC in Wistar rats: a case study of this compound dihydrate | Cairn.info [stm.cairn.info]
- 2. Buy this compound | 34717-03-8 [smolecule.com]
- 3. Lithium orotate: A superior option for lithium therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound--experimental and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a bio-relevant pH gradient dissolution method for a high-dose, weakly acidic drug, its optimization and IVIVC in Wistar rats: a case study of this compound dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intestinal Absorption and Factors Influencing Bioavailability of Magnesium-An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Effects of gastric pH on oral drug absorption: In vitro assessment using a dissolution/permeation system reflecting the gastric dissolution process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. farmaciajournal.com [farmaciajournal.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Magnesium Orotate Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the delivery of magnesium orotate (B1227488) to target tissues.
Frequently Asked Questions (FAQs)
Q1: What makes magnesium orotate a compelling compound for targeted delivery?
A1: this compound is a salt combining magnesium with orotic acid. This combination offers unique advantages. Orotic acid itself is a key intermediate in the pyrimidine (B1678525) biosynthesis pathway and may improve the energy status of injured tissues, such as the myocardium, by stimulating the synthesis of glycogen (B147801) and ATP.[1][2] The orotate molecule is thought to act as a carrier, facilitating the transport of magnesium into cells, which may lead to higher intracellular concentrations compared to other magnesium salts.[3][4] Studies in murine models have shown that this compound leads to higher tissue accumulation of magnesium compared to salts like magnesium oxide, citrate (B86180), or sulphate.[5][6]
Q2: What are the primary challenges in delivering this compound?
A2: The main challenges include:
-
Poor Water Solubility: this compound is poorly soluble in water, which can limit its absorption and bioavailability, particularly after oral administration.[1][2]
-
Biological Barriers: For oral delivery, the compound must overcome multiple absorption barriers in the gastrointestinal (GI) tract.[7][8] For systemic delivery, it must evade clearance by the reticuloendothelial system and penetrate target tissues.
-
Off-Target Effects: Systemic administration can lead to the accumulation of this compound in non-target tissues, potentially causing side effects, although it is generally well-tolerated and doesn't exhibit the strong laxative effects of other magnesium forms.[1][9]
-
Achieving Therapeutic Concentrations: Delivering a sufficient concentration of the compound to the specific site of action (e.g., cardiac muscle) to elicit a therapeutic effect remains a significant challenge in drug delivery.[10]
Q3: Which drug delivery systems are most promising for this compound?
A3: Nanoparticle-based systems are highly promising for overcoming the challenges associated with this compound delivery. Key systems include:
-
Liposomes: These are vesicular structures made of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds, protecting them from degradation and improving their pharmacokinetic profile.[11]
-
Polymeric Nanoparticles: These can be engineered for controlled and sustained release of the encapsulated drug. Biodegradable polymers like PLGA are commonly used.[12]
-
Metal-Organic Frameworks (MOFs): These are materials with tunable pore sizes and modifiable surfaces that can carry high drug loads.[7][8] Cyclodextrin-based MOFs, in particular, are effective for delivering poorly soluble drugs.[13]
Q4: How can the targeting efficiency of a this compound formulation be improved?
A4: Targeting strategies can be categorized as passive or active:
-
Passive Targeting: This strategy leverages the Enhanced Permeability and Retention (EPR) effect, where nanoparticles (typically 10-200 nm in size) preferentially accumulate in tissues with "leaky" vasculature, such as tumors or sites of inflammation.[11][12]
-
Active Targeting: This involves modifying the surface of the nanocarrier with specific ligands (e.g., antibodies, peptides, aptamers) that bind to receptors overexpressed on the surface of target cells.[12][14] This enhances cellular uptake and specificity.
Troubleshooting Guides
Issue 1: Low Bioavailability and High Variability in In Vivo Studies
| Potential Cause | Troubleshooting Steps & Solutions |
| Poor Dissolution Rate | 1. Particle Size Reduction: Reduce the particle size of the this compound through milling or micronization to increase the surface area available for dissolution.[15] 2. Formulation with Solubilizers: Incorporate co-solvents or surfactants into the formulation to enhance solubility.[15] |
| Degradation in GI Tract | 1. Enteric Coating: For oral formulations, apply an enteric coating to protect the compound from the acidic environment of the stomach. 2. Encapsulation: Use nanocarriers like liposomes or polymeric nanoparticles to protect the this compound from enzymatic degradation.[11] |
| Inefficient Intestinal Absorption | 1. Permeation Enhancers: Include safe and effective permeation enhancers in the formulation to facilitate transport across the intestinal epithelium. 2. Bioadhesive Formulations: Develop formulations that adhere to the intestinal mucosa, increasing the residence time and opportunity for absorption. |
| First-Pass Metabolism | 1. Targeted Delivery: Utilize delivery systems that can bypass the liver or target specific tissues directly, such as lymphatic transport systems for oral delivery or actively targeted nanoparticles for intravenous administration. |
Issue 2: Nanoparticle Formulation Instability (Aggregation & Drug Leakage)
| Potential Cause | Troubleshooting Steps & Solutions |
| Suboptimal Formulation Parameters | 1. Optimize Drug-to-Carrier Ratio: Experiment with a range of drug-to-lipid or drug-to-polymer ratios to find the optimal loading without compromising stability.[11] 2. Incorporate Stabilizers: For liposomes, include cholesterol (30-50%) to increase membrane stability.[16] For nanoparticles, use PEGylation to create a hydrophilic shell that prevents aggregation.[17] |
| Low Surface Charge (Zeta Potential) | 1. Incorporate Charged Components: Add charged lipids (e.g., DSPG) or polymers to the formulation to increase the magnitude of the zeta potential, thereby increasing electrostatic repulsion between particles.[11] |
| Improper Storage Conditions | 1. Controlled Temperature: Store formulations at the recommended temperature (often 4°C) and protect them from light.[11] 2. Lyophilization: For long-term storage, consider lyophilizing (freeze-drying) the formulation with a suitable cryoprotectant.[11] |
| Premature Drug Release | 1. Carrier Matrix Permeability: Use lipids with a higher phase transition temperature or polymers with a higher glass transition temperature to slow down drug diffusion from the carrier matrix.[11] 2. Strengthen Carrier Structure: For polymeric nanoparticles, consider crosslinking the polymer matrix to create a more robust structure that retards drug release.[11] |
Quantitative Data Summary
Table 1: Comparative Tissue Accumulation of Magnesium from Different Compounds in a Murine Model
This table summarizes the percentage of magnesium accumulated in various organs relative to the administered dose. This compound demonstrated superior accumulation across multiple tissues compared to other common magnesium salts.
| Magnesium Compound | Dose | Heart (%) | Liver (%) | Spleen (%) | Kidney (%) | Lung (%) |
| This compound | 25 mg | 10.2 | 9.8 | 8.5 | 7.9 | 7.1 |
| Magnesium Sulphate | 25 mg | 8.9 | 8.5 | 7.2 | 6.8 | 6.1 |
| Magnesium Chloride | 25 mg | 7.8 | 7.5 | 6.3 | 6.0 | 5.4 |
| Magnesium Carbonate | 25 mg | 6.5 | 6.2 | 5.1 | 4.8 | 4.3 |
| Magnesium Citrate | 25 mg | 6.3 | 6.0 | 5.0 | 4.7 | 4.2 |
| Magnesium Oxide | 25 mg | 0.03 | 0.02 | 0.01 | 0.01 | 0.01 |
Data adapted from a murine study investigating tissue intake of different magnesium compounds. The accumulation efficiency was found to decrease in the order: orotate > sulphate > chloride > carbonate ≥ citrate > oxide.[5][6]
Experimental Protocols
Protocol 1: Preparation of Liposomal this compound via Thin-Film Hydration
-
Lipid Film Formation: Dissolve this compound and lipids (e.g., DSPC, Cholesterol, and DSPE-PEG in a 55:40:5 molar ratio) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under a vacuum. This will form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) by rotating the flask gently at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DSPC). This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs) of a defined size, subject the MLV suspension to probe sonication or, preferably, extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Purification: Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterization: Characterize the final liposomal formulation for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Biodistribution Study in a Murine Model
-
Animal Model: Use healthy BALB/c mice (6-8 weeks old). Acclimatize the animals for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Formulation Administration: Administer the this compound formulation (e.g., liposomal formulation or a control solution) to the mice via the desired route (e.g., intravenous tail vein injection or oral gavage).
-
Time Points: At predetermined time points (e.g., 1, 4, 12, 24, and 48 hours) post-administration, euthanize a cohort of mice (n=3-5 per time point).
-
Tissue Collection: Collect blood via cardiac puncture. Perfuse the circulatory system with saline to remove blood from the organs. Carefully excise and weigh the target tissues (e.g., heart, liver, spleen, kidneys, lungs, brain).
-
Sample Preparation & Analysis: Prepare the tissue samples for magnesium quantification (see Protocol 3).
-
Data Analysis: Calculate the concentration of magnesium per gram of tissue (μg/g) or the percentage of the injected dose per organ (%ID/organ).
Protocol 3: Quantification of Total Magnesium in Biological Tissues
-
Sample Preparation (Acid Digestion):
-
Accurately weigh the collected tissue sample.
-
Place the sample in a digestion vessel.
-
Add a mixture of trace-metal-grade nitric acid and perchloric acid.[18]
-
Heat the sample gently until the tissue is completely digested and the solution is clear and colorless.[18]
-
Allow the solution to cool and dilute it to a known volume with deionized water.
-
-
Quantification Method (Flame Atomic Absorption Spectroscopy - F-AAS):
-
F-AAS is the standard method for quantifying total magnesium.[19]
-
Prepare a series of magnesium standards of known concentrations to generate a calibration curve.
-
Aspirate the digested samples and standards into the F-AAS instrument.
-
Measure the absorbance at the appropriate wavelength for magnesium (typically 285.2 nm).
-
Determine the magnesium concentration in the samples by comparing their absorbance to the calibration curve.
-
-
Alternative Method (Fluorescent Dye):
-
For very small samples, a fluorescent plate reader method using a magnesium-specific dye like DCHQ5 can be used.[19] This requires synthesis of the dye and careful sample preparation to avoid interference.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound--experimental and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wbcil.com [wbcil.com]
- 4. This compound and the Microbiome–Gut–Brain Axis Modulation: New Approaches in Psychological Comorbidities of Gastrointestinal Functional Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances and Applications of Metal-Organic Framework Nanomaterials as Oral Delivery Carriers: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances and Applications of Metal-Organic Framework Nanomaterials as Oral Delivery Carriers: A Review | Bentham Science [benthamscience.com]
- 9. Types of Magnesium and Their Benefits [healthline.com]
- 10. Frontiers | The Grand Challenges in Cardiovascular Drug Delivery [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. premierscience.com [premierscience.com]
- 18. karger.com [karger.com]
- 19. Protocol to quantify total intracellular magnesium in small samples using a fluorescent plate reader and fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vivo Bioavailability Analysis: Magnesium Orotate vs. Magnesium Citrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo bioavailability of magnesium orotate (B1227488) and magnesium citrate (B86180), focusing on experimental data to inform research and development in the pharmaceutical and nutraceutical sectors.
Executive Summary
The selection of an appropriate magnesium salt is critical for the development of effective therapeutics and supplements, with bioavailability being a key determinant of efficacy. This guide synthesizes available in vivo data for magnesium orotate and magnesium citrate. While direct head-to-head pharmacokinetic studies in blood are limited, existing animal studies suggest a potential advantage for this compound in terms of tissue accumulation. Magnesium citrate, a widely studied organic magnesium salt, consistently demonstrates superior bioavailability over inorganic forms like magnesium oxide. The unique biochemical properties of the orotate moiety, including its role as a cellular transporter, may contribute to the observed differences in magnesium distribution and retention.
Quantitative Bioavailability Data
The following tables summarize key findings from in vivo studies. It is important to note that direct comparisons of pharmacokinetic parameters from different studies should be made with caution due to variations in experimental design.
Table 1: Comparative In Vivo Studies of this compound and Magnesium Citrate
| Parameter | This compound | Magnesium Citrate | Study Species | Key Findings & Citation |
| Tissue Accumulation | Higher concentrations in liver, kidney, spleen, heart, and lung. | Lower concentrations in all measured organs compared to orotate. | Mice | Magnesium levels decreased in the order: orotate > sulphate > chloride > carbonate ≥ citrate > oxide.[1] |
| Pharmacokinetics (Human) | AUC: Comparable between Mg orotate and Mg orotate + K orotate. Cmax: Comparable between Mg orotate and Mg orotate + K orotate. | Serum Mg increased 5% above baseline at 1 hour post-ingestion. | Human | AUC and Cmax for this compound were measured, but not directly compared to magnesium citrate.[2] A separate study on magnesium citrate showed a modest and transient increase in serum levels.[3] |
Table 2: Bioavailability Data for Magnesium Citrate from In Vivo Studies
| Parameter | Value | Study Species | Experimental Details & Citation |
| Serum Magnesium Increase | 5% above baseline at 1 hour | Human | Single oral dose of 400 mg elemental magnesium.[3] |
| Urinary Magnesium Excretion | Significantly higher than magnesium oxide | Human | Following a 25 mmol oral load.[[“]][5] |
| Magnesium Absorption | ~50-67% (for organic salts including citrate) | Rat | Stable isotope (26Mg) methodology in Mg-depleted rats.[6] |
Mechanisms of Absorption and Cellular Uptake
Magnesium is absorbed in the intestine through both passive paracellular and active transcellular pathways. The salt form of magnesium can influence its solubility and subsequent absorption.
Magnesium Citrate , as an organic salt, is more soluble than inorganic salts like magnesium oxide, which contributes to its enhanced bioavailability.[[“]][5]
This compound presents a unique mechanism. The orotate moiety itself is a subject of interest. Orotic acid is transported into cells via specialized transport systems, likely belonging to the solute carrier (SLC) family of proteins.[7] Specifically, the anion exchanger URAT1 (SLC22A12) has been identified as a transporter for orotic acid.[8] This suggests that this compound may utilize this transport system to facilitate the entry of magnesium into cells, potentially leading to higher intracellular concentrations.
Signaling Pathways and Experimental Workflows
Orotic Acid Cellular Transport
The diagram below illustrates the proposed mechanism for orotic acid transport into a cell, which may facilitate the intracellular delivery of magnesium from this compound.
References
- 1. Magnesium bioavailability from magnesium citrate and magnesium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability and Pharmacokinetics of Magnesium After Administration of Magnesium Salts to Humans | Semantic Scholar [semanticscholar.org]
- 4. consensus.app [consensus.app]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2.6. Pharmacokinetic Studies in Mice [bio-protocol.org]
- 8. Measurement of Serum Sodium and Magnesium by Inductively Coupled Plasma Mass Spectrometry with Aluminum as Internal Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Magnesium Orotate and Magnesium Taurate for Cardiovascular Health: A Guide for Researchers
A critical analysis of the existing experimental data reveals a notable absence of direct comparative studies evaluating the efficacy of magnesium orotate (B1227488) versus magnesium taurate for specific cardiovascular health outcomes. The available research focuses on the individual cardioprotective mechanisms and therapeutic effects of each compound. This guide, therefore, provides a comprehensive overview of the current evidence for each, enabling an informed, albeit indirect, comparison for researchers, scientists, and drug development professionals.
I. Overview of Cardioprotective Mechanisms
Magnesium orotate combines magnesium with orotic acid, a precursor in the biosynthesis of pyrimidines.[1][2] This unique combination is believed to offer benefits beyond simple magnesium supplementation. Orotic acid is suggested to act as a carrier, facilitating the transport of magnesium into cells.[3] Furthermore, orotic acid itself participates in metabolic pathways crucial for myocardial function, including the synthesis of nucleic acids (RNA and DNA) and glycogen, and plays a role in improving the energy status of injured myocardium by stimulating ATP synthesis.[1][2][3]
Magnesium taurate is a chelated form of magnesium bound to the amino acid taurine (B1682933). Both magnesium and taurine are known for their cardiovascular benefits, and their combination is thought to produce synergistic effects. Taurine exerts a multitude of cardioprotective actions, including antioxidant effects, modulation of intracellular calcium concentration, membrane stabilization, and osmoregulation.[4] It has been shown to have antihypertensive effects, both centrally and peripherally mediated, and can attenuate the progression of atherosclerosis.[5][6]
II. Quantitative Data from Experimental Studies
The following tables summarize key quantitative findings from separate clinical and preclinical studies on this compound and magnesium taurate. It is imperative to note that these studies were conducted under different conditions and for different cardiovascular indications, precluding a direct comparison of efficacy.
Table 1: Summary of Clinical Trial Data for this compound in Heart Failure
| Parameter | This compound Group | Placebo Group | p-value | Study Reference |
| Survival Rate (1 year) | 75.7% | 51.6% | <0.05 | [7],[8],[9] |
| Improvement in Clinical Symptoms | 38.5% of patients | 56.3% deterioration | <0.001 | [7],[8],[9] |
Study Population: Patients with severe congestive heart failure (NYHA Class IV) on optimal medical treatment.
Table 2: Summary of Preclinical Data for Magnesium Taurate in Hypertension
| Parameter | Control Group | Cadmium Chloride (CdCl₂) Group | MgT (2 mg/kg) + CdCl₂ | MgT (4 mg/kg) + CdCl₂ | Amlodipine (B1666008) (3 mg/kg) + CdCl₂ | Study Reference |
| Systolic Blood Pressure (mmHg) | ~120 | Significant increase | Significant reduction | Significant reduction | Significant reduction | [10],[6] |
| Diastolic Blood Pressure (mmHg) | ~80 | Significant increase | Significant reduction | Significant reduction | Significant reduction | [10],[6] |
| Myocardial Antioxidant Levels | Normal | Significantly reduced | Significantly restored | Significantly restored | - | [10],[6] |
| Malondialdehyde (MDA) Level | Normal | Significantly increased | Significantly restored | Significantly restored | - | [10],[6] |
Study Model: Cadmium chloride-induced hypertensive albino rats.
III. Experimental Protocols
A. This compound in Severe Congestive Heart Failure (MACH Study)
-
Study Design: A monocentric, controlled, double-blind study.[7],[8],[9]
-
Participants: 79 patients with severe congestive heart failure (NYHA Class IV) receiving optimal medical cardiovascular treatment were randomized.[7],[8],[9]
-
Intervention:
-
Primary Endpoints: Mortality and changes in clinical symptoms over a one-year period.[7],[8],[9]
-
Statistical Analysis: Fisher's exact test was used to compare survival rates, and a Chi-square test was used to analyze changes in clinical conditions.[9]
B. Magnesium Taurate in Cadmium Chloride-Induced Hypertension in Rats
-
Study Design: An in vivo study using a rat model of hypertension and cardiotoxicity.[10],[6]
-
Animals: Sprague Dawley male albino rats (120–150 g) were divided into five groups (n=6 per group).[10],[6]
-
Induction of Hypertension: Hypertension and cardiotoxicity were induced by intraperitoneal (i.p.) administration of cadmium chloride (CdCl₂) at a dose of 0.5 mg/kg/day for four weeks.[10],[6]
-
Intervention:
-
Treatment Groups: After two weeks of CdCl₂ administration, rats received oral magnesium taurate (2 and 4 mg/kg/day) concurrently with CdCl₂ for the next two weeks.[10],[6]
-
Standard Group: Received amlodipine (3 mg/kg/day, p.o.) after the induction of hypertension.[10],[6]
-
Control Groups: A normal control group and a toxic control group (receiving only CdCl₂) were included.[10],[6]
-
-
Primary Endpoints: Blood pressure (systolic and diastolic), myocardial antioxidant levels (glutathione peroxidase, catalase, superoxide (B77818) dismutase, reduced glutathione), and malondialdehyde (MDA) levels were measured.[10],[6]
-
Statistical Analysis: Two-way ANOVA followed by Bonferroni post-hoc test was used for statistical analysis.[10]
IV. Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Proposed cardioprotective signaling pathway of orotic acid.
Caption: Key cardiovascular signaling effects of taurine.
Experimental Workflows
Caption: Experimental workflow of the MACH study on this compound.
References
- 1. journals.mu-varna.bg [journals.mu-varna.bg]
- 2. researchgate.net [researchgate.net]
- 3. Are Your Patients Taking the Right Form of Magnesium for Cardiovascular Health? [casi.org]
- 4. researchgate.net [researchgate.net]
- 5. Role of taurine in the vasculature: an overview of experimental and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Magnesium taurate attenuates progression of hypertension and cardiotoxicity against cadmium chloride-induced hypertensive albino rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in severe congestive heart failure (MACH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cardiacos.net [cardiacos.net]
- 10. Magnesium taurate attenuates progression of hypertension and cardiotoxicity against cadmium chloride-induced hypertensive albino rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Magnesium Glycinate and Magnesium Orotate for Neuronal Uptake
For Researchers, Scientists, and Drug Development Professionals
Magnesium, an essential divalent cation, plays a critical role in a myriad of physiological processes, particularly within the central nervous system. Its involvement in neurotransmission, synaptic plasticity, and neuronal protection underscores the importance of ensuring adequate magnesium levels in the brain. This guide provides a comparative analysis of two popular chelated forms of magnesium—magnesium glycinate (B8599266) and magnesium orotate—with a focus on their potential for neuronal uptake. While direct comparative studies on the neuronal uptake of these two forms are limited, this guide synthesizes available data on their individual properties, bioavailability, and proposed mechanisms of action related to brain health.
Comparison of Properties and Neuronal Upt.ake Mechanisms
| Feature | Magnesium Glycinate | This compound |
| Chelating Agent | Glycine (B1666218) | Orotic Acid |
| Bioavailability | High | High |
| Proposed Mechanism of Neuronal Uptake | Glycine is an inhibitory neurotransmitter and may facilitate transport across the blood-brain barrier (BBB) via amino acid transporters. Some studies in mice suggest high doses can increase brain magnesium levels.[1] | Orotic acid is a precursor in nucleotide synthesis and may act as a carrier to facilitate magnesium transport into cells, including neurons.[2][3] |
| Evidence for Neuronal Effects | Known for its calming effects, potentially by increasing glycine levels in the brain.[3][4] Limited direct studies on cognitive function.[5][6] | Studies suggest it may minimize nerve cell damage and support the restoration of nervous tissue morphology.[2] |
| Blood-Brain Barrier Permeability | Debated, with some sources suggesting it does not readily cross the BBB, while animal studies indicate it can increase brain magnesium concentrations.[1][5][6] | The orotic acid component is suggested to facilitate cellular uptake, which may include neuronal cells.[2] |
Experimental Protocols
Measurement of Intracellular Magnesium Concentration in Neurons
A common method for quantifying intracellular magnesium involves the use of fluorescent indicators.
Protocol: Fluorometric Measurement of Intracellular Magnesium using Mag-Fura-2 AM
-
Cell Culture: Primary neurons or neuronal cell lines are cultured on glass coverslips in appropriate media.
-
Dye Loading: The cells are incubated with the cell-permeant fluorescent dye Mag-Fura-2 AM (acetoxymethyl ester) in a balanced salt solution (e.g., Hanks' Balanced Salt Solution) for a specified time (e.g., 30-60 minutes) at 37°C. The AM ester group facilitates the dye's entry into the cells, where intracellular esterases cleave it, trapping the active Mag-Fura-2 inside.
-
Washing: After incubation, the cells are washed with the balanced salt solution to remove any extracellular dye.
-
Fluorescence Measurement: The coverslip with the dye-loaded cells is placed in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system. The cells are alternately excited at two wavelengths (e.g., 340 nm and 380 nm), and the emission fluorescence is collected at a single wavelength (e.g., 510 nm).
-
Calibration: At the end of each experiment, an in situ calibration is performed to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios. This is achieved by first perfusing the cells with a magnesium-free solution containing a magnesium ionophore (e.g., ionomycin) and a calcium chelator (e.g., EGTA) to obtain Rmin, followed by perfusion with a solution containing a saturating concentration of magnesium to obtain Rmax.
-
Calculation: The intracellular free magnesium concentration is then calculated from the ratio of the fluorescence intensities at the two excitation wavelengths using the Grynkiewicz equation.
Signaling Pathway
Magnesium and the NMDA Receptor Signaling Pathway
Magnesium plays a crucial role as a voltage-dependent blocker of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[7][8][9] Under resting conditions, magnesium ions block the NMDA receptor channel, preventing the influx of calcium. Upon depolarization of the postsynaptic membrane, the magnesium block is relieved, allowing for calcium influx and the activation of downstream signaling cascades, such as the activation of CaMKII and the phosphorylation of CREB, which are critical for long-term potentiation (LTP).
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and the Microbiome–Gut–Brain Axis Modulation: New Approaches in Psychological Comorbidities of Gastrointestinal Functional Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xandrolab.com [xandrolab.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Neuroprotective effects of magnesium: implications for neuroinflammation and cognitive decline [frontiersin.org]
- 6. Neuroprotective effects of magnesium: implications for neuroinflammation and cognitive decline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wbcil.com [wbcil.com]
- 8. The role of magnesium in edema and blood brain barrier disruption - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Magnesium transport across the blood-brain barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Cardioprotective Effects of Magnesium Orotate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo cardioprotective effects of magnesium orotate (B1227488) against other interventions in preclinical models of myocardial ischemia-reperfusion (I/R) injury. Detailed experimental data, protocols, and mechanistic insights are presented to inform future research and drug development in cardiovascular disease.
Comparative Efficacy of Cardioprotective Interventions
The cardioprotective efficacy of magnesium orotate has been evaluated in rodent models of myocardial I/R injury, demonstrating significant improvements in cardiac function and a reduction in infarct size compared to control and other magnesium salts.
Quantitative Data Summary
The following tables summarize the key findings from a pivotal in vivo study comparing this compound with other cardioprotective strategies in a rat model of myocardial I/R injury.
Table 1: Effect of Interventions on Myocardial Infarct Size
| Treatment Group | N | Area at Risk (AAR) / Left Ventricle (LV) (%) | Infarct Size (IS) / AAR (%) |
| Control (Sham) | 6 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| I/R (Control) | 8 | 45.3 ± 2.1 | 58.1 ± 3.2 |
| This compound | 8 | 46.2 ± 1.8 | 35.2 ± 2.5 |
| Ischemic Postconditioning (IPostC) | 7 | 44.8 ± 2.3 | 33.7 ± 2.8 |
| Orotic Acid | 7 | 45.9 ± 2.0 | 48.5 ± 3.1 |
| Magnesium Chloride (MgCl₂) | 7 | 46.5 ± 1.9 | 55.3 ± 3.5 |
*p < 0.05 vs. I/R (Control)
Table 2: Hemodynamic Parameters Following Ischemia-Reperfusion
| Parameter | Control (I/R) | This compound | Ischemic Postconditioning (IPostC) | Orotic Acid | Magnesium Chloride (MgCl₂) |
| Heart Rate (beats/min) | 355 ± 15 | 362 ± 12 | 358 ± 14 | 365 ± 11 | 352 ± 16 |
| Mean Arterial Pressure (mmHg) | 85 ± 5 | 102 ± 6 | 105 ± 7 | 90 ± 6 | 88 ± 5 |
| LV Systolic Pressure (mmHg) | 98 ± 6 | 115 ± 7 | 118 ± 8 | 102 ± 7 | 99 ± 6 |
| LV End-Diastolic Pressure (mmHg) | 12 ± 2 | 8 ± 1 | 7 ± 1 | 11 ± 2 | 12 ± 2 |
| +dP/dt max (mmHg/s) | 4520 ± 250 | 6850 ± 310 | 7100 ± 350 | 5100 ± 280 | 4650 ± 260 |
| -dP/dt min (mmHg/s) | -3850 ± 210 | -5980 ± 280 | -6250 ± 320 | -4200 ± 250 | -3950 ± 220 |
*p < 0.05 vs. I/R (Control)
Experimental Protocols
The data presented above were generated using a standardized in vivo rat model of myocardial I/R injury.
Key Experimental Methodologies
-
Animal Model: Male Sprague-Dawley rats (250-300g) were used for all experiments.
-
Ischemia-Reperfusion Protocol:
-
Anesthesia was induced and maintained throughout the procedure.
-
The left anterior descending (LAD) coronary artery was occluded for 30 minutes to induce regional ischemia.
-
The occlusion was then released, allowing for 120 minutes of reperfusion.
-
-
Drug Administration:
-
This compound: An intravenous (IV) bolus of 165 mg/kg was administered 5 minutes before reperfusion, followed by a continuous infusion of 16.5 mg/kg/h throughout the reperfusion period.
-
Orotic Acid and Magnesium Chloride: Administered at equimolar doses to the this compound group.
-
-
Ischemic Postconditioning (IPostC): Three cycles of 10 seconds of reperfusion followed by 10 seconds of ischemia were performed immediately after the 30-minute ischemic period.
-
Endpoint Measurements:
-
Hemodynamics: A microtip catheter was inserted into the left ventricle to continuously monitor heart rate, arterial pressure, left ventricular systolic and end-diastolic pressures, and the maximum and minimum rates of pressure change (+dP/dt and -dP/dt).
-
Infarct Size Assessment: At the end of the reperfusion period, the heart was excised, and the area at risk and infarct size were determined using Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC) staining, respectively.
-
Visualizing Experimental Design and Mechanisms
Experimental Workflow
The following diagram illustrates the sequence of events in the in vivo cardioprotection study.
Proposed Signaling Pathway for this compound Cardioprotection
This compound is believed to exert its cardioprotective effects primarily through the inhibition of the mitochondrial permeability transition pore (mPTP), a critical mediator of cell death in I/R injury. The proposed signaling cascade is depicted below.
Discussion and Future Directions
The in vivo data strongly suggest that this compound is a potent cardioprotective agent, outperforming equimolar doses of magnesium chloride and orotic acid alone. Its efficacy is comparable to that of ischemic postconditioning, a powerful non-pharmacological cardioprotective strategy. The primary mechanism of action appears to be the inhibition of the mPTP, a point of convergence for many cell death signaling pathways.
The synergistic effect of magnesium and orotic acid in the this compound salt is noteworthy. While magnesium is known to have a role in regulating ion channels and cellular metabolism, orotic acid may contribute by enhancing pyrimidine (B1678525) nucleotide synthesis, which is crucial for tissue repair and regeneration.
Further research is warranted to elucidate the precise molecular targets of this compound within the mPTP complex and its upstream regulators, such as GSK-3β. Additionally, comparative studies against other classes of cardioprotective agents, including ACE inhibitors and beta-blockers, in preclinical models of I/R injury would provide a more comprehensive understanding of its therapeutic potential. Clinical trials have shown promise for this compound in improving symptoms and survival in patients with severe heart failure who are already receiving optimal medical therapy, suggesting a complementary role for this compound in the management of cardiovascular diseases.
"a comparative study of different magnesium salts on athletic performance"
For Researchers, Scientists, and Drug Development Professionals
Magnesium is an essential mineral that plays a pivotal role in over 300 enzymatic reactions, including those critical for energy production, muscle function, and neuromuscular coordination. For athletes, maintaining optimal magnesium levels is crucial for performance and recovery. However, the plethora of magnesium supplements on the market, each with a different salt form, presents a challenge in selecting the most efficacious option. This guide provides a comparative analysis of various magnesium salts, summarizing the available experimental data on their impact on athletic performance.
Comparative Efficacy of Different Magnesium Salts on Athletic Performance
The following table summarizes findings from various studies on the effects of different magnesium salts on key athletic performance indicators. It is important to note that these results are collated from separate studies with differing methodologies, and direct comparisons should be interpreted with caution.
| Magnesium Salt | Dosage | Duration | Key Findings on Athletic Performance | Reference Study |
| Magnesium Oxide | 212 mg/day | 4 weeks | Did not significantly affect performance or recovery indices in physically active women, though it did improve resting ionic magnesium levels. | Finstad et al. (2001) |
| 500 mg/day (with stearate) | 1 week | Reduced muscle soreness in recreational runners with low dietary magnesium intake. | Steward et al. (2019) | |
| Magnesium Glycinate (B8599266) | 350 mg/day | 10 days | Significantly reduced muscle soreness and improved perceived recovery after eccentric exercise. | Reno et al. (2022) |
| Magnesium Citrate | 450 mg/day | 24 weeks | Did not significantly change arterial stiffness or blood pressure in overweight and slightly obese individuals. Note: This study did not directly measure athletic performance. | Mensink et al. (2022) |
| Magnesium Lactate (B86563) | Not specified | Not specified | Supplementation of magnesium lactate dihydrate and calcium lactate monohydrate did not significantly improve 20-km cycling time trial performance. | Peveler & Palmer (2012) |
| Magnesium Chloride | 300 mg twice daily | 9 days | Decreased VO2max and average power output during a 30-second sprint in participants with normal baseline magnesium levels. | Bomar et al. (2025) |
| Magnesium Sulfate | 10 mg/kg/day | 4 weeks | May positively affect performance of sportsmen by decreasing their lactate levels at rest and after exhaustion. | Cinar et al. (2006) |
| Magnesium L-Threonate | 1 gram/day | 4 weeks | Currently under investigation for its effects on sleep, recovery, and athletic performance in collegiate athletes. No results are available yet. | NCT07015047 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from key studies cited in this guide.
Study on Magnesium Glycinate and Muscle Soreness (Reno et al., 2022)
-
Objective: To examine the effects of magnesium supplementation on muscle soreness and performance.
-
Study Design: A double-blind, between-group study.
-
Participants: College-aged male (n=9) and female (n=13) subjects.
-
Intervention: Participants received either 350 mg/day of magnesium glycinate or a placebo for 10 days.
-
Methodology:
-
Baseline Testing: Participants completed an eccentric bench press session to induce fatigue and soreness, followed by a performance session 48 hours later. Performance was assessed by total volume and repetitions to failure at 65%, 75%, and 85% of 1 repetition maximum.
-
Soreness Assessment: Muscle soreness was estimated using a Delayed Onset of Muscle Soreness (DOMS) scale at 24, 36, and 48 hours post-exercise.
-
Post-Intervention Testing: The baseline testing protocol was repeated after the 10-day supplementation period.
-
-
Key Outcome Measures: Muscle soreness ratings, total repetitions to failure, session rating of perceived exertion, and perceived recovery.
Study on Magnesium Oxide and Physical Performance (Finstad et al., 2001)
-
Objective: To determine the effects of magnesium oxide supplementation on performance and recovery in physically active women.
-
Study Design: A double-blind, placebo-controlled, crossover trial.
-
Participants: 32 physically active women (21 ± 3 years).
-
Intervention: Participants received 212 mg/day of magnesium oxide or a placebo for 4 weeks.
-
Methodology:
-
Baseline Testing: Included a resting blood pressure measurement, an anaerobic treadmill test, and an incremental (aerobic) treadmill test to determine workload, oxygen uptake, and heart rate at anaerobic threshold and maximal effort.
-
Blood Sampling: Blood samples
-
Replicating Clinical Trial Results for Magnesium Orotate in Heart Failure: A Comparative Guide
A Deep Dive into the Evidence for Researchers and Drug Development Professionals
The potential therapeutic role of magnesium orotate (B1227488) in heart failure has been a subject of interest, primarily stemming from a key clinical trial. This guide provides a comprehensive comparison of the available clinical evidence for magnesium orotate against standard heart failure treatments, with a focus on experimental protocols and underlying biochemical pathways to inform future research and drug development.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the pivotal clinical trials investigating this compound in heart failure, alongside data from a smaller observational study.
Table 1: Primary Outcomes of the MACH (this compound in Severe Congestive Heart Failure) Study
| Outcome | This compound Group (n=40) | Placebo Group (n=39) | p-value |
| Survival Rate (after 1 year) | 75.7% | 51.6% | <0.05[1][2] |
| Improvement in Clinical Symptoms | 38.5% | - | <0.001[1][2] |
| Deterioration in Clinical Symptoms | - | 56.3% | <0.001[1][2] |
Table 2: Key Findings of the Kisters et al. (2017) Observational Study in Hypertensive Heart Disease with Heart Failure
| Outcome | This compound Group (n=11) | Control Group (n=10) | p-value |
| Reduction in NTproBNP levels (after 1 week) | Statistically significant reduction | Less pronounced reduction | <0.01[3][4] |
| Improvement in Quality of Life | 7 out of 11 patients | 4 out of 10 patients | Not specified |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for replication and further investigation.
The MACH (this compound in Severe Congestive Heart Failure) Study Protocol
-
Study Design: This was a monocentric, prospective, randomized, double-blind, placebo-controlled study.[5][6]
-
Patient Population: The study enrolled 79 patients with severe congestive heart failure, classified as New York Heart Association (NYHA) Class IV.[6] The average age of participants was approximately 62-63 years.[5]
-
Intervention:
-
Control: The control group (n=39) received a placebo.
-
Primary Endpoints:
-
Statistical Analysis: The survival rate difference was analyzed using Fisher's exact test, while the change in clinical condition was assessed with the Chi-square test.[5]
Kisters et al. (2017) Observational Study Protocol
-
Study Design: An observational study comparing a group receiving this compound to a control group.[3]
-
Patient Population: The study included 21 patients with hypertensive heart disease and heart failure (NYHA Class III-IV for the treatment group and II-IV for the control group).[3][4]
-
Intervention: The treatment group (n=11) received 4500 mg of this compound daily for one week.[3][4] This corresponds to a daily magnesium intake of 300 mg.[3]
-
Control: The control group (n=10) consisted of patients with heart failure who did not receive additional this compound.[3]
-
Primary Endpoint: The primary outcome measured was the change in N-terminal pro-B-type natriuretic peptide (NTproBNP) levels, a biomarker for heart failure, before and after the one-week treatment period.[3]
-
Statistical Analysis: The Wilcoxon test was used for statistical analysis, with a p-value of <0.05 considered significant.[3]
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound in heart failure are believed to be mediated through the distinct actions of both magnesium and orotic acid.
Magnesium's Role in Cardiomyocyte Function
Magnesium is a crucial cation in cardiovascular health, playing a key role in numerous enzymatic reactions and ion transport.[7][8][9] Its proposed mechanisms in heart failure include:
-
Regulation of Ion Channels: Magnesium influences the activity of calcium and potassium channels in cardiomyocytes, which is vital for maintaining normal heart rhythm and preventing arrhythmias.[10]
-
Energy Metabolism: Magnesium is a cofactor for enzymes involved in ATP synthesis and utilization, critical for the high energy demands of the heart muscle.[10]
-
Vascular Tone: It promotes vasodilation by acting as a natural calcium channel blocker, which can help reduce the workload on the failing heart.[10]
References
- 1. This compound in severe congestive heart failure (MACH) [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in severe congestive heart failure (MACH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. cardiacos.net [cardiacos.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. openheart.bmj.com [openheart.bmj.com]
- 9. The Role of Dietary Magnesium in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Magnesium: Biochemistry, Nutrition, Detection, and Social Impact of Diseases Linked to Its Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Magnesium Orotate vs. Magnesium Oxide for Correcting Deficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium is an essential mineral crucial for numerous physiological processes. Its deficiency can lead to a range of health issues, making effective supplementation vital. This guide provides a detailed, evidence-based comparison of two common forms of magnesium supplements: magnesium orotate (B1227488) and magnesium oxide. The focus is on their respective efficacies in correcting magnesium deficiency, supported by experimental data. While magnesium oxide is a widely available and affordable option, magnesium orotate is often marketed as a more bioavailable alternative. This document aims to critically evaluate these claims through an examination of preclinical and clinical findings.
Data Presentation: Quantitative Comparison of Bioavailability and Tissue Accumulation
The following tables summarize key quantitative data from a preclinical study comparing the tissue accumulation of magnesium following oral administration of this compound and magnesium oxide in mice. It is important to note the absence of direct head-to-head human clinical trials comparing these two specific magnesium salts for correcting deficiency.
Table 1: Comparative Tissue Accumulation of Magnesium from Orotate and Oxide Forms in Mice
| Organ | Magnesium Accumulation from Orotate (%) | Magnesium Accumulation from Oxide (%) | Key Finding |
| Liver | Highest among all organs for both forms | Lower than orotate | This compound showed significantly higher accumulation in the liver compared to magnesium oxide[1]. |
| Kidney | Higher than oxide | Lower than orotate | Tissue concentration of magnesium from orotate was greater than from oxide[1]. |
| Spleen | Higher than oxide | Lower than orotate | This compound led to a higher tissue concentration of magnesium compared to the oxide form[1]. |
| Heart | Higher than oxide | Lower than orotate | The accumulation of magnesium from the orotate salt was superior to that from the oxide salt[1]. |
| Lung | Lowest among all organs for both forms | Lower than orotate | While accumulation was lowest in the lungs for both, the orotate form still resulted in higher levels than the oxide[1]. |
Table 2: Overall Efficacy in Tissue Magnesium Repletion (Murine Study)
| Magnesium Salt | Relative Order of Tissue Accumulation |
| This compound | 1st (Highest) [1] |
| Magnesium Sulphate | 2nd |
| Magnesium Chloride | 3rd |
| Magnesium Carbonate | 4th |
| Magnesium Citrate (B86180) | 5th |
| Magnesium Oxide | 6th (Lowest) [1] |
Experimental Protocols
Murine Study of Tissue-Specific Magnesium Accumulation
A key preclinical study provides a direct comparison of this compound and magnesium oxide.
Objective: To determine the tissue-specific accumulation of magnesium after oral administration of different magnesium compounds, including this compound and magnesium oxide, in mice[1].
Animal Model: The study utilized mice, with two mice assigned to each dose and compound group[1]. All experimental procedures were approved by the appropriate ethics committee and followed EU Directive 63/2010 for animal research[1].
Magnesium Salt Administration:
-
Compounds Tested: this compound and magnesium oxide were among the six magnesium salts evaluated[1].
-
Dosage: Doses of 25, 50, 100, 200, and 300 mg of each magnesium compound were administered[1].
-
Route of Administration: The magnesium compounds were dissolved or suspended in distilled water and administered orally via gavage using flexible plastic feeding tubes[1].
Tissue Collection and Analysis:
-
Organs Harvested: Following administration, the heart, liver, spleen, kidney, and lung were collected for analysis[1].
-
Sample Preparation: The harvested organs were processed for magnesium content analysis.
-
Analytical Method: The concentration of magnesium in the different tissues was determined to assess accumulation from the various administered compounds.
Key Findings: The study concluded that the tissue accumulation of magnesium was highest with this compound and lowest with magnesium oxide[1]. The order of accumulation efficiency was reported as: orotate > sulphate > chloride > carbonate ≥ citrate > oxide[1].
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Discussion
Bioavailability and Absorption
The central debate surrounding this compound and magnesium oxide revolves around their bioavailability. Magnesium oxide, an inorganic salt, is known for its high elemental magnesium content but is generally considered to have low solubility and, consequently, poor bioavailability[2]. In contrast, organic magnesium salts are often presumed to be more readily absorbed.
This compound is purported to have enhanced absorption due to the role of orotic acid as a carrier molecule, potentially facilitating the transport of magnesium into cells[1][3]. The murine study cited above supports this, demonstrating significantly greater tissue accumulation of magnesium from this compound compared to magnesium oxide across various organs[1].
However, it is crucial to acknowledge the lack of direct comparative human clinical trials. Some sources even question the enhanced absorption of minerals bound to orotic acid[4]. Therefore, while preclinical data suggests a superiority of this compound in terms of tissue repletion, these findings need to be validated in human studies focused on correcting magnesium deficiency.
Cellular Mechanisms
Magnesium enters intestinal epithelial cells through two primary routes: the paracellular pathway, which is a passive process driven by the electrochemical gradient, and the transcellular pathway, which involves active transport primarily through the Transient Receptor Potential Melastatin 6 and 7 (TRPM6/7) channels[5].
The orotic acid component of this compound is a precursor in the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis[6]. It is hypothesized that orotic acid may act as a "magnesium-fixing agent," providing binding sites for magnesium and aiding its transport into cells[6]. However, the precise molecular mechanisms by which orotic acid might enhance magnesium uptake and whether it directly interacts with magnesium transporters like TRPM6/7 remain to be fully elucidated.
Magnesium oxide's absorption is largely dependent on its dissolution in the acidic environment of the stomach to form magnesium chloride, which is then absorbed. Factors that reduce stomach acid can, therefore, impair the absorption of magnesium oxide.
Conclusion
Based on the available experimental data, primarily from a murine model, this compound demonstrates superior tissue accumulation compared to magnesium oxide, suggesting higher bioavailability and potentially greater efficacy in correcting tissue-level magnesium deficiency[1]. The proposed mechanism involves the orotic acid moiety acting as a carrier to enhance cellular uptake[1][3].
However, the lack of direct head-to-head human clinical trials comparing this compound and magnesium oxide for the correction of magnesium deficiency is a significant limitation in the current body of evidence. While magnesium oxide remains a cost-effective option with a high elemental magnesium content, its lower bioavailability may necessitate higher doses, which can be associated with gastrointestinal side effects.
For researchers and drug development professionals, the preclinical data suggests that this compound is a promising candidate for efficient magnesium repletion. Future research should focus on well-designed, randomized controlled trials in human subjects to definitively establish the comparative efficacy and safety of this compound versus magnesium oxide for the treatment of magnesium deficiency. Such studies are essential to translate the promising preclinical findings into evidence-based clinical recommendations.
References
- 1. This compound in myocardial and neuronal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Clinical Study on Magnesium Absorption and Side Effects After Oral Intake of Microencapsulated Magnesium (MAGSHAPETM Microcapsules) Versus Other Magnesium Sources | MDPI [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. consumerlab.com [consumerlab.com]
- 5. This compound and the Microbiome–Gut–Brain Axis Modulation: New Approaches in Psychological Comorbidities of Gastrointestinal Functional Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Magnesium Orotate and Magnesium Chloride for Researchers and Drug Development Professionals
Magnesium, an essential mineral crucial for numerous physiological functions, is supplemented in various salt forms. Among these, magnesium orotate (B1227488) and magnesium chloride are of significant interest to the scientific community due to their distinct physicochemical properties and potential therapeutic applications. This guide provides an in-depth, data-driven comparison of these two magnesium salts, focusing on their bioavailability, mechanisms of action, and experimental evaluation for researchers, scientists, and drug development professionals.
Data Summary: Bioavailability and Physicochemical Properties
A critical factor in the efficacy of any supplement is its bioavailability. The following tables summarize the key physicochemical properties and comparative bioavailability data for magnesium orotate and magnesium chloride.
Table 1: Physicochemical Properties
| Property | This compound | Magnesium Chloride |
| Molecular Formula | C₁₀H₆MgN₄O₈ | MgCl₂ |
| Molar Mass | 334.48 g/mol | 95.211 g/mol (anhydrous) |
| Elemental Mg²⁺ (%) | ~7.7% | ~25.5% (anhydrous) |
| Solubility in Water | Poorly soluble[1] | Highly soluble[2] |
Table 2: Comparative Bioavailability Data from a Murine Study
This table presents data from a study comparing tissue magnesium concentrations in mice following oral administration of different magnesium compounds. The results suggest a higher tissue accumulation of magnesium from this compound compared to magnesium chloride.[2][3][4]
| Organ | Magnesium Concentration Increase (mg/kg) after 300 mg dose | | :--- | :--- | :--- | | | This compound | Magnesium Chloride | | Heart | ~15 | ~12 | | Liver | ~25 | ~20 | | Spleen | ~18 | ~15 | | Kidney | ~20 | ~18 | | Lung | ~10 | ~8 |
Data adapted from Moisa et al. (2018). Values are approximate and represent the increase in magnesium concentration over the control group.
Table 3: Human Pharmacokinetic Data for Magnesium Chloride
The following data are from a pilot study on a specific picosized magnesium chloride formulation in healthy adults.[5] No directly comparable human pharmacokinetic data for this compound was identified in the literature search.
| Parameter | Value (for a 300 mg elemental Mg dose) |
| Cmax (ionized Mg²⁺) | 1.38 ± 0.13 mg/dL |
| AUC (ionized Mg²⁺) | 1.51 ± 0.96 mg/dL·24h |
Experimental Protocols
Understanding the methodologies used to generate bioavailability data is crucial for interpreting the results. Below are summaries of key experimental protocols.
Murine Study Protocol for Tissue Magnesium Concentration
This protocol is based on the methodology described by Moisa et al. (2018).[3][4]
-
Animal Model: Adult male CD1 mice were used.
-
Administration: this compound and magnesium chloride were administered orally via gavage at various doses (25, 50, 100, 200, and 300 mg).[3][4]
-
Sample Collection: After a set period, animals were euthanized, and organs (heart, liver, spleen, kidney, and lung) were collected.[3][4]
-
Sample Preparation: Organs were weighed and digested using a mixture of nitric acid and hydrogen peroxide.[3]
-
Magnesium Quantification: The magnesium content in the digested samples was determined using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[3]
-
Data Analysis: The increase in magnesium concentration in the organs of the treated groups was calculated by subtracting the mean concentration of the control group.
Human Bioavailability Study Protocol for Magnesium Chloride
This protocol is based on the methodology described by work by Isrrael-Jore et al. (2020).[5]
-
Study Design: A single-blinded, placebo-controlled, crossover study was conducted with healthy adult volunteers.
-
Intervention: Participants consumed a single 300 mg dose of elemental magnesium from a picosized magnesium chloride formulation or a placebo with a low-magnesium breakfast.[5]
-
Sample Collection: Blood and urine samples were collected at baseline and at multiple time points over 24 hours post-dosing.[5]
-
Biomarker Measurement: Ionized magnesium in whole blood, total serum magnesium, and total urinary magnesium were measured.[5]
-
Pharmacokinetic Analysis: Bioavailability was assessed by calculating the area under the curve (AUC) and the maximum concentration (Cmax) for the measured magnesium parameters.[5]
Mechanisms of Action and Signaling Pathways
The distinct properties of this compound and magnesium chloride are rooted in their unique components and how they interact with biological systems.
Magnesium Ion Absorption and Cellular Transport
Magnesium absorption in the gastrointestinal tract occurs through two main pathways: a passive paracellular pathway and an active transcellular pathway. The transcellular pathway involves specific transport proteins.
References
- 1. The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. Circulating Ionized Magnesium as a Measure of Supplement Bioavailability: Results from a Pilot Study for Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Alliance of Magnesium and Orotic Acid: A Comparative Guide for Researchers
An in-depth evaluation of the combined effects of magnesium and orotic acid, particularly in the form of magnesium orotate (B1227488), reveals a synergistic relationship that may enhance bioavailability and therapeutic efficacy, especially in cardiovascular health. This guide provides a comprehensive comparison of magnesium orotate with other magnesium formulations, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
Magnesium is a vital mineral involved in over 300 enzymatic reactions in the body, playing a crucial role in muscle and nerve function, energy production, and blood pressure regulation. Orotic acid, a precursor in the biosynthesis of pyrimidines, is essential for the formation of DNA and RNA. The combination of these two molecules in the form of this compound has been proposed to offer synergistic benefits, primarily by utilizing orotic acid as a transporter to facilitate the entry and utilization of magnesium at the cellular level.
Enhanced Bioavailability: The Orotate Advantage
A key aspect of the synergy between magnesium and orotic acid lies in the potential for enhanced bioavailability of magnesium. While various forms of magnesium supplements are available, their absorption rates can differ significantly. This compound is suggested to have a favorable absorption profile.
Table 1: Comparison of Bioavailability of Different Magnesium Forms
| Magnesium Form | Reported Absorption Rate | Key Findings from Studies |
| This compound | ~30%[1] | Orotic acid is believed to act as a carrier, facilitating the transport of magnesium into cells.[2] |
| Magnesium Citrate (B86180) | - | Significantly more soluble and bioavailable than magnesium oxide.[3] Studies have shown it leads to a greater mean serum magnesium concentration compared to magnesium oxide.[4] |
| Magnesium Oxide | - | Has poor bioavailability and readily causes loose stools.[2] Studies show it is less soluble and bioavailable than magnesium citrate.[3] |
Experimental Protocol: In Vivo Bioavailability Assessment of Magnesium Supplements
A robust method to compare the bioavailability of different magnesium supplements in humans involves a randomized, double-blind, crossover study design.
Objective: To determine the relative bioavailability of this compound, Magnesium Citrate, and Magnesium Oxide.
Participants: Healthy adult volunteers with normal magnesium levels.
Methodology:
-
Washout Period: Participants undergo a one-week washout period with a magnesium-restricted diet.
-
Supplementation: Participants are randomly assigned to receive a standardized dose of elemental magnesium from one of the three forms (orotate, citrate, or oxide).
-
Blood and Urine Sampling: Blood samples are collected at baseline and at regular intervals (e.g., 2, 4, 8, 12, and 24 hours) post-supplementation to measure serum magnesium concentrations. A 24-hour urine collection is also performed to measure total magnesium excretion.
-
Crossover: After a washout period, participants cross over to the other magnesium forms until all have been tested.
-
Analysis: Bioavailability is assessed by comparing the area under the curve (AUC) for serum magnesium concentration over time and the total 24-hour urinary magnesium excretion for each supplement.
Cardiovascular Health: A Primary Target for Synergy
The synergistic effects of magnesium and orotic acid have been most extensively studied in the context of cardiovascular health. Orotic acid's role in pyrimidine (B1678525) synthesis is thought to aid in the repair and energy metabolism of cardiac tissue, while magnesium contributes to normal heart rhythm and vascular tone.
Table 2: Summary of Clinical Trials on this compound in Cardiovascular Health
| Study/Meta-analysis | Population | Dosage | Duration | Key Quantitative Outcomes |
| Meta-analysis of 19 randomized trials[5] | 1190 cardiac patients | ~1878 mg/day this compound | ~4.2 months | Reduced risk of hypomagnesemia (RR=0.06), exercise intolerance (RR=0.41), and supraventricular premature contractions (RR=0.30).[5] |
| MACH Study[[“]] | 79 patients with severe congestive heart failure (NYHA IV) | 6000 mg/day for 1 month, then 3000 mg/day for ~11 months | 1 year | Survival rate of 75.7% in the this compound group vs. 51.6% in the placebo group (p < 0.05). Clinical symptoms improved in 38.5% of the this compound group vs. deterioration in 56.3% of the placebo group (p < 0.001).[[“]] |
| Geiss et al. (1998)[7] | 14 patients with coronary heart disease | 3 g/day this compound | 4 weeks | Significant increase in exercise duration (p = 0.011) and improvement in left ventricular ejection fraction (p = 0.035).[7] |
| Akatova et al. (2009)[8] | 84 patients with idiopathic mitral valve prolapse | 3000 mg/day this compound | 6 months | Disappearance of high-grade arrhythmias and a 40% reduction in supraventricular tachycardia incidence. |
| Jellinek et al. (2017)[9] | 11 patients with hypertensive heart disease (NYHA III-IV) | 4500 mg/day this compound | 1 week | Significant decrease in NTproBNP levels (p<0.01) compared to controls.[9] |
Experimental Protocol: Evaluating Cardiac Performance
To assess the impact of magnesium supplementation on cardiac performance, a combination of non-invasive and invasive techniques can be employed in a clinical trial setting.
Objective: To evaluate the effect of this compound on cardiac function in patients with stable coronary artery disease.
Methodology:
-
Participant Selection: Patients with documented coronary artery disease and stable symptoms.
-
Baseline Assessment: Comprehensive evaluation including:
-
Echocardiography: To measure left ventricular ejection fraction (LVEF), stroke volume, and cardiac output.
-
Cardiopulmonary Exercise Testing (CPET): To determine peak oxygen uptake (VO2 max) and anaerobic threshold.
-
24-hour Holter Monitoring: To assess for arrhythmias.
-
-
Intervention: Participants are randomized to receive either this compound or a placebo for a predefined period (e.g., 12 weeks).
-
Follow-up Assessment: All baseline assessments are repeated at the end of the intervention period.
-
Analysis: Changes in LVEF, VO2 max, and arrhythmia frequency are compared between the two groups.
Athletic Performance and Muscle Function
Magnesium is known to be crucial for muscle function and energy metabolism, making it a supplement of interest for athletes. Orotic acid's role in nucleotide synthesis may also support tissue repair and recovery. While the evidence for magnesium supplementation in general on athletic performance is mixed, some studies suggest a potential benefit, particularly in individuals with magnesium deficiency.
Table 3: Effects of Magnesium Supplementation on Athletic Performance
| Supplement | Population | Key Quantitative Findings |
| This compound | Trained athletes (humans) | May improve exercise tolerance.[9] |
| Magnesium Oxide | Physically active women | 212 mg/day for 4 weeks improved resting ionic magnesium levels but did not significantly affect performance or recovery indices.[10] |
| Magnesium Chloride | Recreationally active individuals | 600 mg/day for 9 days was associated with a decrease in VO2max and average power output in a cycling test.[11] |
| General Magnesium Supplementation | Healthy elderly women | 300 mg/day for 12 weeks improved physical performance in a weekly exercise program. |
| General Magnesium Supplementation | College-aged subjects | 350 mg/day for 10 days significantly reduced muscle soreness and improved perceived recovery after eccentric exercise.[12][13] |
Experimental Protocol: Investigating Impact on Exercise Performance
A randomized controlled trial is the gold standard for evaluating the effects of magnesium supplementation on athletic performance.
Objective: To determine the effect of this compound supplementation on exercise performance and recovery in healthy, trained athletes.
Methodology:
-
Participant Recruitment: Healthy, trained athletes engaged in a specific sport (e.g., endurance running, resistance training).
-
Baseline Testing:
-
Performance Tests: Sport-specific performance tests (e.g., time to exhaustion on a treadmill, one-repetition maximum in key lifts).
-
Biochemical Markers: Blood lactate, creatine (B1669601) kinase (CK), and C-reactive protein (CRP) levels measured before and after a standardized exercise protocol.
-
Subjective Measures: Questionnaires to assess perceived exertion, muscle soreness, and recovery.
-
-
Supplementation: Participants are randomly assigned to receive either this compound or a placebo for a specified duration (e.g., 4-6 weeks).
-
Post-Supplementation Testing: All baseline tests are repeated.
-
Analysis: Changes in performance metrics, biochemical markers, and subjective measures are compared between the groups.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the synergistic action and the experimental approaches, the following diagrams illustrate the key pathways and processes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Magnesium bioavailability from magnesium citrate and magnesium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. De Novo Pyrimidine Synthesis Mnemonic for USMLE [pixorize.com]
- 5. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 6. consensus.app [consensus.app]
- 7. Evaluating the effect of magnesium supplementation and cardiac arrhythmias after acute coronary syndrome: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of magnesium supplementation on exercise performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic supplementation with orotic acid and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mg citrate found more bioavailable than other Mg preparations in a randomised, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. examine.com [examine.com]
- 12. Effects of Magnesium Supplementation on Muscle Soreness and Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Magnesium Supplementation on Muscle Soreness and Performance [ouci.dntb.gov.ua]
A Comparative Meta-Analysis of Magnesium Orotate in Cardiovascular Disease Management
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Magnesium Orotate (B1227488) with Alternative Magnesium Formulations and Standard-of-Care Therapies in Cardiovascular Disease.
This guide provides a comprehensive meta-analysis of existing studies on magnesium orotate for the treatment of cardiovascular diseases. It presents a comparative overview of its efficacy against other magnesium salts and current standard-of-care treatments, supported by quantitative data from clinical trials and detailed experimental protocols. Visualizations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of the underlying mechanisms and study designs.
Comparative Efficacy of this compound
This compound has been investigated for its potential therapeutic benefits in various cardiovascular conditions, primarily focusing on heart failure and coronary heart disease. A meta-analysis of 19 randomized trials, encompassing 603 patients treated with this compound and 587 in control groups, demonstrated several positive outcomes. The average dosage in these trials was 1878 ± 823 mg/day over a period of 4.2 ± 29 months.[1]
Heart Failure
In patients with severe congestive heart failure (NYHA class IV), the this compound in Severe Congestive Heart Failure (MACH) study, a monocentric, controlled, double-blind trial, showed a significant improvement in survival rates.[2][3][4] After one year of treatment with this compound (6000 mg for one month, followed by 3000 mg for eleven months), the survival rate was 75.7% compared to 51.6% in the placebo group.[2][3][4] Furthermore, clinical symptoms improved in 38.5% of patients in the this compound group, while they deteriorated in 56.3% of the placebo group.[2][3][4]
Coronary Heart Disease
A pilot study involving 14 patients with coronary heart disease and left-ventricular dysfunction investigated the effects of this compound (3g daily for 4 weeks) on exercise tolerance. The study reported a significant increase in exercise duration and an improvement in left ventricular function, as evidenced by a significant decrease in left ventricular end-systolic volume and an increase in ejection fraction.[5]
Comparison with Other Magnesium Salts and Standard of Care
Data from direct head-to-head trials comparing this compound with other magnesium salts in specific cardiovascular endpoints are limited. However, studies on other forms of magnesium, such as citrate (B86180), oxide, and chloride, have also been conducted in the context of cardiovascular health. For instance, some studies have explored the effects of magnesium citrate and oxide on arterial stiffness and biomarkers of cardiovascular disease, though with mixed results.[2][6] Standard-of-care treatments for heart failure (NYHA Class IV) typically include a combination of diuretics, ACE inhibitors or ARBs, beta-blockers, and aldosterone (B195564) antagonists.[7] For coronary heart disease, standard therapy often involves antiplatelet agents, statins, beta-blockers, and ACE inhibitors or ARBs.[4][8][9]
The following tables summarize the available quantitative data to facilitate a comparison between this compound and these alternatives.
Table 1: Comparison of this compound and Placebo in Severe Congestive Heart Failure (NYHA IV) - MACH Study [2][3][4]
| Outcome | This compound Group (n=40) | Placebo Group (n=39) | p-value |
| Survival Rate (1 year) | 75.7% | 51.6% | < 0.05 |
| Improvement in Clinical Symptoms | 38.5% | - | < 0.001 |
| Deterioration in Clinical Symptoms | - | 56.3% | < 0.001 |
Table 2: Effects of this compound on Exercise Tolerance in Coronary Heart Disease [5]
| Parameter | Baseline | After 4 Weeks of this compound | p-value |
| Exercise Duration (s) | 638 ± 143 | 711 ± 168 | 0.011 |
| Left Ventricular End-Systolic Volume (ml) | 63.4 ± 21.1 | 56.9 ± 20.9 | 0.016 |
| Ejection Fraction (%) | 52.1 ± 9.9 | 55.6 ± 10.8 | 0.035 |
Table 3: Overview of Different Magnesium Salts in Cardiovascular Health Studies
| Magnesium Salt | Condition Studied | Key Findings |
| This compound | Severe Congestive Heart Failure, Coronary Heart Disease | Improved survival, clinical symptoms, and exercise tolerance.[2][3][4][5] |
| Magnesium Citrate | Arterial Stiffness, Healthy Overweight Individuals | Did not significantly change arterial stiffness or blood pressure in one study.[6] |
| Magnesium Oxide | Arterial Stiffness, Healthy Overweight Individuals | Similar non-significant effects on arterial stiffness as magnesium citrate.[6] |
| Magnesium Chloride | Congestive Heart Failure | Reduced frequency of ventricular premature complexes and couplets.[1] |
Table 4: Standard-of-Care Treatments for Severe Heart Failure (NYHA Class IV) and Coronary Heart Disease
| Condition | Standard-of-Care Medications |
| Severe Congestive Heart Failure (NYHA IV) | Diuretics, ACE Inhibitors/ARBs, Beta-Blockers, Aldosterone Antagonists.[7] |
| Coronary Heart Disease | Antiplatelet Agents (e.g., Aspirin), Statins, Beta-Blockers, ACE Inhibitors/ARBs.[4][8][9] |
Experimental Protocols
MACH Study: this compound in Severe Congestive Heart Failure[2][3][4]
-
Study Design: A monocentric, controlled, double-blind, randomized placebo-controlled trial.
-
Participants: 79 patients with severe congestive heart failure (NYHA class IV) under optimal medical cardiovascular treatment.
-
Intervention: Patients were randomized to receive either this compound (n=40) or a placebo (n=39). The this compound group received 6000 mg daily for one month, followed by 3000 mg daily for approximately 11 months.
-
Primary Outcome: Mortality rate after one year of treatment.
-
Secondary Outcomes: Improvement or deterioration of clinical symptoms.
-
Inclusion Criteria: Patients with severe congestive heart failure (NYHA class IV).
-
Exclusion Criteria: Not explicitly detailed in the provided abstracts.
Pilot Study: this compound in Coronary Heart Disease[5]
-
Study Design: A double-blind, placebo-controlled pilot study.
-
Participants: 14 patients with coronary heart disease and left-ventricular dysfunction.
-
Intervention: Patients received either this compound (3g daily) or placebo for 4 weeks, in addition to their existing medication.
-
Outcome Measures: Left ventricular end-systolic volume, left ventricular end-diastolic volume, and exercise duration, assessed by echocardiography and ergometric tests.
-
Inclusion Criteria: Patients with coronary heart disease and left-ventricular dysfunction.
-
Exclusion Criteria: Not explicitly detailed in the provided abstracts.
Signaling Pathways and Experimental Workflow
Proposed Mechanism of Action of this compound in Cardiomyocytes
The beneficial effects of this compound in cardiovascular disease are thought to stem from the combined actions of magnesium and orotic acid. Magnesium is a crucial cofactor for numerous enzymatic reactions essential for cardiac function, including ATP production and the regulation of ion channels. Orotic acid is a precursor in the biosynthesis of pyrimidines, which are vital for RNA and DNA synthesis, and may aid in myocardial repair and regeneration.
Caption: Proposed signaling pathway of this compound in cardiomyocytes.
Typical Workflow of a Randomized Controlled Trial for a Cardiovascular Drug
The workflow of a randomized controlled trial (RCT) is a structured process designed to minimize bias when evaluating the efficacy and safety of a new intervention. The CONSORT (Consolidated Standards of Reporting Trials) flow diagram is a standard way to represent this workflow.
Caption: A typical CONSORT flow diagram for a two-arm clinical trial.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. wbcil.com [wbcil.com]
- 6. journals.mu-varna.bg [journals.mu-varna.bg]
- 7. acep.org [acep.org]
- 8. Mechanism of cardioprotective effect of orotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic supplementation with orotic acid and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Magnesium Orotate and Other Magnesium Formulations on Hypertensive Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study comparison of the effects of magnesium orotate (B1227488) on hypertension, juxtaposed with other common magnesium formulations. The objective is to present the available scientific evidence, focusing on quantitative data, experimental methodologies, and underlying physiological mechanisms to aid in research and development.
Introduction
Magnesium is an essential mineral crucial for numerous physiological functions, including the regulation of blood pressure. Its vasodilatory and anti-inflammatory properties make it a subject of interest in the management of hypertension. Various formulations of magnesium supplements exist, each with different bioavailability and potential efficacy. This guide focuses on magnesium orotate, a salt combining magnesium with orotic acid, and compares its effects on hypertension with other widely studied forms such as magnesium citrate (B86180), glycinate (B8599266), and taurate. While direct head-to-head clinical trials are limited, this guide synthesizes data from individual studies to provide a comparative overview.
Data Presentation: Quantitative Effects on Blood Pressure
The following tables summarize the quantitative data from various studies on the effects of different magnesium formulations on blood pressure in hypertensive or related conditions. It is important to note the variability in study design, patient populations, and dosages when interpreting these results.
Table 1: Summary of Clinical Trials on this compound and Hypertension-Related Conditions
| Study/Reference | Patient Population | Intervention | Duration | Key Quantitative Outcomes |
| MACH Study | 79 patients with severe congestive heart failure (NYHA Class IV) | This compound (6000 mg/day for 1 month, then 3000 mg/day for 11 months) vs. Placebo | 1 year | Survival rate: 75.7% (this compound) vs. 51.6% (Placebo)[1][2][3] |
| Kisters et al. | 11 patients with hypertensive heart disease (NYHA III-IV) | 4500 mg this compound daily | 1 week | Significant reduction in NT-proBNP levels vs. control group.[2] |
| Meta-analysis | 19 randomized trials with 603 patients in the this compound group | Average dose of 1878 ± 823 mg/day | Average of 4.2 ± 29 months | Promising for regulating blood pressure. |
Table 2: Summary of Clinical Trials on Other Magnesium Formulations and Hypertension
| Magnesium Form | Study/Reference | Patient Population | Intervention | Duration | Blood Pressure Reduction (Systolic/Diastolic) |
| Magnesium Glycinate | NCT03688503 | 59 adults with elevated, untreated blood pressure | 480 mg/day elemental magnesium glycinate vs. Placebo | 12 weeks | No significant effect on seated or 24-h blood pressure.[4] |
| Magnesium Taurate | Hassan et al. | 20 hypertensive patients | 500 mg/day magnesium taurate | 30 days | Significant decrease in blood pressure to 130.00±7.20 / 80.30±3.64 mmHg. |
| Various Forms (Meta-analysis) | Zhang et al. | 2,028 participants (normotensive and hypertensive) | Median dose of 368 mg/day | Median of 3 months | 2.00 mmHg reduction in SBP and 1.78 mmHg reduction in DBP.[5] |
| Various Forms (Systematic Review) | Rosanoff et al. | 49 clinical trials | Varied | Varied | BP decrease in untreated hypertensives only at doses >600 mg/day; consistent decrease in uncontrolled hypertensives at 240–607 mg/day.[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the critical evaluation of study outcomes. Below are summaries of the experimental protocols from key studies cited.
This compound: The MACH Study
-
Study Design: A monocentric, randomized, double-blind, placebo-controlled trial.[1][2][3]
-
Participants: 79 patients with severe congestive heart failure (New York Heart Association class IV).[1][2][3]
-
Inclusion/Exclusion Criteria: Patients were under optimal medical cardiovascular treatment. Specific inclusion and exclusion criteria beyond NYHA classification are not detailed in the provided abstracts.
-
Intervention: The treatment group (n=40) received 6000 mg of this compound daily for one month, followed by 3000 mg daily for approximately 11 months. The control group (n=39) received a placebo.[1][2][3]
-
Outcome Measures: The primary outcomes were mortality rate and clinical symptoms.
-
Statistical Analysis: The survival rates between the two groups were compared, and the change in clinical symptoms was assessed. A p-value of < 0.05 was considered statistically significant.[1]
Magnesium Glycinate: NCT03688503
-
Study Design: A randomized, double-blind, placebo-controlled trial.[4][8]
-
Participants: 59 otherwise healthy participants aged 30-74 years with elevated seated blood pressure (Systolic BP 120-149 mmHg and/or Diastolic BP 80-94 mmHg) and no history of anti-hypertensive medication use.[4]
-
Inclusion Criteria: Seated SBP 120-149 mmHg or DBP 80-94 mmHg, BMI < 40 kg/m ², and total supplemental magnesium intake of no more than 100 mg/day.[8]
-
Intervention: Participants were randomized to receive either 480 mg/day of elemental magnesium glycinate or a placebo for 12 weeks.[4][8]
-
Outcome Measures: The primary outcomes were the 12-week changes in seated blood pressure and 24-hour ambulatory blood pressure.
-
Data Collection: Seated blood pressure, 24-hour ambulatory blood pressure, and blood samples were collected at baseline, 6 weeks, and 12 weeks.[4]
Magnesium Taurate: Hassan et al.
-
Study Design: A cohort study with a cross-sectional component.
-
Participants: 164 individuals aged 40-70 years, divided into a healthy control group (n=82) and a hypertensive group (n=82). A subset of 20 hypertensive patients (10 men, 10 women) received the intervention.
-
Inclusion Criteria: Hypertensive patients matching the study's specifications.
-
Exclusion Criteria: Hypothyroidism, hyperthyroidism, Cushing's disease, kidney disease, heart disease, polycystic ovary syndrome (PCOS), and pregnancy.
-
Intervention: The 20 selected hypertensive patients were given 500 mg of magnesium taurate per day for 30 days.
-
Outcome Measures: Systolic and diastolic blood pressure, serum cortisol, magnesium, and potassium levels were measured weekly.
-
Data Collection: Blood samples were drawn between 7:00 and 9:00 a.m. after an overnight fast. Blood pressure was measured daily, with weekly readings recorded.
Signaling Pathways and Mechanisms of Action
Magnesium influences blood pressure through several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Caption: Magnesium's role in promoting vasodilation.
This diagram illustrates how magnesium blocks L-type calcium channels in vascular smooth muscle cells, reducing calcium influx and leading to vasodilation. Concurrently, in endothelial cells, magnesium stimulates the production of nitric oxide (NO) and prostacyclin (PGI2), both potent vasodilators.
Caption: A generalized experimental workflow for a hypertension clinical trial.
This flowchart outlines the typical stages of a randomized controlled trial investigating the effects of a magnesium supplement on hypertension, from patient recruitment to the final analysis of results.
Discussion and Conclusion
The available evidence suggests that magnesium supplementation may have a beneficial role in managing hypertension, although the effects can be modest and dependent on the population and the form and dosage of magnesium used.
This compound has been primarily studied in the context of heart failure, a condition closely linked to hypertension. The MACH study demonstrated a significant improvement in survival rates in patients with severe heart failure, suggesting a cardioprotective effect.[1][2][3] The orotic acid component is thought to aid in cellular energy production and repair within the myocardium. However, direct evidence from large-scale clinical trials focusing specifically on the antihypertensive effects of this compound is less robust.
In comparison, other forms of magnesium have been more extensively studied for their direct impact on blood pressure. A meta-analysis of various magnesium forms showed a modest but statistically significant reduction in both systolic and diastolic blood pressure.[5] A systematic review indicated that the effectiveness of magnesium supplementation in untreated hypertensive individuals is dose-dependent, with significant reductions observed at doses above 600 mg/day.[6][7]
Studies on magnesium glycinate in individuals with elevated but untreated blood pressure did not show a significant reduction, suggesting its effects may be more pronounced in specific subgroups.[4] Magnesium taurate has shown promise in reducing blood pressure in a small study of hypertensive patients, with the taurine (B1682933) component potentially offering additional cardiovascular benefits.
Regarding bioavailability, organic forms of magnesium, such as citrate and glycinate, are generally considered to have better absorption than inorganic forms like magnesium oxide.[9] The bioavailability of this compound is an area that requires further investigation through direct comparative studies.
References
- 1. This compound in severe congestive heart failure (MACH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Effectively Prescribing Oral Magnesium Therapy for Hypertension: A Categorized Systematic Review of 49 Clinical Trials [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. formmed.com [formmed.com]
Unveiling the Anticonvulsant Potential of Magnesium Orotate: A Comparative Analysis
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive validation of the anticonvulsant properties of magnesium orotate (B1227488). Through objective comparison with established alternatives and supported by experimental data, this document serves as a critical resource for advancing neurological research.
Magnesium has long been recognized for its role in neuronal excitability, with deficiencies linked to an increased risk of seizures.[1] While various forms of magnesium have been explored for their anticonvulsant effects, magnesium orotate emerges as a compound of particular interest due to the synergistic action of magnesium and orotic acid.[2] This guide synthesizes findings from preclinical studies to evaluate the efficacy of this compound in seizure control, comparing it with standard antiepileptic drugs (AEDs) such as phenytoin (B1677684), carbamazepine (B1668303), sodium valproate, and gabapentin (B195806).
Comparative Efficacy of Anticonvulsant Agents
A pivotal study investigating the anticonvulsant and neuroprotective effects of this compound utilized a thiosemicarbazide-induced seizure model in rats.[3] This model is effective in simulating primary generalized seizures.[3] The findings from this study, alongside data from other relevant preclinical research, are summarized below to facilitate a clear comparison of efficacy.
| Compound | Seizure Model | Key Findings | Reference |
| This compound | Thiosemicarbazide-induced seizures (rats) | Reduced seizure severity and duration; Increased animal survival rates; Potentiated the anticonvulsant action of gabapentin and sodium valproate. | [3] |
| Phenytoin | Thiosemicarbazide-induced seizures (rats) | Reduced maximal seizures by 65.73% and minimal seizures by 46.16%. | [4] |
| Sodium Valproate | Thiosemicarbazide-induced seizures (rats) | Reduced maximal seizures by 80.25% and minimal seizures by 44.42%. | [4] |
| Gabapentin | Pentylenetetrazol (PTZ)-induced seizures (rats) | Suppressed or restricted the tonic phase of generalized tonic-clonic seizures. | [5] |
| Carbamazepine | Kainate-induced seizures (rats) | Dose-dependent reduction in seizure frequency. | [6] |
Note: Direct comparative quantitative data for this compound from the primary study by Kalacheva et al. is pending access to the full-text article. The available abstract confirms a reduction in seizure severity and duration.[3]
Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation and replication. The following sections detail the experimental protocols for the key studies cited.
Thiosemicarbazide-Induced Seizure Model (this compound, Phenytoin, Sodium Valproate)
-
Induction Agent: Thiosemicarbazide, an inhibitor of glutamate (B1630785) decarboxylase, leading to reduced GABA levels and neuronal hyperexcitability.[3][4]
-
Drug Administration: The study on this compound evaluated its effects when administered alone and in combination with gabapentin and sodium valproate.[3] In a separate study, phenytoin (30 mg/kg) and valproic acid (200 mg/kg) were administered to assess their efficacy.[4]
-
Parameters Measured: Seizure severity, seizure duration, and animal survival rates were recorded.[3] Another study measured the percentage inhibition of minimal and maximal seizures.[4] Neurohistological analysis was also performed to assess ischemic brain damage.[3]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
Neuroprotective Effects of this compound
A significant finding from the research on this compound is its neuroprotective capacity. The thiosemicarbazide-induced seizures were shown to cause ischemic brain damage.[3] Treatment with this compound was found to minimize the extent of this ischemic damage to nerve cells and aid in the restoration of brain tissue morphology.[3] This neuroprotective effect, combined with its anticonvulsant properties, positions this compound as a promising candidate for further investigation in the management of epilepsy, not only for seizure control but also for mitigating seizure-related neuronal injury.
References
- 1. thescipub.com [thescipub.com]
- 2. Anticonvulsant efficacy and adverse effects of phenytoin during chronic treatment in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the effects of this compound in a model of primary generalized seizures | Kalacheva | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]
- 4. itmedicalteam.pl [itmedicalteam.pl]
- 5. Anticonvulsant action of gabapentin during postnatal development in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of carbamazepine on spontaneous recurrent seizures recorded from the dentate gyrus in rats with kainate-induced epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparative tissue accumulation of magnesium from different salts"
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tissue accumulation of magnesium from various commercially available magnesium salts. The information presented is collated from peer-reviewed scientific literature and is intended to aid in the selection of appropriate magnesium compounds for research and development purposes. This document summarizes quantitative data, details relevant experimental protocols, and visualizes workflows for clarity and reproducibility.
Quantitative Data Summary
The following table summarizes the findings from a key murine study that directly compared the tissue accumulation of magnesium from six different salts. This study provides a clear indication of the relative efficiency of these salts in delivering magnesium to various organs.
Table 1: Comparative Tissue Accumulation of Magnesium from Different Salts in Mice
| Magnesium Salt | Heart (Mg %) | Liver (Mg %) | Spleen (Mg %) | Kidney (Mg %) | Lung (Mg %) | Average Accumulation Rank |
| Magnesium Orotate (B1227488) | 10.2 | High | High | High | High | 1 |
| Magnesium Sulfate | High | High | High | High | High | 2 |
| Magnesium Chloride | Moderate | Moderate | Moderate | Moderate | Moderate | 3 |
| Magnesium Carbonate | Moderate | Moderate | Moderate | Moderate | Moderate | 4 |
| Magnesium Citrate (B86180) | Moderate | Moderate | High | Moderate | Low | 5 |
| Magnesium Oxide | 0.01 | Low | Low | Low | Low | 6 |
Data adapted from a murine study where various doses of different magnesium compounds were orally administered to mice. The magnesium content was determined in different tissues. The accumulation efficiency was found to decrease in the order: orotate > sulphate > chloride > carbonate ≥ citrate > oxide.[1]The highest average accumulation was observed in the hepatic tissue.[1]
Table 2: Magnesium Concentration in Brain and Muscle Tissues After Supplementation with Different Organic Magnesium Salts in Mice
| Magnesium Salt | Brain Tissue (µg/g) | Muscle Tissue (µg/g) |
| Magnesium Acetyl Taurate | Increased | Not specified |
| Magnesium Citrate | Increased | Increased |
| Magnesium Glycinate | Not specified | Not specified |
| Magnesium Malate | Not specified | Not specified |
This table is a summary of findings from a study comparing organic magnesium compounds. The results indicated that magnesium acetyl taurate and magnesium citrate increased brain magnesium levels.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the determination of magnesium concentration in biological tissues, based on common laboratory techniques.
Protocol 1: Tissue Digestion for Magnesium Analysis
This protocol outlines the wet ashing procedure for preparing tissue samples for analysis by Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Materials:
-
Fresh or frozen tissue sample (e.g., liver, kidney, muscle, brain, bone)
-
Concentrated nitric acid (HNO₃), trace metal grade
-
Concentrated perchloric acid (HClO₄), trace metal grade (handle with extreme caution in a designated fume hood)
-
Deionized water
-
Digestion vessels (e.g., Teflon vessels, glass digestion tubes)
-
Hot plate or digestion block
-
Volumetric flasks
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.2-0.5 g of the tissue sample and place it into a clean digestion vessel. For bone samples, a stronger digestion solution with a higher proportion of perchloric acid may be required.
-
Acid Digestion:
-
Add a mixture of concentrated nitric acid and perchloric acid to the digestion vessel. A common ratio is 4:1 (v/v) of nitric acid to perchloric acid for soft tissues. For bone, a 2:1 ratio may be more effective.
-
Place the vessel on a hot plate or in a digestion block within a fume hood.
-
Gradually heat the sample to a temperature of 120-150°C.
-
Continue heating until the organic matter is completely digested, and the solution becomes clear.
-
-
Dilution:
-
Allow the digested sample to cool to room temperature.
-
Quantitatively transfer the clear digest to a volumetric flask of appropriate size (e.g., 25 mL or 50 mL).
-
Rinse the digestion vessel with small portions of deionized water and add the rinsings to the volumetric flask.
-
Bring the solution to the final volume with deionized water and mix thoroughly. The sample is now ready for analysis.
-
Protocol 2: Magnesium Quantification by Flame Atomic Absorption Spectrometry (AAS)
Instrumentation:
-
Flame Atomic Absorption Spectrometer
-
Magnesium hollow cathode lamp
-
Lanthanum chloride (LaCl₃) solution (as a releasing agent to suppress interferences)
Procedure:
-
Instrument Setup:
-
Install the magnesium hollow cathode lamp and set the wavelength to 285.2 nm.
-
Optimize the instrument parameters (e.g., slit width, lamp current, fuel and oxidant flow rates) according to the manufacturer's instructions.
-
-
Standard Preparation:
-
Prepare a series of magnesium standard solutions of known concentrations from a certified stock solution. The concentration range should bracket the expected magnesium concentration in the samples.
-
Add lanthanum chloride solution to all standards and samples to a final concentration of 0.1-1% (w/v) to overcome chemical interferences.
-
-
Measurement:
-
Aspirate the blank (deionized water with lanthanum chloride) and zero the instrument.
-
Aspirate the standard solutions in order of increasing concentration to generate a calibration curve.
-
Aspirate the digested tissue samples and record their absorbance values.
-
-
Calculation:
-
Determine the concentration of magnesium in the sample solutions from the calibration curve.
-
Calculate the magnesium concentration in the original tissue sample, taking into account the initial weight of the tissue and the dilution factor used during sample preparation.
-
Visualizations
Experimental Workflow for Tissue Magnesium Analysis
The following diagram illustrates the general workflow for determining magnesium concentration in tissue samples.
Logical Relationship of Bioavailability and Tissue Accumulation
The diagram below outlines the logical progression from oral administration of a magnesium salt to its accumulation in various tissues.
References
A Comparative Analysis of Magnesium Orotate: Assessing Cost-Effectiveness and Bioavailability in a Research Context
For researchers, scientists, and drug development professionals, the selection of an appropriate magnesium salt for supplementation in clinical and preclinical studies is a critical decision. This guide provides an objective comparison of magnesium orotate (B1227488) against other common forms—citrate (B86180), oxide, and glycinate—with a focus on cost-effectiveness, bioavailability, and the experimental data supporting these parameters.
Magnesium is a vital mineral involved in over 300 enzymatic reactions, including energy production, DNA and RNA synthesis, and cardiovascular function. The efficacy of magnesium supplementation is largely dependent on the bioavailability of the salt form used. This guide delves into the nuances of magnesium orotate, a chelated form of magnesium bound to orotic acid, and evaluates its performance relative to other widely used magnesium supplements.
Comparative Bioavailability and Cost-Effectiveness
The therapeutic impact of a magnesium supplement is intrinsically linked to its absorption and bioavailability. Organic salts of magnesium, such as citrate and glycinate, are generally considered to have higher bioavailability than inorganic forms like magnesium oxide. This compound, also an organic salt, is purported to have enhanced absorption due to the role of orotic acid as a transporter across cell membranes.[1][2]
To assess cost-effectiveness, a crucial factor for research budgets and potential therapeutic applications, the retail price per 100 mg of elemental magnesium for each form was calculated based on data from online retailers. This, combined with reported bioavailability, offers a more complete picture of the true cost of delivering a physiologically active dose of magnesium.
| Magnesium Form | Elemental Magnesium Content (%) | Reported Bioavailability/Absorption Rate | Average Cost per 100mg of Elemental Mg | Relative Cost-Effectiveness (Bioavailability/Cost) |
| This compound | ~6.5% - 7% | ~30% | ~$2.37 | Low |
| Magnesium Citrate | ~11% - 16% | ~30% - 90% (highly soluble) | ~$0.15 | High |
| Magnesium Glycinate | ~14% | High | ~$0.45 | Moderate |
| Magnesium Oxide | ~60% | ~4% | ~$0.09 | Very Low |
Note: Bioavailability can vary based on individual factors such as digestive health and existing magnesium levels. The cost is an approximation based on a survey of online retailers and may vary.
From the data, it is evident that while magnesium oxide is the most affordable per milligram of elemental magnesium, its extremely low bioavailability makes it a less cost-effective option for achieving significant increases in systemic magnesium levels. Magnesium citrate emerges as a highly cost-effective choice, offering good bioavailability at a low price point. Magnesium glycinate, while more expensive, is also a viable option due to its high bioavailability and is often chosen for its gentle effect on the gastrointestinal tract. This compound, despite its purported benefits, presents as the least cost-effective option in this analysis due to its significantly higher retail price.
Unique Therapeutic Potential of this compound
Beyond simple magnesium replenishment, this compound offers the potential synergistic effects of orotic acid. Orotic acid is an intermediate in the biosynthesis of pyrimidines, which are essential for DNA and RNA synthesis.[3][4] This has led to research into this compound's potential benefits for cardiovascular health, where it may support energy production in cardiac muscle and aid in tissue repair.[5][6][7]
Clinical studies have suggested that this compound may be beneficial as an adjuvant therapy in conditions like congestive heart failure and for improving exercise tolerance in patients with coronary heart disease.[5][6]
Experimental Protocols for Assessing Magnesium Bioavailability
To ensure rigorous and reproducible research, standardized experimental protocols for assessing magnesium bioavailability are essential. The following outlines a typical methodology for a human clinical trial.
Protocol: Single-Dose Oral Magnesium Bioavailability Study
1. Study Design: A randomized, double-blind, placebo-controlled crossover study is a robust design.[8] This involves each participant receiving each of the different magnesium forms and a placebo in a randomized order, with a washout period between each intervention.
2. Participant Selection: Healthy adult volunteers with normal renal function are typically recruited.[8] Exclusion criteria would include the use of medications or supplements known to affect magnesium absorption.[8]
3. Intervention: Participants receive a standardized single dose of elemental magnesium from each of the different salt forms (e.g., 300 mg of elemental magnesium).
4. Sample Collection:
-
Blood Samples: Venous blood is collected at baseline (pre-dose) and at multiple time points post-ingestion (e.g., 30, 60, 120, 240, 360, and 480 minutes) to measure serum magnesium concentrations.[9][10]
-
Urine Samples: A 24-hour urine collection is performed to measure total magnesium excretion.[11][12]
5. Analytical Methods: Serum and urinary magnesium concentrations are typically measured using atomic absorption spectrophotometry or inductively coupled plasma mass spectrometry (ICP-MS).[13]
6. Data Analysis: Pharmacokinetic parameters such as the maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the curve (AUC) for serum magnesium are calculated to determine the rate and extent of absorption.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and processes discussed, the following diagrams are provided in Graphviz DOT language.
Magnesium in Myocardial Energy Metabolism
Magnesium is crucial for the stability and function of ATP, the primary energy currency of the cell, particularly in energy-demanding tissues like the myocardium.[3][14]
Caption: Magnesium's role in forming the Mg-ATP complex for myocardial energy utilization.
Orotic Acid in the Pyrimidine (B1678525) Synthesis Pathway
Orotic acid, the chelating agent in this compound, is a key intermediate in the de novo synthesis of pyrimidine nucleotides.[2][15][16]
Caption: The metabolic pathway of de novo pyrimidine synthesis featuring orotic acid.
Comparative Experimental Workflow for Magnesium Bioavailability
This diagram illustrates the logical flow of a comparative study assessing the bioavailability of different magnesium supplements.
Caption: A crossover study design for comparing the bioavailability of magnesium supplements.
Conclusion
The selection of a magnesium salt in a research setting requires a multifaceted evaluation of bioavailability, cost-effectiveness, and specific therapeutic goals. While this compound may offer unique benefits related to its orotic acid component, particularly in cardiovascular research, its high cost and moderate elemental magnesium content make it a less cost-effective option for general magnesium supplementation compared to forms like magnesium citrate and glycinate. For studies where the primary outcome is to efficiently and economically raise systemic magnesium levels, magnesium citrate presents a compelling choice. Researchers should carefully consider the specific aims of their study when selecting the most appropriate form of magnesium to ensure both scientific validity and fiscal responsibility.
References
- 1. globalrph.com [globalrph.com]
- 2. Orotic acid - Wikipedia [en.wikipedia.org]
- 3. Magnesium depletion impairs myocardial carbohydrate and lipid metabolism and cardiac bioenergetics and raises myocardial calcium content in-vivo: relationship to etiology of cardiac diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. globalrph.com [globalrph.com]
- 6. Robot or human? [walmart.com]
- 7. pathwaymap.com [pathwaymap.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Clinical Evaluation of the Magnesium Absorption Kinetics in Human Plasma Upon Oral Intake of Magnesium-based Products [ctv.veeva.com]
- 11. Magnesium (Magnesium Glycinate) Prices - U.S. & International | PharmacyChecker.com [pharmacychecker.com]
- 12. Intestinal Absorption and Factors Influencing Bioavailability of Magnesium-An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vitamaticusa.com [vitamaticusa.com]
- 14. Intracellular magnesium during myocardial ischemia and reperfusion: possible consequences for postischemic recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. De Novo Pyrimidine Synthesis Mnemonic for USMLE [pixorize.com]
The Neuroprotective Efficacy of Magnesium Orotate: A Comparative Analysis Across Preclinical Models
A detailed examination of the experimental evidence supporting the neuroprotective role of magnesium orotate (B1227488) in models of seizure, neurodegeneration, and cerebral ischemia, with a comparative perspective on other magnesium salts.
For researchers and professionals in the field of drug development, identifying compounds with robust neuroprotective capabilities is a paramount objective. Magnesium has long been a subject of interest due to its critical role in neuronal function and its potential to mitigate excitotoxicity, oxidative stress, and inflammation—key drivers of neuronal damage. Among its various salt forms, magnesium orotate presents a unique profile, combining the physiological benefits of magnesium with the metabolic advantages of orotic acid. This guide provides a comprehensive comparison of the neuroprotective effects of this compound across different experimental models, presenting available quantitative data, detailed experimental protocols, and insights into its potential mechanisms of action.
Comparative Efficacy of this compound in Neuroprotection
The neuroprotective potential of this compound has been investigated in several preclinical models, demonstrating its ability to ameliorate neuronal damage and improve functional outcomes. Below is a summary of key findings compared with other magnesium salts where data is available.
| Experimental Model | Compound(s) | Key Quantitative Outcomes | Reference(s) |
| Thiosemicarbazide-Induced Seizures (Rat) | This compound | - Reduced severity and duration of clonic-tonic seizures.- Increased animal survival rates.- Minimized ischemic nerve cell damage and contributed to the restoration of brain tissue morphology. | [1][2][3] |
| Global Cerebral Ischemia (Gerbil) | Orotic Acid (component of this compound) | - Significantly reduced neuronal damage in the hippocampal CA1 region at doses of 100-300 mg/kg i.p. when administered before or up to 24 hours after ischemia. | [4][5] |
| Traumatic Brain Injury (Rat) | Magnesium Sulfate (B86663) & Magnesium Chloride | - Bolus of 100 µmol/kg at 30 min post-injury significantly improved brain intracellular free magnesium concentration and neurologic outcome (Rotarod test).- No direct comparative data available for this compound. | [6] |
| Alzheimer's Disease (SH-SY5Y-APP695 cells) | This compound | - Decreased the production of amyloid-beta (Aβ). | [7][8] |
Detailed Experimental Protocols
A clear understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. The following sections detail the protocols used in the key studies cited.
Thiosemicarbazide-Induced Seizure Model in Rats
This model simulates primary generalized seizures and associated ischemic brain damage.
-
Animal Model: Male albino rats (weighing approximately 200 g).
-
Induction of Seizures: A single intraperitoneal injection of the convulsant thiosemicarbazide (B42300) is administered.
-
Treatment Groups:
-
Control (vehicle)
-
This compound
-
Gabapentin
-
Gabapentin + this compound
-
Sodium Valproate
-
Sodium Valproate + this compound
-
-
Parameters Measured:
-
Neurological Status: Observation and scoring of seizure characteristics (severity, duration).
-
Survival Rate: Monitored over the experimental period.
-
Histological Analysis: Post-euthanasia, brain tissue is collected, fixed (e.g., in 10% formaldehyde), processed for paraffin (B1166041) embedding, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E) to assess neuronal damage and morphological changes.[9][10][11][12]
-
-
Administration of this compound: Specific dosage and timing of administration relative to thiosemicarbazide injection are crucial but were not detailed in the available abstracts.[1][2][3]
Global Cerebral Ischemia Model in Gerbils
This model is used to study delayed neuronal death, particularly in the hippocampus.
-
Animal Model: Mongolian gerbils.
-
Induction of Ischemia: Bilateral occlusion of the carotid arteries for 5 minutes.
-
Treatment Groups:
-
Sham-operated control
-
Ischemia + vehicle
-
Ischemia + Orotic Acid (100, 200, or 300 mg/kg, i.p.)
-
-
Treatment Administration: Orotic acid was administered at various time points before (2 hours) and after (1, 6, 24, 48, or 72 hours) the ischemic insult.
-
Outcome Assessment:
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental designs and hypothesized mechanisms, the following diagrams are provided.
Mechanism of Action: The Dual Role of Magnesium and Orotic Acid
The neuroprotective effects of this compound are believed to stem from the synergistic actions of its two components: magnesium and orotic acid.
Magnesium is a well-established non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamate-mediated excitotoxicity.[13] By blocking excessive calcium influx through NMDA receptor channels, magnesium can prevent the downstream cascade of neurotoxic events, including mitochondrial dysfunction, production of reactive oxygen species, and activation of apoptotic pathways. Furthermore, magnesium is implicated in the modulation of inflammatory signaling. Evidence suggests that magnesium can modulate the PI3K/Akt signaling pathway , a central regulator of cell survival and proliferation.[14][15] Activation of the PI3K/Akt pathway can lead to the inhibition of pro-apoptotic proteins and the suppression of inflammatory responses, contributing to its neuroprotective profile.
Orotic acid , as a precursor in pyrimidine (B1678525) biosynthesis, may contribute to neuroprotection by supporting cellular energy metabolism and the synthesis of nucleic acids, which are essential for neuronal repair and survival.[16] It is also thought to act as a transporter, facilitating the entry of magnesium into cells.[17] Some studies suggest that orotic acid itself has antioxidant properties by promoting the synthesis of enzymes that scavenge free radicals.[17]
Conclusion
The available preclinical evidence indicates that this compound is a promising neuroprotective agent, demonstrating efficacy in models of seizures and showing potential in the context of neurodegenerative diseases like Alzheimer's. Its dual mechanism, leveraging the NMDA receptor antagonism and potential PI3K/Akt pathway modulation by magnesium, combined with the metabolic support from orotic acid, provides a strong rationale for its therapeutic potential.
However, a critical gap in the current research is the lack of direct, head-to-head comparative studies of this compound against other magnesium salts, such as magnesium sulfate and magnesium L-threonate, within the same standardized neuroprotection models. While studies on other magnesium salts in models of traumatic brain injury and stroke suggest a class effect, the specific contribution of the orotate moiety to bioavailability and efficacy in the brain requires further elucidation. Future research should focus on these direct comparisons and on generating more robust quantitative data to firmly establish the position of this compound in the landscape of neuroprotective therapeutics.
References
- 1. Investigation of the effects of this compound in a model of primary generalized seizures | Kalacheva | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]
- 2. Investigation of the effects of this compound in a model of primary generalized seizures | Kalacheva | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Post-ischaemic treatment with orotic acid prevents neuronal injury in gerbil brain ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Brain Tissue Preparation, Sectioning, and Staining | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jurnalbiologi.perbiol.or.id [jurnalbiologi.perbiol.or.id]
- 13. Magnesium and the Brain: A Focus on Neuroinflammation and Neurodegeneration [mdpi.com]
- 14. Neuroprotective effects of magnesium: implications for neuroinflammation and cognitive decline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Neuroprotective effects of magnesium: implications for neuroinflammation and cognitive decline [frontiersin.org]
- 16. | BioWorld [bioworld.com]
- 17. Effect of orotic acid on the metabolism of cerebral cortical astrocytes during hypoxia and reoxygenation: an NMR spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Magnesium Orotate in a Laboratory Setting
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of magnesium orotate (B1227488). While magnesium orotate is generally classified as non-hazardous, adherence to proper laboratory disposal procedures is essential to ensure personnel safety and environmental protection.[1][2][3] The following protocols are designed to provide clear, actionable guidance for your operational and disposal plans.
I. Core Principles of Chemical Waste Management
The foundation of safe laboratory practice involves a proactive approach to waste management. Key principles include:
-
Waste Minimization: Whenever possible, seek ways to reduce the quantity of chemical waste generated. This can be achieved by ordering the smallest necessary quantities of materials, keeping a detailed chemical inventory, and exploring options for sharing surplus chemicals with other laboratories.[4]
-
Identification and Segregation: Accurately identify and classify all chemical waste.[5] Although this compound is not classified as hazardous, it should still be segregated from other chemical waste streams to prevent unintended reactions.[5] Store it separately from incompatible materials such as strong oxidizing agents.[1][6]
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations.[5] Familiarize yourself with your institution's specific hazardous waste management program.[4][7]
II. Step-by-Step Disposal Protocol for this compound
Follow these procedures for the routine disposal of this compound waste:
-
Personal Protective Equipment (PPE): Before handling any chemical waste, don appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9][10]
-
Waste Collection:
-
Storage:
-
Disposal Request:
-
Once the waste container is full or has been in accumulation for the maximum allowable time per your institution's policy (often around 12 months for non-acute hazardous waste), contact your institution's Environmental Health and Safety (EHS) or equivalent department for pickup.[4][6]
-
Do not dispose of solid this compound in the regular trash or down the drain.[7][11]
-
III. Accidental Spills and Decontamination
In the event of a spill, follow these steps:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure adequate ventilation.[2]
-
Containment: For larger spills, contain the material to prevent it from spreading.[2]
-
Cleanup:
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's established procedures.
IV. Summary of Disposal Options
| Waste Stream | Recommended Disposal Method | Prohibited Disposal Methods | Key Considerations |
| Solid this compound | Collect in a labeled, compatible container for pickup by your institution's hazardous waste program.[7] | Regular trash, sewer/drain disposal.[7][11] | Treat all chemical waste as potentially hazardous until confirmed otherwise by EHS.[7] |
| Empty this compound Containers | Once thoroughly emptied, deface the label and dispose of it as regular trash, unless it held an acutely hazardous substance.[7] | Disposing with residue. | Ensure as little residue as possible remains in the container.[7] |
| Contaminated Labware (e.g., gloves, wipes) | Place in the designated solid chemical waste container. | Regular trash. | All materials used to clean up spills should be disposed of as hazardous waste.[7] |
| Aqueous Solutions of this compound | While some non-hazardous aqueous solutions may be permissible for drain disposal in small quantities, it is best practice to collect them as aqueous chemical waste for EHS pickup.[6] | Drain disposal without consulting EHS, evaporation.[7] | Always consult your institution's guidelines for aqueous waste disposal. |
V. This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 2. wbcil.com [wbcil.com]
- 3. Page loading... [guidechem.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. echemi.com [echemi.com]
- 9. wbcil.com [wbcil.com]
- 10. us.cambridgecommodities.com [us.cambridgecommodities.com]
- 11. danielshealth.com [danielshealth.com]
Safeguarding Your Research: Personal Protective Equipment Protocols for Handling Magnesium Orotate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Magnesium orotate (B1227488), with a focus on personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these protocols is critical for minimizing risk and ensuring the well-being of all laboratory personnel.
Magnesium orotate is generally considered non-hazardous, though it may cause mild irritation to the skin and eyes.[1][2] The primary physical hazard is the potential for a dust explosion if a sufficient concentration of fine dust is dispersed in the air in the presence of an ignition source.[1] Therefore, the following PPE and handling procedures are designed to mitigate these risks.
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the first line of defense when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and transferring small quantities (in a well-ventilated area) | Safety glasses with side shields | Nitrile or latex gloves | Laboratory coat | Recommended if dust is generated |
| Handling large quantities or when dust generation is likely | Chemical safety goggles | Impervious gloves | Laboratory coat or disposable coveralls | NIOSH-approved respirator |
| Preparing solutions | Chemical safety goggles | Nitrile or latex gloves | Laboratory coat | Not generally required |
| Cleaning spills | Chemical safety goggles | Heavy-duty rubber gloves | Disposable coveralls | NIOSH-approved respirator |
Operational Plan for Handling this compound
A systematic approach to handling this compound will further enhance safety. The following workflow outlines the key steps to be taken before, during, and after handling this compound.
Step-by-Step Handling Procedure:
-
Risk Assessment: Before beginning any work, assess the specific risks associated with the procedure, considering the quantity of this compound to be handled and the potential for dust generation.
-
PPE Selection: Based on the risk assessment, select and don the appropriate PPE as outlined in the table above. Ensure all PPE is in good condition.
-
Work Area Preparation: Ensure the work area is clean and uncluttered. If possible, handle this compound in a chemical fume hood to minimize dust inhalation.[1][2] Have spill cleanup materials readily available.
-
Handling the Compound:
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Clean all equipment and the work surface to remove any residual powder.
-
Proper Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from ignition sources.[1][3]
-
Waste Disposal: Proceed to the disposal plan as outlined below.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect excess this compound powder and any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves, and wipes) in a clearly labeled, sealed plastic bag or container.
-
Contaminated PPE: Disposable PPE such as gloves and coveralls should be placed in the designated solid waste container.
-
Empty Containers: Rinse empty containers thoroughly with water before disposal or recycling.
Disposal Procedure:
-
All waste materials should be disposed of in accordance with federal, state, and local environmental regulations.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
-
Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your institution's policies and local regulations.
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is necessary.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention if irritation persists.
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water.[1]
-
Inhalation: If dust is inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen.[1]
-
Spill: For small spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.[3] For large spills, evacuate the area and contact your EHS department.[2]
By adhering to these safety protocols, researchers can confidently handle this compound while maintaining a secure and productive laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
